molecular formula C7H15NO2 B152232 (R)-2-(Aminomethyl)-4-methylpentanoic acid CAS No. 210345-89-4

(R)-2-(Aminomethyl)-4-methylpentanoic acid

Cat. No.: B152232
CAS No.: 210345-89-4
M. Wt: 145.2 g/mol
InChI Key: IAXQYBCPMFDMOJ-ZCFIWIBFSA-N
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Description

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(aminomethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXQYBCPMFDMOJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463251
Record name (R)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210345-89-4
Record name (R)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral building block of significant interest to the pharmaceutical and biotechnology sectors. As a derivative of leucine, its defined stereochemistry and versatile functional groups—a primary amine and a carboxylic acid—make it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic and resolution methodologies, analytical characterization techniques, and key applications in drug development. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the practical handling and strategic utilization of this important chiral intermediate.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the precise control of stereochemistry is not merely a preference but a regulatory and therapeutic necessity. Chiral molecules, particularly enantiomerically pure amino acid derivatives, form the backbone of numerous pharmaceuticals. This compound, a non-proteinogenic β-amino acid, has emerged as a critical synthon. Its isobutyl side chain imparts specific lipophilic characteristics, while the (R)-configuration at the C2 carbon provides a fixed stereochemical anchor for building molecular complexity.

While structurally related to GABA analogs, its primary utility lies in its role as a versatile building block, especially when protected with groups like fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc).[1][2][3] These derivatives are instrumental in peptide synthesis and the development of novel therapeutic agents, offering a stable and reactive handle for constructing complex bioactive compounds.[3] This guide aims to consolidate the essential technical knowledge required to effectively work with this compound, from bench-scale synthesis to analytical validation.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its common derivatives is fundamental to its successful application in synthesis and formulation. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical methodology.

The free acid and its hydrochloride salt are typically off-white to white powders.[4] The hydrochloride salt is often preferred for its improved stability and handling characteristics.[5] Key quantitative data for the parent compound and its protected forms are summarized below.

Table 1: Physicochemical Properties

PropertyThis compound(R)-...-HClFmoc-(R)-... acidBoc-(R)-... acid
CAS Number 210345-89-4[6]132605-95-9[4]1018899-99-4[2]N/A
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂C₂₂H₂₅NO₄[2]C₁₂H₂₃NO₄
Molecular Weight 145.20 g/mol 181.66 g/mol 367.44 g/mol [2]245.32 g/mol
Appearance SolidOff-white to white powder[4]White powder[2]N/A
Optical Rotation N/AN/A[α]D²⁰ = -11 ± 2º (c=1 in DMF)[2]N/A
Storage Temp. Room Temperature[6]Refrigerator[5]0-8 °C[2]N/A
Purity (Typical) >97%>98%[4]≥ 99% (HPLC)[2]N/A

Note: "..." refers to the core structure 2-(Aminomethyl)-4-methylpentanoic.

The solubility and stability imparted by protecting groups like Fmoc and Boc are critical for applications in organic synthesis, particularly solid-phase peptide synthesis.[3] The Boc group enhances solubility and stability, while the Fmoc group is essential for the selective protection of the amino group during peptide chain elongation.[2]

Stereochemistry: The (R)-Configuration Imperative

The biological activity of chiral drugs is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Consequently, securing enantiomerically pure starting materials is a cornerstone of modern pharmaceutical synthesis. The (R)-configuration of 2-(aminomethyl)-4-methylpentanoic acid is crucial as it dictates the final stereochemistry of the target therapeutic agent.[2]

Two primary strategies are employed to obtain this specific enantiomer:

  • Asymmetric Synthesis: This "chiral pool" approach utilizes a readily available chiral precursor, such as D-leucine, to directly synthesize the target molecule with the desired (R)-stereochemistry.[7] This method is often more efficient as it avoids the loss of 50% of the material inherent in resolution processes.

  • Chiral Resolution: This classical method involves the separation of a racemic mixture.[8] It remains a widely used and powerful technique, especially at an industrial scale.

The choice between these strategies is driven by factors such as the cost of the chiral precursor, the complexity of the synthetic route, and the efficiency of the resolution process.

Synthesis and Chiral Resolution Methodologies

The preparation of enantiomerically pure this compound is a critical process that requires precise control over reaction conditions. Below, we explore the logic behind a common and effective method: chiral resolution.

Rationale for Chiral Resolution

Chiral resolution by diastereomeric salt formation is a robust technique that leverages fundamental principles of stereochemistry.[9] Enantiomers possess identical physical properties, making their direct separation exceedingly difficult. However, by reacting the racemic acid with an enantiomerically pure chiral base (a "resolving agent"), a pair of diastereomeric salts is formed.[8][9] These diastereomers have distinct physical properties, including solubility, allowing them to be separated by conventional methods like fractional crystallization.[]

G start_node Racemic (R,S)-Acid process_node Diastereomer Formation start_node->process_node reagent_node Chiral Resolving Agent (e.g., (S)-amine) reagent_node->process_node separation_node Fractional Crystallization process_node->separation_node Different Solubilities salt1_node (R)-Acid:(S)-Amine Salt (Less Soluble) separation_node->salt1_node Precipitates salt2_node (S)-Acid:(S)-Amine Salt (More Soluble) separation_node->salt2_node Stays in Solution acidification_node Acidification (e.g., HCl) salt1_node->acidification_node waste_product Pure (S)-Acid (for racemization/recycling) salt2_node->waste_product final_product Pure (R)-Acid acidification_node->final_product Breaks salt

Diagram 1: Workflow for Chiral Resolution. A conceptual overview of separating a racemic acid via diastereomeric salt crystallization.

Experimental Protocol: Chiral Resolution

The following protocol outlines the key steps for the resolution of racemic 2-(aminomethyl)-4-methylpentanoic acid.

Objective: To isolate this compound from a racemic mixture.

Materials:

  • Racemic 2-(aminomethyl)-4-methylpentanoic acid

  • Enantiomerically pure resolving agent (e.g., (R)-mandelic acid or a chiral amine)[11]

  • Suitable solvent (e.g., ethanol, isopropanol, water mixtures)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic acid in a minimal amount of a heated suitable solvent. The choice of solvent is critical and often determined empirically to maximize the solubility difference between the diastereomeric salts.

    • In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring. The formation of the diastereomeric salts may cause an initial precipitation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The rate of cooling is a key parameter; slow cooling promotes the formation of larger, purer crystals.

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.

    • The enantiomeric purity of the crystallized salt should be checked at this stage (e.g., by HPLC after a small sample is converted back to the acid). If purity is insufficient, recrystallization may be necessary.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution (e.g., with 1M HCl) to a pH of ~1-2. This protonates the carboxylate and breaks the ionic bond of the salt, precipitating the free carboxylic acid. The resolving agent remains in the aqueous solution.

    • Filter the solid, wash with cold water to remove any remaining resolving agent and salts, and dry under vacuum.

  • Recovery and Recycling:

    • The mother liquor from Step 2 contains the more soluble diastereomer. The other enantiomer can be recovered from this solution by a similar acidification process. This recovered enantiomer can potentially be racemized and recycled to improve the overall process yield.

Analytical Characterization Workflow

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of this compound. A multi-pronged approach combining spectroscopic and chromatographic techniques is standard practice.

G cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stereo Stereochemical Integrity start_node Sample: (R)-2-(Aminomethyl)- 4-methylpentanoic acid NMR ¹H & ¹³C NMR MS Mass Spec (MS) HPLC HPLC-UV/DAD MP Melting Point CHIRAL_HPLC Chiral HPLC POLAR Polarimetry test_node test_node result_node result_node NMR_Res Confirms Structure NMR->NMR_Res MS_Res Confirms Mol. Weight MS->MS_Res HPLC_Res Chemical Purity (e.g., >99%) HPLC->HPLC_Res MP_Res Sharp Range (vs. Reference) MP->MP_Res CHIRAL_Res Enantiomeric Excess (e.g., >99.5% ee) CHIRAL_HPLC->CHIRAL_Res POLAR_Res Specific Rotation (e.g., [α]D) POLAR->POLAR_Res

Diagram 2: Analytical Characterization Workflow. A standard workflow for validating the identity and purity of a chiral intermediate.

Table 2: Key Analytical Data and Interpretation

TechniqueParameterExpected Result / Interpretation
¹H NMR Chemical Shift, Integration, MultiplicityConfirms the presence of isobutyl, aminomethyl, and carboxylic acid protons. Integration confirms proton ratios.
¹³C NMR Chemical ShiftConfirms the number and type of carbon environments in the molecule.
Mass Spectrometry Molecular Ion Peak (m/z)Verifies the molecular weight of the compound (e.g., 146.12 for [M+H]⁺).[12]
HPLC-UV/DAD Peak Purity, Area %Determines chemical purity by separating the main compound from any process-related impurities.
Chiral HPLC Enantiomeric Excess (% ee)Quantifies the ratio of the (R)-enantiomer to the (S)-enantiomer, the most critical measure of stereochemical purity.
Polarimetry Specific Rotation [α]Confirms the bulk stereochemistry of the sample. The sign and magnitude must match the reference standard (e.g., for the Fmoc-derivative, a negative rotation is expected).[2]

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile building block for creating more complex and biologically active molecules.

  • Peptide Synthesis: When protected with an Fmoc or Boc group, the compound serves as an unnatural β-amino acid for incorporation into peptides.[1][2] This can be used to create peptidomimetics with enhanced stability against enzymatic degradation, altered conformations, or novel biological activities. The isobutyl side chain can participate in hydrophobic interactions within a peptide's target binding pocket.

  • Chiral Building Block: The primary amine and carboxylic acid groups are orthogonal handles for a wide range of chemical transformations. The amine can be used in amide bond formation, reductive amination, or as a nucleophile, while the carboxylic acid can be converted to esters, amides, or reduced to an alcohol. This dual functionality, combined with the fixed stereocenter, makes it a valuable starting point for the synthesis of small molecule drug candidates.[3]

  • Neuroscience Research: As a GABA analogue, it and its derivatives are of interest in the development of compounds that modulate neurological functions and disorders.[1]

Conclusion

This compound is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry and versatile chemical handles are critical for the construction of enantiomerically pure pharmaceuticals. A comprehensive understanding of its physicochemical properties, the logic behind its synthesis and purification via chiral resolution, and the rigorous application of analytical validation techniques are essential for its effective use. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of foundational chiral building blocks like this compound will undoubtedly increase, making the knowledge contained within this guide indispensable for professionals in the field.

References

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  • PubChem. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909. [Link]
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  • Watson International. This compound-HCl CAS 132605-95-9. [Link]
  • PubChem. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621. [Link]
  • Google Patents.
  • Wikipedia. Chiral resolution. [Link]
  • UB. This compound. [Link]
  • Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Beilstein Journal of Organic Chemistry.
  • European Patent Office. Process for the preparation of pregabalin - EP 2418194 A1. [Link]
  • Google Patents.
  • PubChem. (2S)-2-(Aminomethyl)-4-methylpentanoic acid. [Link]
  • Study.com. Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.. [Link]
  • Chemistry LibreTexts. 6.
  • PubChem. 2-amino-4-methyl(114C)pentanoic acid | C6H13NO2 | CID 11997785. [Link]
  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

Sources

(R)-2-(Aminomethyl)-4-methylpentanoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Authored by a Senior Application Scientist

Abstract

The definitive characterization of a chiral active pharmaceutical ingredient (API) is foundational to modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, the inactive R-enantiomer of the widely used anticonvulsant and analgesic drug, Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1][2][3][4] We will move beyond a simple recitation of methods to explore the causal logic behind the analytical strategy, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and critically, techniques for stereochemical determination. Each section presents not only the expected results but also detailed, field-tested protocols designed for reproducibility and self-validation.

Introduction: The Imperative of Stereochemical Precision

This compound is a gamma-amino acid analogue and the enantiomer of Pregabalin.[1][5] In chiral drug development, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] Therefore, the ability to confirm the primary structure and, most importantly, the absolute stereochemistry of the target (R)-enantiomer is not merely an academic exercise; it is a critical quality attribute. The presence of the unwanted enantiomer is treated as an impurity that must be rigorously controlled.[6][7]

This guide details an integrated analytical approach, demonstrating how orthogonal techniques are synergistically employed to build an unassailable body of evidence for the molecule's identity, connectivity, and three-dimensional structure.

Foundational Analysis: Confirming the Molecular Framework

The first phase of elucidation focuses on confirming the molecular formula (C₈H₁₇NO₂) and the connectivity of the atoms—the molecular backbone.[8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a direct measurement of the molecule's mass, serving as the primary confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.

Expected Results: Using positive-mode Electrospray Ionization (ESI), the molecule readily protonates at the primary amine.

IonTechniqueExpected m/zObserved m/zRationale
[M+H]⁺ESI-MS160.1332160.2Protonated parent molecule.[1]
[M+H]⁺ESI-HRMS160.1332159.1259Confirms elemental formula C₈H₁₇NO₂.[9]
Fragment Ions (MS/MS)CID55.155.1Characteristic fragment for quantification.[1]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and 0.1% formic acid in water.

  • Chromatography:

    • Column: Hypurity advance C18 column (50 mm × 4.6 mm, 5 µm).[1][9]

    • Mobile Phase: Isocratic elution with 80:20 (v/v) methanol : 0.1% formic acid in water.[1]

    • Flow Rate: 0.25 mL/min.[9]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Spray Voltage: 4500 V.[1][9]

    • Source Temperature: 450°C.[1][9]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition m/z 160.2 → 55.1.[1] For structural confirmation, a full scan (Q1) and product ion scan (MS/MS) of m/z 160.2 are performed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups—the carboxylic acid and the primary amine—which exist in a zwitterionic state in the solid form.

Expected Results:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3000-2500 (broad)O-H stretchCarboxylic Acid[10]
2960-2870sp³ C-H stretchAlkyl (isobutyl)[9]
~1640 (broad)N-H bend (Ammonium)Primary Amine
~1550C=O stretch (Carboxylate)Carboxylic Acid
1388C-H bendAlkyl[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O). CD₃OD is often preferred for its ability to dissolve the compound and provide a clean spectrum.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

Expected ¹H and ¹³C NMR Data (in CD₃OD):

Position¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)
1-180.6
22.06 (1H, m)43.4
32.44 (1H, dd, J=15.7, 3.4), 2.25 (1H, dd, J=15.7, 8.8)43.1
41.23 (2H, m)33.2
51.69 (1H, m)26.2
6, 70.92 (6H, t, J=6.4)23.2, 22.6
82.95 (1H, dd, J=12.8, 3.5), 2.82 (1H, dd, J=12.8, 7.9)45.9
(Data referenced from literature for the (S)-enantiomer, which is identical for the (R)-enantiomer).[9][11]

2D NMR for Connectivity Validation:

  • COSY: Confirms proton-proton couplings, for example, between H-2 and its neighbors (H-3 and H-8), and along the entire isobutyl chain (H-4 through H-6/7).

  • HSQC: Correlates each proton signal to its directly attached carbon signal, confirming the assignments in the table above.

  • HMBC: Provides the final, definitive proof of the molecular skeleton by showing 2- and 3-bond correlations. Key correlations include:

    • Protons at C-8 (aminomethyl group) correlating to the chiral center C-2 and the methylene C-3.

    • Protons at C-3 correlating to the carboxyl carbon C-1 and the chiral center C-2.

    • Methyl protons at C-6/7 correlating to C-4 and C-5.

HMBC_Correlations cluster_structure This compound C1 C1 (COOH) C2 C2 (CH) C1->C2 C3 C3 (CH2) C2->C3 C8 C8 (CH2-NH2) C2->C8 C4 C4 (CH2) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (CH3) C5->C6 C7 C7 (CH3) C5->C7 H3->C1 H3→C1 H3->C2 H3→C2 H8->C2 H8→C2 H8->C3 H8→C3 H67->C4 H6/7→C4 H67->C5 H6/7→C5

Caption: Key HMBC correlations confirming the molecular backbone.

The Crucial Step: Determination of Absolute Stereochemistry

With the 2D structure confirmed, the pivotal task is to assign the absolute configuration at the C-2 chiral center. This unequivocally distinguishes the (R)-enantiomer from its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for separating and quantifying enantiomers in research and quality control settings. Two primary strategies exist: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Strategy 1: Direct Separation on a Chiral Stationary Phase (CSP)

This is often the preferred method due to its simplicity and speed. Zwitterionic CSPs have shown excellent performance for separating underivatized amino acid analogues.[12]

Strategy 2: Indirect Separation via Chiral Derivatization

This classic approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide or FDAA) to create a pair of diastereomers.[6][13][14] These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18). This method is highly sensitive and robust.

Chiral_Derivatization_Workflow cluster_input Sample cluster_process Methodology cluster_output Result start Mixture of (R) and (S) Enantiomers derivatize React with Chiral Agent (e.g., FDAA) start->derivatize Forms Diastereomers hplc Inject onto Achiral C18 HPLC Column derivatize->hplc detect UV Detection (e.g., 340 nm) hplc->detect end Separated Diastereomer Peaks on Chromatogram detect->end

Sources

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid analog of L-leucine, represents a critical building block in modern medicinal chemistry and peptide science. Its structural properties, particularly its stereochemistry and resistance to metabolic degradation, make it a valuable component in the design of novel therapeutics, peptidomimetics, and neuroactive agents. This guide provides a comprehensive overview of its fundamental molecular characteristics, explores established and theoretical synthetic routes, details robust analytical methodologies for its characterization, and discusses its current and potential applications in drug discovery and development.

Core Molecular Profile

This compound, also referred to as (R)-β²-homoleucine, is a non-proteinogenic amino acid. Unlike its α-amino acid counterpart, leucine, the amine group is positioned on the second carbon (β-carbon) relative to the carboxyl group. This structural shift has profound implications for its chemical and biological properties.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its elemental composition and corresponding molecular mass.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1][2]
Exact Mass 145.110278721 Da[1]
Chemical Structure and Stereochemistry

The defining feature of this molecule is the chiral center at the C2 position, designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial for its targeted applications, as biological systems often exhibit high stereoselectivity.

Chemical Identifiers:

  • IUPAC Name: (2R)-2-(Aminomethyl)-4-methylpentanoic acid

  • CAS Number: 100869-07-6 (for the unspecified stereoisomer)[1][3]

  • SMILES: CC(C)CC(=O)O[4]

  • InChIKey: IAXQYBCPMFDMOJ-LURJTMIESA-N (for the (S) enantiomer, demonstrating stereoisomer distinction)[5]

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The enantioselective synthesis of β-amino acids like this compound is a significant challenge in organic chemistry. The goal is to control the stereochemistry at the β-carbon to produce the desired (R)-enantiomer with high purity. Several strategies have been developed to achieve this.

Key Synthetic Strategies

The asymmetric synthesis of β-amino acids is a well-reviewed field, with primary methods including transition metal catalysis, organocatalysis, and biocatalysis.[6] These approaches often involve reactions like the Mannich reaction and conjugate additions to introduce the amine group stereoselectively.[6]

A highly relevant analog is Pregabalin, (S)-3-aminomethyl-5-methylhexanoic acid. While a γ-amino acid, its synthesis provides valuable insights into constructing similar chiral structures. Common strategies for Pregabalin that can be conceptually adapted include:

  • Asymmetric Conjugate Addition: This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound using a chiral catalyst, such as a rhodium-diene complex, to set the stereocenter.[7]

  • Chiral Auxiliary-Based Alkylation: Methods like the Evans asymmetric alkylation use a removable chiral auxiliary to direct the stereoselective alkylation of an enolate, establishing the desired chirality.[2]

  • Enzymatic Resolution: Biocatalytic methods, for instance using lipases or ene-reductases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[8][9]

Asymmetric_Synthesis_Workflow cluster_0 Synthetic Approach cluster_1 Key Transformation cluster_2 Outcome Prochiral Prochiral Substrate (e.g., α,β-unsaturated ester) Asym_Reaction Asymmetric Catalysis (Organo-, Metal-, or Bio-catalysis) Prochiral->Asym_Reaction Conjugate Addition Mannich Reaction Racemic Racemic β-Amino Acid Precursor Enzymatic_Res Enzymatic Resolution (e.g., Lipase) Racemic->Enzymatic_Res Kinetic Resolution Enantioenriched Enantioenriched (R)-Product Asym_Reaction->Enantioenriched Separated Separated (R)-Enantiomer Enzymatic_Res->Separated Mechanism_of_Action_Hypothesis cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Ca_Channel Voltage-Gated Ca²⁺ Channel (α2δ subunit) Vesicle Vesicle with Neurotransmitters (e.g., Glutamate) Ca_Channel->Vesicle Ca²⁺ Influx Blocked NT Glutamate Vesicle->NT Reduced Release Molecule (R)-2-(Aminomethyl)- 4-methylpentanoic acid Molecule->Ca_Channel Binds & Inhibits Receptor Postsynaptic Receptor NT->Receptor Decreased Signal

Sources

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide provides a comprehensive overview of (R)-2-(aminomethyl)-4-methylpentanoic acid (CAS Number: 210345-89-4), a chiral β-amino acid of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties, stereoselective synthesis, analytical methodologies, and the established and putative biological activities of this molecule. The content herein is curated to not only present factual data but also to offer insights into the practical considerations and scientific rationale that underpin its study and application.

Introduction and Chemical Identity

This compound, also known as (R)-β-homoleucine, is a non-proteinogenic β-amino acid. Its structure is analogous to the proteinogenic α-amino acid L-leucine, with an additional methylene group in the backbone, classifying it as a β-amino acid. This structural modification has profound implications for its chemical and biological properties, rendering it a valuable building block in medicinal chemistry and a probe for studying biological systems.

The chirality at the C2 position is a critical determinant of its biological activity. This guide will focus specifically on the (R)-enantiomer.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 210345-89-4[1][2][3][4]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [2][5][6][7]
IUPAC Name (2R)-2-(Aminomethyl)-4-methylpentanoic acidN/A
Synonyms (R)-β-Homoleucine, (R)-3-Amino-5-methylhexanoic acid[7][8]
Appearance Off-white to white powder[8]
Storage Conditions Store long-term in a cool, dry place; 2-8 °C away from light is recommended for the HCl salt.[1][8]
Purity (Typical) ≥97%[1]

Synthesis and Chiral Resolution

The stereoselective synthesis of this compound is a key challenge and a critical aspect of its application. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers the most efficient route to the enantiomerically pure compound. Several methods for the asymmetric synthesis of β-amino acids have been developed, including:

  • Homologation of α-Amino Acids: This strategy involves the extension of the carbon chain of a readily available chiral α-amino acid precursor, such as L-leucine. The Arndt-Eistert homologation is a classic example of such a transformation[1].

  • Mannich-type Reactions: The asymmetric Mannich reaction, involving the addition of an enolate to a chiral imine or the use of a chiral catalyst, is a powerful tool for the synthesis of β-amino acids[9].

  • Enzymatic Kinetic Resolution: Enzymes, such as lipases or proteases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer[10].

A plausible asymmetric synthesis route is conceptually similar to the synthesis of pregabalin, a well-known GABA analog[9][11].

Chiral Resolution of Racemic 2-(Aminomethyl)-4-methylpentanoic Acid

In cases where asymmetric synthesis is not feasible, chiral resolution of the racemic mixture is a viable alternative[12][13]. This technique relies on the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization.

Workflow for Chiral Resolution:

Chiral_Resolution Racemic Racemic 2-(aminomethyl)-4- methylpentanoic acid DiastereomericSalts Diastereomeric Salts ((R,R) and (S,R)) Racemic->DiastereomericSalts + ResolvingAgent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation IsolatedSalt Isolated (R,R)-Salt Separation->IsolatedSalt Liberation Acid/Base Treatment IsolatedSalt->Liberation FinalProduct (R)-2-(Aminomethyl)-4- methylpentanoic acid Liberation->FinalProduct HPLC_Analysis Sample Sample of (R)-2-(aminomethyl)-4- methylpentanoic acid Injection HPLC Injection Sample->Injection Column Chiral Stationary Phase (e.g., CROWNPAK CR(+)) Injection->Column Detection UV or MS Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Purity and Enantiomeric Excess Calculation Chromatogram->Analysis GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles Release Depolarization- Induced Release GABA_vesicle->Release GABA GABA Release->GABA GABA_receptor GABAA Receptor (Ligand-gated Cl- channel) Chloride_influx Cl- Influx GABA_receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_influx->Hyperpolarization GABA->GABA_receptor Binds Target_Molecule (R)-2-(Aminomethyl)-4- methylpentanoic acid (GABA Analogue) Target_Molecule->GABA_receptor Potentially Binds/ Modulates

Sources

Physicochemical properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding this compound

This compound is a chiral, non-proteinogenic β-amino acid. As a derivative of leucine, it possesses a unique structural arrangement with the amino group attached to the beta-carbon relative to the carboxyl group. This structure imparts distinct chemical and physical properties compared to its α-amino acid counterparts. In the fields of medicinal chemistry and drug development, understanding these fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, ionization state (pKa), and solid-state characteristics (melting point) directly influence formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the essential data but also the underlying scientific principles and validated experimental protocols for their determination.

Core Physicochemical Data Summary

A comprehensive understanding begins with a summary of the molecule's fundamental properties. The data presented below has been aggregated from authoritative chemical databases and serves as a foundational reference for laboratory work.

PropertyValueSource
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acidPubChem[1]
Molecular Formula C₇H₁₅NO₂PubChem[1]
Molecular Weight 145.20 g/mol PubChem[1][2]
CAS Number 210345-89-4ChemicalBook[3]
Appearance Off-white to white powderWatson International[4]
Canonical SMILES CC(C)CC(=O)OJ&K Scientific[5]
InChIKey IAXQYBCPMFDMOJ-SCSAIBSYSA-NPubChem[1]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters in drug development. It dictates the dissolution rate and concentration gradient, which are primary drivers of absorption from the gastrointestinal tract. For this compound, an amphoteric molecule with both acidic and basic functional groups, solubility is intrinsically linked to the pH of the aqueous medium.

Expert Insight: Thermodynamic vs. Kinetic Solubility

In early-stage development, a distinction must be made between kinetic and thermodynamic solubility.[6] Kinetic solubility is a high-throughput measurement of how readily a compound precipitates from a stock solution (often DMSO) when added to an aqueous buffer.[6] While useful for initial screening, it can often overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[6] For robust formulation and pre-clinical development, determining the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is essential.[6] The shake-flask method remains the gold standard for this measurement due to its reliability and direct assessment of equilibrium.[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the definitive method for establishing the thermodynamic solubility of this compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system (e.g., pH-adjusted buffers) for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC or UV-Vis spectrophotometry.[7][8]

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Dispensing: Add an excess of this compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the samples to stand, permitting the excess solid to sediment.[7] Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve.

  • Validation: The presence of remaining solid in the vial after the experiment validates that the measured concentration represents the saturation solubility.

Workflow Visualization: Solubility Determination

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH-adjusted buffers C Add API to buffers in vials A->C B Weigh excess API B->C D Agitate in shaker bath (24-48h at constant T) C->D E Centrifuge for phase separation D->E F Sample clear supernatant E->F G Dilute sample F->G H Quantify via HPLC G->H I Calculate solubility (mg/mL) H->I G Workflow for Potentiometric pKa Determination A Prepare known concentration of amino acid solution C Titrate with standardized HCl, record pH vs. volume A->C D Titrate new sample with standardized NaOH, record pH vs. volume A->D B Calibrate pH meter B->C B->D E Plot titration curves (pH vs. Titrant Volume) C->E D->E F Identify equivalence points and half-equivalence points E->F G Determine pKa values (pH at half-equivalence points) F->G H Calculate Isoelectric Point (pI) G->H

Caption: Potentiometric Titration Workflow

Melting Point: An Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique used to confirm the identity and assess the purity of a compound. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. [9][10]

Experimental Protocol: Capillary Melting Point Determination

This method is the most common and is recognized by major pharmacopeias for its simplicity and accuracy. [9][11] Principle: A small, finely powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range. [10] Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved. [9][12]3. Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [12]4. Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary value. Allow the apparatus to cool before proceeding. 5. Accurate Determination: Heat the block at a medium rate to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium. [12]6. Observation and Recording:

    • Onset Temperature: Record the temperature at which the first droplet of liquid is observed.

    • Clear Point Temperature: Record the temperature at which the last solid crystal melts and the substance becomes a completely clear liquid. [11]7. Reporting: Report the result as a melting range (e.g., 150-151°C). For a pure compound, this range should be narrow.

Workflow Visualization: Melting Point Determination

G Workflow for Capillary Melting Point Determination A Dry and powder the solid sample B Pack sample into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus B->C D Heat rapidly to ~20°C below expected M.P. C->D E Reduce heating rate to 1-2°C per minute D->E F Observe and record 'Onset' temperature (first liquid drop) E->F G Observe and record 'Clear Point' temperature (all liquid) E->G H Report the Melting Range F->H G->H

Caption: Capillary Method Workflow

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the molecular structure and identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the different types of protons. The acidic proton of the carboxyl group is expected to be a broad singlet far downfield, typically in the 10-12 ppm region. [13]The protons on the carbons adjacent to the amino and carboxyl groups will appear in specific regions, and their splitting patterns will provide information about neighboring protons.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid will produce a signal in the deshielded region of 160-180 ppm. [13]The other carbon atoms in the molecule will have distinct signals in the aliphatic region.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR spectroscopy is excellent for identifying functional groups. [14]The spectrum of this compound is expected to show:

      • A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm⁻¹. [13] * An N-H stretching band for the primary amine, usually in the 3300-3500 cm⁻¹ region.

      • A strong C=O (carbonyl) stretching band for the carboxylic acid, around 1700-1725 cm⁻¹. [15]

References

  • PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Edisco. (n.d.). Melting point determination.
  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Studylib. (n.d.). Amino Acid Titration: Concentration & pKa Determination.
  • Chem-Impex. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.
  • University of Calgary. (n.d.). Melting point determination.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Scribd. (n.d.). Melting Point Determination Guide.
  • UKEssays. (2018, January 24). Determination of the pKas for Glycine.
  • SpectraBase. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid, methyl ester.
  • PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • Chem-Impex. (n.d.). Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid.
  • UB. (n.d.). This compound.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
  • ResearchGate. (2019, January 3). MOLECULAR STRUCTURE AND SPECTROSCOPIC STUDY (FTIR AND FTRaman) OF DL-2-amino-4-pentanoic ACID BY QUANTUM COMPUTATIONS.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (n.d.). 2-amino-4-methyl(114C)pentanoic acid. National Center for Biotechnology Information.
  • Next Peptide. (n.d.). 132605-95-9 | this compound-HCl.
  • Watson International. (n.d.). This compound-HCl CAS 132605-95-9.
  • NIST. (n.d.). Pentanoic acid, 4-methyl-. NIST WebBook.
  • Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride.
  • PubMed. (2009, June 10). Fourier transform infrared (FTIR) spectroscopy.
  • NIH. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
  • LookChem. (2025, May 20). 2-bromo-4-methylpentanoic acid.

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(R)-2-(Aminomethyl)-4-methylpentanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the chemical entity this compound. It is crucial to establish from the outset that the pharmacological activity associated with this molecular structure resides almost exclusively in its stereoisomer, the (S)-enantiomer, known clinically as pregabalin. This document will dissect the stereospecific nature of this activity, identify the primary molecular target, and detail the downstream signaling events that constitute its mechanism of action. We will explore the core experimental methodologies that have been instrumental in elucidating this pathway, providing researchers and drug development professionals with a detailed understanding of the scientific evidence. The central finding is that the active (S)-enantiomer exerts its therapeutic effects not through interaction with GABA receptors, but by binding with high affinity to the α2δ subunit of voltage-gated calcium channels, thereby modulating the release of excitatory neurotransmitters.

The Principle of Stereoselectivity: A Tale of Two Enantiomers

The biological activity of chiral molecules can be highly dependent on their spatial configuration. In the case of 2-(aminomethyl)-4-methylpentanoic acid, this principle is paramount. The molecule exists as two enantiomers: (R)- and (S)-. The therapeutically active compound, pregabalin, is the (S)-enantiomer.[1] The (R)-enantiomer, the specified topic of this guide, is significantly less active.[2][3]

Experimental evidence consistently demonstrates this stereospecificity. Studies comparing the two enantiomers in various assays reveal a substantial difference in their biological effects:

  • Binding Affinity: The S(+) enantiomer potently displaces radiolabeled gabapentin from its binding site, whereas the R(-) enantiomer is much less active in this assay.[2] This indicates a specific, high-affinity interaction for the S-form at the molecular target.

  • In Vivo Efficacy: In preclinical models of neuropathic pain and seizures, the (S)-enantiomer (pregabalin) demonstrates robust, dose-dependent analgesic and anticonvulsant effects.[2][3] Conversely, the (R)-enantiomer, also referred to as (R)-3-isobutylgaba, shows no significant analgesic effect in the same dose range in models of neuropathic pain.[3][4]

This stark difference in activity underscores that the mechanism of action is critically dependent on the specific three-dimensional structure of the (S)-enantiomer. Therefore, to understand the biological relevance of this chemical scaffold, the remainder of this guide will focus on the well-documented mechanism of the active (S)-enantiomer, pregabalin.

EnantiomerCommon NameRelative Binding Affinity (α2δ)In Vivo Activity (Analgesic/Anticonvulsant)
(S)-2-(Aminomethyl)-4-methylpentanoic acid PregabalinHighPotent
This compound (R)-3-isobutylgabaVery Low / NegligibleInactive / Much less active
Table 1: Comparative Activity of the (R)- and (S)-Enantiomers.

The Primary Molecular Target: α2δ Subunit of Voltage-Gated Calcium Channels

Contrary to what its structural similarity to γ-aminobutyric acid (GABA) might suggest, pregabalin does not bind to GABA receptors (GABA-A, GABA-B) or influence GABA transport or metabolism.[5] Instead, its therapeutic effects are mediated by a high-affinity interaction with a specific protein: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7][8]

The α2δ protein is a heavily glycosylated, extracellularly located subunit that is associated with the main pore-forming α1 subunit of VGCCs. While not part of the ion-conducting pore itself, the α2δ subunit plays a crucial role in regulating the trafficking of the α1 subunit to the plasma membrane and modulating its biophysical properties. Pregabalin binds potently and selectively to both the α2δ-1 and α2δ-2 isoforms.[5][8] This interaction is the initiating event for all its subsequent physiological effects.

The Core Mechanism: Attenuation of Presynaptic Neurotransmitter Release

The binding of pregabalin to the α2δ subunit at presynaptic terminals is the cornerstone of its mechanism. This interaction leads to a subtle but significant reduction in the influx of calcium into the nerve terminal during neuronal depolarization.[6][8] It is critical to understand that pregabalin is not a direct calcium channel blocker in the classical sense; it does not plug the channel pore. Instead, it is believed to modulate the function and/or trafficking of the VGCC complex, leading to reduced calcium entry upon arrival of an action potential.[6]

Calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By diminishing this calcium signal, pregabalin effectively reduces the release of several key excitatory neurotransmitters, including:

  • Glutamate[9]

  • Norepinephrine[10]

  • Substance P[11]

  • Calcitonin gene-related peptide (CGRP)[8]

This reduction in excitatory neurotransmission in hyperexcited neurons is the fundamental mechanism underlying pregabalin's analgesic, anticonvulsant, and anxiolytic properties.[6][11]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin ((S)-Enantiomer) a2d α2δ Subunit PGB->a2d High-Affinity Binding VGCC Voltage-Gated Ca²⁺ Channel (VGCC) a2d->VGCC Ca_ion Ca²⁺ VGCC->Ca_ion Reduced Influx Vesicle Synaptic Vesicle (contains Glutamate, Substance P, etc.) Ca_ion->Vesicle Triggers Vesicle Fusion NT Excitatory Neurotransmitters Vesicle->NT Reduced Release NT_released Glutamate, Substance P Receptor Postsynaptic Receptors NT_released->Receptor Signal Reduced Postsynaptic Excitation Receptor->Signal

Figure 1: Presynaptic mechanism of action of Pregabalin, the active (S)-enantiomer.

Key Experimental Protocols for Mechanistic Elucidation

The mechanism of action described above has been validated through a series of rigorous experimental techniques. The following protocols represent the foundational assays used in the field.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the direct binding affinity of a compound to its molecular target and is essential for demonstrating stereoselectivity.[12]

Objective: To quantify the binding affinity (Ki) of (R)- and (S)-2-(aminomethyl)-4-methylpentanoic acid for the α2δ subunit.

Methodology:

  • Membrane Preparation: Homogenize porcine or rat brain tissue (e.g., neocortex) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet to a specific protein concentration.[13]

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radioligand known to bind the α2δ site (e.g., [³H]gabapentin).[13]

  • Competition: Add increasing concentrations of the unlabeled test compounds (the R- and S-enantiomers) to compete with the radioligand for binding.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[9]

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes are trapped on the filter while the unbound ligand passes through.[12][14]

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[14]

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Causality and Self-Validation: This protocol directly measures the interaction between the compound and its target. By running the R- and S-enantiomers in parallel, the resulting Ki values provide a quantitative measure of stereoselectivity. A significantly lower Ki for the S-enantiomer validates it as the active binder.

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with: - [³H]Radioligand (fixed conc.) - Unlabeled Competitor (varied conc.) prep->incubate filter Vacuum Filtration (Separates Bound from Free) incubate->filter count Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Neurotransmitter Release Assay

This functional assay measures the downstream consequence of α2δ subunit binding: the modulation of neurotransmitter release.

Objective: To determine the effect of the R- and S-enantiomers on depolarization-evoked release of excitatory neurotransmitters from brain tissue.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from rat neocortex or hippocampus using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Pre-incubation/Labeling: Incubate slices with the test compound (R- or S-enantiomer) for a set period. For measuring the release of specific neurotransmitters like norepinephrine, slices can be pre-labeled by incubation with a radioactive version (e.g., [³H]norepinephrine).[10]

  • Superfusion: Place individual slices in a superfusion chamber with a constant flow of oxygenated aCSF.

  • Stimulation: Induce neurotransmitter release by briefly switching the superfusion medium to aCSF containing a high concentration of potassium chloride (e.g., 25-70 mM KCl), which depolarizes the neurons.[9][10]

  • Fraction Collection: Collect the superfusate in timed fractions before, during, and after the high-K⁺ stimulation.

  • Quantification: Analyze the amount of neurotransmitter in each fraction. For radiolabeled compounds, use liquid scintillation counting.[10] For endogenous compounds like glutamate, use techniques such as high-performance liquid chromatography (HPLC) or enzyme-based assays.

  • Data Analysis: Express the amount of neurotransmitter released during stimulation as a percentage of the total content or relative to a baseline release. Compare the stimulated release in the presence of the test compounds to a vehicle control.

Causality and Self-Validation: This protocol directly links the presence of the compound to a functional neuronal output. A dose-dependent reduction in K⁺-evoked neurotransmitter release by the S-enantiomer, but not the R-enantiomer, provides strong evidence that the mechanism involves presynaptic inhibition and is stereospecific.[10]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique provides high-resolution, real-time measurement of synaptic activity, allowing for a detailed characterization of presynaptic inhibition.

Objective: To measure the effect of the active (S)-enantiomer on the amplitude and frequency of excitatory postsynaptic currents (EPSCs).

Methodology:

  • Slice Preparation: Prepare acute brain slices from relevant areas, such as the spinal cord dorsal horn, central amygdala, or hippocampus, as described previously.[15][16]

  • Recording: Place a slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF. Using a glass micropipette filled with an internal solution, form a high-resistance seal ("giga-seal") with the membrane of a target neuron. Rupture the membrane to achieve the "whole-cell" configuration, allowing control and measurement of the neuron's membrane potential and currents.

  • Synaptic Stimulation: Place a stimulating electrode near the patched neuron to activate presynaptic afferents. Deliver brief electrical pulses to evoke EPSCs in the recorded neuron.[15]

  • Data Acquisition: Record a stable baseline of evoked EPSCs.

  • Drug Application: Bath-apply pregabalin (the S-enantiomer) to the slice and continue recording the evoked EPSCs.[17]

  • Washout: Replace the drug-containing aCSF with normal aCSF to determine if the effect is reversible.

  • Data Analysis: Measure the amplitude of the recorded EPSCs. A reduction in EPSC amplitude following drug application suggests an inhibition of synaptic transmission. To distinguish between a presynaptic and postsynaptic site of action, a paired-pulse ratio (PPR) analysis can be performed. An increase in the PPR is indicative of a presynaptic mechanism (i.e., a decrease in the probability of neurotransmitter release).

Causality and Self-Validation: This protocol provides direct evidence of synaptic inhibition. Observing a reduction in EPSC amplitude that is accompanied by an increase in the paired-pulse ratio strongly validates a presynaptic mechanism of action, consistent with the known effect of pregabalin on reducing neurotransmitter release probability.[17]

Conclusion

The mechanism of action for the chemical structure 2-(aminomethyl)-4-methylpentanoic acid is defined by profound stereoselectivity. The (R)-enantiomer is largely biologically inactive. Its counterpart, the (S)-enantiomer (pregabalin), is a potent therapeutic agent whose effects are initiated by a specific, high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels. This interaction modulates calcium influx, resulting in a decreased release of excitatory neurotransmitters like glutamate and substance P from hyperexcited neurons. This presynaptic inhibitory action, rigorously confirmed through a combination of radioligand binding assays, neurochemical release studies, and electrophysiological recordings, is the definitive mechanism responsible for its clinical efficacy in treating neuropathic pain, epilepsy, and anxiety disorders.

References

  • Yuen, P. W., et al. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy Research, 14(1), 11-5. [Link]
  • Hitchcock, K. M., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of forensic sciences, 64(2), 407–411. [Link]
  • Gautam, M., et al. (2020). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutica Analytica Acta, 11(3). [Link]
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  • Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical biochemistry, 255(2), 236–243. [Link]
  • Fink, K., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Epilepsy research, 96(1-2), 1-10. [Link]
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  • Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of medicinal chemistry, 48(7), 2294–2307. [Link]
  • L'homme, D., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules (Basel, Switzerland), 21(11), 1572. [Link]
  • Zhang, Y., et al. (2014). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Acta pharmaceutica Sinica. B, 4(1), 88–93. [Link]
  • Di Guilmi, M. N., et al. (2011). Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of Ca(v)2.1 calcium channels. The Journal of pharmacology and experimental therapeutics, 336(3), 973–982. [Link]
  • Tanimoto, W., et al. (2021). Input-dependent synaptic suppression by pregabalin in the central amygdala in male mice with inflammatory pain. Scientific reports, 11(1), 22498. [Link]
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]
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  • Fink, K., et al. (2010). Pregabalin activity in standardized receptor-binding assays.
  • Dooley, D. J., et al. (2002). Amperometric measurement of glutamate release modulation by gabapentin and pregabalin in rat neocortical slices: role of voltage-sensitive Ca2+ alpha2delta-1 subunit.
  • Micheva, K. D., et al. (2006). Pregabalin reduces synaptic vesicle release.
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The Strategic Application of (R)-2-(Aminomethyl)-4-methylpentanoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Proteogenic Amino Acids

In the landscape of contemporary drug discovery, the quest for novel therapeutic modalities with enhanced efficacy, stability, and target specificity is perpetual. While nature provides a rich scaffold of twenty proteinogenic α-amino acids, the exploration of synthetic amino acid analogues has unlocked new frontiers in medicinal chemistry. This technical guide focuses on the strategic application of (R)-2-(Aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid, as a pivotal building block in the synthesis of next-generation peptidomimetics and other bioactive molecules. For researchers, scientists, and drug development professionals, understanding the rationale and methodology behind the incorporation of such non-natural amino acids is crucial for the design of innovative therapeutics.

This compound, a derivative of L-leucine, offers a unique structural motif that imparts significant advantages over its natural α-amino acid counterpart. Its β-amino acid structure, with the amino group attached to the β-carbon relative to the carboxyl group, fundamentally alters the conformational properties of the resulting peptide backbone. This guide will delve into the profound implications of this structural distinction, from enhanced proteolytic stability to the formation of novel secondary structures, and provide a comprehensive overview of its application in the laboratory.

Core Principles: The Rationale for Employing this compound

The incorporation of this compound into peptide-based drug candidates is a deliberate strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability.[1][2] The strategic advantages conferred by this β-amino acid are multifaceted:

  • Enhanced Proteolytic Resistance: Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable resistance to degradation by proteases.[3] This is a direct consequence of the altered backbone structure, which is not recognized by the active sites of these enzymes. This enhanced stability translates to a longer in vivo half-life, a critical attribute for a successful therapeutic agent.

  • Novel Secondary Structures: β-peptides are known to fold into unique and stable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides.[3] This provides a scaffold for the precise spatial arrangement of side chains to mimic the binding epitopes of natural peptides or to create entirely new interaction surfaces for targeting proteins.

  • Increased Structural Diversity: The use of this compound expands the chemical space available for drug design. By moving beyond the canonical amino acids, medicinal chemists can fine-tune the physicochemical properties of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

These core principles underscore the value of this compound as a "privileged building block" in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1][4]

Experimental Workflow: Solid-Phase Synthesis of β-Peptides

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[5][6] To facilitate its incorporation into a growing peptide chain, the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[5][7] The following is a detailed, step-by-step methodology for the incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid into a peptide sequence.

Protocol: Incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid via SPPS
  • Resin Preparation:

    • Select a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

    • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing:

    • Wash the resin extensively with DMF to remove any unreacted reagents.

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Data Presentation: Physicochemical Properties

The incorporation of this compound influences the overall physicochemical properties of the resulting peptide. A summary of its key properties is presented below for reference.

PropertyValueSource
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name 2-(aminomethyl)-4-methylpentanoic acid
CAS Number 100869-07-6

Signaling Pathways and Logical Relationships: The Impact on Drug Design

The true "biological activity" of this compound is realized in the biological activity of the molecules it helps create. The following diagram illustrates the logical flow from the properties of this building block to the development of improved therapeutics.

Drug_Design_Impact cluster_properties Properties of this compound cluster_advantages Advantages in Peptidomimetics cluster_outcomes Therapeutic Outcomes Beta_AA β-Amino Acid Structure Proteolytic_Stability Enhanced Proteolytic Stability Beta_AA->Proteolytic_Stability Novel_Folds Novel Secondary Structures Beta_AA->Novel_Folds Chiral (R)-Configuration Chiral->Novel_Folds Leucine_Side_Chain Leucine-like Side Chain Diversity Increased Structural Diversity Leucine_Side_Chain->Diversity Improved_PK Improved Pharmacokinetics Proteolytic_Stability->Improved_PK Higher_Efficacy Potentially Higher Efficacy Novel_Folds->Higher_Efficacy New_Targets Access to Novel Biological Targets Novel_Folds->New_Targets Diversity->Higher_Efficacy

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its application in the synthesis of β-peptides and peptidomimetics offers a rational and effective approach to overcoming the inherent liabilities of peptide-based therapeutics.[1][2][5] By imparting enhanced stability and enabling the creation of novel molecular architectures, this building block paves the way for the development of more robust and efficacious drugs. As our understanding of the relationship between structure and function continues to evolve, the strategic incorporation of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 340, 1-20. [Link]
  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-413. [Link]
  • EurekAlert!. (2016).
  • PubChem. 2-(Aminomethyl)-4-methylpentanoic acid. [Link]
  • MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 734. [Link]
  • Semantic Scholar. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. [Link]
  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]
  • AAPPTEC. Peptide Synthesis Resins. [Link]
  • Royal Society of Chemistry. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3430-3449. [Link]
  • Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 798499. [Link]
  • Peptidomimetics as next – generation therapeutic applic
  • PubMed. (2018). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current topics in medicinal chemistry, 18(6), 448–461. [Link]
  • MDPI. (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 21(23), 8985. [Link]

Sources

A Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid: A Novel β²-Amino Acid and Potential GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral β²-amino acid, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and a positional isomer of the widely used pharmaceutical agent, pregabalin. While extensively utilized as a stereochemically defined building block in peptide synthesis and medicinal chemistry, its intrinsic pharmacological profile remains largely unexplored.[1][2] This technical guide provides a comprehensive analysis of this molecule, beginning with its synthesis and stereochemical control. It further delves into a prospective evaluation of its potential mechanisms of action, drawing logical inferences from its structural similarity to known gabapentinoids. We will explore its potential interaction with voltage-gated calcium channels, GABA receptors, and metabolic enzymes. This document synthesizes current knowledge on related compounds to build a scientifically grounded framework for future investigation, presenting detailed experimental protocols to validate these hypotheses and unlock the therapeutic potential of this intriguing molecule.

Introduction to GABA Analogues and the Significance of β-Amino Acids

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Pharmacological agents that modulate this system, known as GABA analogues, have become cornerstone therapies for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[3]

Prominent examples like gabapentin and pregabalin, while structurally mimicking GABA, do not exert their primary effects through direct interaction with GABA receptors. Instead, they bind with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs), modulating neurotransmitter release.[4] This indirect mechanism highlights a key principle in drug discovery: structural analogy does not guarantee identical function, often leading to novel pharmacology.

This compound belongs to the class of β-amino acids, distinguished by the placement of the amino group on the second carbon from the carboxyl function. This structural feature imparts unique conformational properties and, critically, resistance to proteolytic degradation. This has made β-amino acids, particularly β²-amino acids (with the side chain at C2), valuable components for the synthesis of "foldamers"—peptide-like molecules that adopt stable, predictable secondary structures and exhibit diverse biological activities.[5] The subject of this guide, with its defined (R)-stereochemistry and isobutyl side chain, represents an under-investigated yet promising candidate for both novel therapeutics and advanced biomaterials.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in both synthesis and biological assays.

PropertyValueSource
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acidPubChem
Synonym(s) (R)-β²-Homoleucine-
CAS Number 132605-95-9 (for hydrochloride salt)[6]
Molecular Formula C₇H₁₅NO₂[7]
Molecular Weight 145.20 g/mol [7]
Canonical SMILES CC(C)CC(=O)O[7]
InChIKey HZQWRYHUNMXMLF-FYZOBXCZSA-N

Enantioselective Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, robust methods for enantioselective synthesis are paramount. An efficient and scalable route to this compound can be adapted from established organocatalytic methodologies, specifically the aminomethylation of aldehydes.[5] This approach provides high enantiomeric purity, which is crucial for discerning its specific pharmacological effects.

Experimental Protocol 1: Organocatalytic Synthesis of this compound

This protocol describes a multi-step synthesis starting from isovaleraldehyde.

Step 1: Proline-Catalyzed Mannich Reaction

  • To a stirred solution of isovaleraldehyde (1.0 eq) in anhydrous DMF at -25 °C, add (R)-proline (20 mol%).

  • Slowly add a solution of a suitable methylene iminium precursor, such as N,N-dibenzylaminomethyl methyl ether (1.1 eq).

  • Allow the reaction to stir for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the resulting dibenzylated β-amino aldehyde by flash column chromatography. Causality: The chiral (R)-proline catalyst forms a transient enamine with the aldehyde, directing the attack on the iminium ion from a specific face to establish the desired (R)-stereocenter with high enantioselectivity.[5]

Step 2: Conversion to the Protected Amino Acid

  • Dissolve the purified β-amino aldehyde in a 1:1 mixture of t-butanol and water.

  • Add 2-methyl-2-butene (5 eq) followed by sodium chlorite (3 eq) and sodium dihydrogen phosphate (3 eq).

  • Stir vigorously at room temperature for 12-16 hours.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate to yield the N,N-dibenzyl protected carboxylic acid. Causality: This Pinnick oxidation is a mild and efficient method for converting the aldehyde to a carboxylic acid without racemizing the adjacent chiral center.

Step 3: Deprotection

  • Dissolve the protected acid in methanol.

  • Add Palladium on carbon (10 wt%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product, this compound. Causality: Catalytic hydrogenation is a clean and effective method for removing benzyl protecting groups from the nitrogen atom, yielding the primary amine.

Synthetic_Workflow Start Isovaleraldehyde Step1 Organocatalytic Mannich Reaction ((R)-Proline) Start->Step1 Intermediate1 (R)-3-(Dibenzylamino)-2- (isobutyl)propanal Step1->Intermediate1 Step2 Pinnick Oxidation Intermediate1->Step2 Intermediate2 (R)-3-(Dibenzylamino)-2- (isobutyl)propanoic acid Step2->Intermediate2 Step3 Catalytic Hydrogenation (H2, Pd/C) Intermediate2->Step3 End (R)-2-(Aminomethyl)-4- methylpentanoic acid Step3->End

Fig. 1: Enantioselective synthetic workflow.

Prospective Mechanisms of Action as a GABA Analogue

Disclaimer: The following section is a theoretical exploration based on the molecule's structural characteristics. Direct experimental validation is required to confirm these hypotheses.

The structural similarity of this compound to known neuroactive agents suggests several plausible biological targets.

Hypothesis 1: High-Affinity Ligand for Voltage-Gated Calcium Channel (VGCC) α2δ Subunits

This is the most compelling hypothesis. The pharmacophore for α2δ-1 and α2δ-2 subunit binding, exemplified by pregabalin and gabapentin, consists of an amino acid backbone with a bulky, lipophilic side chain.[4] this compound possesses the key features: a carboxylic acid, an amino group, and an isobutyl side chain. Although it is a β-amino acid rather than a γ-amino acid, this may alter the binding affinity and selectivity profile across different α2δ subunit isoforms, potentially leading to a differentiated pharmacological effect. Binding to this subunit would modulate the trafficking of calcium channels, leading to reduced neurotransmitter release at hyperexcited synapses.

Hypothesis 2: Direct GABA Receptor Modulation

While the primary gabapentinoids are very weak or inactive at GABA receptors, other structural analogues are not. It is plausible that this compound could act as a weak partial agonist or antagonist at GABA-A or GABA-B receptors. Studies on related small amino acids have shown enantiomer-specific, albeit weak, interactions with GABA receptor subtypes.[8] Any such activity would likely be secondary to a higher-affinity interaction at another site, such as the α2δ subunit.

Hypothesis 3: Interaction with GABA Metabolic Pathways

Another potential mechanism is the modulation of GABA levels by inhibiting key enzymes.

  • GABA aminotransferase (GABA-AT): This enzyme is responsible for GABA degradation. While potent inactivators of GABA-AT often contain specific reactive functional groups, subtle binding and inhibition by a structural analogue cannot be entirely ruled out.[9]

  • GABA Transporters (GATs): Inhibition of GATs (primarily GAT-1) increases the synaptic concentration of GABA. The amino acid structure of the compound makes it a candidate for interaction with these transporters, either as a substrate or an inhibitor.

Potential_CNS_Targets cluster_0 Primary Hypothesis cluster_1 Secondary Hypotheses Molecule This compound VGCC VGCC α2δ Subunit Molecule->VGCC High Affinity? GABA_A GABA-A Receptor Molecule->GABA_A Weak Modulation? GABA_B GABA-B Receptor Molecule->GABA_B Weak Modulation? GABA_T GABA-AT Molecule->GABA_T Inhibition? GAT GAT-1 Molecule->GAT Inhibition?

Sources

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-(aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid derivative. While not a therapeutic agent in itself, this molecule serves as a valuable building block in the synthesis of complex, biologically active compounds. This document will delve into its chemical properties, stereoselective synthesis, and applications in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral β-Amino Acids

This compound, also known as (R)-2-isobutyl-β-alanine, belongs to the class of β-amino acids. Unlike their α-amino acid counterparts that form the primary structure of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation by proteases.[1] The incorporation of β-amino acids into peptides and small molecules can lead to peptidomimetics with improved pharmacokinetic profiles and biological activities.[1]

The specific stereochemistry of this compound is crucial for its application in chiral synthesis, enabling the production of enantiomerically pure pharmaceutical compounds. Its isobutyl side chain provides lipophilicity, a key factor in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is fundamental for its effective utilization in multi-step syntheses.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem
Molecular Weight 145.20 g/mol PubChem
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acidPubChem
CAS Number 132605-95-9 (for HCl salt)Next Peptide

Note: The free base form may have a different CAS number. The provided CAS number is for the hydrochloride salt, which is a common form for handling and storage of amino acids.

Stereoselective Synthesis: Crafting the Chiral Core

General Approaches to Asymmetric β-Amino Acid Synthesis

Several key strategies are employed for the asymmetric synthesis of β-amino acids, including:

  • The Mannich Reaction: This involves the condensation of an enolate with an imine, where chirality is introduced through chiral auxiliaries, catalysts, or chiral starting materials.

  • Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful method. Asymmetric variants utilize chiral nucleophiles or catalysts.

  • Hydrogenation of β-Enamino Esters: Asymmetric hydrogenation of prochiral β-enamino esters using chiral metal catalysts is a highly efficient method for producing enantiomerically enriched β-amino acids.

A review of recent advances in the catalytic asymmetric synthesis of β-amino acids highlights the power of transition metal catalysis, organocatalysis, and biocatalysis in achieving high enantioselectivity.[2]

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could involve an asymmetric Michael addition. The following diagram illustrates a generalized workflow.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_final Final Product Isovaleraldehyde Isovaleraldehyde Knoevenagel Knoevenagel Condensation Isovaleraldehyde->Knoevenagel Malonic_acid_derivative Malonic acid derivative Malonic_acid_derivative->Knoevenagel Michael Asymmetric Michael Addition (Chiral Amine) Knoevenagel->Michael α,β-unsaturated ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Michael->Hydrolysis_Decarboxylation Chiral adduct Reduction Reduction of Carboxylic Acid Hydrolysis_Decarboxylation->Reduction Protection_Activation Protection & Activation Reduction->Protection_Activation Target_Molecule (R)-2-(Aminomethyl) -4-methylpentanoic acid Protection_Activation->Target_Molecule

Caption: A conceptual workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established chemical principles for the synthesis of chiral β-amino acids. This protocol is for illustrative purposes and would require optimization and validation.

Step 1: Knoevenagel Condensation

  • To a solution of isovaleraldehyde (1.0 eq) and a malonic acid derivative (e.g., diethyl malonate, 1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester. Purify by column chromatography if necessary.

Step 2: Asymmetric Michael Addition

  • In a flame-dried flask under an inert atmosphere, dissolve a chiral amine (e.g., (R)-(-)-2-phenylglycinol) in a dry, aprotic solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) dropwise.

  • Stir the mixture for a specified time to form the chiral lithium amide.

  • Add the α,β-unsaturated ester from Step 1, dissolved in the same solvent, dropwise to the chiral amide solution.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The diastereomeric excess can be determined at this stage by chiral HPLC or NMR analysis of a derivatized sample.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the product from Step 2 in a suitable solvent mixture (e.g., THF/water).

  • Add a strong base (e.g., lithium hydroxide) and stir at room temperature or with gentle heating until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Heat the mixture to induce decarboxylation.

  • Extract the product, wash, dry, and concentrate to yield the crude β-amino acid.

Step 4: Deprotection

  • The chiral auxiliary is typically removed via hydrogenolysis. Dissolve the protected β-amino acid in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction until the protecting group is completely cleaved.

  • Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound.

Applications in Medicinal Chemistry and Drug Design

The true value of this compound lies in its utility as a scaffold in the synthesis of novel therapeutic agents. Its incorporation can introduce favorable properties such as increased metabolic stability and conformational constraint.

Role in Peptide-Based Drug Development

The Fmoc-protected version of this compound is commercially available and widely used in solid-phase peptide synthesis (SPPS).[3] Its applications in this area include:

  • Creation of Stable Peptidomimetics: By replacing α-amino acids with their β-counterparts, researchers can design peptides that are less susceptible to proteolytic degradation, leading to a longer in vivo half-life.[1]

  • Modulation of Secondary Structure: The introduction of β-amino acids can induce specific secondary structures, such as helices and turns, which can be crucial for binding to a biological target.

  • Bioconjugation: The amino group of this building block can be used to attach peptides to other molecules, such as antibodies or imaging agents, to create targeted therapies or diagnostic tools.[3]

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_product Resulting Peptidomimetic Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 AA1 Fmoc-AA-OH AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 R_Amine Fmoc-(R)-2-(Aminomethyl) -4-methylpentanoic acid R_Amine->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 AA3 Fmoc-AA-OH AA3->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Peptide Peptide with β-amino acid incorporation Cleavage->Peptide

Caption: Incorporation of this compound into a peptide via SPPS.

Use in the Synthesis of Small Molecule Therapeutics

Patent literature reveals the use of structurally related building blocks in the development of novel therapeutics. For instance, derivatives of 2-methyl-4-aminopentanoic acid have been utilized in the synthesis of neutral endopeptidase (NEP) inhibitors, which are being investigated for the treatment of cardiovascular diseases.[3] While not the exact molecule, this highlights the relevance of the aminomethylpentanoic acid scaffold in drug discovery.

The structural similarity of this compound to γ-aminobutyric acid (GABA) and the drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) suggests its potential as a starting point for the design of novel central nervous system (CNS) active agents. The isobutyl group and the specific stereochemistry would likely lead to a different pharmacological profile compared to existing drugs.

Conclusion and Future Perspectives

This compound is a valuable, non-natural β-amino acid that serves as a key chiral building block in synthetic and medicinal chemistry. Its importance lies not in its own biological activity, but in its ability to impart desirable properties, such as enhanced stability and specific conformations, to larger molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the use of such custom-designed building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development. Further research into the incorporation of this and similar β-amino acids into novel molecular scaffolds is likely to yield new classes of drugs with improved efficacy and safety profiles.

References

  • Next Peptide. 132605-95-9 | this compound-HCl. [Link]
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A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on (R)-2-(Aminomethyl)-4-methylpentanoic acid and its Pharmacologically Active Enantiomer

Abstract

This technical guide provides a comprehensive literature review of this compound, clarifying its identity as the less active enantiomer of the widely used pharmaceutical agent, pregabalin. The document delves into the stereoselective synthesis, pharmacological mechanisms, pharmacokinetic profiles, and clinical applications of its biologically active counterpart, (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin). By synthesizing technical data with expert insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of this important GABA analog.

Introduction and Nomenclature Clarification

The compound of interest, often cited with the IUPAC name this compound, is more accurately and commonly known in scientific literature by its correct IUPAC name, (R)-3-(aminomethyl)-5-methylhexanoic acid . It is the R-enantiomer of the drug pregabalin.[1][2] Pregabalin, the pharmacologically active molecule, is the S-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid .[3][4][5]

Pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6] Despite its structural similarity to GABA, pregabalin does not bind to GABA receptors.[7][8] Instead, its therapeutic effects are mediated through a distinct mechanism of action. Marketed under the brand name Lyrica, among others, pregabalin is a widely prescribed medication for a variety of conditions, including neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[7][9]

The anticonvulsant and analgesic properties of this molecule are stereoselective, with the S-enantiomer exhibiting significantly greater biological activity than the R-enantiomer.[10][11] This stereoselectivity underscores the importance of asymmetric synthesis and chiral separation in the manufacturing of pregabalin, as the presence of the R-enantiomer would not contribute to the therapeutic effect and could potentially lead to unforeseen side effects. This guide will explore the synthesis, pharmacology, and clinical relevance of both enantiomers, with a primary focus on the active S-enantiomer, while providing specific details on the R-enantiomer where available.

Stereoselective Synthesis

The synthesis of enantiomerically pure (S)-pregabalin is a critical aspect of its production, and numerous methods have been developed to achieve high optical purity. These strategies can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

One of the earliest and most industrially viable methods for obtaining (S)-pregabalin involves the resolution of a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid or its precursors. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

A common approach involves the resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid using an optically active amine. For instance, (R)-(+)-α-phenylethylamine can be used to selectively precipitate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid salt, leaving the desired (S)-enantiomer in the mother liquor.[11] The separated (R)-carbamate can then be converted to (S)-pregabalin through a Hofmann rearrangement.[12]

Generalized Protocol for Chiral Resolution:

  • Racemate Preparation: Synthesize racemic 3-(carbamoylmethyl)-5-methylhexanoic acid. A common method involves the condensation of isovaleraldehyde with an alkyl cyanoacetate, followed by a series of reactions to introduce the carbamoylmethyl group.[11]

  • Diastereomeric Salt Formation: Dissolve the racemic acid in a suitable solvent system (e.g., a mixture of ethyl acetate and methanol). Add an equimolar amount of the chiral resolving agent, such as (R)-(+)-α-phenylethylamine.

  • Selective Crystallization: Allow the solution to cool, inducing the crystallization of one diastereomeric salt. The less soluble salt, in this case, the (R)-acid-(R)-amine salt, will precipitate out of the solution.

  • Salt Isolation and Liberation of the Enantiomer: The precipitated salt is isolated by filtration. The desired enantiomer can then be liberated by treating the salt with an acid.

  • Conversion to Pregabalin: The resulting enantiomerically enriched carbamate is then subjected to a Hofmann degradation to yield (S)-pregabalin.

Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and often more efficient approach to producing enantiomerically pure pregabalin by introducing chirality early in the synthetic route.

One notable method employs an Evans asymmetric alkylation using a chiral auxiliary.[10][13] This strategy allows for the stereocontrolled introduction of the isobutyl group.

Another powerful technique is asymmetric hydrogenation. This involves the use of a chiral catalyst, such as a rhodium complex with a chiral ligand like Me-DuPHOS, to hydrogenate a prochiral precursor.[14] This method can provide the desired enantiomer in high enantiomeric excess.

A variety of other asymmetric strategies have also been explored, including the use of chiral pool starting materials like D-mannitol, and enzymatic resolutions.[14]

Diagram of a Synthetic Approach:

G cluster_0 Asymmetric Synthesis of (S)-Pregabalin Isovaleraldehyde Isovaleraldehyde Prochiral_Intermediate Prochiral_Intermediate Isovaleraldehyde->Prochiral_Intermediate Condensation Chiral_Intermediate Chiral_Intermediate Prochiral_Intermediate->Chiral_Intermediate Asymmetric Hydrogenation (e.g., Rh-Me-DuPHOS) S_Pregabalin S_Pregabalin Chiral_Intermediate->S_Pregabalin Reduction & Hydrolysis

Caption: A simplified workflow for the asymmetric synthesis of (S)-pregabalin.

Pharmacology and Mechanism of Action

The therapeutic effects of pregabalin are not mediated by direct interaction with GABA receptors, despite its structural similarity to GABA.[7] Instead, pregabalin exerts its effects by binding with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.[15][16]

The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the primary pore-forming α1 subunit of these channels. By binding to the α2δ-1 subunit, pregabalin is thought to reduce the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[15][16][17] This reduction in neurotransmitter release is believed to be the primary mechanism underlying its anticonvulsant, analgesic, and anxiolytic properties.[15][17]

The binding of pregabalin to the α2δ-1 subunit is stereoselective, with the S-enantiomer having a significantly higher affinity than the R-enantiomer.[18][19] Some studies suggest that the S-enantiomer is approximately 10 times more active than the R-enantiomer.[19] This difference in binding affinity directly translates to the observed differences in pharmacological activity. Studies in mouse models of epilepsy have shown that the anticonvulsant activity of pregabalin requires binding to the α2δ-1 subunit.[20]

Diagram of Pregabalin's Mechanism of Action:

G cluster_1 Pregabalin's Effect on Neurotransmitter Release Pregabalin Pregabalin a2d_subunit α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Pregabalin->a2d_subunit Binds to Ca_influx Reduced Ca2+ Influx a2d_subunit->Ca_influx Neurotransmitter_release Decreased Release of Glutamate, Substance P, etc. Ca_influx->Neurotransmitter_release Therapeutic_effect Analgesic, Anticonvulsant, Anxiolytic Effects Neurotransmitter_release->Therapeutic_effect Leads to

Caption: Pregabalin's mechanism of action at the presynaptic neuron.

Pharmacokinetics

The pharmacokinetic profile of pregabalin is characterized by rapid absorption, linear kinetics, and minimal metabolism.[21]

Pharmacokinetic Parameter Value Reference
Bioavailability ≥90%[7][22]
Time to Peak Plasma Concentration ~1 hour[22]
Protein Binding <1%[7]
Metabolism Negligible[21][22]
Elimination Half-life 4.5–7 hours (mean 6.3 hours)[7][22]
Excretion Primarily renal (≥90% as unchanged drug)[21][22]

Pregabalin is absorbed from the intestines via an active transport process mediated by the large neutral amino acid transporter 1 (LAT1).[7] Its absorption is not affected by food intake. Due to its lack of plasma protein binding and minimal metabolism, pregabalin has a low potential for drug-drug interactions.[21]

While comprehensive pharmacokinetic data for the R-enantiomer is scarce, studies involving the chiral separation of pregabalin and its R-enantiomer have been developed to support metabolic and pharmacokinetic investigations.[23] Given the stereoselective nature of its biological activity, it is plausible that there may also be stereoselectivity in its interaction with transporters, although further research is needed to confirm this.

Clinical Studies and Therapeutic Applications

The clinical efficacy of pregabalin has been established in numerous randomized controlled trials for a range of conditions.

Neuropathic Pain

Pregabalin is a first-line treatment for various types of neuropathic pain, including diabetic peripheral neuropathy, postherpetic neuralgia, and central neuropathic pain.[7][24] Multiple clinical trials have demonstrated that pregabalin, at doses of 150-600 mg/day, significantly reduces pain intensity compared to placebo.[24][25][26] In addition to pain relief, pregabalin has also been shown to improve sleep quality and overall quality of life in patients with neuropathic pain.[24][27]

Epilepsy

As an antiepileptic drug, pregabalin is used as an adjunctive therapy for partial-onset seizures in adults.[3][7] Clinical trials have shown that pregabalin significantly reduces seizure frequency compared to placebo.[3] Its favorable pharmacokinetic profile makes it a reliable option for combination therapy.[21]

Anxiety Disorders

Pregabalin has demonstrated efficacy in the treatment of generalized anxiety disorder, with anxiolytic effects comparable to benzodiazepines but with a lower risk of dependence.[7]

It is important to reiterate that all clinical studies and approved therapeutic uses of pregabalin are based on the administration of the S-enantiomer. The R-enantiomer is not considered to have therapeutic activity.

Conclusion

While the initial topic of inquiry was this compound, this in-depth review clarifies that the pharmacologically relevant molecule is its S-enantiomer, pregabalin. The stereoselective nature of its interaction with the α2δ-1 subunit of voltage-gated calcium channels is the cornerstone of its therapeutic efficacy. The development of efficient stereoselective synthetic methods has been crucial for its successful clinical application. A thorough understanding of its mechanism of action, pharmacokinetic profile, and the nuances of its stereochemistry is essential for researchers and drug development professionals working in the fields of neurology, pain management, and psychiatry. Future research may further elucidate the subtle differences in the biological disposition of the two enantiomers and continue to refine synthetic pathways to improve efficiency and yield.

References

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A Technical Guide to the Spectroscopic Characterization of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure, featuring an isobutyl group, a carboxylic acid, and an aminomethyl substituent at the stereocenter, makes it an interesting target for pharmaceutical and synthetic chemistry research. While structurally it is a positional isomer of the well-known pharmaceutical agent Pregabalin, detailed spectroscopic data for this specific (R)-enantiomer is not as widely disseminated in peer-reviewed literature.

The molecular structure is as follows: IUPAC Name: this compound Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol [1]

Section 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method, typically in positive ion mode, which will generate the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation Pathway

The primary ion observed in a positive-mode ESI mass spectrum will be the protonated parent molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Parent Ion: The expected protonated molecular ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 146.1179, corresponding to the formula [C₇H₁₆NO₂]⁺.

  • Key Fragmentation: Tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) is predicted to yield characteristic neutral losses.[2][3] For amino acids, common fragmentation pathways include the loss of water (H₂O), ammonia (NH₃), and formic acid (HCOOH) from the parent ion.[2][3]

    • Loss of H₂O: A fragment ion at m/z ~128.1073, resulting from the loss of water from the carboxylic acid group.

    • Loss of NH₃: A fragment ion at m/z ~129.1121, from the loss of the amino group. This is a very common pathway for protonated amino acids.[2]

    • Loss of HCOOH (Formic Acid): A fragment at m/z ~100.1070, corresponding to the neutral loss of the entire carboxylic acid function.

    • Loss of Isobutyl Group: Cleavage of the isobutyl side chain (C₄H₉) could lead to a fragment at m/z ~88.0393.

Predicted MS Data Summary
Ion DescriptionPredicted FormulaPredicted m/z (Monoisotopic)
Protonated Molecule [M+H]⁺[C₇H₁₆NO₂]⁺146.1179
[M+H - H₂O]⁺[C₇H₁₄NO]⁺128.1070
[M+H - NH₃]⁺[C₇H₁₃O₂]⁺129.0886
[M+H - HCOOH]⁺[C₆H₁₄N]⁺100.1121
[M+H - C₄H₉]⁺ (Loss of isobutyl radical)[C₃H₇NO₂]⁺89.0448
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4][5]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent mixture (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan MS (m/z 50-300) to identify the parent ion, followed by a product ion scan (MS/MS) of the precursor ion at m/z 146.12.[6]

    • Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to generate a rich fragmentation spectrum.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound (~1mg) B Dissolve in Solvent (1mg/mL) A->B C Dilute to Working Conc. (~1µg/mL) B->C D Inject into LC System C->D E Chromatographic Separation (C18) D->E F ESI+ Ionization E->F G MS1: Full Scan (Detect [M+H]⁺) F->G H MS2: Fragment [M+H]⁺ (CID) G->H I Detect Fragment Ions H->I J Confirm Molecular Weight I->J K Elucidate Fragmentation Pathway J->K L Confirm Structure K->L FTIR_Workflow cluster_inst Instrument Setup cluster_sample Sample Measurement cluster_data Data Interpretation A Clean ATR Crystal B Collect Background Spectrum A->B C Place Powder on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Identify Characteristic Peaks E->F G Correlate with Functional Groups F->G H Confirm Molecular Structure G->H

Caption: Standard workflow for solid-state analysis via ATR-FTIR.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural elucidation in solution, mapping out the carbon-hydrogen framework of a molecule. Data is predicted for a standard deuterated solvent such as D₂O, where the acidic and amine protons will exchange and not be observed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of unique proton environments and their connectivity through spin-spin coupling.

  • -CH(CH₃)₂ (isopropyl methine): A multiplet is expected around 1.6-1.8 ppm . It will be coupled to the two adjacent methyl groups (6H) and the CH₂ group (2H), resulting in a complex splitting pattern.

  • -CH(CH)₂ (isopropyl methyls): A doublet is expected around 0.9 ppm , integrating to 6H. The two methyl groups are chemically equivalent and are split by the adjacent methine proton.

  • -CH₂(isobutyl): A doublet is expected around 1.2-1.4 ppm , integrating to 2H. These protons are coupled to the adjacent methine proton.

  • -CH(COOH): A multiplet is expected around 2.3-2.5 ppm , integrating to 1H. This chiral center proton is coupled to the adjacent CH₂ (isobutyl) and CH₂ (aminomethyl) groups.

  • -CH₂NH₂ (aminomethyl): Two distinct signals are expected for these diastereotopic protons, likely appearing as a multiplet or two separate doublets of doublets (dd) around 2.8-3.2 ppm , integrating to 2H. They are coupled to each other (geminal coupling) and to the chiral center proton.

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon environment.

  • -COOH (Carboxylic Acid): The carbonyl carbon is the most deshielded, appearing around 175-180 ppm . [7]* -CH(COOH) (Chiral Center): This carbon is expected in the 40-45 ppm range.

  • -CH₂NH₂ (Aminomethyl): This carbon, attached to the nitrogen, will likely appear around 45-50 ppm .

  • -CH₂(isobutyl): The isobutyl methylene carbon is predicted to be in the 42-47 ppm range.

  • -CH(CH₃)₂ (isopropyl methine): This tertiary carbon should appear around 24-28 ppm .

  • -CH(CH₃)₂ (isopropyl methyls): The two equivalent methyl carbons will give a single, strong signal around 21-24 ppm . [7]

Predicted NMR Data Summary

Table 3.1: Predicted ¹H NMR Data (in D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~0.9 doublet 6H -CH(CH ₃)₂
~1.2-1.4 doublet 2H -CH ₂-CH(CH₃)₂
~1.6-1.8 multiplet 1H -CH (CH₃)₂
~2.3-2.5 multiplet 1H -CH (COOH)

| ~2.8-3.2 | multiplet | 2H | -CH ₂NH₂ |

Table 3.2: Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ, ppm) Assignment
~21-24 -CH(C H₃)₂
~24-28 -C H(CH₃)₂
~40-45 -C H(COOH)
~42-47 -C H₂-CH(CH₃)₂
~45-50 -C H₂NH₂

| ~175-180 | -C OOH |

Experimental Protocol: 1D and 2D NMR

A comprehensive NMR analysis involves acquiring ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) to unambiguously assign all signals. [8][9]

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a clean, dry NMR tube. [8] * Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance and sensitivity.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC: To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which is key for connecting structural fragments.

Workflow Diagram: NMR Structural Elucidation

NMR_Workflow A Prepare Sample in Deuterated Solvent B Acquire 1D ¹H NMR A->B C Acquire 1D ¹³C NMR A->C D Acquire 2D COSY B->D F Integrate & Analyze ¹H Spectrum (Proton Count, Splitting) B->F E Acquire 2D HSQC/HMBC C->E G Analyze ¹³C Spectrum (Carbon Count) C->G H Map ¹H-¹H Connectivities (COSY) D->H I Map ¹H-¹³C Connectivities (HSQC/HMBC) E->I J Assemble Structural Fragments F->J G->J H->J I->J K Propose Final Structure J->K

Caption: A systematic workflow for NMR data acquisition and analysis.

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  • ResearchGate. (2019). FT-IR spectra of amino acids studied in the present work.
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Solubility Profile of (R)-2-(Aminomethyl)-4-methylpentanoic Acid: A Methodological Approach for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility profile of (R)-2-(Aminomethyl)-4-methylpentanoic acid, a structural isomer of pregabalin. As specific experimental data for this particular R-enantiomer is not widely available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for a thorough investigation. We will delve into the physicochemical characterization, solvent selection strategies, and standardized methodologies for determining both thermodynamic and kinetic solubility. The causality behind experimental choices is explained, ensuring a robust and scientifically sound approach for researchers and drug development professionals. This guide is designed to be a self-validating system, grounded in established pharmaceutical science principles and supported by authoritative references.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a GABA analogue and a structural isomer of the well-known drug pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid. While pregabalin is highly soluble in aqueous solutions, the solubility of its isomers cannot be assumed and must be empirically determined. Chirality and the specific arrangement of functional groups can significantly impact crystal lattice energy and interactions with solvent molecules, leading to different solubility profiles. A comprehensive understanding of an API's solubility in various solvents is paramount for successful formulation development, ensuring adequate dissolution and absorption for therapeutic effect.

This guide will provide the scientific rationale and step-by-step protocols for establishing a complete solubility profile for a novel compound like this compound.

Foundational Physicochemical Characterization

Before embarking on solubility studies, a thorough understanding of the molecule's intrinsic physicochemical properties is essential. These properties govern its behavior in different environments and are crucial for interpreting solubility data.

Acid-Base Dissociation Constant (pKa)

As an amino acid, this compound is a zwitterionic compound, possessing both a carboxylic acid group and an amino group. The pKa values for these groups will dictate the molecule's charge state at different pH values, which in turn dramatically affects its aqueous solubility.

  • Expected Behavior: We can anticipate two pKa values: one for the carboxylic acid (around pH 2-3) and one for the amino group (around pH 10-11). The molecule will have a net positive charge at low pH, a net negative charge at high pH, and will be zwitterionic (neutral net charge) at its isoelectric point (pI). Solubility is typically lowest at the pI.

  • Experimental Protocol: Potentiometric Titration

    • Accurately weigh 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is low.

    • Use a calibrated pH meter with a suitable electrode.

    • Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the amino group.

    • In a separate experiment, titrate a fresh solution with a standardized solution of 0.1 M NaOH to determine the pKa of the carboxylic acid group.

    • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP (the logarithm of the partition coefficient between octanol and water) is a measure of a molecule's lipophilicity in its neutral state. For ionizable molecules like our target compound, LogD (the distribution coefficient) is more relevant as it considers all ionic species at a given pH.

  • Significance: LogD provides insight into how the compound will partition between aqueous and lipid environments in the body, which is crucial for predicting absorption and distribution.

  • Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

    • Prepare a stock solution of the compound in the aqueous phase (e.g., phosphate-buffered saline at pH 7.4).

    • Mix this solution with an equal volume of n-octanol in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Measure the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC-UV).

    • Calculate LogD as: LogD = log10([Compound]octanol / [Compound]aqueous)

Experimental Determination of Solubility

A multi-faceted approach is necessary to build a comprehensive solubility profile, encompassing both thermodynamic and kinetic solubility in a range of relevant solvents.

Solvent Selection Strategy

The choice of solvents should be systematic and cover a range of polarities and functionalities to mimic various physiological and formulation conditions.

Solvent CategoryExamplesRationale
Aqueous Buffers pH 1.2 (SGF), pH 4.5, pH 6.8 (SIF), pH 7.4To determine the pH-solubility profile and predict behavior in the gastrointestinal tract.
Polar Protic Solvents Water, Methanol, EthanolCommon solvents in pharmaceutical processing and formulations.
Polar Aprotic Solvents DMSO, Acetonitrile, AcetoneUsed in early-stage screening and as co-solvents.
Non-Polar Solvents Hexane, TolueneTo assess solubility in lipophilic environments, relevant for certain dosage forms.
Biorelevant Media FaSSIF, FeSSIFTo simulate fasted and fed states in the small intestine for more accurate bioavailability predictions.
Thermodynamic (Equilibrium) Solubility

This "gold standard" method determines the true equilibrium solubility of the most stable crystalline form of the compound. The shake-flask method is the most common approach.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid API to each solvent vial prep2 Ensure visible solid remains undissolved prep1->prep2 Key Requirement equil1 Incubate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Agitate continuously (e.g., on a shaker) equil1->equil2 equil3 Allow to reach equilibrium (typically 24-72 hours) equil2->equil3 analysis1 Separate solid and liquid (Centrifugation or Filtration) equil3->analysis1 analysis2 Extract supernatant analysis1->analysis2 analysis3 Dilute supernatant with mobile phase analysis2->analysis3 analysis4 Quantify concentration (e.g., HPLC-UV) analysis3->analysis4 result Report Solubility (mg/mL or mol/L) analysis4->result

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. It is crucial that solid material remains visible after the equilibration period to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient time to reach equilibrium. For crystalline compounds, 48 to 72 hours is often required.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for the analytical method) and determine the concentration of the dissolved API using a validated analytical technique like HPLC-UV.

  • Solid State Analysis: Analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.

Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated DMSO stock solution upon addition to an aqueous buffer. It measures the concentration before the compound precipitates and is often higher than the thermodynamic solubility.

G cluster_prep Preparation cluster_addition Dispensing & Incubation cluster_analysis Analysis prep1 Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) add1 Dispense stock solution into aqueous buffer (e.g., PBS pH 7.4) prep1->add1 add2 Final DMSO concentration typically 1-2% add1->add2 add3 Incubate for a short period (e.g., 1-2 hours) at RT add2->add3 analysis1 Measure turbidity or use nephelometry to detect precipitation add3->analysis1 analysis2 Filter plate to remove precipitate analysis1->analysis2 If precipitation occurs analysis3 Quantify concentration in the filtrate analysis2->analysis3 result Report Kinetic Solubility analysis3->result

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The collected data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Illustrative Solubility Data Table

The following table presents hypothetical yet realistic solubility data for this compound, based on the expected behavior of a zwitterionic amino acid similar to pregabalin. Actual experimental results should replace this data.

Solvent/MediumTemperature (°C)Thermodynamic Solubility (mg/mL)Method
Purified Water25> 200Shake-Flask
0.1 M HCl (pH ~1.2)37> 250Shake-Flask
Phosphate Buffer (pH 7.4)37> 200Shake-Flask
Methanol25~50Shake-Flask
Ethanol25~15Shake-Flask
Acetone25< 0.1Shake-Flask
Acetonitrile25< 0.1Shake-Flask
FaSSIF (pH 6.5)37> 200Shake-Flask
Phosphate Buffer (pH 7.4)25> 100 (Kinetic)DMSO Method
pH-Solubility Profile

A plot of solubility versus pH is essential for ionizable compounds. For this compound, we would expect to see high solubility at low pH (due to the protonated amine) and high pH (due to the deprotonated carboxylate), with a potential dip in solubility around the isoelectric point. Given the high polarity of the molecule, it may still exhibit high solubility across the entire pH range, similar to pregabalin.

Conclusion

Establishing a comprehensive solubility profile is a cornerstone of early-stage pharmaceutical development. For a novel compound such as this compound, a systematic investigation beginning with fundamental physicochemical characterization (pKa, LogD) is required. This is followed by rigorous determination of thermodynamic solubility across a panel of pharmaceutically relevant solvents and aqueous buffers, using the shake-flask method. Complementary kinetic solubility data provides valuable insights for high-throughput screening. The methodologies and workflows detailed in this guide provide a robust framework for researchers to generate the high-quality, reliable data necessary to guide formulation strategies and ultimately ensure the successful development of new therapeutic agents.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

An In-depth Technical Guide on the Safety and Handling of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. (R)-2-(Aminomethyl)-4-methylpentanoic acid is a research chemical for which comprehensive toxicological data is not publicly available. The guidance provided herein is based on the precautionary principle, drawing analogies from the structurally related and well-documented class of compounds, the gabapentinoids (e.g., Pregabalin), and established best practices for handling potent, neuroactive compounds.[1][2] All operations involving this compound must be preceded by a thorough, site-specific risk assessment performed by qualified personnel.[3]

Introduction

This compound is a chiral amino acid derivative. Its structure, featuring an aminomethyl group on a substituted pentanoic acid backbone, classifies it as a GABA (gamma-aminobutyric acid) analog.[4] Specifically, it is a regioisomer and stereoisomer of the well-known pharmaceutical agent Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid).[5] Given this close structural relationship, it is prudent to assume that this compound may possess significant biological and neurological activity, potentially through interaction with voltage-gated calcium channels or other central nervous system targets, similar to other gabapentinoids.[4][6]

The absence of a comprehensive safety data sheet (SDS) or extensive toxicological studies necessitates a highly cautious approach.[7] This guide synthesizes established principles of chemical safety and potent compound handling to provide a framework for minimizing exposure and mitigating risks during its use in a research and development setting.[1][8]

Compound Profile and Inferred Hazard Identification

While specific experimental data for this compound is scarce, a profile can be constructed based on its chemical structure and its relation to similar compounds.

PropertyValue / Inferred InformationSource
IUPAC Name This compound-
Molecular Formula C7H15NO2[9]
Molecular Weight 145.20 g/mol [9]
Appearance Assumed to be a white to off-white powder[10]
CAS Number A CAS number for the HCl salt is listed as 132605-95-9[10]
Synonyms (R)-β²-homoleucine[11]
Inferred Hazards Neurotoxicity: Potential for CNS depressant effects such as dizziness, somnolence, confusion, and ataxia.[5][12] Reproductive Toxicity: Potential to damage fertility or the unborn child.[13] Irritation: May cause skin, eye, and respiratory irritation upon direct contact or inhalation.[14][15]-
Potential Routes of Exposure Inhalation of dust, skin contact, eye contact, ingestion.[2][16]-

Causality of Inferred Hazards: The primary concern stems from the compound's structural similarity to Pregabalin. Gabapentinoids are known to exert significant effects on the central nervous system.[5][6] Common side effects of this class include dizziness, drowsiness, and coordination difficulties.[6][17] Therefore, it is logical to assume that accidental exposure to this compound could produce similar physiological effects. The risk of respiratory irritation is typical for fine chemical powders, which can be easily aerosolized.[14]

Risk Assessment and Control Hierarchy

A formal risk assessment must be conducted before any work with this compound begins.[3][18] This process involves identifying hazards, evaluating the risks of exposure during specific procedures (e.g., weighing, dissolution, transfer), and implementing control measures. The hierarchy of controls, from most to least effective, should be applied.

Risk_Control_Hierarchy cluster_Controls Hierarchy of Controls cluster_Examples Application to this compound Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Primary barrier) Admin Administrative Controls (SOPs, Training) Eng_Examples • Chemical Fume Hood • Ventilated Balance Enclosure • Glovebox / Isolator for large quantities Engineering->Eng_Examples e.g. PPE Personal Protective Equipment (PPE) (Last line of defense) Admin_Examples • Standard Operating Procedures (SOPs) • Mandatory training on potent compounds • Designated work areas • Medical surveillance program Admin->Admin_Examples e.g. PPE_Examples • Nitrile Gloves (double-gloving recommended) • Safety Glasses with Side Shields / Goggles • Lab Coat (impervious recommended) • Respirator (if indicated by risk assessment) PPE->PPE_Examples e.g.

Caption: Hierarchy of controls applied to handling potent research chemicals.

1. Engineering Controls (Primary Containment): The primary strategy is to physically separate the operator from the chemical.[8]

  • Weighing: All weighing of the solid compound must be performed within a ventilated balance enclosure (VBE) or a chemical fume hood to capture any airborne particles.
  • Handling: Manipulations of the compound, including preparing solutions, should be conducted in a certified chemical fume hood. For larger quantities or high-energy operations (e.g., sonication), a glovebox or containment isolator is recommended.[19]

2. Administrative Controls: These are the work practices and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and disposal must be developed and strictly followed.
  • Training: All personnel must be trained on the potential hazards of GABA analogs, the specific SOPs for this compound, and emergency procedures.[2]
  • Designated Areas: Clearly mark and restrict access to areas where the compound is stored and handled.

3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[16][20]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[21]
  • Hand Protection: Wear compatible chemical-resistant gloves (nitrile is generally suitable). Double-gloving is recommended for potent compounds.[20]
  • Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, an impervious apron is advised.[16]
  • Respiratory Protection: The need for respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator - PAPR) should be determined by the risk assessment, especially if engineering controls are insufficient or during spill cleanup.[16][22]

Experimental Protocols: Safe Handling Workflows

The following protocols are templates and must be adapted to specific laboratory conditions and integrated into a full, site-specific risk assessment.

Protocol 1: Weighing the Solid Compound
  • Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves). Ensure the ventilated balance enclosure or fume hood is operational and certified.

  • Staging: Place a deactivation solution (e.g., 10% bleach solution, followed by a neutralizing agent like sodium thiosulfate), waste bag, and all necessary equipment (spatula, weigh boat, container) inside the enclosure before introducing the compound.

  • Weighing: Bring the sealed container of this compound into the enclosure. Allow it to equilibrate to room temperature if stored cold. Carefully open the container and transfer the desired amount to the weigh boat using a dedicated spatula.

  • Containment: Immediately and securely close the primary compound container. Place the weigh boat with the compound into a secondary tared container (e.g., a vial or flask) before removing it from the balance.

  • Decontamination: Wipe the spatula, work surface, and any other potentially contaminated items with the deactivation solution. Dispose of all waste (gloves, weigh boat, wipes) into the designated hazardous waste bag inside the enclosure.

  • Final Steps: Close the fume hood sash. Remove outer gloves and dispose of them in the hazardous waste bag before exiting the designated area. Wash hands thoroughly.

Protocol 2: Preparation of a Stock Solution
  • Preparation: This procedure must be performed inside a chemical fume hood. Don all required PPE.

  • Setup: Place a magnetic stir plate and all necessary glassware, solvent, and equipment inside the fume hood.

  • Transfer: Carefully add the solvent to the flask containing the pre-weighed solid compound.

  • Dissolution: Cap the flask and use a magnetic stirrer to facilitate dissolution. Gentle heating may be used if the compound's stability allows, but this may increase volatilization risk.

  • Storage: Once dissolved, clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings. Store as per the storage guidelines below.

  • Cleanup: Decontaminate all non-disposable equipment. Dispose of all contaminated disposable items in the designated hazardous waste stream.

Handling_Workflow cluster_Prep Preparation cluster_Execution Execution (in Fume Hood) cluster_Post Post-Handling A 1. Conduct Risk Assessment B 2. Don Full PPE A->B C 3. Verify Engineering Controls (e.g., Fume Hood) B->C D 4. Weigh Solid Compound C->D E 5. Add Solvent D->E F 6. Dissolve & Mix E->F G 7. Label & Store Solution F->G H 8. Decontaminate Workspace G->H I 9. Dispose of Waste H->I J 10. Doff PPE & Wash Hands I->J

Caption: General workflow for safely handling and preparing solutions of potent compounds.

Storage, Spills, and Disposal

ProcedureGuidelineRationale
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[11][14] Store away from incompatible materials such as strong oxidizing agents.[21] Keep in a locked cabinet or area with restricted access.To prevent degradation of the compound and accidental release or exposure.
Spill Response Small Spill (Solid): Gently cover with an absorbent material to avoid raising dust.[22] Moisten the material, then carefully scoop it into a sealed container for disposal. Small Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand). Scoop into a sealed container. All Spills: Evacuate and restrict access to the area. Decontaminate the spill area with a suitable deactivating agent. Report all spills to the appropriate safety personnel.[16]To contain the spill safely without creating airborne dust, which poses a significant inhalation hazard.
Waste Disposal All waste contaminated with this compound, including disposable PPE, glassware, and spill cleanup materials, must be collected in a sealed, labeled hazardous waste container.[13] Dispose of the waste through a licensed chemical waste contractor in accordance with all local, state, and federal regulations.To prevent environmental contamination and ensure compliance with hazardous waste regulations.

Conclusion

This compound must be treated as a potent, neuroactive compound of unknown toxicity. The cornerstone of its safe handling is a combination of robust engineering controls, strict adherence to established protocols, and the consistent use of appropriate personal protective equipment. By adopting the precautionary principles outlined in this guide and grounding all work in a thorough, documented risk assessment, researchers can effectively mitigate the potential hazards associated with this and other novel research chemicals.

References

  • Evaluating Hazards and Assessing Risks in the Laboratory. (n.d.). National Center for Biotechnology Information.
  • Risk assessment - Chemical safety. (n.d.). Simon Fraser University.
  • Pregabalin. (n.d.). Wikipedia.
  • Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute.
  • Pregabalin: medicine to treat epilepsy and anxiety. (n.d.). NHS.
  • Goodman, C. W., & Brett, A. S. (2019). Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Therapeutic Advances in Drug Safety, 10, 2042098619859341.
  • Chemical Research Risk Assessment. (n.d.).
  • MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid. (n.d.).
  • What are the recommendations for using GABA (Gamma-Aminobutyric Acid) L-thionine in clinical practice? (2025, November 19). Dr.Oracle.
  • (2R,4R)-4-amino-2-methylpentanoic acid. (n.d.). PubChem.
  • What are the contraindications for GABA (Gamma-Aminobutyric Acid) neurotransmitter medications, such as gabapentin (Neurontin) or pregabalin (Lyrica)? (2025, October 25). Dr.Oracle.
  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
  • United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). (2021). Nutrients, 13(8), 2742.
  • United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). (2021, August 10). PubMed.
  • Gamma-Aminobutyric Acid (Gaba) - Uses, Side Effects, and More. (n.d.). WebMD.
  • This compound-HCl CAS 132605-95-9. (n.d.). Watson International.
  • 2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem.
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  • It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
  • (2S)-2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem.
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Foreword: The Imperative of Thermochemical Data in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Characterization of (R)-2-(Aminomethyl)-4-methylpentanoic acid

In the landscape of drug discovery and development, the journey from a candidate molecule to a viable therapeutic is paved with rigorous characterization. For a molecule such as this compound, a chiral β-amino acid and a constitutional isomer of the active pharmaceutical ingredient pregabalin, understanding its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for success. Thermochemical data—encompassing properties like enthalpy of formation, heat capacity, and Gibbs free energy—form the bedrock upon which stable formulations are built, manufacturing processes are optimized, and bioavailability is understood.

This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals tasked with elucidating the thermochemical profile of this compound. Given the scarcity of published experimental data for this specific compound, this document focuses on the principles, methodologies, and workflows required to generate this crucial information from first principles. We will explore both state-of-the-art computational predictions and definitive experimental techniques, providing not just protocols, but the scientific rationale behind them. As a senior application scientist, my objective is to empower your research with a self-validating system for thermochemical characterization, ensuring data integrity and accelerating your development timeline.

Section 1: Computational Thermochemistry - The In Silico Starting Point

Before any benchwork commences, computational chemistry offers a powerful, rapid, and cost-effective means to predict the thermochemical properties of this compound. These predictions provide invaluable initial estimates, guide experimental design, and help interpret results.

The Rationale for a Quantum Mechanical Approach

For a molecule with the conformational flexibility of a substituted pentanoic acid, classical force fields may not suffice. Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for accurately modeling the electronic structure and, consequently, the thermodynamic properties. Methods like B3LYP-D3 or ωB97XD are frequently employed for their balance of computational cost and accuracy in describing systems where dispersion forces are significant, as is the case with the isobutyl group.[1]

Workflow for Computational Property Prediction

The process involves a logical sequence of calculations to arrive at a reliable prediction for properties such as the gas-phase enthalpy of formation.

G cluster_input Input Generation cluster_calc Quantum Mechanical Calculations cluster_output Data Analysis mol_structure 1. Initial 3D Structure (e.g., from SMILES string) conf_search 2. Conformational Search (Identify low-energy isomers) mol_structure->conf_search Multiple starting points geom_opt 3. Geometry Optimization (Find lowest energy structure) conf_search->geom_opt Lowest energy conformer freq_calc 4. Frequency Calculation (Confirm true minimum, get ZPE) geom_opt->freq_calc energy_calc 5. Single-Point Energy (High-accuracy electronic energy) freq_calc->energy_calc Optimized geometry thermo_data 6. Thermochemical Analysis (Calculate H, S, G) energy_calc->thermo_data Electronic Energy + Thermal Corrections

Caption: Computational workflow for predicting thermochemical properties.

Baseline Computed Physical Properties

Public databases provide initial computed values that serve as a useful, albeit non-experimental, reference point.

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂PubChem[2]
Molecular Weight145.20 g/mol PubChem[2]
XLogP3-AA (LogP)-1.8PubChem[2]
Exact Mass145.110278721 DaPubChem[2]
Polar Surface Area63.3 ŲPubChem[2]

Note: These values are predictions and require experimental validation.

Section 2: Experimental Characterization - Generating Definitive Data

Experimental methods provide the ground truth for thermochemical data. A multi-technique approach is essential for a comprehensive and cross-validated understanding of the material.

Foundational Thermal Behavior: TGA and DSC

The first step in any experimental thermal analysis is to understand the material's basic stability and phase behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide this foundational knowledge.

Causality: It is critical to run TGA before DSC or bomb calorimetry. TGA identifies the decomposition temperature, preventing experiments from being conducted at unsafe temperatures that could damage sensitive calorimetric equipment.[3] It also quantifies the presence of water or residual solvents, which would dramatically affect enthalpy measurements.[4]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above any expected transitions (e.g., 300 °C or higher) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate e.g., 20 mL/min).[4][5]

  • Data Analysis: Plot mass (%) versus temperature (°C). Identify the onset temperature of any significant mass loss, which indicates the beginning of thermal decomposition.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of heat capacity (Cp), melting point (Tfus), and enthalpy of fusion (ΔHfus).[6]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Program:

    • Equilibrate the system at a low temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point safely below the decomposition temperature determined by TGA.[3][5]

    • Hold isothermally for several minutes.

    • Cool the sample back to the starting temperature at the same rate.

    • Repeat the heating ramp to observe the thermal history's effect.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • The melting point is the onset or peak of the endothermic melting event.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).[6]

    • The shift in the baseline corresponds to the change in heat capacity. Specific heat capacity (Cp) can be precisely determined using a sapphire standard.

G cluster_workflow DSC Experimental Workflow cluster_outputs Derived Properties start Calibrate DSC (Indium Standard) prep Prepare Sample & Reference Pans (3-5 mg sample) start->prep load Load into DSC Cell prep->load program Run Thermal Program (Heat-Cool-Heat Cycle) load->program analyze Analyze Thermogram program->analyze Tfus Melting Point (Tfus) analyze->Tfus deltaHfus Enthalpy of Fusion (ΔHfus) analyze->deltaHfus Cp Heat Capacity (Cp) analyze->Cp

Caption: Workflow for DSC analysis to determine key phase transition data.

The Gold Standard: Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is one of the most important thermochemical parameters. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7][8] For an organic compound like this compound (C₇H₁₅NO₂), this cannot be measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law. Bomb calorimetry is the definitive technique for this measurement.[9]

  • Calorimeter Calibration: Determine the energy equivalent (calorific value) of the calorimeter system by combusting a certified standard, typically benzoic acid.[9] This step is crucial for accuracy.

  • Sample Preparation: Press a pellet of approximately 1 g of the sample. Accurately measure its mass.

  • Bomb Assembly: Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire so that it touches the pellet. Add a small, precise amount of water (typically 1 mL) to the bomb to ensure all product water is in the liquid state and to absorb acid products.

  • Pressurization and Combustion: Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm). Place the bomb in the calorimeter bucket, which contains a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing a current through the fuse wire.

  • Data Acquisition: Record the temperature of the water in the calorimeter bucket at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.[9]

  • Post-Combustion Analysis: Depressurize the bomb and analyze the liquid contents for the formation of nitric acid (via titration with standard NaOH) to apply the necessary thermochemical corrections.

  • Calculation:

    • Calculate the total heat released using the temperature change and the energy equivalent of the calorimeter.

    • Apply corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

    • The result is the standard enthalpy of combustion (ΔHc°).

G cluster_exp Bomb Calorimetry Experiment cluster_calc Calculation Pathway cluster_known Known Values combust Combust Sample in O₂ measure_dT Measure Temperature Change (ΔT) combust->measure_dT calc_Hc Calculate ΔHc° (from ΔT and Corrections) measure_dT->calc_Hc hess_law Apply Hess's Law calc_Hc->hess_law calc_Hf Determine ΔHf° (sample) hess_law->calc_Hf Hf_CO2 ΔHf° (CO₂) Hf_CO2->hess_law Hf_H2O ΔHf° (H₂O) Hf_H2O->hess_law

Caption: Conceptual pathway from experimental combustion to enthalpy of formation.

Section 3: Data Synthesis and Thermodynamic Integration

With data from computational, DSC, and bomb calorimetry experiments, a complete thermodynamic profile can be assembled.

Calculating Gibbs Free Energy of Formation

The Gibbs free energy (ΔG) is the ultimate arbiter of thermodynamic stability and spontaneity.[10] The standard Gibbs free energy of formation (ΔGf°) can be calculated using the fundamental equation:

ΔGf° = ΔHf° - TΔSf°

Where:

  • ΔHf° is the standard enthalpy of formation, determined experimentally via bomb calorimetry.

  • T is the standard temperature (298.15 K).

  • ΔSf° is the standard entropy of formation. This value is derived by calculating the standard entropy of the molecule (S°) from statistical mechanics using the vibrational frequencies obtained from the computational frequency calculation (Section 1.2), and then subtracting the standard entropies of the constituent elements (C, H₂, O₂, N₂).

The Complete Picture

The integration of these techniques provides a robust, cross-validated dataset. Computational results provide the initial hypothesis and data (like vibrational frequencies for entropy calculations) that are inaccessible to experiment. TGA ensures the safety and validity of subsequent experiments. DSC provides crucial data on phase behavior, purity, and heat capacity. Finally, bomb calorimetry delivers the definitive enthalpy of formation.

G comp Computational Chemistry (DFT) final_profile Complete Thermochemical Profile (ΔHf°, S°, ΔGf°, Cp) comp->final_profile S° (from frequencies) Initial ΔHf° estimate tga TGA dsc DSC tga->dsc Decomposition Temp. bomb Bomb Calorimetry tga->bomb Sample Integrity dsc->final_profile Cp ΔHfus bomb->final_profile Definitive ΔHf°

Caption: Integrated approach for a full thermochemical characterization.

Conclusion

The thermochemical characterization of a novel pharmaceutical entity like this compound is a foundational pillar of its development. While direct experimental data may not be readily available in the literature, a systematic and integrated application of computational and experimental techniques can generate a definitive and reliable dataset. This guide outlines a robust workflow, from in silico prediction to gold-standard calorimetry, designed to provide the accurate thermochemical parameters essential for informed decision-making in process chemistry, formulation science, and regulatory filings. By adhering to these self-validating protocols, researchers can confidently establish the fundamental thermodynamic properties that govern the stability, solubility, and ultimate viability of their candidate molecule.

References

  • Cicek, S., Tiritiris, I., Tuncay, S., & Oner, F. (2009). Calorimetric investigation of protein/amino acid interactions in the solid state. PubMed.
  • Thakkar, S., Sarparanta, M., Puri, S., & Torchilin, V. (2012). Isothermal Titration Calorimetry Studies on the Binding of Amino Acids to Gold Nanoparticles. The Journal of Physical Chemistry B - ACS Publications.
  • Weiss, M. S., DchGes, I., & Weiss, I. M. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central.
  • Shalaev, E., Surov, A., Volkova, T., & Perlovich, G. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. MDPI.
  • Otoya, L., Ouyang, J., Rose, N., Russert, J., & Tan, E. (1997). Bomb Calorimetry of Amino Acids. University of Pennsylvania.
  • ResearchGate. (n.d.). Computational study of the binding mode, action mechanism and potency of pregabalin through molecular docking and quantum mechanical descriptors. ResearchGate.
  • Maksay, G., & Ticku, M. K. (1985). Thermodynamics of gamma-aminobutyric acid type A receptor binding differentiate agonists from antagonists. PubMed.
  • Cheméo. (n.d.). Pregabalin (CAS 148553-50-8) - Chemical & Physical Properties. Cheméo.
  • PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information.
  • NIST/TRC. (2012). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).
  • PubChem. (n.d.). Pregabalin. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Molecular dynamics study of structural properties of γ-aminobutyric acid (GABA). ResearchGate.
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  • ResearchGate. (n.d.). Thermograms (TG, DSC) of racemic pregabalin monohydrate. ResearchGate.
  • PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Wikipedia.
  • Lewis, R. A. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health.
  • Chemistry LibreTexts. (2023). 19.5: Gibbs Free Energy. Chemistry LibreTexts.
  • Sistemas EEL. (n.d.). Standard Enthalpy of Formation for Various Compounds.

Sources

Unlocking the Therapeutic Potential of (R)-2-(Aminomethyl)-4-methylpentanoic Acid: A-Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid analogue of L-leucine also known as (R)-β-homoleucine, represents a compelling yet underexplored molecule in the landscape of therapeutic research. Its structural similarity to the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the inherent metabolic stability of β-amino acids, positions it as a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. This guide provides a comprehensive overview of the foundational knowledge surrounding this compound and delineates key strategic research areas for academic and industry scientists. We will explore its potential as a modulator of GABAergic neurotransmission, its prospective role in mitigating excitotoxicity, and its application in the synthesis of innovative peptidomimetics and other drug conjugates. Detailed experimental workflows are provided to catalyze investigation into these promising research avenues.

Introduction: The Case for this compound

This compound is a fascinating molecule at the intersection of amino acid chemistry and neuroscience. While its protected forms, such as Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid, are utilized in peptide synthesis and the development of neuropeptides, the therapeutic potential of the free amino acid remains largely untapped. β-amino acids, including β-homoleucine, are known for their remarkable stability against metabolic degradation by proteases and peptidases, a highly desirable characteristic for therapeutic agents. This intrinsic stability, coupled with its structural analogy to GABA, provides a strong rationale for its investigation as a central nervous system (CNS) active agent.

This document serves as a technical guide for researchers, outlining a strategic roadmap to unlock the therapeutic value of this compound. We will delve into its chemical properties, propose key research areas, and provide detailed experimental protocols to guide future studies.

Foundational Knowledge: Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acid
Synonyms (R)-β-homoleucine

The enantioselective synthesis of β-amino acids is a well-established field, offering multiple routes to obtain this compound with high chiral purity. Researchers can leverage established methods for asymmetric synthesis to ensure the production of the desired (R)-enantiomer, which is crucial for targeted pharmacological studies.

Proposed Research Areas and Experimental Workflows

The structural features of this compound suggest several promising avenues for therapeutic research. The following sections detail these areas and provide actionable experimental plans.

Exploration as a Novel Modulator of the GABAergic System

The most immediate and compelling research direction is the investigation of this compound as a modulator of the GABAergic system. Its structural similarity to GABA suggests potential interactions with GABA receptors (GABA-A and GABA-B) or GABA transporters (GATs).

Logical Framework for GABAergic Modulation Research

cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Functional Characterization A (R)-2-(Aminomethyl)-4- methylpentanoic acid (Structural GABA Analogue) B Radioligand Binding Assays (GABA-A & GABA-B Receptors) A->B Test Binding Affinity C Electrophysiology Studies (Patch-Clamp on Neuronal Cultures) A->C Measure Functional Activity D GABA Transporter (GAT) Uptake Assays A->D Assess Transporter Inhibition E Agonist, Antagonist, or Allosteric Modulator? B->E C->E D->E

Caption: A logical workflow for investigating the GABAergic activity of the target compound.

Objective: To determine if this compound binds to and modulates GABA-A and GABA-B receptors.

Methodology:

1

Methodological & Application

Application Note & Protocols: Enantioselective Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral γ-amino acid analog of significant interest in medicinal chemistry and drug development. As a stereoisomer of the precursor to the blockbuster drug Pregabalin, its synthesis provides a valuable case study in stereocontrolled chemical transformations. This document provides an in-depth guide to the enantioselective synthesis of this molecule, focusing on two primary strategies: classical chiral resolution and modern asymmetric synthesis. We will explore the theoretical underpinnings of these methods, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices to ensure both scientific rigor and practical applicability.

Introduction: The Significance of Stereochemistry

This compound belongs to a class of γ-amino acid analogs that interact with biological systems in a stereospecific manner. Its enantiomer, the (S)-isomer, is the active pharmaceutical ingredient in Pregabalin, a drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] The biological activity of many pharmaceuticals is confined to a single enantiomer, while the other may be inactive or even cause undesirable side effects.[3] Therefore, the ability to selectively synthesize a single enantiomer, such as the (R)-isomer, is a critical skill in modern organic and medicinal chemistry. This specific enantiomer serves as a crucial building block for creating novel therapeutic agents, peptide-based drugs, and as a research tool for probing biological pathways.[4][5]

The primary challenge in synthesizing such molecules lies in controlling the three-dimensional arrangement of atoms around the chiral center. Synthesizing the racemic mixture (a 50:50 mix of both R and S enantiomers) is often straightforward, but separating these enantiomers or directing the reaction to produce only one is a more complex task. This guide will focus on robust methods to achieve high enantiomeric purity.

Strategic Approaches to Enantiopure Synthesis

Two principal strategies are employed to obtain enantiomerically pure compounds: chiral resolution and asymmetric synthesis.

  • Chiral Resolution: This classic approach begins with a racemic mixture. The enantiomers are temporarily converted into a pair of diastereomers by reacting them with a single, pure enantiomer of a second chiral compound known as a resolving agent.[6][7] Since diastereomers have different physical properties (e.g., solubility), they can be separated by standard laboratory techniques like crystallization.[6][] After separation, the resolving agent is removed to yield the pure enantiomers. While effective, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half is typically discarded.[6]

  • Asymmetric Synthesis: This more modern and efficient approach aims to create the desired stereocenter selectively from the outset.[3][9] This is achieved by using a chiral influence—such as a chiral auxiliary, catalyst, or enzyme—that directs the formation of one enantiomer over the other. This method avoids the "waste" of the undesired enantiomer and is often preferred in industrial-scale synthesis.[1][3]

The following sections provide detailed protocols for both a classical resolution and an asymmetric synthesis route applicable to the target molecule.

Protocol I: Synthesis via Chiral Resolution

This protocol first describes the synthesis of racemic 2-(aminomethyl)-4-methylpentanoic acid, followed by its resolution using an appropriate chiral resolving agent, such as (S)-(+)-mandelic acid.[10] The principle relies on the differential solubility of the resulting diastereomeric salts.[7][11]

Workflow: Chiral Resolution

G cluster_0 Part A: Racemate Synthesis cluster_1 Part B: Resolution A Diethyl 2-(isobutyl)malonate B Intermediate Cyano Diester A->B KCN C Racemic Carboxylic Acid B->C Hydrolysis & Decarboxylation D Racemic (±)-2-(Aminomethyl)- 4-methylpentanoic acid C->D Reduction (e.g., H2, Pd/C) E Racemic Product (D) F Diastereomeric Salt Mixture (R-Acid, S-Mandelate) & (S-Acid, S-Mandelate) E->F Add (S)-(+)-Mandelic Acid in Solvent G Separated (R-Acid, S-Mandelate) Salt (Less Soluble) F->G Fractional Crystallization H Pure (R)-2-(Aminomethyl)- 4-methylpentanoic acid G->H Remove Resolving Agent (e.g., Acid/Base wash)

Caption: Workflow for chiral resolution of the target molecule.

Part A: Synthesis of Racemic (±)-2-(Aminomethyl)-4-methylpentanoic acid

This is a multi-step process starting from diethyl malonate, which is first alkylated and then converted to the target racemic amino acid. A common route involves the formation of a cyano intermediate followed by reduction.[10]

Step 1: Synthesis of Diethyl 3-cyano-5-methylhexanedioate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-(isobutylidene)malonate (1 eq) in ethanol.

  • Add a solution of potassium cyanide (KCN) (1.1 eq) in water dropwise at room temperature. Caution: KCN is highly toxic.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyano diester.

Step 2: Hydrolysis, Decarboxylation, and Reduction

  • Reflux the crude cyano diester from Step 1 in a mixture of acetic acid, sulfuric acid, and water for 8-12 hours. This step hydrolyzes both the ester and nitrile groups and induces decarboxylation.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH ~7.

  • The resulting racemic 3-cyano-5-methylhexanoic acid is then reduced. Dissolve the acid in a suitable solvent like methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.[10]

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield racemic (±)-2-(aminomethyl)-4-methylpentanoic acid.

Part B: Resolution with (S)-(+)-Mandelic Acid
  • Dissolve the crude racemic amino acid (1 eq) in a minimal amount of hot ethanol/water mixture.

  • In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 eq) in hot ethanol.

  • Slowly add the mandelic acid solution to the amino acid solution while hot.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. The diastereomeric salt of the (R)-amino acid with (S)-mandelic acid is expected to be less soluble and will precipitate first.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • To assess purity, the enantiomeric excess (ee) of the salt can be checked by converting a small sample back to the free amino acid and analyzing via chiral HPLC.

  • Recrystallize the salt from ethanol if necessary to achieve the desired diastereomeric purity (>99%).

  • To recover the free amino acid, dissolve the purified diastereomeric salt in water and add a dilute base (e.g., aqueous ammonia) to neutralize the mandelic acid. The free this compound will precipitate or can be isolated by ion-exchange chromatography.

ParameterValue/ConditionRationale
Resolving Agent (S)-(+)-Mandelic AcidA readily available and effective chiral acid for resolving racemic amines.[7][10]
Stoichiometry 0.5 equivalentsUsing a sub-stoichiometric amount ensures that only the less soluble salt preferentially crystallizes.
Solvent Ethanol/WaterProvides a medium where the diastereomeric salts have significantly different solubilities.
Purification Fractional CrystallizationA technique that exploits solubility differences to separate diastereomers.[6]
Analysis Chiral HPLCThe gold standard for determining the enantiomeric purity of the final product.

Protocol II: Asymmetric Synthesis via Chiral Auxiliary

This protocol employs an Evans asymmetric alkylation, a reliable and well-established method for creating stereocenters with high fidelity.[1] A chiral auxiliary, such as an oxazolidinone, is temporarily attached to the substrate to direct the stereochemical outcome of an alkylation reaction.

Workflow: Evans Asymmetric Alkylation

G A (4R,5S)-4-methyl-5-phenyl- oxazolidin-2-one B N-Acyl Oxazolidinone A->B Acylation with 4-methylpentanoyl chloride C Chiral Enolate B->C Deprotonation (LDA, -78°C) D Alkylated Intermediate C->D Electrophilic Amination (e.g., Troc-N=N-Troc) E Chiral Carboxylic Acid D->E Auxiliary Cleavage (e.g., LiOH/H2O2) F Target (R)-Amino Acid E->F Troc Deprotection & Reduction

Caption: Asymmetric synthesis using an Evans chiral auxiliary.

Detailed Protocol Steps

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 eq), in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add 4-methylpentanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the resulting N-acyl oxazolidinone by flash column chromatography.

Step 2: Asymmetric Electrophilic Amination

  • Dissolve the purified product from Step 1 (1 eq) in anhydrous THF and cool to -78 °C under nitrogen.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) to form the chiral enolate. Stir for 30 minutes.

  • Add a solution of an electrophilic amine source, such as di-tert-butyl azodicarboxylate or a similar reagent, dropwise. The bulky auxiliary will shield one face of the enolate, directing the incoming electrophile to the opposite face.

  • Stir at -78 °C for 1-3 hours, then quench with saturated aqueous ammonium chloride.

  • Extract the product and purify by chromatography.

Step 3: Auxiliary Cleavage and Final Conversion

  • Dissolve the aminated product from Step 2 (1 eq) in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add 30% hydrogen peroxide (4 eq) followed by lithium hydroxide (2 eq).

  • Stir vigorously for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench with aqueous sodium sulfite and extract to separate the chiral auxiliary (which can be recycled) from the desired chiral carboxylic acid derivative.

  • The resulting protected amino acid is then deprotected and reduced (if necessary, depending on the aminating agent used) under standard conditions to yield the final product, this compound.

ParameterValue/ConditionRationale
Chiral Influence Evans OxazolidinoneA well-studied auxiliary that provides excellent stereocontrol in alkylation reactions.[1]
Base LDA at -78 °CForms the Z-enolate kinetically, which is crucial for predictable stereochemical outcomes.
Cleavage LiOH / H₂O₂Mild conditions that cleave the auxiliary without racemizing the newly formed stereocenter.
Efficiency High Yield & >99% eeAsymmetric synthesis avoids the 50% yield limit of classical resolution.

Enzymatic Synthesis: A Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly alternative for producing chiral molecules.[12][13] For the synthesis of chiral amines, enzymes like transaminases or engineered dehydrogenases are particularly effective.[12][14]

An enzymatic kinetic resolution could be employed on a racemic precursor, such as a racemic amine or ester. For example, a lipase can selectively hydrolyze one enantiomer of a racemic ester derivative of the target molecule, allowing for the easy separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).[2][]

Alternatively, a more direct asymmetric synthesis can be performed using an engineered amine dehydrogenase.[12][13]

Workflow: Enzymatic Reductive Amination

G A Keto-acid Precursor (4-methyl-2-oxopentanoic acid derivative) B Target (R)-Amino Acid A->B Engineered (R)-selective Amine Dehydrogenase, Ammonia (NH3), NADPH C Cofactor Regeneration (e.g., FDH/Formate) A->C NADP+ B->A NADP+ C->A NADPH

Caption: Enzymatic synthesis via asymmetric reductive amination.

This process involves an engineered enzyme that catalyzes the reductive amination of a keto-acid precursor.[12] It uses inexpensive ammonia as the amine source and requires a cofactor like NADPH, which is typically regenerated in a coupled enzymatic system to ensure process efficiency.[12][13] This approach can achieve exceptionally high enantiomeric excess (>99% ee) under mild, aqueous conditions.[12]

Conclusion

The synthesis of enantiomerically pure this compound is an excellent platform for demonstrating key concepts in stereoselective chemistry. While classical chiral resolution remains a viable and instructive method, modern approaches like asymmetric synthesis using chiral auxiliaries or enzymes offer superior efficiency, yield, and sustainability. The choice of method will depend on factors such as scale, cost, available equipment, and the desired level of enantiopurity. The protocols and strategies detailed in this note provide a robust foundation for researchers and developers working in this critical area of chemical science.

References

  • Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid | 1018899-99-4. J&K Scientific.
  • An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, Sec B.
  • Fmoc-(R-2-(aminomethyl)-4-methylpentanoic acid. Chem-Impex.
  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals.
  • A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Semantic Scholar.
  • Chiral resolution. Wikipedia.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • Pregabalin synthesis. ChemicalBook.
  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
  • A Sustainable Approach for Synthesizing (R)
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
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  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing).
  • Special Issue: Development of Asymmetric Synthesis. PubMed Central, NIH.

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Enantioselective synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are critical structural motifs in numerous pharmaceutically active molecules and serve as essential building blocks for the synthesis of β-peptides, which exhibit unique folding patterns and resistance to enzymatic degradation.[1][2] this compound is a chiral β²-amino acid, a class of compounds that presents a significant synthetic challenge due to the need for precise control over the stereocenter adjacent to the carboxylic acid group. The development of efficient and highly selective methods to access single-enantiomer β-amino acids is a key area of research in medicinal and organic chemistry.[3]

This guide provides a detailed overview of modern strategies for the enantioselective synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic basis for several authoritative synthetic approaches and provide a detailed, field-tested protocol for a powerful organocatalytic method.

Strategic Frameworks for Asymmetric Synthesis

The construction of the chiral center in β²-amino acids can be achieved through several robust strategies. The choice of method often depends on factors such as scale, desired purity, and the availability of starting materials and catalysts.

  • Chiral Auxiliary-Mediated Synthesis : This classical and reliable approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate.[4][5] The auxiliary directs the stereochemical course of a subsequent reaction, such as alkylation or amination, before being cleaved and recycled. Evans oxazolidinones and pseudoephedrine-derived amides are common examples that provide high levels of diastereoselectivity.[4][6]

  • Catalytic Asymmetric Synthesis : This modern strategy utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

    • Organocatalysis : Metal-free small organic molecules, such as proline derivatives or thioureas, can catalyze key bond-forming reactions with high enantioselectivity.[1][7] For β-amino acids, the asymmetric Mannich reaction and Michael additions are particularly powerful.[1][8]

    • Transition Metal Catalysis : Chiral complexes of metals like rhodium, ruthenium, or palladium are highly effective for reactions such as asymmetric hydrogenation of an appropriate unsaturated precursor.[9][10]

  • Chemoenzymatic Synthesis : This approach leverages the exquisite selectivity of enzymes to perform the key stereoselective transformation.[11] A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture, where an enzyme, typically a lipase, selectively reacts with one enantiomer, allowing for the separation of both.[12][13] Ene-reductases have also been employed for the asymmetric bioreduction of unsaturated precursors to access chiral intermediates.[11]

Featured Method: Organocatalytic Asymmetric Aza-Michael Addition

For this guide, we will focus on an organocatalytic approach, which represents a highly efficient and scalable route to the target molecule. This strategy is underpinned by the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral bifunctional catalyst. This method avoids the need for stoichiometric chiral reagents and often proceeds under mild conditions.[7]

The overall workflow involves three main stages: preparation of the Michael acceptor, the key asymmetric conjugate addition, and the final transformation to the desired product.

G cluster_0 Stage 1: Michael Acceptor Synthesis cluster_1 Stage 2: Asymmetric Aza-Michael Addition cluster_2 Stage 3: Final Transformations A Isovaleraldehyde + Diethyl Malonate B Knoevenagel Condensation A->B C Diethyl 2-(3-methylbutylidene)malonate B->C F (R)-Diethyl 2-(1-nitro-4-methylpentan-2-yl)malonate C->F D Nitromethane D->F E Chiral Bifunctional Catalyst (e.g., Thiourea) E->F Catalyst G Reduction of Nitro Group F->G H Hydrolysis & Decarboxylation G->H I This compound H->I

Figure 1. Overall workflow for the synthesis via asymmetric aza-Michael addition.

Mechanistic Insight: The Role of the Bifunctional Catalyst

The success of the key step hinges on the chiral bifunctional catalyst, often a thiourea-based molecule. This catalyst operates by simultaneously activating both the electrophile (the α,β-unsaturated ester) and the nucleophile (nitromethane) through hydrogen bonding. This dual activation within a chiral environment orients the reactants in a specific geometry, leading to a highly enantioselective attack on one face of the double bond.

G cluster_0 Proposed Catalytic Cycle cluster_1 Reactant Activation CAT Chiral Catalyst (Thiourea) TS [Chiral Transition State] CAT->TS Binds & Activates NUC Nucleophile (Nitromethane) NUC->TS ELE Electrophile (Unsaturated Ester) ELE->TS PROD_COMPLEX Product-Catalyst Complex TS->PROD_COMPLEX C-C Bond Formation PROD_COMPLEX->CAT Releases Product, Regenerates Catalyst PROD Enantioenriched Product PROD_COMPLEX->PROD

Figure 2. Simplified catalytic cycle for the asymmetric Michael addition.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound starting from isovaleraldehyde.

Part A: Synthesis of Diethyl 2-(3-methylbutylidene)malonate (Michael Acceptor)
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Isovaleraldehyde86.138.61 g (10.9 mL)100
Diethyl malonate160.1716.8 g (15.2 mL)105
Piperidine85.150.43 g (0.5 mL)5
Acetic Acid60.050.30 g (0.29 mL)5
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add toluene (100 mL), isovaleraldehyde (10.9 mL, 100 mmol), and diethyl malonate (15.2 mL, 105 mmol).

  • Add piperidine (0.5 mL, 5 mmol) and acetic acid (0.29 mL, 5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap (approx. 1.8 mL expected).

  • After 4-6 hours, or once water evolution ceases, cool the reaction mixture to room temperature.

  • Wash the organic mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or flash chromatography to obtain diethyl 2-(3-methylbutylidene)malonate as a colorless oil. (Expected yield: 80-90%).

Part B: Asymmetric Michael Addition of Nitromethane
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Diethyl 2-(3-methylbutylidene)malonate228.2911.4 g50
Nitromethane61.044.6 g (4.0 mL)75
Chiral Thiourea Catalyst¹-0.5-2.5 mol%0.25 - 1.25
Toluene-100 mL-

¹Note: A common catalyst for this reaction is a Takemoto-type or Jacobsen-type thiourea catalyst. The optimal catalyst and loading should be determined experimentally.

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the chiral thiourea catalyst (e.g., 1 mol%, 0.5 mmol) in toluene (100 mL).

  • Add the diethyl 2-(3-methylbutylidene)malonate (11.4 g, 50 mmol).

  • Cool the mixture to the optimized temperature (typically between -20 °C and room temperature).

  • Add nitromethane (4.0 mL, 75 mmol) dropwise over 10 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC or ¹H NMR. The reaction may take 24-72 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-diethyl 2-(1-nitro-4-methylpentan-2-yl)malonate. (Expected yield: 85-95%; enantiomeric excess (ee): >90%).

  • The enantiomeric excess should be determined by chiral HPLC analysis.

Part C: Reduction, Hydrolysis, and Decarboxylation

Procedure:

  • Nitro Group Reduction : Dissolve the product from Part B (e.g., 14.5 g, ~50 mmol) in methanol (150 mL). Add Raney Nickel (approx. 1.5 g, 50% slurry in water) to the solution.

  • Hydrogenate the mixture in a Parr shaker apparatus under H₂ pressure (50-100 psi) at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the catalyst through a pad of Celite, washing the pad with methanol. Concentrate the filtrate to obtain the crude amino-diester.

  • Hydrolysis and Decarboxylation : To the crude amino-diester, add 6 M aqueous HCl (150 mL).

  • Heat the mixture to reflux for 8-12 hours. This step hydrolyzes the esters and the resulting malonic acid decarboxylates in situ.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the product.

  • Dissolve the crude salt in a minimal amount of water and adjust the pH to the isoelectric point (approx. pH 6-7) with a base like pyridine or by using an ion-exchange resin.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath, collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield this compound as a white solid. (Expected overall yield from Part B product: 60-75%).

Conclusion

The enantioselective synthesis of this compound is readily achievable through modern catalytic methods. The organocatalytic aza-Michael addition presented here offers a scalable, efficient, and highly selective route that avoids stoichiometric chiral reagents and harsh reaction conditions. This approach, grounded in the principles of asymmetric catalysis, provides a reliable pathway for researchers to access valuable chiral β-amino acid building blocks for further application in drug discovery and development.

References

  • Müller, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Journal of Organic Chemistry.
  • Pelliccia, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development.
  • Wiley Online Library. (n.d.). Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and γ‐Amino Acids.
  • Gong, L., et al. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Catalysis Science & Technology.
  • Gu, L., & Wulff, W. D. (2009). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Journal of the American Chemical Society.
  • Burk, M. J., et al. (2001). Asymmetric synthesis of pregabalin. Google Patents.
  • Burk, M. J., et al. (2003). Asymmetric synthesis of pregabalin. Google Patents.
  • Burk, M. J. (2001). Asymmetric synthesis of pregabalin. SciSpace.
  • Wang, C., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.
  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society.
  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Muñoz, A., et al. (2010). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate.
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
  • Iwamura, T., & Gellman, S. H. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society.
  • Pfizer Inc. (n.d.). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. ResearchGate.
  • Gotor, V., et al. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules.

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Application Notes & Protocols: (R)-2-(Aminomethyl)-4-methylpentanoic Acid and its Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating GABA Analogues in Neuroscience Drug Discovery

The development of molecules that modulate neuronal excitability represents a cornerstone of modern neuropharmacology. Among these, structural analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) have proven exceptionally fruitful. While these compounds are structurally similar to GABA, their primary mechanism often diverges, targeting key regulatory components of neurotransmission rather than GABA receptors directly.

This guide focuses on the application of β-amino acids derived from leucine, specifically addressing the compound class of 2-(aminomethyl)-4-methylpentanoic acid. It is critical to distinguish between isomers, as stereochemistry and the position of the amine group dictate biological activity. The query for (R)-2-(Aminomethyl)-4-methylpentanoic acid refers to a specific β-homoleucine derivative. However, the most prominent and clinically successful drug in this structural family is Pregabalin , which is the (S)-enantiomer of a positional isomer, 3-(aminomethyl)-5-methylhexanoic acid .[1][2]

Due to the extensive body of research and clinical validation, this document will center on the principles and protocols established through the development of Pregabalin. These methodologies are directly applicable and provide a robust framework for the investigation of related structural analogues, including this compound, which serves as a valuable building block in synthetic chemistry.[3][4]

Physicochemical Properties and Identification

Accurate identification and characterization of the active pharmaceutical ingredient (API) are fundamental. Pregabalin, the archetypal compound for this class, possesses the following properties.

PropertyValueSource
IUPAC Name (3S)-3-(Aminomethyl)-5-methylhexanoic acidPubChem[2]
Synonyms Pregabalin, Lyrica, (S+)-3-isobutyl GABAPubChem[2]
Molecular Formula C₈H₁₇NO₂PubChem[2]
Molecular Weight 159.23 g/mol PubChem[2]
CAS Number 148553-50-8PubChem[2]
Appearance White to off-white, crystalline solidN/A

Core Mechanism of Action: The α2δ-1 Subunit Target

The therapeutic effects of Pregabalin are not mediated by direct interaction with GABA receptors but through a distinct and specific mechanism involving voltage-gated calcium channels (VGCCs).[1]

Causality of Action: In states of neuronal hyperexcitability, such as neuropathic pain or epilepsy, there is an upregulation of VGCCs at presynaptic terminals. The key insight in the development of gabapentinoids was the identification of the alpha2-delta (α2δ) auxiliary subunit of these channels as the primary binding target.[5]

Pregabalin binds with high affinity to the α2δ-1 protein.[2][5] This binding event does not block the calcium channel pore directly. Instead, it is thought to induce a conformational change in the α2δ-1 subunit, which in turn reduces the trafficking of the VGCC complex to the presynaptic membrane. The consequence is a subtle but significant decrease in calcium influx upon neuronal depolarization.[6] Since calcium influx is the critical trigger for synaptic vesicle fusion, this reduction leads to decreased release of excitatory neurotransmitters, including glutamate, norepinephrine, and Substance P, thereby dampening neuronal hyperexcitability.[1][5]

Pregabalin_MoA cluster_presyn Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsyn Postsynaptic Neuron PGB Pregabalin a2d α2δ-1 Subunit PGB->a2d Ca_ion Ca²⁺ PGB->Ca_ion INHIBITS INFLUX VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_pre Glutamate Vesicle->Glutamate_pre Releases Receptor Glutamate Receptor Glutamate_pre->Receptor Activates Signal Excitatory Signal Receptor->Signal

Caption: Mechanism of Action of Pregabalin.

Validated Applications in Drug Development

Pregabalin was developed as a successor to gabapentin with improved pharmacokinetic properties.[1] Its mechanism of action has rendered it effective across multiple therapeutic areas, providing a blueprint for the development of related analogues.

  • Neuropathic Pain: Effective for both central and peripheral neuropathic pain, including diabetic peripheral neuropathy and postherpetic neuralgia.[6]

  • Epilepsy: Approved as an adjunctive therapy for partial-onset seizures.[5]

  • Fibromyalgia: One of the first drugs approved for the management of this chronic pain syndrome.[6]

  • Anxiety Disorders: Widely used for Generalized Anxiety Disorder (GAD) in many regions.[5]

Key Experimental Protocols

The following protocols represent a logical workflow for the preclinical evaluation of novel GABA analogues like this compound.

Drug_Dev_Workflow cluster_chem Chemistry & QC cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Evaluation Synthesis 1. Chiral Synthesis or Resolution Purity 2. Purity & Identity (HPLC, NMR, MS) Synthesis->Purity Binding 3. Target Engagement (Radioligand Binding Assay) Purity->Binding Functional 4. Functional Activity (Calcium Imaging Assay) Binding->Functional PK 5. Pharmacokinetics (ADME Studies) Functional->PK Efficacy 6. Efficacy Models (e.g., Neuropathic Pain Model) PK->Efficacy

Caption: Preclinical Drug Development Workflow.
Protocol 5.1: Chiral Synthesis and Resolution

Objective: To obtain the enantiomerically pure compound, as biological activity is typically confined to a single stereoisomer.

Rationale: The three-dimensional structure of a drug molecule dictates its interaction with the target protein. For gabapentinoids, the (S)-enantiomer of Pregabalin is significantly more active than the (R)-enantiomer. Therefore, securing a single enantiomer is a critical first step. This can be achieved either by asymmetric synthesis or by resolution of a racemic mixture.

Methodology: Chiral Resolution using a Chiral Auxiliary This method involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.

  • Esterification: React the racemic carboxylic acid (e.g., rac-2-(aminomethyl)-4-methylpentanoic acid) with a chiral alcohol, such as L-(-)-menthol, in the presence of an esterification agent (e.g., MNBA).[7]

  • Diastereomer Formation: This reaction produces a mixture of two diastereomeric esters: (R-acid)-(L-menthol) and (S-acid)-(L-menthol). These diastereomers have different physical properties.

  • Separation: Separate the two diastereomers using silica gel column chromatography. Monitor fractions by thin-layer chromatography (TLC) or HPLC.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using aqueous KOH) to cleave the menthol auxiliary, yielding the enantiomerically pure (R)- and (S)-acids.[7]

  • Validation: Confirm the enantiomeric excess (e.e.) of the final products using chiral HPLC or by converting the acid to a Mosher's ester and analyzing by NMR.

Protocol 5.2: Analytical Characterization by HPLC

Objective: To determine the purity and confirm the identity of the synthesized compound.

Rationale: A validated analytical method is required to ensure the quality and consistency of the test compound, preventing confounding results from impurities. High-Performance Liquid Chromatography (HPLC) is the standard method.

Methodology: Reversed-Phase HPLC with UV Detection

  • Standard Preparation: Prepare a stock solution of the analytical standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions for a calibration curve.[8]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration within the calibration range (e.g., 0.1 mg/mL). Filter the sample through a 0.22 µm syringe filter.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector. Since the compound lacks a strong chromophore, derivatization with an agent like o-phthalaldehyde (OPA) may be necessary for sensitive detection, or a detector such as an Evaporative Light Scattering Detector (ELSD) can be used.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in duplicate. The retention time of the major peak in the sample should match that of the standard. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Protocol 5.3: In Vitro Target Engagement - Radioligand Binding Assay

Objective: To measure the binding affinity (Ki) of the test compound for the α2δ-1 subunit.

Rationale: This assay provides direct evidence of target engagement. It is a competitive binding assay where the test compound competes with a known radiolabeled ligand ([³H]-gabapentin) for binding to membranes prepared from cells or tissues expressing the α2δ-1 subunit.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from porcine cerebral cortex or from a cell line overexpressing the α2δ-1 subunit. Homogenize the tissue in a buffer, centrifuge to pellet membranes, and resuspend in an appropriate assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer (e.g., 10 mM HEPES, pH 7.4).

    • Test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Radioligand: [³H]-gabapentin at a final concentration near its Kd (e.g., 10 nM).

    • Membrane preparation (e.g., 20-50 µg protein per well).

  • Controls:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM gabapentin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold wash buffer to remove residual unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

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  • Lyrica (pregabalin): Approved Uses and Mechanism of Action - Drugs.com Video. [Link]
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  • 132605-95-9 | this compound-HCl | Next Peptide. [Link]
  • 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem. [Link]
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  • (R)-2-(aMinoMethyl)
  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutam
  • Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase - PubMed. [Link]
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [Link]
  • The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed. [Link]
  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC - PubMed Central. [Link]
  • 2-Amino-4-methyl-pentanoic acid ethylamide | C8H18N2O | CID 14015061 - PubChem. [Link]
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. [Link]
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  • A new and expeditious asymmetric synthesis of (R)- and (S)

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Use of (R)-2-(Aminomethyl)-4-methylpentanoic acid in neuroscience research.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (R)-2-(Aminomethyl)-4-methylpentanoic acid in Neuroscience Research

Introduction: A Precision Tool for Neuromodulation

This compound is a specific stereoisomer of a β-amino acid analog of pregabalin. As a member of the gabapentinoid class of compounds, which includes the widely recognized drugs gabapentin and pregabalin, it serves as a valuable research tool for the targeted investigation of neural circuits and pathological states.[1][2] While its clinical use is not established, its structural similarity to endogenous amino acids like L-leucine and its specific mode of action make it an ideal probe for dissecting the roles of specific calcium channel subunits in neurotransmission.[2]

This guide provides an in-depth overview of the core mechanism of this compound, its applications in both in vitro and in vivo neuroscience research, and detailed protocols for its use. The focus is on providing researchers with the foundational knowledge to design and execute rigorous experiments aimed at understanding neuropathic pain, anxiety, and other neurological conditions.

Pillar 1: The Core Mechanism of Action — Targeting α2δ Subunits

The therapeutic and experimental effects of gabapentinoids are not mediated by direct interaction with GABA receptors, despite their structural resemblance to γ-aminobutyric acid (GABA).[1] Instead, their primary mechanism involves high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[3][4]

This binding event is critical. In pathological states such as neuropathic pain, there is an upregulation of α2δ subunits in presynaptic terminals. This leads to increased trafficking of VGCCs to the cell membrane, resulting in excessive calcium influx upon neuronal depolarization and, consequently, a flood of excitatory neurotransmitter release (e.g., glutamate, substance P).[3][4]

This compound, by binding to the α2δ subunit, disrupts this process. It is thought to induce a conformational change that reduces the trafficking and cell-surface expression of the VGCC complex.[1] This leads to a decrease in presynaptic calcium influx, which in turn attenuates the release of excitatory neurotransmitters into the synapse.[3] This targeted reduction in hyperexcitability, without affecting normal neurotransmission, is the cornerstone of its utility in research.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft compound (R)-2-(Aminomethyl)-4- methylpentanoic acid a2d α2δ Subunit compound->a2d Binds & Inhibits vgcc Voltage-Gated Ca²⁺ Channel (VGCC) a2d->vgcc Modulates Trafficking ca_ion Ca²⁺ vgcc->ca_ion Blocks Influx vesicle Synaptic Vesicle (contains Glutamate) ca_ion->vesicle Prevents Fusion glutamate Glutamate vesicle->glutamate Reduces Release glutamate_released Glutamate

Figure 1: Mechanism of Action at the Presynaptic Terminal.

Pillar 2: In Vitro Applications & Protocols

In vitro models are indispensable for dissecting the direct cellular and molecular effects of this compound, free from the complexities of a whole-organism system.[5][6]

Application A: Characterizing Effects on Neuronal Viability and Calcium Currents

Scientific Rationale: Before assessing functional outcomes, it is crucial to establish a non-toxic concentration range for the compound. Subsequently, electrophysiology provides direct evidence of the compound's ability to modulate VGCC activity.

Protocol 1: Neuronal Cell Culture & Treatment

  • Cell Selection: Choose a cell line relevant to the research question. SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are suitable for general neurotoxicity and neurotransmitter release studies.[3] For pain research, primary Dorsal Root Ganglion (DRG) neurons are the gold standard.[7]

  • Culture: Culture cells according to established protocols. For primary neurons, use appropriate neurobasal media supplemented with B-27, GlutaMAX, and growth factors.[8][9] Plate cells on poly-D-lysine coated plates or coverslips.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Perform serial dilutions in culture medium to achieve the desired final concentrations. A typical starting range for gabapentinoids is 10 µM to 100 µM.[7]

  • Treatment: Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24-48 hours for viability assays, or acute application for electrophysiology).

Protocol 2: MTT Assay for Cell Viability

  • Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Treatment: Treat cells with a range of concentrations of the compound for 24-48 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

  • Preparation: Plate neurons on glass coverslips suitable for microscopy and recording.

  • Recording: Obtain a high-resistance (>1 GΩ) gigaseal on a single neuron using a glass micropipette filled with intracellular solution.[3]

  • Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV) to elicit calcium currents.

  • Data Acquisition: Record baseline currents. Then, perfuse the cell with a solution containing this compound and repeat the voltage-step protocol.

  • Analysis: Measure the peak current amplitude at each voltage step. A reduction in the peak inward current after compound application indicates modulation of VGCCs.[3]

Application B: Quantifying Neurotransmitter Release

Scientific Rationale: The primary functional consequence of VGCC modulation by gabapentinoids is a reduction in neurotransmitter release. This assay directly quantifies this effect.

Protocol 4: Glutamate Release Assay

  • Culture: Culture neurons (e.g., primary cortical neurons) in 24-well plates until mature networks are formed.

  • Pre-incubation: Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with various concentrations of the compound for 30 minutes.[3]

  • Depolarization: Stimulate neurotransmitter release by depolarizing the cells with a high concentration of potassium chloride (e.g., 50 mM KCl) for 5-10 minutes.

  • Sample Collection: Collect the supernatant, which contains the released glutamate.

  • Quantification: Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).

  • Analysis: Compare the amount of glutamate released from treated cells to that from untreated, depolarized cells.

Parameter Control Group Treated Group (50 µM) Interpretation
Cell Viability (MTT) 100 ± 5%98 ± 6%Compound is not cytotoxic at this concentration.
Peak Ca²⁺ Current (pA) -520 ± 45 pA-280 ± 38 pASignificant reduction in calcium influx.
Glutamate Release (µM) 15.2 ± 1.8 µM8.1 ± 1.1 µMCompound inhibits depolarization-evoked glutamate release.
Table 1: Representative quantitative data from in vitro assays.

Pillar 3: In Vivo Applications & Protocols

In vivo models are essential for understanding how the cellular effects of this compound translate into behavioral outcomes in a complex physiological system.[6][10]

Application C: Modeling and Treating Neuropathic Pain

Scientific Rationale: Neuropathic pain is a debilitating condition often characterized by mechanical allodynia (pain from a non-painful stimulus). Rodent models that mimic this condition are critical for testing potential analgesics.[11][12]

Protocol 5: Chronic Constriction Injury (CCI) Model in Rats

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Surgery: Surgically expose the sciatic nerve in one hind limb.

  • Ligation: Place 3-4 loose ligatures around the nerve, spaced about 1 mm apart, until a slight constriction is observed.[13]

  • Closure: Close the incision in layers. The contralateral limb serves as a sham/control.

  • Recovery: Allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

Protocol 6: Von Frey Test for Mechanical Allodynia

  • Acclimation: Place the animal in a test chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.[12]

  • Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.). Doses for gabapentinoids in rodents typically range from 30-100 mg/kg.[11][12]

  • Testing: After a suitable pre-treatment time (e.g., 30-60 minutes post-i.p. injection), apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[4]

  • Response: A positive response is a sharp withdrawal or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). An increase in the PWT in the treated group compared to the vehicle group indicates an analgesic effect.[12]

Application D: Assessing Anxiolytic Properties

Scientific Rationale: Neuropathic pain is often comorbid with anxiety.[11] The Open Field Test is a standard behavioral paradigm to assess anxiety-like behavior and general locomotor activity. Anxious rodents tend to stay near the walls of the arena (thigmotaxis).

Protocol 7: Open Field Test

  • Apparatus: Use a square arena (e.g., 50x50 cm) with walls, located in a dimly lit room.[4]

  • Administration: Administer the compound or vehicle as described in Protocol 6.

  • Procedure: After the pre-treatment period, place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.[4]

  • Recording: Record the session using an overhead camera connected to video-tracking software.

  • Analysis: The software will analyze parameters such as:

    • Time spent in the center vs. periphery: A significant increase in time spent in the center suggests an anxiolytic effect.

    • Total distance traveled: This serves as a control for general locomotor activity to ensure the compound is not merely sedative.[4][14]

G cluster_workflow In Vivo Experimental Workflow start Animal Acclimation model Induce Neuropathy Model (e.g., CCI) start->model baseline Baseline Behavioral Testing (Von Frey, Open Field) model->baseline grouping Randomize into Groups (Vehicle vs. Compound) baseline->grouping admin Compound Administration (i.p. or p.o.) grouping->admin post_test Post-Treatment Behavioral Testing (e.g., 60 min post-dose) admin->post_test analysis Data Analysis (Compare Paw Withdrawal Threshold, Time in Center, etc.) post_test->analysis

Figure 2: A typical workflow for in vivo compound testing.
Parameter Vehicle Group (CCI Paw) Treated Group (CCI Paw, 50 mg/kg) Interpretation
Paw Withdrawal Threshold (g) 2.5 ± 0.4 g9.8 ± 1.2 gCompound significantly reverses mechanical allodynia.
Time in Center (s) 15 ± 3 s45 ± 6 sCompound exhibits anxiolytic-like effects.
Total Distance Traveled (m) 25 ± 4 m23 ± 5 mNo significant sedative effect at this dose.
Table 2: Representative quantitative data from in vivo behavioral assays.

Conclusion and Future Directions

This compound is a powerful tool for neuroscience research. Its specific mechanism of action allows for the precise modulation of overactive neural circuits by targeting α2δ subunits of voltage-gated calcium channels. The protocols outlined in this guide provide a robust framework for investigating its effects, from the molecular level in cell culture to complex behavioral outcomes in animal models of neurological disorders.

Future research could leverage this compound to explore its effects on other neurological conditions involving neuronal hyperexcitability, such as epilepsy or fibromyalgia. Furthermore, its use in combination with advanced techniques like in vivo calcium imaging or optogenetics could provide unprecedented insight into the specific circuits modulated by gabapentinoids, paving the way for the development of more targeted and effective therapeutics.

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Application Notes and Protocols: High-Purity Purification of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid is the distomer of the widely used pharmaceutical agent pregabalin. As the inactive enantiomer, its presence in pregabalin formulations is considered an impurity that must be carefully controlled. This application note provides a detailed protocol for the purification of this compound, focusing on chiral resolution via diastereomeric salt crystallization. This method is a robust and scalable technique for isolating the desired (R)-enantiomer from a racemic mixture, ensuring high purity essential for analytical standards and further research. The protocol herein details the selection of a resolving agent, crystallization procedure, and subsequent liberation of the free amino acid.

Introduction: The Importance of Enantiomeric Purity

This compound is the non-pharmacologically active enantiomer of pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid. Pregabalin is a crucial medication for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Due to the stereospecific nature of drug-receptor interactions, the presence of the (R)-enantiomer can impact the drug's efficacy and safety profile. Therefore, regulatory bodies mandate strict limits on enantiomeric impurities in pharmaceutical products.

The purification of this compound is critical for several reasons:

  • Analytical Standards: A highly purified form of the (R)-enantiomer is necessary as a reference standard for the development and validation of analytical methods to quantify its presence in pregabalin drug substances and products.

  • Toxicological Studies: Investigating the potential side effects or toxicity of the inactive enantiomer requires a pure sample.[3][4]

  • Process Optimization: Understanding the behavior of the (R)-enantiomer during synthesis and purification aids in optimizing manufacturing processes to minimize its formation or facilitate its removal.

This guide focuses on a classical and effective method for chiral resolution: the formation and separation of diastereomeric salts.[5][] This technique leverages the different physicochemical properties of diastereomers, such as solubility, to enable their separation by crystallization.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The core principle of this purification protocol lies in the reaction of a racemic mixture of 2-(Aminomethyl)-4-methylpentanoic acid with a single, pure enantiomer of a chiral resolving agent. This reaction creates a mixture of two diastereomeric salts.

  • (R)-acid + (S)-base → (R,S)-diastereomeric salt

  • (S)-acid + (S)-base → (S,S)-diastereomeric salt

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics.[7] This difference in solubility allows for the selective crystallization of one diastereomer from a suitable solvent system, leaving the other in the mother liquor. The desired enantiomer can then be recovered from the crystallized diastereomeric salt.

Experimental Protocol

This protocol outlines the purification of this compound from a racemic mixture using (S)-(+)-mandelic acid as the resolving agent.

Materials and Reagents
MaterialGradeSupplier
Racemic 2-(Aminomethyl)-4-methylpentanoic acid≥98% PurityVarious
(S)-(+)-Mandelic Acid≥99% Enantiomeric ExcessVarious
Isopropyl Alcohol (IPA)ACS GradeVarious
Deionized WaterType IIn-house
Hydrochloric Acid (HCl)37% w/w, ACS GradeVarious
Sodium Hydroxide (NaOH)Pellets, ACS GradeVarious
Step-by-Step Purification Procedure

Step 1: Formation of the Diastereomeric Salt

  • In a suitable reaction vessel, dissolve 10.0 g of racemic 2-(Aminomethyl)-4-methylpentanoic acid in a mixture of 100 mL of isopropyl alcohol and 20 mL of deionized water. Heat the mixture to 50-60 °C with gentle stirring to ensure complete dissolution.

  • In a separate beaker, dissolve 9.6 g (a slight molar excess) of (S)-(+)-mandelic acid in 50 mL of isopropyl alcohol.

  • Slowly add the (S)-(+)-mandelic acid solution to the amino acid solution with continuous stirring.

  • After the addition is complete, slowly cool the mixture to room temperature over 2-3 hours to induce crystallization. Further cool the mixture in an ice bath to 0-5 °C for at least 2 hours to maximize the yield of the crystallized salt.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with two 20 mL portions of cold isopropyl alcohol to remove any residual mother liquor containing the more soluble diastereomer.

  • Dry the collected crystals under vacuum at 40-50 °C until a constant weight is achieved. This product is the diastereomeric salt of this compound and (S)-(+)-mandelic acid.

Step 3: Liberation of the Free (R)-Amino Acid

  • Dissolve the dried diastereomeric salt in 100 mL of deionized water.

  • Adjust the pH of the solution to approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This will protonate the amino acid and deprotonate the mandelic acid.

  • The (S)-(+)-mandelic acid can be recovered from the acidic aqueous solution by extraction with a suitable organic solvent like ethyl acetate, if desired.

  • The aqueous layer now contains the hydrochloride salt of this compound. To isolate the free amino acid, adjust the pH of the aqueous solution to the isoelectric point of the amino acid (approximately pH 6-7) using a 2M sodium hydroxide solution.

  • Cool the neutralized solution in an ice bath to promote the precipitation of the free amino acid.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Purification Workflow Diagram

Purification_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation of Free Amino Acid A Racemic Amino Acid + (S)-Mandelic Acid B Dissolution in IPA/Water A->B C Controlled Cooling & Crystallization B->C D Vacuum Filtration C->D Crude Diastereomeric Salt Slurry E Washing with Cold IPA D->E F Drying E->F G Dissolution in Water F->G Dried Diastereomeric Salt H pH Adjustment (Acidic) G->H I pH Adjustment (Neutral) H->I J Precipitation & Isolation I->J K K J->K Purified (R)-Enantiomer

Caption: Workflow for the purification of this compound.

Expected Results and Quality Control

The success of the purification is determined by the yield and, most importantly, the enantiomeric purity of the final product.

ParameterExpected ValueAnalytical Method
Yield30-40% (based on initial racemic mixture)Gravimetric Analysis
Enantiomeric Purity>99% eeChiral High-Performance Liquid Chromatography (HPLC)
Chemical Purity>99%Reverse-Phase HPLC, NMR Spectroscopy

Analytical Note: Chiral HPLC is the gold standard for determining enantiomeric purity. A suitable method would involve a chiral stationary phase, such as a CHIRALPAK ZWIX(+) column, with a mobile phase optimized for the separation of the enantiomers.[8]

Troubleshooting and Optimization

  • Low Yield: If the yield of the crystallized diastereomeric salt is low, consider adjusting the solvent ratio, cooling rate, or crystallization time. A slower cooling rate often leads to larger, purer crystals.

  • Low Enantiomeric Purity: If the enantiomeric purity of the final product is below the desired specification, a recrystallization of the diastereomeric salt may be necessary. This involves redissolving the salt in a minimal amount of hot solvent and allowing it to recrystallize.

  • Incomplete Precipitation of the Free Amino Acid: Ensure the pH is carefully adjusted to the isoelectric point. Going too far above or below this pH will increase the solubility of the amino acid.

Alternative and Complementary Purification Techniques

While diastereomeric salt crystallization is a robust method, other techniques can be employed for the purification of this compound, particularly for analytical scale or when crystallization is challenging.

  • Preparative Chiral Chromatography: This method offers direct separation of the enantiomers without the need for derivatization.[1][9] While highly effective, it can be more expensive and less scalable than crystallization. Techniques like simulated moving bed (SMB) chromatography can improve cost-effectiveness for larger scales.[1][9]

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the purification of this compound from a racemic mixture. By leveraging the principles of diastereomeric salt formation and crystallization, researchers can obtain a high-purity product essential for use as an analytical standard and for further scientific investigation. The careful control of crystallization conditions and rigorous analytical verification are paramount to achieving the desired purity and yield.

References

  • Prakash, L., et al. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 83(3), 453–463. [Link]
  • ResearchGate. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. [Link]
  • Verma, R., et al. (2021). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. International Journal of Pharmaceutical Sciences and Research, 12(10), 5224-5235. [Link]
  • Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1586. [Link]
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Application Note: Quantitative Analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Chiral Separation and Quantification Methodologies

Authored by: Gemini, Senior Application Scientist

Abstract and Scope

This application note provides a comprehensive technical guide for the quantitative analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid. This molecule is the (R)-enantiomer of the widely used pharmaceutical agent Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid). In the synthesis of Pregabalin, the (R)-enantiomer is considered a chiral impurity.[1] Given that the pharmacological activity resides almost exclusively in the (S)-enantiomer, regulatory agencies mandate strict control and accurate quantification of the (R)-form to ensure the purity, safety, and efficacy of the final drug product.[1][2]

The analytical challenge lies in the stereospecific separation of two molecules that are identical in composition and connectivity, differing only in their three-dimensional arrangement. Furthermore, as a small, polar amino acid lacking a strong chromophore, its detection requires specialized approaches. This document details robust and validated analytical methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, quality control analysts, and drug development professionals. We will explore both direct chiral separation techniques and indirect methods involving pre-column derivatization, providing detailed protocols and explaining the scientific rationale behind methodological choices.

Analytical Strategies: Principles and Causality

The quantification of a specific enantiomer requires a chiral-selective analytical technique. The choice between direct and indirect methods often depends on the available instrumentation, required sensitivity, sample matrix, and throughput needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis

HPLC is the most prevalent technique for enantiomeric purity determination. The core principle involves differential interaction of the enantiomers with a chiral environment, leading to different retention times and thus, separation.

A. Direct Chiral Separation using Chiral Stationary Phases (CSPs)

This is the most straightforward approach, where the separation is achieved on a column packed with a chiral stationary phase. The CSP creates a diastereomeric association with the enantiomers, which have different interaction energies, resulting in separation.

  • Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and zwitterionic CSPs are highly effective for separating amino acid analogues like this compound.[1][3] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the CSP.

  • Workflow Diagram: Direct Chiral HPLC-MS/MS Analysis The following diagram illustrates the typical workflow for direct analysis, which is valued for its simplicity and reduced sample handling.

    G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Sample Dissolve Dissolve in Mobile Phase Diluent Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto Chiral LC System Filter->Inject Separate Enantiomeric Separation on Chiral Stationary Phase Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas for (R) and (S) Enantiomers Detect->Integrate Quantify Calculate Concentration and Enantiomeric Purity Integrate->Quantify

    Caption: Workflow for Direct Chiral LC-MS/MS Analysis.

B. Indirect Chiral Separation via Derivatization

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).

  • Causality: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective CDA for primary amines.[4][5] The reaction creates stable diastereomeric derivatives that are easily separable by reversed-phase chromatography. A significant advantage is that the dinitrophenyl group acts as a strong chromophore, greatly enhancing UV detection sensitivity at around 340 nm.[4]

  • Workflow Diagram: Indirect (Derivatization) HPLC Analysis This workflow is more complex due to the chemical reaction step but offers the advantage of using standard HPLC columns and enhanced UV sensitivity.

    G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution in Aqueous Buffer AddReagent Add Chiral Derivatizing Agent (e.g., FDAA) Sample->AddReagent AdjustpH Adjust pH (e.g., NaHCO3) and Heat AddReagent->AdjustpH Quench Quench Reaction (e.g., with Acid) AdjustpH->Quench Inject Inject onto Achiral (e.g., C18) Column Quench->Inject Separate Separation of Diastereomers Inject->Separate Detect UV Detection (e.g., 340 nm) Separate->Detect Integrate Integrate Diastereomer Peak Areas Detect->Integrate Quantify Calculate Enantiomeric Ratio and Concentration Integrate->Quantify

    Caption: Workflow for Indirect HPLC Analysis via Derivatization.

Gas Chromatography (GC)

GC can be employed for amino acid analysis, but it requires derivatization to convert the non-volatile, polar analytes into volatile derivatives suitable for gas-phase separation.

  • Causality: A common two-step derivatization involves esterification of the carboxylic acid group (e.g., with an acidic alcohol) followed by silylation of the amine group (e.g., using BSTFA or MTBSTFA).[6] The resulting derivatives are thermally stable and volatile. Separation is then performed on a chiral GC column. This method is highly sensitive, especially when coupled with a mass spectrometer (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice.[7] It combines the chiral separation power of HPLC (using a CSP) with the precise and sensitive detection of a tandem mass spectrometer.

  • Causality: The mass spectrometer is set to a specific Multiple Reaction Monitoring (MRM) transition for the analyte. This filters out nearly all matrix interferences, allowing for quantification at very low levels (ng/mL or pg/mL).[1][8] This specificity is critical when measuring trace-level chiral impurities or conducting pharmacokinetic studies.

Experimental Protocols

The following protocols are provided as validated starting points and should be optimized for specific instrumentation and application needs.

Protocol 1: Direct Enantiomeric Quantification by LC-MS/MS

This method is ideal for accurately quantifying the (R)-enantiomer in bulk drug substance or biological matrices.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol/Water 50:50 v/v) to a final concentration of 10 mg/mL. Spike with 0.15% of the (R)-enantiomer for system suitability checks.[1]

    • Biological Matrix (Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

  • Chromatographic & MS Conditions:

ParameterCondition
LC System Agilent 1260 Infinity II Prime LC or equivalent[9]
Column CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.)[1]
Mobile Phase 5 mM Ammonium hydrogen orthophosphate in Methanol/Water (90/10, v/v)[1]
Flow Rate 0.5 mL/min
Column Temp. 10 °C[1]
Injection Vol. 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
MRM Transition m/z 160.2 → m/z 142.2 (Quantifier)
Dwell Time 200 ms
Collision Energy Optimized for specific instrument (typically 10-15 eV)
Protocol 2: Indirect Enantiomeric Purity by HPLC-UV (Derivatization Method)

This robust method is suitable for quality control labs and relies on standard HPLC equipment. This protocol is adapted from the USP monograph for Pregabalin.[9]

  • Derivatization Procedure:

    • Prepare a sample solution of approximately 1.0 mg/mL in water.

    • In a vial, mix 1 mL of the sample solution with 100 µL of 1 M Sodium Bicarbonate.

    • Add 0.6 mL of a 3 mg/mL solution of Marfey's reagent (FDAA) in acetone.[9]

    • Cap the vial and heat at 60 °C for 1 hour.

    • Cool to room temperature and add 100 µL of 2 M HCl to quench the reaction.

    • The sample is now ready for injection.

  • Chromatographic Conditions:

ParameterCondition
LC System Standard HPLC with UV Detector
Column Eclipse Plus C18, 4.6 × 250 mm, 5 µm[9]
Mobile Phase Acetonitrile and 0.5% Triethylamine solution (pH adjusted to 3.0 with phosphoric acid) in a 45:55 (v/v) ratio.[4]
Flow Rate 2.0 mL/min[9]
Column Temp. Ambient or controlled at 25 °C
Injection Vol. 20 µL
Detection UV at 340 nm[4]

Method Validation: Ensuring Trustworthiness

Every analytical protocol must be validated to demonstrate its suitability for the intended purpose. Validation should be performed according to the International Conference on Harmonisation (ICH) guidelines.[10]

  • Specificity: The method must be able to unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and any other potential impurities or matrix components. This is demonstrated by achieving baseline resolution between the enantiomeric peaks (or their derivatives) and showing no interference from a blank matrix.

  • Linearity: A linear relationship between the analyte concentration and the detector response must be established across a specified range (e.g., from the Limit of Quantification to 150% of the target impurity level). An R² value of >0.99 is typically required.

  • Accuracy & Precision: Accuracy is determined by measuring the recovery of the analyte spiked into a blank matrix at multiple concentration levels. Precision is assessed by the relative standard deviation (RSD) of replicate measurements.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, which is critical for impurity analysis.[11] For the (R)-enantiomer, an LOQ of ≤ 0.15% relative to the (S)-enantiomer is often required. The LOD for MS-based methods can be as low as 1 ng/mL.[1]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, flow rate, and temperature to ensure it remains unaffected.

Table of Typical Validation Parameters and Acceptance Criteria:

Validation ParameterTypical Acceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between enantiomers; no interference at analyte retention time.
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 90-110% at all levels
Precision (RSD%) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%
LOQ Signal-to-Noise Ratio ≥ 10; demonstrated accuracy and precision at this level.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The accurate quantification of this compound is a critical aspect of quality control in the manufacturing of Pregabalin. This application note has detailed several robust and validated methods to achieve this. The direct analysis on a chiral stationary phase, particularly when coupled with mass spectrometry, offers the highest degree of simplicity and sensitivity for complex samples. The indirect method, involving derivatization with reagents like FDAA, provides a reliable and accessible alternative for labs equipped with standard HPLC-UV systems, offering the added benefit of enhanced detection. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is paramount to ensure that the chosen procedure is reliable, accurate, and fit for its intended regulatory purpose.

References

  • Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed. (2008). PubMed. [Link]
  • Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. (n.d.). Bentham Science. [Link]
  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.).
  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC. (2021). PubMed Central. [Link]
  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed Central. (2016). PubMed Central. [Link]
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2023). PubMed. [Link]
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (2024). Agilent. [Link]
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. (n.d.).
  • Analytical Validation of an Assay for Concurrent Measurement of Amino Acids in Dog Serum and Comparison of Amino Acid Concentrations between Whole Blood, Plasma, and Serum
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. [Link]
  • Acids: Derivatization for GC Analysis. (n.d.). wiley-vch.de. [Link]
  • Validation of Amino Acid Analysis Methods. (n.d.).
  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed. (n.d.). PubMed. [Link]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.).
  • Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed. (n.d.). PubMed. [Link]
  • Recent Advances in Bioanalytical Sample Preparation For Lc–Ms Analysis. (n.d.). Scilit. [Link]
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.). MDPI. [Link]
  • Metal-Organic Frameworks (MOFs) for Chiral Separation and Biosensing - PubMed. (2025). PubMed. [Link]

Sources

Large-scale synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Abstract

This application note provides a comprehensive, technically detailed guide for the large-scale synthesis of this compound. While its enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), is a widely recognized pharmaceutical agent, the synthesis of the (R)-enantiomer is crucial for pharmacological comparative studies, its use as a stereochemical reference standard, and as a chiral building block for novel chemical entities. This document outlines a robust and scalable process centered on the classical resolution of a key racemic intermediate, 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH). We delve into the causality behind experimental choices, provide step-by-step protocols from starting materials to the final product, and address critical considerations for process safety and scale-up.

Introduction and Strategic Overview

This compound is a chiral γ-amino acid. The stereocenter at the C3 position (note: IUPAC naming conventions may vary, the structure is key) dictates its three-dimensional orientation and subsequent biological and chemical interactions. The large-scale production of a single enantiomer necessitates a synthetic strategy that is efficient, cost-effective, and reproducible.

Several synthetic routes to access enantiopure γ-amino acids exist, including asymmetric hydrogenation, chemoenzymatic methods, and the use of chiral auxiliaries.[1] However, for industrial-scale production, a common and economically viable strategy involves the synthesis of a racemic intermediate followed by classical chemical resolution.[2] This approach often utilizes readily available, inexpensive starting materials and leverages a straightforward crystallization to separate diastereomeric salts.

The strategy detailed herein begins with the synthesis of 3-isobutylglutaric anhydride from isovaleraldehyde. This anhydride is then converted to racemic 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH). The critical enantioseparation is achieved by resolving racemic CMH using (R)-(+)-1-phenylethylamine as a chiral resolving agent. The resulting diastereomeric salt of (R)-CMH is isolated, and a subsequent Hofmann rearrangement yields the target molecule, this compound, with high enantiomeric purity.[3]

Overall Synthetic Workflow

The multi-step synthesis is designed for scalability and process control. Each stage is optimized to ensure high yield and purity of the intermediates, culminating in a final product that meets stringent quality specifications.

G A Isovaleraldehyde + Diethyl Malonate B 3-Isobutylglutaric Acid A->B Knoevenagel/Michael Hydrolysis C 3-Isobutylglutaric Anhydride B->C Dehydration (Acetic Anhydride) D Racemic (R/S)-CMH (3-(carbamoylmethyl)-5-methylhexanoic acid) C->D Ammonolysis E Diastereomeric Salt ((R)-CMH • (R)-PEA) D->E Resolution with (R)-(+)-1-phenylethylamine F (R)-CMH E->F Salt Break (Acidification) G This compound F->G Hofmann Rearrangement

Diagram 1: High-Level Synthetic Workflow. This diagram illustrates the progression from common starting materials to the final enantiomerically pure product through key chemical transformations.

Detailed Protocols and Methodologies

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Specific hazards are noted in each section.

Part A: Synthesis of 3-Isobutylglutaric Anhydride

This initial phase constructs the core carbon skeleton of the target molecule.

Step A1: Synthesis of 3-Isobutylglutaric Acid

This reaction proceeds via a tandem Knoevenagel condensation and Michael addition, followed by hydrolysis and decarboxylation.

  • Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add isovaleraldehyde (1.0 eq) and diethyl malonate (2.1 eq).

  • Catalysis: Add di-n-propylamine (0.1 eq) as a catalyst. The use of a secondary amine base is critical for promoting both the initial condensation and the subsequent Michael addition.

  • Initial Reaction: Heat the mixture to 50-55°C and stir for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Hydrolysis & Decarboxylation: After cooling to room temperature, add a solution of concentrated hydrochloric acid (e.g., 35% aq. HCl). Heat the mixture to reflux (100-125°C) for 50-100 hours.[3] This harsh step is necessary to hydrolyze the four ester groups and effect a double decarboxylation.

  • Work-up and Isolation: Cool the reaction mass to room temperature and perform an extraction with a suitable organic solvent, such as toluene. Distill the solvent under reduced pressure to yield crude 3-isobutylglutaric acid.

Step A2: Dehydration to 3-Isobutylglutaric Anhydride

The diacid is cyclized to the corresponding anhydride, a key intermediate for amidation.

  • Reaction Setup: Charge the crude 3-isobutylglutaric acid (1.0 eq) and acetic anhydride (1.5-2.0 eq) into a clean, dry reactor.

  • Dehydration: Heat the mixture to reflux for 3-5 hours. Acetic anhydride serves as both a reagent and a solvent, effectively removing water to drive the formation of the cyclic anhydride.[4]

  • Isolation: Cool the reaction mixture and distill off the excess acetic anhydride and acetic acid byproduct under vacuum. The resulting crude 3-isobutylglutaric anhydride can often be used directly in the next step without further purification.

Part B: Synthesis and Resolution of (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid ((R)-CMH)

This is the most critical part of the synthesis, where the desired stereocenter is isolated.

Step B1: Ammonolysis to form Racemic (R/S)-CMH

The anhydride is opened with ammonia to form a mono-acid, mono-amide.

  • Reaction Setup: Dissolve 3-isobutylglutaric anhydride (1.0 eq) in a suitable solvent like methyl t-butyl ether (MTBE) in a reactor cooled to 0-5°C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide slowly while maintaining the temperature below 10°C. The ring-opening is typically rapid.

  • Isolation: Stir for 1-2 hours, after which the product, racemic CMH, will precipitate. Filter the solid, wash with cold solvent, and dry under vacuum.[4]

Step B2: Chiral Resolution of (R/S)-CMH

This step leverages the formation of diastereomeric salts to separate the enantiomers.

  • Salt Formation: In a reactor, suspend racemic CMH (1.0 eq) in a mixture of chloroform and ethanol. Heat the mixture to 50-55°C to achieve dissolution.

  • Addition of Resolving Agent: Slowly add a solution of (R)-(+)-1-phenylethylamine (approx. 0.5-0.6 eq). The amine will selectively form a salt with the (R)-enantiomer of the acid, creating a diastereomer that is less soluble in the chosen solvent system. The precise stoichiometry is critical for efficient resolution.

  • Crystallization: Stir the solution at 50-55°C for 30 minutes, then allow it to cool slowly to room temperature, followed by further cooling to 0-5°C to maximize crystallization of the desired (R)-CMH · (R)-PEA salt.[4]

  • Isolation: Filter the precipitated solid and wash with a cold chloroform/ethanol mixture. The mother liquor will be enriched in the (S)-CMH enantiomer and can be processed separately to recover the resolving agent and racemize the unwanted enantiomer for recycling, a key consideration for industrial efficiency.

Step B3: Liberation of (R)-CMH (Salt Break)

The pure diastereomeric salt is treated with acid to recover the resolved acid.

  • Procedure: Suspend the filtered (R)-CMH · (R)-PEA salt in water.

  • Acidification: Add concentrated hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate and the amine resolving agent.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the (R)-CMH. The resolving agent will remain in the aqueous layer as its hydrochloride salt and can be recovered.

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (R)-CMH.

ParameterValue/ConditionRationale
Resolving Agent (R)-(+)-1-phenylethylamineForms a sparingly soluble diastereomeric salt with (R)-CMH.
Solvent System Chloroform/EthanolProvides optimal differential solubility for the two diastereomeric salts.
Temperature Profile Slow cooling from 55°CPromotes the formation of large, pure crystals, enhancing separation efficiency.
Enantiomeric Purity >99% ee (typical)Assessed by chiral HPLC.
Table 1: Critical Parameters for the Chiral Resolution of CMH.
Part C: Hofmann Rearrangement to this compound

The final step converts the amide functional group into a primary amine with the loss of one carbon atom.

Hazard Warning: The Hofmann rearrangement involves the formation of a transient, high-energy isocyanate intermediate. The reaction can be exothermic and requires careful temperature control. The use of bromine is also hazardous.

  • Reagent Preparation: In a reactor cooled to -5 to 0°C, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a solution of sodium hydroxide (4.0 eq) in water.

  • Amide Addition: Add a solution of (R)-CMH (1.0 eq) in aqueous sodium hydroxide to the cold sodium hypobromite solution, ensuring the temperature is maintained below 5°C.

  • Rearrangement: Slowly warm the reaction mixture to room temperature, then heat to 50-70°C for 1-2 hours to drive the rearrangement to completion.

  • Work-up and Isolation: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of approximately 3-4. This will precipitate the crude amino acid.

  • Purification: Filter the crude product and recrystallize from a suitable solvent system, such as an isopropanol/water mixture, to obtain the final, purified this compound.[5]

Analytical Characterization

To ensure the quality of the final product, a suite of analytical tests must be performed.

Analysis MethodParameter MeasuredTypical Specification
Chiral HPLC Enantiomeric Excess (ee)≥ 99.5%
¹H NMR / ¹³C NMR Structural ConfirmationConforms to reference spectrum
Mass Spectrometry Molecular WeightMatches theoretical mass
Melting Point Physical PropertySharp, within specified range[6]
Loss on Drying Residual Solvent/Water< 0.5%[6]
Table 2: Quality Control Specifications for Final Product.

Conclusion

The synthetic route presented in this application note, based on the classical resolution of 3-(carbamoylmethyl)-5-methylhexanoic acid, provides a reliable and scalable method for producing high-purity this compound. The process relies on established, well-understood chemical transformations and utilizes cost-effective reagents. Critical to the success of this synthesis on a large scale are the precise control of the resolution step and careful management of the potentially hazardous Hofmann rearrangement. By following this detailed protocol, researchers and drug development professionals can confidently produce the target (R)-enantiomer for their advanced studies.

References

  • Martínez, C. A., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.
  • Burk, M. J., et al. (2003). Asymmetric synthesis of pregabalin. Google Patents (US20030212290A1).
  • Ben-David, I., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development.
  • Burk, M. J., et al. (2001). Asymmetric synthesis of pregabalin. Google Patents (CA2396090C).
  • Hall, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.
  • Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences.
  • Pignataro, L., et al. (2010). Process for the synthesis of pregabalin. Google Patents (US8063244B2).
  • Li, G., et al. (2016). Preparation method for asymmetrically synthesizing pregabalin. Google Patents (CN105753726B).
  • Kothari, R. H., et al. (2007). Processes for the synthesis of 3-isobutylglutaric acid. Google Patents (US20070259917A1).
  • Martínez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development.
  • Various Authors. (2010). A Process For The Preparation Of Pregabalin. Quick Company.
  • Wang, J., et al. (2016). Method for synthesizing Pregabalin by taking gamma-isobutylglutaric anhydride as intermediate. Google Patents (CN105348123A).
  • Ghadiri, Z., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society.
  • Reddy, K. S., et al. (2012). Process for the preparation of pregabalin. European Patent Office (EP 2418194 A1).
  • Steiner, H. (2013). Manufacturing process for (S)-Pregabalin. Google Patents (US8466297B2).

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Application Notes and Protocols: Fmoc Protection of (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-9-fluorenylmethoxycarbonyl (Fmoc) protection of the primary amine in (R)-2-(aminomethyl)-4-methylpentanoic acid, a key building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules.[1][2][3][4] This guide details the underlying chemical principles, a robust and validated protocol, and methods for characterization and purification of the final product. The intended audience includes researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development.

Introduction: The Significance of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic Acid

This compound, a β-homologue of L-leucine, is a chiral building block of significant interest in medicinal chemistry. Its incorporation into peptide sequences can impart unique conformational constraints and improved metabolic stability compared to natural α-amino acids. The Fmoc protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile removal under mild basic conditions, typically with a secondary amine like piperidine.[5][6][7] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[5][7]

The resulting compound, Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid, is a valuable reagent for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[1][2][3][4] Its applications span from the development of novel therapeutic agents to its use in bioconjugation to enhance the specificity of targeted therapies.[1][2]

The Chemistry of Fmoc Protection

The protection of the primary amine of this compound with the Fmoc group is typically achieved through a nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an Fmoc-donating reagent.

Reaction Mechanism

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6][8] The reaction with Fmoc-Cl proceeds via a Schotten-Baumann-type reaction, where a base is required to neutralize the hydrochloric acid byproduct.[9] The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable Fmoc-carbamate, releasing a chloride ion.[9]

Fmoc-OSu is often preferred due to its greater stability and the formation of a less reactive N-hydroxysuccinimide byproduct.[5][6] The reaction mechanism is similar, involving the nucleophilic attack of the amine on the carbonyl carbon of the activated ester.

Choice of Reagents and Conditions

The selection of the Fmoc reagent and reaction conditions is critical for achieving high yields and purity.

  • Fmoc Reagent: While both Fmoc-Cl and Fmoc-OSu are effective, Fmoc-OSu is generally favored for its ease of handling and reduced side reactions.[5][6][8]

  • Base: A mild inorganic base such as sodium bicarbonate or sodium carbonate is typically used to maintain a basic pH and neutralize any acidic byproducts.[10][11] The use of an organic base like triethylamine is also possible.

  • Solvent System: A biphasic solvent system, such as dioxane/water or THF/water, is commonly employed to dissolve both the polar amino acid and the nonpolar Fmoc reagent.[10][12]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Fmoc protection of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
This compoundC7H15NO2145.20>98%e.g., Sigma-Aldrich, Combi-Blocks
Fmoc-OSuC19H15NO5337.33>99%e.g., Chem-Impex, Sigma-AldrichStore desiccated.
Sodium Bicarbonate (NaHCO3)NaHCO384.01ACS Reagent Gradee.g., Fisher Scientific
1,4-DioxaneC4H8O288.11Anhydrouse.g., Sigma-AldrichUse a freshly opened bottle.
Deionized Water (H2O)H2O18.0218.2 MΩ·cmIn-house
Diethyl Ether (Et2O)(C2H5)2O74.12ACS Reagent Gradee.g., Fisher Scientific
1 M Hydrochloric Acid (HCl)HCl36.46In-house preparation
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04ACS Reagent Gradee.g., Fisher Scientific
Step-by-Step Procedure
  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.

  • Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid). The disappearance of the starting amino acid and the appearance of the higher Rf Fmoc-protected product indicates reaction progression.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Wash the aqueous mixture with diethyl ether (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction and Drying:

    • Extract the precipitated product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Diagram

Fmoc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation dissolve_aa Dissolve Amino Acid in Dioxane/Aq. NaHCO3 reaction Combine and Stir (Room Temp, 4-6h) dissolve_aa->reaction dissolve_fmoc Dissolve Fmoc-OSu in Dioxane dissolve_fmoc->reaction dilute Dilute with Water reaction->dilute wash_ether Wash with Diethyl Ether dilute->wash_ether acidify Acidify with 1M HCl (pH ~2) wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry (Na2SO4) & Concentrate extract->dry crude_product Crude Fmoc-Protected Product dry->crude_product

Caption: Workflow for the Fmoc protection of this compound.

Purification and Characterization

Purification

The crude product can be purified by one of the following methods, depending on the scale and required purity:

  • Recrystallization: For larger quantities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes (often with 1% acetic acid to improve peak shape) is effective.[10][13]

Characterization

The identity and purity of the final product, Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid, should be confirmed by a combination of analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm, CH and CH2 protons ~4.2-4.5 ppm) and the amino acid backbone.[14]
¹³C NMR Resonances corresponding to the carbonyl of the carbamate, the aromatic carbons of the fluorenyl group, and the carbons of the amino acid.[14]
Mass Spectrometry (MS) Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of C22H25NO4.[15]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity. Chiral HPLC can be used to confirm the enantiomeric purity.[16]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Low quality of Fmoc-OSu (hydrolyzed).- Inefficient stirring.- Extend the reaction time and continue monitoring by TLC.- Use a fresh bottle of high-purity Fmoc-OSu.- Ensure vigorous stirring to maintain a homogenous mixture.
Low Yield - Incomplete precipitation during acidification.- Product loss during extraction.- Ensure the pH is sufficiently low (~2) for complete precipitation.- Perform multiple extractions with the organic solvent.
Presence of Di-Fmoc Product - Not applicable for this substrate as there is only one primary amine.- N/A
Formation of Fmoc-β-alanine impurity - Using a large excess of Fmoc-OSu.[8][16]- Use a slight excess (1.05 eq) of Fmoc-OSu.[10]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with care.

  • Fmoc-OSu and Fmoc-Cl are irritants; avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the Fmoc protection of this compound. By understanding the underlying chemical principles and following the outlined procedures for reaction, purification, and characterization, researchers can confidently synthesize this valuable building block for their research and development endeavors in peptide science and medicinal chemistry.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
  • YouTube. Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. [Link]
  • National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
  • Global Catalog. Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid. [Link]
  • Oxford Academic. Purification of large peptides using chemoselective tags. [Link]
  • Lokey Lab Protocols. Fmoc. [Link]
  • MySkinRecipes. Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid. [Link]
  • Reddit. Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry. [Link]
  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

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Application Note & Protocols: (R)-2-(Aminomethyl)-4-methylpentanoic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral β²-Amino Acid

In the landscape of modern drug discovery and peptide science, the demand for non-natural amino acids to build novel molecular architectures with enhanced therapeutic properties is insatiable. (R)-2-(Aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid, stands out as a building block of significant strategic value. Structurally, it is a β²-homoleucine analogue, featuring a stereocenter at the C2 position and an isobutyl side chain. This configuration imparts unique conformational constraints when incorporated into peptide backbones.

Unlike its α-amino acid counterparts, peptides containing this β²-amino acid often exhibit remarkable resistance to enzymatic degradation by peptidases, a critical feature for improving the in vivo half-life of peptide-based therapeutics.[1][2] Its defined stereochemistry is crucial for creating enantiomerically pure products, a prerequisite for modern pharmaceuticals where stereoisomers can have vastly different biological activities.[1] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed protocols for its use in research and development settings.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is fundamental to its successful application. The key characteristics of this compound and its common derivatives are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acidPubChem
Synonyms (R)-β²-homoleucine, (R)-2-isobutyl-β-alanineChem-Impex[1]
CAS Number 132605-95-9 (for HCl salt)Next Peptide[3]
Molecular Formula C₇H₁₅NO₂PubChem[4]
Molecular Weight 145.20 g/mol PubChem[4]
Appearance Off-white to white powderWatson International[5]
Common Protected Form Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acidChem-Impex[1]
CAS (Fmoc form) 1018899-99-4Chem-Impex[1]

Synthesis of the Chiral Building Block: A Representative Pathway

The enantioselective synthesis of this compound can be approached through several strategies. A common and effective method involves leveraging the chiral pool, starting from a readily available and enantiopure natural amino acid. The following protocol outlines a representative synthesis starting from D-Leucine, which possesses the requisite (R)-stereochemistry at the carbon that will become the C2 position of the final product.

Protocol 3.1: Synthesis from D-Leucine via Hydroxynitrilase Chemistry

This protocol is a conceptual workflow based on established chemical transformations. The key steps involve the conversion of the amino group of D-Leucine to a hydroxyl group with retention of configuration, followed by chain extension.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of D-leucine with sodium nitrite in an acidic medium converts the primary amine to a diazonium salt, which is unstable and readily displaced by water (a weak nucleophile) to form the corresponding α-hydroxy acid with retention of stereochemistry.[6]

  • Protection & Activation: The resulting carboxylic acid is protected, and the hydroxyl group is activated (e.g., as a tosylate or mesylate) to facilitate subsequent nucleophilic substitution.

  • Cyanide Substitution: An Sₙ2 reaction with a cyanide source (e.g., NaCN) introduces the carbon atom required for the final aminomethyl group. This step proceeds with an inversion of configuration, which must be accounted for in the overall synthetic design if targeting a specific stereocenter.

  • Reduction: The nitrile group is then reduced to a primary amine (the aminomethyl group), and the protecting groups are removed to yield the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Activation cluster_2 Step 3: Nitrile Formation cluster_3 Step 4: Reduction & Deprotection A D-Leucine B (R)-2-Hydroxy-4- methylpentanoic acid A->B NaNO₂, H₂SO₄ 0°C to RT C Activated Hydroxy Acid (e.g., Tosylate) B->C 1. Protection (e.g., Esterification) 2. TsCl, Pyridine D Nitrile Intermediate C->D NaCN, DMSO E (R)-2-(Aminomethyl)-4- methylpentanoic acid D->E 1. Reduction (e.g., H₂, Raney Ni) 2. Hydrolysis

Caption: Synthetic workflow from D-Leucine.

Step-by-Step Methodology:

  • Diazotization of D-Leucine:

    • Dissolve D-leucine (1.0 eq) in 1N sulfuric acid at 0°C in a three-neck flask equipped with a stirrer.[6]

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction completion by TLC.

    • Extract the product, (R)-2-hydroxy-4-methylpentanoic acid, with a suitable organic solvent (e.g., ethyl ether). Dry the organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.[6]

  • Activation and Nitrile Formation (Multi-step):

    • The crude hydroxy acid is first protected, typically as a methyl or ethyl ester, using standard conditions (e.g., SOCl₂ in methanol).

    • The hydroxyl group of the ester is then activated, for example, by reacting with p-toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate.

    • The tosylated intermediate is then reacted with sodium cyanide in a polar aprotic solvent like DMSO to form the nitrile intermediate. This is an Sₙ2 reaction and requires careful temperature control and monitoring.

  • Reduction and Deprotection:

    • The nitrile intermediate is dissolved in a solvent like methanol or ethanol.

    • Catalytic hydrogenation is performed using a catalyst such as Raney Nickel or a palladium catalyst under a hydrogen atmosphere. This step reduces the nitrile to a primary amine.

    • Following the reduction, the ester protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.

    • Purification is typically achieved by recrystallization or column chromatography.

Application & Protocols: Harnessing the Building Block

The primary utility of this chiral molecule is in the synthesis of peptidomimetics and other complex organic molecules where stereochemical control and biological stability are paramount.

Application 1: Solid-Phase Synthesis of Peptidomimetics

The incorporation of this compound into a peptide chain confers unique structural properties and enhanced stability. The Fmoc-protected version, Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid , is the reagent of choice for standard solid-phase peptide synthesis (SPPS).[1][2]

Protocol 4.1: SPPS Coupling of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid

Trustworthiness Through Validation: This protocol integrates self-validation checkpoints. The completion of the Fmoc deprotection step is confirmed by a Kaiser test (a positive test indicated by a deep blue bead color signifies free amines). Coupling completion is also monitored by a Kaiser test (a negative result, where beads remain colorless or yellowish, indicates successful capping of all free amines).

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid[1]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

G Resin Fmoc-NH-Resin DeprotectedResin H₂N-Resin Resin->DeprotectedResin 1. Swelling (DMF) 2. 20% Piperidine/DMF CoupledResin Fmoc-β²-AA-NH-Resin DeprotectedResin->CoupledResin 3. Coupling: Fmoc-β²-AA, HBTU/HOBt, DIPEA in DMF NextCycle Repeat Cycle or Cleave CoupledResin->NextCycle 4. Wash (DMF, DCM) 5. Proceed to next AA

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-protected resin (e.g., Rink Amide) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and repeat once for 5 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Validation: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of free primary amines.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

    • Validation: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (colorless/yellow beads) indicates the reaction is complete. If the test is positive, the coupling step should be repeated.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Application 2: Synthesis of Novel Bioactive Molecules

Beyond peptides, this building block is a precursor for small molecules, particularly in neuroscience research and the development of GABA analogues.[2][7] The primary amine and carboxylic acid handles allow for diverse chemical modifications to generate libraries of compounds for screening.

Protocol 4.2: N-Alkylation for Library Synthesis

This protocol describes a general method for reductive amination to modify the primary amine, a key step in creating structural diversity for drug discovery programs.

Causality Behind Experimental Choices:

  • Imine Formation: The reaction between the primary amine of the building block and an aldehyde or ketone forms a Schiff base (imine). This reaction is often catalyzed by mild acid.

  • Reductive Amination: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is chosen because it selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone. This prevents unwanted side reactions and ensures high yields of the desired secondary amine.

G Start (R)-2-(Aminomethyl)-4- methylpentanoic acid Imine Imine Intermediate Start->Imine MeOH, rt Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Imine Product N-Substituted Product Imine->Product NaBH₃CN or STAB

Caption: General workflow for N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate. The reaction can be monitored by NMR or LC-MS.

  • Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Rationale: STAB is often preferred as it is less toxic and does not require acidic conditions, which can sometimes be problematic.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate and formation of the product by LC-MS.

  • Workup and Purification: Quench the reaction by carefully adding water. Adjust the pH as necessary and extract the product with an appropriate organic solvent. The crude product can then be purified by flash chromatography or recrystallization to yield the pure N-alkylated derivative.

Safety and Handling

This compound is a fine chemical and should be handled in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.Chem-Impex.[Link]
  • Note An efficient total synthesis of (±)-pregabalin.Indian Journal of Chemistry, Sec B.[Link]
  • Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains.New Journal of Chemistry (RSC Publishing).[Link]
  • 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2.PubChem.[Link]
  • Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid.PrepChem.com.[Link]
  • This compound-HCl | 132605-95-9.Next Peptide.[Link]
  • This compound-HCl CAS 132605-95-9.

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Application Note: Strategies for the Custom Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the custom synthesis of derivatives of (R)-2-(Aminomethyl)-4-methylpentanoic acid, the chiral scaffold of the drug Pregabalin. The synthesis of novel analogues of bioactive compounds is a cornerstone of medicinal chemistry for optimizing pharmacological profiles. This note details strategic considerations for obtaining the chiral core, protecting group strategies, and derivatization methodologies. Detailed, step-by-step protocols for the synthesis of a key Boc-protected intermediate and its subsequent N-acylation are provided, emphasizing experimental causality and self-validating quality control measures.

Introduction: The Significance of the this compound Scaffold

This compound, also known as (S)-Pregabalin, is a gamma-amino acid (GABA) analogue used extensively in the treatment of neuropathic pain, epilepsy, and anxiety disorders.[1][2] Its therapeutic efficacy is highly dependent on its (R)-configuration at the C2 stereocenter. The development of derivatives from this core scaffold is a critical endeavor in drug discovery, aiming to enhance potency, selectivity, metabolic stability, and explore new therapeutic applications.[3] Common derivatization strategies involve modification of the primary amine or the carboxylic acid moiety, leading to a wide array of amides, esters, and other functionalized analogues.[3][4]

Strategic Considerations for Synthesis

A successful synthesis campaign for novel derivatives requires careful planning, particularly concerning stereochemical control and orthogonal functional group manipulation.

Securing the Chiral Core: Asymmetric Synthesis vs. Resolution

The paramount challenge is the establishment of the (R)-stereocenter. There are two primary strategies to achieve this, each with distinct advantages and disadvantages.

  • Asymmetric Synthesis: This is often the more elegant and efficient approach, as it aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution.[5] Prominent methods include the asymmetric hydrogenation of a cyano-substituted alkene precursor using a chiral rhodium catalyst, such as those based on DuPHOS ligands.[6][7][8][9] This method can provide the chiral nitrile intermediate in very high enantiomeric excess (ee).[9] Other approaches involve organocatalyzed Michael additions to nitroalkenes.[10][11]

    • Causality: Asymmetric hydrogenation is chosen for its high efficiency and stereoselectivity, making it suitable for large-scale production where maximizing yield of the correct enantiomer is critical.[8][9]

  • Chiral Resolution: This classical method involves synthesizing the racemic mixture of the parent acid or an intermediate and separating the enantiomers.[12] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-1-phenylethylamine or an amino alcohol like ephedrine.[12][13][14] The diastereomers, having different physical properties, can then be separated by fractional crystallization.[12]

    • Causality: While less atom-economical, resolution can be a practical and cost-effective option, especially when suitable resolving agents are readily available and the undesired enantiomer can be racemized and recycled.[14][15]

Orthogonal Protecting Group Strategy

To selectively perform derivatization at either the amine or carboxylic acid, an orthogonal protecting group strategy is essential.

  • Amine Protection: The tert-butoxycarbonyl (Boc) group is the most common and practical choice for protecting the primary amine.[16][17] It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to a wide range of basic and nucleophilic conditions used for carboxylic acid modification.[18][19] Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically leave ester groups intact.[19]

  • Carboxylic Acid Protection: If derivatization of the amine is the primary goal, the carboxylic acid can be protected as a simple ester (e.g., methyl or ethyl ester) or left as the free acid for direct coupling reactions.

Workflow for Synthesis of an N-Acyl Derivative

The following diagram illustrates a typical workflow, starting from an asymmetric synthesis approach to generate the chiral core, followed by protection and derivatization.

G cluster_0 Core Synthesis (Asymmetric) cluster_1 Protection & Derivatization A 3-Cyano-5-methyl- hex-3-enoic acid salt B (R)-3-Cyano-5-methyl- hexanoic acid A->B Asymmetric Hydrogenation (e.g., Rh-DuPHOS) C (R)-2-(Aminomethyl)-4- methylpentanoic acid B->C Nitrile Reduction (e.g., Ni catalyst) D Boc-Protected (R)-Core (Key Intermediate) C->D Boc Protection ((Boc)₂O) F Final N-Acyl Derivative D->F Amide Coupling (EDC, HOBt) E Desired Carboxylic Acid (R'-COOH) E->F

Caption: Synthetic workflow from precursor to final N-acyl derivative.

Experimental Protocols

These protocols provide a framework for synthesis. Researchers should adapt them based on the specific properties of their target derivatives. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Boc-(R)-2-(Aminomethyl)-4-methylpentanoic Acid

This protocol describes the protection of the primary amine, creating the key intermediate for subsequent derivatization.

  • Dissolution: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and water. Add triethylamine (Et₃N, 1.5 equiv.) to the solution.[20]

  • Boc Anhydride Addition: To the stirred solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise.[16]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Aqueous Extraction): Dilute the reaction mixture with water and wash with ethyl acetate (2x) to remove unreacted (Boc)₂O and byproducts.[20]

  • Acidification & Product Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using a cold 1 M HCl or citric acid solution.[16][20]

  • Isolation: Immediately extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is typically a white solid or a viscous oil.

  • Validation: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Custom Synthesis of an N-Acyl Derivative via Amide Coupling

This protocol details the coupling of the Boc-protected core with a new carboxylic acid.

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc-(R)-2-(Aminomethyl)-4-methylpentanoic acid (1.0 equiv.), the desired carboxylic acid (1.1 equiv.), and 1-Hydroxybenzotriazole (HOBt, 1.2 equiv.).[21]

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv.) portion-wise.[21][22]

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise to the reaction mixture.[22]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl, N-Boc protected derivative.

  • Final Deprotection (Optional): If the final product requires a free amine, the Boc group can be removed by dissolving the purified product in DCM and adding an excess of Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours, then concentrate under reduced pressure to remove the acid and solvent.

  • Validation: Confirm the final structure, purity (>95%), and identity using HPLC, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: N-Acylation Reaction Parameters

The following table summarizes typical parameters for the amide coupling protocol. Yields are highly dependent on the nature of the carboxylic acid used.

ParameterReagent/ConditionEquivalentsPurpose
Amino Acid Core N-Boc-(R)-2-(Aminomethyl)-4-methylpentanoic acid1.0Nucleophile
Coupling Partner R'-COOH1.1Electrophile Precursor
Activating Agent EDC·HCl1.2Activates carboxylic acid[21]
Additive HOBt1.2Suppresses racemization, improves efficiency[21]
Base DIPEA2.5Scavenges HCl byproduct
Solvent Anhydrous DMF-Reaction Medium
Temperature 0 °C to Room Temp-Controls reaction rate
Typical Time 12 - 24 hours-Reaction Duration
Expected Yield 60 - 95%-Product Yield

Conclusion

The custom synthesis of this compound derivatives is a highly achievable yet nuanced process. Success hinges on a robust strategy for securing the chiral core, either through modern asymmetric synthesis or classical resolution. A well-designed orthogonal protection scheme, typically employing the Boc group, is critical for enabling selective derivatization. The provided protocols for Boc-protection and subsequent EDC/HOBt-mediated amide coupling offer a reliable and validated pathway for generating novel compounds for research and drug development, with inbuilt checkpoints to ensure the integrity and purity of the final product.

References

  • Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives. (2009). European Journal of Medicinal Chemistry.
  • Li, X., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science.
  • Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. (2020). New Journal of Chemistry.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Li, X., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(5), 1334–1339.
  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. (2021). ACS Publications.
  • Asymmetric synthesis of pregabalin. (2003). Google Patents.
  • Recent Development in the Synthesis of Pregabalin. (2025). ResearchGate.
  • A Process For Synthesis Of S (+) Pregabalin. Quick Company.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). National Center for Biotechnology Information.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Process for the synthesis of pregabalin. (2011). Google Patents.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. (2022). MDPI.
  • Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184.
  • Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. (2009). Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. (2003). Journal of Organic Chemistry.
  • The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. Benchchem.
  • Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin. (2008). Google Patents.
  • Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. (2009). Google Patents.
  • Chiral resolution. Wikipedia.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI.
  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. (2025). ResearchGate.
  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). National Center for Biotechnology Information.
  • Special Issue: Development of Asymmetric Synthesis. (2020). National Center for Biotechnology Information.
  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.

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Application Notes and Protocols for Cell-Based Assays Involving (R)-2-(Aminomethyl)-4-methylpentanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (R)-2-(Aminomethyl)-4-methylpentanoic Acid (Pregabalin)

This compound, widely known as Pregabalin (and marketed under the trade name Lyrica®), is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, Pregabalin exerts its therapeutic effects not by interacting with GABA receptors, but through a distinct and highly specific mechanism.[1][3] It is a cornerstone therapy for neuropathic pain, certain types of seizures (as an adjunctive therapy), and generalized anxiety disorder.[3][4]

The primary molecular target of Pregabalin is the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][5][6] This application guide provides detailed protocols for two fundamental cell-based assays designed to characterize the functional consequences of Pregabalin's interaction with its target: a calcium influx assay and a neurotransmitter release assay. These protocols are designed for researchers in neuropharmacology, drug discovery, and related fields to robustly quantify the cellular activity of Pregabalin and similar compounds.

Deep Dive: The Mechanism of Action of Pregabalin

Pregabalin's therapeutic efficacy is rooted in its high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[3][7][8] This interaction is critical because the α2δ subunit plays a key role in the trafficking and function of the calcium channel pore-forming α1 subunit. In pathological states such as neuropathic pain and epilepsy, there is an upregulation of α2δ subunits, leading to increased trafficking of calcium channels to the presynaptic membrane and subsequent excessive neurotransmitter release.

Pregabalin binding to the α2δ subunit disrupts this process. It subtly modulates the calcium channel's function, leading to a reduction in calcium influx into the neuron upon depolarization.[4][5] This reduction in intracellular calcium is the pivotal event that leads to a decreased release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][5] By dampening the release of these key signaling molecules, Pregabalin effectively reduces the hyperexcitability of neurons that underlies conditions like neuropathic pain and seizures.[3][9]

Pregabalin_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit a2d->VGCC Modulates channel function PGB_effect Reduced Ca²⁺ Influx PGB This compound (Pregabalin) PGB->a2d High-affinity binding Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate Vesicle->Glutamate Exocytosis (Release) Ca_ion Ca²⁺ Ca_ion->Vesicle Triggers fusion Receptor Glutamate Receptor Signal Postsynaptic Excitation Receptor->Signal Action_Potential Action Potential (Depolarization) Action_Potential->VGCC Activates Release_effect Reduced Glutamate Release

Caption: Mechanism of Action of this compound (Pregabalin).

Application Note 1: Functional Assessment of VGCC Modulation via a Ratiometric Calcium Influx Assay

This assay provides a dynamic, real-time measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to neuronal depolarization. By using a ratiometric fluorescent indicator like Fura-2 AM, we can quantify the inhibitory effect of Pregabalin on VGCC-mediated calcium influx. Ratiometric dyes are advantageous as the ratio of fluorescence intensities at two different excitation wavelengths is independent of dye concentration, illumination intensity, and cell thickness, leading to more reliable and quantifiable data.[10][11]

Principle of the Assay

Cells expressing the α2δ subunit of VGCCs are loaded with Fura-2 AM, a cell-permeable dye. Inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye.[12] Fura-2 exhibits a shift in its excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm when bound to Ca²⁺, while its emission remains constant at ~510 nm.[11][13] Following incubation with Pregabalin, cells are depolarized (e.g., with potassium chloride, KCl) to open VGCCs. The ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm is directly proportional to the [Ca²⁺]i. A reduction in this ratio in Pregabalin-treated cells compared to control indicates inhibition of calcium influx.

Experimental Workflow: Calcium Influx Assay

Calcium_Assay_Workflow A 1. Cell Culture Plate cells (e.g., SH-SY5Y or transfected HEK293) on glass-bottom plates. B 2. Fura-2 AM Loading Incubate cells with Fura-2 AM loading buffer. A->B C 3. Compound Incubation Wash and incubate cells with varying concentrations of Pregabalin or vehicle control. B->C D 4. Baseline Measurement Measure baseline F340/F380 ratio on a fluorescence plate reader or microscope. C->D E 5. Depolarization & Measurement Inject KCl solution to depolarize cells and continuously record F340/F380 ratio. D->E F 6. Data Analysis Calculate peak F340/F380 ratio change and determine IC₅₀ values. E->F

Caption: Workflow for the Fura-2 AM based calcium influx assay.

Detailed Protocol

Materials and Reagents:

  • Cell Line: SH-SY5Y neuroblastoma cells or HEK293 cells stably expressing CaV2.2 and the α2δ-1 subunit.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin.

  • Plates: 96-well black, clear-bottom microplates.

  • Fura-2 AM: Stock solution in anhydrous DMSO.

  • Pluronic™ F-127: 20% solution in DMSO.

  • Probenecid: Stock solution in 1 M NaOH/HBSS.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound (Pregabalin): Stock solution in water or assay buffer.

  • Depolarization Buffer: Assay buffer containing a high concentration of KCl (e.g., 50-100 mM, with adjusted NaCl to maintain osmolarity).

Procedure:

  • Cell Plating: Seed cells into 96-well black, clear-bottom plates at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 3.0 x 10⁴ cells/well).[12] Culture for 16-24 hours at 37°C, 5% CO₂.

  • Dye Loading Solution Preparation: For each 10 mL of assay buffer, add Fura-2 AM to a final concentration of 2-5 µM and Pluronic™ F-127 to a final concentration of 0.02%. If using cells known to extrude dyes, add Probenecid to a final concentration of 2.5 mM.[13] Vortex vigorously.

  • Cell Loading: Aspirate the culture medium from the wells. Gently wash once with 200 µL of assay buffer. Add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.[12]

  • Washing: Gently aspirate the loading solution. Wash the cells twice with 200 µL of assay buffer (containing Probenecid if used previously) to remove extracellular dye. Leave 100 µL of assay buffer in each well.

  • Compound Addition: Prepare serial dilutions of Pregabalin in assay buffer. Add the desired volume (e.g., 100 µL to achieve a 2x concentration, which will be diluted to 1x upon depolarization) to the wells. Include vehicle-only wells as a negative control. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with injectors.

    • Set the instrument to read fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.

    • Record a baseline fluorescence ratio for 10-20 seconds.

    • Program the injector to add 100 µL of the high-KCl depolarization buffer to all wells.

    • Continue recording the fluorescence ratio for an additional 2-3 minutes to capture the peak calcium response.

Data Analysis:

  • Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

  • Determine the peak response by subtracting the baseline ratio from the maximum ratio achieved after depolarization.

  • Normalize the data by expressing the peak response in each treated well as a percentage of the average peak response in the vehicle control wells.

  • Plot the normalized response against the logarithm of the Pregabalin concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRepresentative ValueSource
Compound This compoundN/A
Target α2δ-1 subunit of VGCC[6][7]
Assay Type Fura-2 AM Calcium Influx[12]
Cell Line HEK293 expressing CaV2.2/α2δ-1[14][15]
Stimulus 90 mM KCl[15]
Expected IC₅₀ 50 - 200 nMDerived from binding affinity data[7]

Application Note 2: Quantifying Inhibition of Depolarization-Evoked Neurotransmitter Release

This assay directly measures the primary downstream consequence of Pregabalin's action: the inhibition of neurotransmitter release. It is a highly physiologically relevant assay for confirming the mechanism of action of α2δ ligands.

Principle of the Assay

Cultured neurons or neurosecretory cells (e.g., differentiated PC12 cells) are treated with Pregabalin. The cells are then depolarized with a high-K⁺ solution to trigger the opening of VGCCs and subsequent exocytosis of neurotransmitter-filled vesicles.[16] The amount of a specific neurotransmitter (e.g., glutamate or norepinephrine) released into the extracellular medium is then quantified using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[17][18][19] A dose-dependent reduction in the amount of released neurotransmitter in the presence of Pregabalin demonstrates its inhibitory activity.

Experimental Workflow: Neurotransmitter Release Assay

Neurotransmitter_Workflow A 1. Cell Culture & Differentiation Plate cells (e.g., PC12) and differentiate to a neuronal phenotype if required. B 2. Compound Incubation Pre-incubate cells with varying concentrations of Pregabalin or vehicle control. A->B C 3. Depolarization (Stimulation) Replace buffer with high-KCl solution to trigger neurotransmitter release. B->C D 4. Supernatant Collection After a short incubation, collect the extracellular supernatant. C->D E 5. Neurotransmitter Quantification Analyze supernatant using ELISA, HPLC, or Mass Spectrometry. D->E F 6. Data Analysis Normalize release to control and determine IC₅₀ values. E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid, the active pharmaceutical ingredient known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and optimize for higher yields and purity. The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic routes.

Introduction to Synthesis Strategies

The synthesis of the enantiomerically pure (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is of significant interest due to its therapeutic activities.[1] The biological activity resides in the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production.[2][3] Over the years, several strategies have been developed to achieve high yields and enantiopurity. These can be broadly categorized into four main approaches, each with its own set of advantages and potential challenges.

Synthesis_Strategies Start Racemic Precursor Route1 Classical Resolution (e.g., with mandelic acid) Start->Route1 Route2 Asymmetric Synthesis (Chiral Auxiliary) Start->Route2 Route3 Chemoenzymatic Resolution Start->Route3 Route4 Asymmetric Hydrogenation Start->Route4 Final_Product (R)-2-(Aminomethyl)-4- methylpentanoic acid Route1->Final_Product Route2->Final_Product Route3->Final_Product Route4->Final_Product

Caption: Overview of major synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Section 1: Asymmetric Synthesis with Chiral Auxiliaries

The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful strategy to control stereochemistry during synthesis.[1][2] This method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.[2]

Chiral_Auxiliary_Workflow cluster_main Chiral Auxiliary Workflow Acylation 1. Acylation of Chiral Auxiliary Enolate 2. Enolate Formation (e.g., with LDA) Acylation->Enolate Imide formation Alkylation 3. Diastereoselective Alkylation Enolate->Alkylation Addition of electrophile Cleavage 4. Auxiliary Cleavage (e.g., LiOOH) Alkylation->Cleavage Hydrolysis Product Enantiomerically Enriched Acid Cleavage->Product

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Q1: I'm observing low diastereoselectivity in the alkylation step. How can this be improved?

A1: Low diastereoselectivity is often due to incomplete enolate formation, incorrect temperature control, or steric hindrance.

  • Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). The reaction should be carried out in an anhydrous aprotic solvent such as THF at low temperatures (-78 °C) to ensure complete and irreversible deprotonation.

  • Temperature Control: The alkylation step is highly temperature-sensitive. Maintaining a low temperature (-78 °C) during the addition of the alkyl halide is crucial to maximize stereoselectivity.

  • Choice of Lewis Acid: The addition of a Lewis acid can enhance diastereoselectivity by promoting a more rigid chelated transition state. However, the choice of Lewis acid and solvent is critical and may require optimization.

  • Purity of Reagents: Ensure the alkylating agent and all other reagents are pure and free of contaminants that could interfere with the reaction.

Q2: I am having difficulty with the removal of the chiral auxiliary. What are the recommended methods?

A2: The method for auxiliary cleavage should be chosen based on the desired product (acid, alcohol, etc.) and the stability of your molecule.

  • For the Carboxylic Acid: The use of lithium peroxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a standard and effective method for cleaving Evans-type oxazolidinones to yield the carboxylic acid without significant racemization.[1]

  • For the Alcohol: If the target is the corresponding alcohol, reductive cleavage using reagents like lithium borohydride (LiBH4) or borane dimethylsulfide (BMS) can be employed.[1][4]

  • Recovery of the Auxiliary: After cleavage, the chiral auxiliary can often be recovered by extraction, improving the cost-effectiveness of the process.[2]

Q3: I suspect racemization is occurring during the cleavage of the chiral auxiliary. How can I prevent this?

A3: Racemization can occur if the reaction conditions are too harsh.

  • Mild Conditions: Use the mildest possible conditions for cleavage. For example, the LiOOH method is generally preferred over stronger hydrolytic conditions to prevent epimerization of the newly formed stereocenter.[1]

  • Temperature Control: Perform the cleavage at low temperatures (e.g., 0 °C) to minimize the risk of racemization.[2]

  • pH Control: During workup, carefully control the pH to avoid conditions that could promote racemization.

Section 2: Chemoenzymatic Resolution

Chemoenzymatic methods offer a green and highly stereoselective approach to synthesizing precursors of this compound.[5][6] These methods often involve the enzymatic resolution of a racemic intermediate.[7]

Chemoenzymatic_Workflow cluster_main Chemoenzymatic Resolution Workflow Racemic_Ester Racemic β-cyano diester Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Lipase) Racemic_Ester->Enzymatic_Hydrolysis Separation Separation Enzymatic_Hydrolysis->Separation S_Acid (S)-monoacid Separation->S_Acid R_Ester (R)-diester (unreacted) Separation->R_Ester Decarboxylation Decarboxylation S_Acid->Decarboxylation Final_Intermediate (S)-cyano ester Decarboxylation->Final_Intermediate

Caption: General workflow for the chemoenzymatic synthesis of a key intermediate.

Q1: My enzymatic resolution is showing low enantiomeric excess (ee%). What are the key factors to consider?

A1: The efficiency of an enzymatic resolution depends on several factors:

  • Choice of Enzyme: The selection of the enzyme is critical. Lipases, such as Lipolase, are commonly used for the resolution of pregabalin intermediates.[7] Screening different lipases or esterases may be necessary to find one with high selectivity for your substrate.

  • Reaction Conditions:

    • pH: The pH of the medium must be optimized for the specific enzyme being used.

    • Temperature: Enzyme activity and stability are highly dependent on temperature.

    • Solvent: While often performed in aqueous buffers, the addition of a water-miscible organic solvent can sometimes improve substrate solubility and enzyme performance.[8]

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, reducing both the reaction rate and selectivity.

  • Reaction Time: It's important to monitor the reaction over time. Allowing the reaction to proceed beyond 50% conversion will result in a decrease in the enantiomeric excess of the product.

Q2: The enzyme activity seems low and the reaction is very slow. How can I improve the reaction rate?

A2: Low enzyme activity can be addressed by optimizing the reaction environment.

  • Enzyme Loading: Increasing the amount of enzyme can increase the reaction rate, although this may not be cost-effective for large-scale synthesis.

  • Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse, which can be beneficial for process efficiency.

  • Additives: The addition of certain salts or co-solvents can sometimes enhance enzyme activity. This is highly dependent on the specific enzyme and substrate.

Section 3: Hofmann Rearrangement

The Hofmann rearrangement is a key step in some synthetic routes, converting a primary amide into a primary amine with one less carbon atom.[9][10]

Q1: I am getting low yields and several byproducts during the Hofmann rearrangement. What are the critical parameters?

A1: The Hofmann rearrangement requires careful control of reaction conditions to maximize the yield of the desired amine.

  • Stoichiometry of Reagents: The molar ratio of the amide to the Hofmann reagent (e.g., sodium hypobromite or sodium hypochlorite) is critical. Using less than the stoichiometric amount of the reagent can lead to incomplete reaction, while a large excess can promote side reactions.[9]

  • Temperature Control: The reaction is typically carried out at low temperatures initially, followed by warming.[11][12] Careful control of the temperature profile is necessary to avoid the formation of undesired byproducts.

  • pH Control: The pH of the reaction mixture plays a crucial role. The reaction is typically performed under basic conditions.

  • Order of Addition: A "reverse addition" process, where the reaction mixture is added to an acidic solution, can sometimes improve purity and reduce ash content.[12]

Q2: Are there safer alternatives to using bromine for the Hofmann rearrangement?

A2: Yes, due to the hazardous nature of bromine, sodium hypochlorite is often used as a safer alternative.[9] The conditions for the reaction will need to be re-optimized when using sodium hypochlorite.

Frequently Asked Questions (FAQs)

Q: What are the most common industrial synthesis routes for this compound?

A: Industrially, chemoenzymatic processes have been highly successful due to their efficiency and reduced environmental impact.[7] These methods often involve the resolution of a racemic diester using a lipase, followed by decarboxylation to give a key chiral intermediate.[5][6] Asymmetric hydrogenation is another route that has been developed for large-scale production.[13][14]

Q: How do I choose the best synthetic route for my laboratory's needs?

A: The choice of synthetic route depends on several factors:

  • Scale: For small-scale laboratory synthesis, methods using chiral auxiliaries can provide high enantiopurity and are often more accessible.[1][4]

  • Available Equipment: Asymmetric hydrogenation requires specialized high-pressure hydrogenation equipment.

  • Cost and Availability of Reagents: The cost of chiral auxiliaries, resolving agents, or specialized enzymes can be a significant factor.

  • Safety: Routes involving hazardous reagents like n-butyllithium or bromine require stringent safety precautions.[9][14]

Q: What are the key analytical techniques for monitoring these syntheses?

A:

  • Reaction Progress: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reaction.

  • Purity: HPLC is the primary method for determining the purity of intermediates and the final product.[15]

  • Enantiomeric Excess (ee%): Chiral HPLC or Gas Chromatography (GC) with a chiral stationary phase is essential for determining the enantiomeric purity of the product.

Key Experimental Protocols

Protocol 1: Evans Asymmetric Alkylation for a Chiral Intermediate

This protocol is adapted from strategies using chiral oxazolidinone auxiliaries.[1][2]

  • Acylation: Dissolve the chiral oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to 0 °C. Add a base (e.g., triethylamine) followed by the dropwise addition of the appropriate acyl chloride. Allow the reaction to warm to room temperature and stir until completion.

  • Enolate Formation: Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add a strong base such as LDA dropwise and stir for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., isobutyl bromide) dropwise at -78 °C. Stir the reaction at this temperature for several hours until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water and cool to 0 °C. Add a solution of lithium hydroxide and hydrogen peroxide and stir for several hours.[1]

  • Purification: After workup to remove the chiral auxiliary, the desired carboxylic acid can be purified by crystallization or chromatography.

Protocol 2: Enzymatic Resolution of a Racemic Cyanoester

This protocol is based on the chemoenzymatic resolution approach.[7]

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer) at the optimal pH for the chosen lipase (e.g., pH 7).[8]

  • Substrate Addition: Add the racemic cyanoester to the buffer solution. A co-solvent may be used if solubility is an issue.

  • Enzyme Addition: Add the lipase (e.g., Lipolase) to the reaction mixture.

  • Incubation: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the product. Stop the reaction at or near 50% conversion.

  • Separation: Once the desired conversion is reached, acidify the reaction mixture to stop the enzymatic reaction. Extract the unreacted (R)-ester with an organic solvent. The desired (S)-acid will remain in the aqueous layer as its salt.

  • Isolation: Adjust the pH of the aqueous layer to be acidic and extract the (S)-acid with an organic solvent.

Quantitative Data Summary

Synthesis MethodKey Reagent/CatalystTypical Overall YieldTypical ee%Reference
Asymmetric SynthesisEvans Oxazolidinone~25%>99%[1][4]
Chemoenzymatic ResolutionLipase (e.g., Lipolase)40-45% (with recycle)>98%[7]
Asymmetric HydrogenationRhodium-bisphosphine complexHighHigh[3][13]
OrganocatalysisChiral OrganocatalystHigh~90%[3]

References

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013).
  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. (2018). TSI Journals. [Link]
  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link]
  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. (2021). Univaq. [Link]
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013).
  • Asymmetric synthesis of pregabalin.
  • Asymmetric synthesis of pregabalin.
  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin.
  • A novel process for synthesis of pregabalin from substituted cyclopropane intermediate and a process for enzymatic resolution of racemic pregabalin.
  • The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • A Process For Synthesis Of S (+) Pregabalin. Quick Company. [Link]
  • A new synthetic route for the preparation of pregabalin.
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
  • Process for synthesis of (s) - pregabalin.
  • A new synthetic route for the prepar
  • Improved Process For The Preparation Of Pregabalin. Quick Company. [Link]
  • Process for preparing pregabalin via hofmann reaction and crystalline form thereof.
  • Novel method for the preparation of (s)-pregabalin field of the invention.
  • Improved process for the preparation of pregabalin.
  • Process for the preparation of pregabalin.
  • Cost-Effective Isolation of a Process Impurity of Pregabalin.

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Technical Support Center: Overcoming Solubility Challenges with (R)-2-(Aminomethyl)-4-methylpentanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (R)-2-(Aminomethyl)-4-methylpentanoic acid, commonly known as Pregabalin. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during experimental work. Pregabalin's zwitterionic nature presents unique challenges, and this guide provides both quick solutions and in-depth protocols to ensure successful preparation of your solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Pregabalin solubility.

Q1: What is the general solubility of Pregabalin in water?

A: Pregabalin is generally considered freely soluble in water.[1][2] However, its solubility is significantly influenced by the pH of the aqueous solution.[3][4] At room temperature, its saturation solubility in aqueous media is reported to be greater than 30 mg/mL across a pH range of 1 to 13.[5]

Q2: Why is my Pregabalin not dissolving completely in neutral (pH ~7) water?

A: Pregabalin is a zwitterion, meaning it has both a carboxylic acid group (pKa₁ ≈ 4.2) and an amino group (pKa₂ ≈ 10.6).[2][3] At a neutral pH, the molecule carries both a positive and a negative charge, existing in a state that can reduce its optimal solubility compared to acidic or basic conditions. While still considered soluble, achieving high concentrations or rapid dissolution can be challenging at neutral pH.

Q3: Can I heat the solution or use sonication to improve solubility?

A: Gentle heating and sonication can be used to increase the rate of dissolution. However, prolonged exposure to high temperatures, especially in strongly acidic or basic conditions, should be avoided as it may lead to degradation. For instance, heating at 80°C in 0.1N NaOH has been shown to cause some degradation to a lactam impurity.[3] Always start with gentle warming (e.g., 30-40°C) and monitor for any visual changes like discoloration.

Q4: What are the best organic solvents for Pregabalin?

A: While Pregabalin is highly water-soluble, it is generally poorly soluble in common non-polar organic solvents. Solubility has been noted in polar organic solvents, and various studies have used methanol, ethanol, and acetonitrile as part of a solvent system, particularly for analytical purposes.[6][7][8] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a viable option, though its compatibility with downstream experimental systems must be confirmed.

In-Depth Troubleshooting Guides

For more persistent solubility issues, follow these systematic protocols.

Guide 1: Systematic Protocol for Preparing Aqueous Solutions via pH Adjustment

This is the most reliable method for preparing high-concentration aqueous solutions of Pregabalin. The principle is to shift the pH away from the isoelectric point to favor either the cationic (fully protonated) or anionic (fully deprotonated) form, both of which are more soluble than the zwitterion.

Rationale: Pregabalin's solubility is lowest near its isoelectric point and increases significantly in acidic or basic conditions. At pH < 4.2, the amino group is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. At pH > 10.6, the carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge. Both ionic forms exhibit enhanced solubility in aqueous media.[3] For instance, solubility is highest at pH < 3.7, where it can exceed 100 mg/mL.[3]

Visualizing the Effect of pH on Pregabalin's Ionic State:

G pH_low Low pH (< 4.2) Cationic Cationic Form (High Solubility) pH_low->Cationic pH_mid Mid pH (~4.2 - 10.6) Zwitterionic Zwitterionic Form (Lower Solubility) pH_mid->Zwitterionic pH_high High pH (> 10.6) Anionic Anionic Form (High Solubility) pH_high->Anionic

Caption: pH-dependent ionic states of Pregabalin and their relative solubility.

Step-by-Step Protocol:

  • Weigh Pregabalin: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water (e.g., Milli-Q) to a sterile container. Add the Pregabalin powder to the water while stirring. A cloudy suspension may form.

  • Acidification (Recommended Method):

    • While monitoring the pH with a calibrated meter, add 0.1N HCl dropwise.

    • Continue stirring and adding acid until the powder fully dissolves. The solution should become clear as the pH drops below 4.[4]

    • A target pH of 3.0-3.5 is often effective.[3]

  • Final Volume Adjustment: Once the solid is completely dissolved, add purified water to reach the final target volume.

  • Final pH Adjustment (If Necessary): If the experimental protocol requires a near-neutral pH, you can now carefully back-titrate the solution by adding 0.1N NaOH dropwise until the desired final pH is reached. Crucially, perform this step slowly while observing the solution closely. If precipitation occurs, it indicates you have exceeded the solubility limit at that specific pH. If this happens, you must restart with a lower target concentration.

  • Sterilization: If required for biological experiments, sterile-filter the final solution through a 0.22 µm filter.

Guide 2: Troubleshooting Workflow for Dissolution Failure

If you are still facing issues after the initial attempts, follow this logical workflow to identify and solve the problem.

G start Start: Pregabalin powder does not dissolve in water check_conc Is the target concentration >30 mg/mL? start->check_conc reduce_conc Action: Lower the target concentration. check_conc->reduce_conc Yes adjust_ph Action: Adjust pH. Follow Guide 1 Protocol. (Add 0.1N HCl to pH < 4) check_conc->adjust_ph No reduce_conc->adjust_ph dissolved_q Did it dissolve? adjust_ph->dissolved_q success Success: Solution Prepared. Adjust final pH if needed. dissolved_q->success Yes consider_cosolvent Persistent Issue: Consider alternative strategy. Use a co-solvent like DMSO for a stock solution. dissolved_q->consider_cosolvent No

Caption: Troubleshooting workflow for Pregabalin dissolution.

Reference Data

For your convenience, key physical and chemical properties of Pregabalin are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [2]
pKa₁ (Carboxyl) ~4.2[3]
pKa₂ (Amine) ~10.6[3]
BCS Classification Class 1 (High Solubility, High Permeability), [4][5]

Aqueous Solubility as a Function of pH

pHSolubilityClassificationSource(s)
1.2 ~33 mg/mLSoluble
< 3.7 107 mg/mLFreely Soluble
4.5 ~20 mg/mLSparingly Soluble
6.8 ~25 mg/mLSparingly Soluble[9]
10.1 47 mg/mLSoluble

References

  • U.S. Food and Drug Administration. (2012). Pharmacology Review. [Link]
  • U.S. Food and Drug Administration. (2009). Chemistry Review(s). [Link]
  • ResearchGate. (2024). Formulation and Evaluation of a Cost-effective Pregabalin Powder for Oral Solution in Sachet: Physicochemical Characteristics and Stability Compared To LYRICA. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5486971, Pregabalin. [Link]
  • Medicines Evaluation Board. (2020). Public Assessment Report Scientific discussion Pregabaline Laurus. [Link]
  • IJCRT.org. (n.d.). Analytical Method Development and Validation of Pregabalin in Pharmaceutical Dosage Form by Using UV-Visible Spectroscopy. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Evaluation of Pregabalin Capsules Using QbD Approach. [Link]
  • ResearchGate. (n.d.). Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form. [Link]
  • International Journal of Applied Pharmaceutics. (2019). Analytical Method Development and Validation of RP-HPLC for Estimation of Pregabalin and Epalrestat in Pure and Pharmaceutical Dosage Form. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2023). Design and Optimization of Pregabalin Fast Dissolving Tablets. [Link]
  • PubMed Central (PMC). (n.d.). Cost-Effective Isolation of a Process Impurity of Pregabalin. [Link]

Sources

Technical Support Center: (R)-2-(Aminomethyl)-4-methylpentanoic acid (Pregabalin) Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-(Aminomethyl)-4-methylpentanoic acid, commonly known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and analyzing Pregabalin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Pregabalin in a solution?

A1: The stability of Pregabalin in solution is primarily affected by several environmental factors. These include pH, temperature, exposure to light, and the presence of oxidizing agents.[1][2] Significant degradation is observed under basic hydrolysis and oxidative stress conditions.[3][4] Additionally, interactions with certain pharmaceutical excipients can lead to degradation.[5][6]

Q2: What are the recommended storage conditions for Pregabalin solutions to ensure stability?

A2: To minimize degradation, Pregabalin solutions should be stored under controlled conditions. Stock solutions kept at 4°C have shown relative stability for at least 7 days.[7] For powdered Pregabalin, storage in a cool, airtight, and dark container, ideally between 2-8°C, is recommended to prevent degradation from heat, moisture, and light.[1]

Parameter Recommended Condition Rationale
Temperature 2 - 8°C (Refrigerated)High temperatures can accelerate chemical degradation reactions.[1]
Light Exposure Store in dark or amber containersPregabalin is sensitive to light, particularly UV light, which can break chemical bonds.[1]
Atmosphere Airtight container, consider flushing with inert gas (e.g., Nitrogen)Oxygen in the air can cause oxidative degradation.[1]
Moisture Use of desiccants (for powder), airtight containersMoisture can lead to hydrolysis and clumping of the powdered form.[1]
pH (for solutions) Near neutral (pH ~6.2-6.9) for analytical mobile phasesStability is pH-dependent; significant degradation occurs in strongly acidic or basic conditions.[2][3]

Q3: What are the common degradation products of Pregabalin?

A3: The most frequently cited degradation product of Pregabalin is its lactam, 4-isobutylpyrrolidin-2-one (also referred to as Pregabalin Related Compound-C).[5] This impurity can form under various stress conditions, including interactions with certain excipients like colloidal silicon dioxide.[5] Forced degradation studies have also identified other impurities under specific stress conditions like acid/base hydrolysis, oxidation, and heat.[3][4] For instance, a dimeric degradant formed by two pregabalin molecules bridged by a methylene group has been identified in extended-release tablets, potentially originating from residual formaldehyde in excipients.[6]

Q4: How stable is a Pregabalin solution at ambient (room) temperature?

A4: Standard and sample solutions of Pregabalin prepared for HPLC analysis have been shown to be stable for up to 24 hours at ambient temperature.[8] Another study demonstrated stability for at least 10 days at room temperature for solutions prepared in distilled water.[9] However, for long-term storage, refrigeration is strongly recommended to prevent gradual degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Pregabalin solutions.

Issue 1: High Variability and Inconsistent Results in HPLC Analysis

You are experiencing poor reproducibility in peak area and retention time for Pregabalin during routine HPLC analysis.

Caption: Workflow for troubleshooting inconsistent HPLC results.

  • Verify Mobile Phase Stability:

    • Problem: The retention time of Pregabalin and its related compounds can be highly sensitive to the pH of the mobile phase.[8] A buffer with a pH of around 6.2 to 6.9 is often used in validated methods.[2][3][10]

    • Solution:

      • Prepare the mobile phase buffer fresh for each analytical run.

      • Tightly control the pH, ensuring it is within ±0.05 units of the target value specified in your method.[8][11]

      • Filter and degas the mobile phase thoroughly to prevent bubbles and baseline noise.

  • Evaluate Sample Preparation and Handling:

    • Problem: Pregabalin can degrade in solution if not handled properly. While stable for up to 24 hours at room temperature, prolonged storage or exposure to adverse conditions during preparation can cause degradation.[8]

    • Solution:

      • Prepare sample solutions fresh daily. If using a stock solution, ensure it has been stored properly at 2-8°C and for a validated period (e.g., up to 7 days).[1][7]

      • Use a diluent that is compatible and maintains a stable pH, such as the mobile phase itself or a specified acidic diluent.[8]

  • Check Instrument Conditions:

    • Problem: Fluctuations in column temperature can cause shifts in retention time. Validated HPLC methods often specify a controlled column temperature, for example, at 40°C or 50°C.[2][3][8]

    • Solution:

      • Use a column oven and ensure the temperature is stable and set according to your validated method.

      • Verify that the flow rate is constant and the detector wavelength is set correctly (commonly 210 nm or 215 nm).[8][10]

Issue 2: Appearance of Unknown Peaks During Forced Degradation Studies

You are conducting forced degradation studies, and new, unidentified peaks are appearing in your chromatograms, complicating your stability assessment.

Degradation_Pathways Pregabalin Pregabalin Solution Stress_Conditions Stress Conditions Acid Acid Hydrolysis (e.g., HCl) Base Base Hydrolysis (e.g., NaOH) Oxidation Oxidation (e.g., H₂O₂) Thermal Thermal Stress (e.g., 80°C) Photo Photolytic Stress (UV/Vis Light) Degradation_Products Degradation Products Acid->Degradation_Products Acid->Degradation_Products Slight Degradation Base->Degradation_Products Base->Degradation_Products Significant Degradation Oxidation->Degradation_Products Oxidation->Degradation_Products Significant Degradation Thermal->Degradation_Products Thermal->Degradation_Products Slight Degradation Photo->Degradation_Products Photo->Degradation_Products Generally Stable

Caption: Key stress conditions in forced degradation studies.

  • Isolate Stress Conditions:

    • Action: Perform forced degradation studies by exposing Pregabalin to one stress condition at a time: acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3-30% H₂O₂), heat, and light, according to ICH guidelines.[2][3][7][12]

    • Rationale: This allows you to correlate the appearance of specific unknown peaks with specific degradation pathways. For example, Pregabalin shows significant degradation under basic and oxidative conditions but is relatively stable under photolytic stress.[3][4]

  • Analyze Control Samples:

    • Action: Alongside your stressed samples, run a control sample (Pregabalin in the same solvent, stored under normal conditions) and a blank (solvent only).

    • Rationale: This helps differentiate true degradants from impurities present in the starting material, excipients, or solvent.

  • Utilize a Validated Stability-Indicating Method:

    • Action: Ensure your HPLC method is "stability-indicating." This means it can separate the intact drug from all potential degradation products without interference.[11]

    • Rationale: A non-specific method might show a single peak that is actually a co-elution of the parent drug and a degradant, leading to inaccurate quantification. The method should demonstrate good resolution between Pregabalin and all known related compounds and degradants.[3]

  • Characterize Unknown Peaks:

    • Action: If a significant unknown peak (e.g., >0.1%) appears, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to identify its structure.[3][6]

    • Rationale: Identifying the structure of degradants is crucial for understanding the degradation mechanism and ensuring the safety and quality of a drug product.[3][6]

References

  • How to store pure pregabalin powder to prevent degradation? - Blog - Bloom Tech. (2025). Bloom Tech. [Link]
  • Formulation and Evaluation of Immediate Release Pregabalin Tablets. (n.d.). Al-Quds University. [Link]
  • Jabeen, et al. (2018). Method Development, Validation and Stability Indicating Assay Procedure of Pregabalin by Using RP-HPLC. Indo American Journal of Pharmaceutical Sciences. [Link]
  • Al-Haj, N. A., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research. [Link]
  • Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. (2018). International Journal of Advanced Research in Engineering and Technology. [Link]
  • Sharma, P., & Singh, A. (2013). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Trade Science Inc. [Link]
  • Stable Composition and Simple Manufacturing Process of Pregabalin Capsules. (2019).
  • Vukkum, P., et al. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Vukkum, P., et al. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]
  • Nagaraju, P. T., et al. (2013). A Novel Validated RP-HPLC method for the estimation of Pregabalin in pharmaceutical tablet dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Xu, Y., et al. (2020). Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets.
  • Onah, J. O., & Odo, C. E. (2013). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. Journal of Applied Pharmaceutical Science. [Link]

Sources

Technical Support Center: Degradation Pathways of (R)-2-(Aminomethyl)-4-methylpentanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for (R)-2-(Aminomethyl)-4-methylpentanoic acid, known widely by its non-proprietary name, Pregabalin .[1] As an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), Pregabalin is a cornerstone therapeutic for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Understanding its stability and degradation pathways is not merely an academic exercise; it is a critical component of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into investigating the degradation of Pregabalin. We will explore common challenges, provide robust troubleshooting solutions, and detail validated experimental protocols, all grounded in authoritative scientific principles and regulatory standards.

Section 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your stability and degradation studies of Pregabalin.

FAQ 1: I'm observing a significant degradation product in my forced degradation study under basic and acidic conditions. What is its likely identity?

Answer: The most commonly reported degradation product of Pregabalin under both acidic and basic hydrolysis is its corresponding lactam, 4-isobutyl-pyrrolidin-2-one (often referred to as Impurity D).[3][4] This occurs through an intramolecular cyclization reaction where the primary amine attacks the carboxylic acid group, eliminating a molecule of water. While Pregabalin is relatively stable, this lactamization is its primary chemical degradation pathway.[4] Under forced conditions, such as heating at 80°C in 0.1N HCl or 0.1N NaOH, the formation of this lactam can be significant.[4]

Troubleshooting:

  • Confirmation: To confirm the identity, use a reference standard of the lactam impurity in your chromatographic analysis (e.g., HPLC, UPLC). The retention times should match.

  • Mass Spectrometry: Utilize LC-MS to confirm the mass of the degradant peak. The lactam will have a molecular weight corresponding to the loss of water (18.015 g/mol ) from the parent Pregabalin molecule.

  • Control pH: Be aware that even at environmental pHs around 4 and 10, slow degradation to the lactam can occur over time.[4]

FAQ 2: My mass balance in the forced degradation study is below 95%. What are the potential causes and how can I fix it?

Answer: A poor mass balance suggests that not all degradation products are being accounted for, or there's an issue with the analytical method. Here are the primary causes and solutions:

  • Non-Chromophoric Degradants: Pregabalin itself lacks a strong chromophore, making low-UV detection (around 210-225 nm) necessary.[5][6][7] Some degradation products may have even weaker UV absorbance.

    • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with your UV detector to detect all non-volatile compounds.

  • Volatile Degradants: Some degradation pathways, particularly under harsh thermal stress, could produce volatile impurities that are not detected by HPLC.

    • Solution: Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze samples subjected to thermal stress if significant loss of the parent compound is observed without corresponding non-volatile degradants.

  • Precipitation: The degradant may be poorly soluble in the mobile phase or diluent, causing it to precipitate.

    • Solution: Visually inspect your sample vials for any precipitate. Adjust the composition of your sample diluent to ensure all components remain in solution.

  • Adsorption: Highly polar or charged degradants might irreversibly adsorb to the HPLC column or sample vials.

    • Solution: Use silanized glass vials. If using a standard C18 column, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) which has shown good separation for Pregabalin and its impurities.[3]

FAQ 3: I'm developing a solid dosage form and seeing unexpected impurities on stability. The API itself seems stable. What could be the source?

Answer: This is a classic case of drug-excipient incompatibility. Pregabalin's primary amine group is nucleophilic and can react with certain excipients.

  • Maillard Reaction: The most common issue is a reaction with reducing sugars, such as lactose .[8][9] The primary amine of Pregabalin can react with the open-chain aldehyde form of lactose to form a Schiff base, which then undergoes Amadori rearrangement. This results in a cascade of complex degradation products, often appearing as multiple small peaks in a chromatogram.[8][9]

  • Formaldehyde Adducts: Trace amounts of formaldehyde, a common impurity in polymeric excipients like Polyethylene Glycol (PEO) or Polyvinylpolypyrrolidone (PVPP), can react with Pregabalin.[10] This can lead to the formation of a methylene-bridged dimeric degradant, especially in the presence of other excipients like colloidal silicon dioxide.[10]

Troubleshooting:

  • Excipient Compatibility Study: Perform a binary mixture study where you mix Pregabalin with each individual excipient (e.g., 1:1 ratio), add a small amount of water to create a slurry, and store it under accelerated conditions (e.g., 40°C/75% RH).[11] Analyze the samples at set time points to pinpoint the problematic excipient.

  • Formulation Reformulation: If an incompatibility is confirmed, replace the problematic excipient. For example, substitute lactose with a non-reducing sugar like mannitol or use microcrystalline cellulose.

FAQ 4: My oxidative degradation study (using H₂O₂) shows numerous small peaks, and the results are not very reproducible. How can I improve this?

Answer: Oxidative degradation of Pregabalin is known to be complex, potentially forming up to ten or more minor degradation products.[3][12] The reaction with hydrogen peroxide can be highly variable.

Troubleshooting:

  • Control Reaction Time and Temperature: The reaction can be rapid. Start with milder conditions (e.g., 3% H₂O₂ at room temperature) and shorter time points (e.g., 1, 4, 8, 24 hours) to find a condition that yields a target degradation of 5-20%.[12]

  • Quench the Reaction: To ensure reproducibility, the reaction must be stopped precisely at the desired time point. This can be achieved by adding a quenching agent like sodium bisulfite or by significant dilution with the mobile phase.

  • Method Specificity: Ensure your analytical method can resolve all major oxidative degradants from the parent peak and from each other. A gradient UPLC method is often required to achieve the necessary resolution in a reasonable runtime.[3]

Section 2: Key Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is more than a series of steps; it's a system designed for reproducibility and accuracy. The causality behind each choice is explained below.

Protocol 2.1: Forced Degradation (Stress Testing) of Pregabalin

Objective: To generate the likely degradation products of Pregabalin under various stress conditions to develop and validate a stability-indicating analytical method, as mandated by ICH guidelines.[11][13][14]

Rationale: Forced degradation intentionally stresses the drug substance to produce degradants. By demonstrating that your analytical method can separate these degradants from the pure drug, you prove the method is "stability-indicating." A target degradation of 5-20% is ideal; too little degradation provides no information, while too much can lead to secondary degradation, complicating analysis.

Materials:

  • Pregabalin Drug Substance

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Phosphate or Acetate Buffer (for pH adjustment)

  • Calibrated pH meter, heating block/oven, photostability chamber

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Pregabalin in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.[4]

    • At the desired time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent volume and concentration of NaOH. Dilute with mobile phase to a final concentration of ~100 µg/mL.

    • Rationale: Mild heat accelerates the reaction. Neutralization stops the degradation and prevents damage to the HPLC column.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.[4]

    • Withdraw a sample, cool, and neutralize with an equivalent of HCl. Dilute to the final concentration.

    • Rationale: Degradation is often faster under basic conditions. Shorter time points may be necessary.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.[15]

    • Dilute to the final concentration.

    • Rationale: The reaction is performed at room temperature as heat can dramatically and erratically increase the rate of peroxide degradation.

  • Thermal Degradation:

    • Place solid Pregabalin powder in a petri dish and heat in an oven at 70°C for 15 days.[16]

    • Separately, reflux a solution of Pregabalin (1 mg/mL in water) for 24 hours.

    • Prepare samples by dissolving the stressed powder or diluting the stressed solution to the final concentration.

    • Rationale: Both solid-state and solution thermal stability are important for understanding manufacturing and storage risks.

  • Photostability:

    • Expose the solid drug substance and a solution (1 mg/mL in water) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][13]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare samples for analysis.

    • Rationale: Pregabalin is generally found to be photostable, but this is a mandatory regulatory requirement.[2]

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method. Check for peak purity of the parent drug and calculate the mass balance.

Section 3: Degradation Pathway Overview

Pregabalin's degradation is primarily characterized by intramolecular cyclization and reactions involving its primary amine. The following diagram and table summarize the key pathways identified through forced degradation studies.

Diagram: Primary Degradation Pathway of Pregabalin

Pregabalin_Degradation cluster_main Pregabalin Degradation pregabalin Pregabalin (this compound) lactam Lactam Impurity (4-isobutyl-pyrrolidin-2-one) pregabalin->lactam Acid/Base Hydrolysis (+Heat) dimer Methylene-Bridged Dimer pregabalin->dimer + Formaldehyde (from excipients) maillard Maillard Products (with Lactose) pregabalin->maillard + Lactose (Reducing Sugar)

Caption: Key chemical degradation pathways of Pregabalin.

Table: Summary of Pregabalin Degradation Products
Stress ConditionMajor Degradation Product(s)MechanismReference
Acid Hydrolysis 4-isobutyl-pyrrolidin-2-one (Lactam)Intramolecular Cyclization[3][4]
Base Hydrolysis 4-isobutyl-pyrrolidin-2-one (Lactam)Intramolecular Cyclization[3][4]
Oxidation (H₂O₂) Multiple minor oxidative impuritiesOxidation of aliphatic chain[3][12]
Thermal (Heat) Slight formation of LactamIntramolecular Cyclization[3]
Photolysis (Light) Generally stable; no significant degradationN/A[2][3]
Excipient (Lactose) Pregabalin-lactose conjugatesMaillard Reaction[8][9]
Excipient (Formaldehyde) Methylene-bridged dimerDimerization[10]

Section 4: Experimental Workflow Visualization

The process of investigating degradation pathways follows a logical sequence from stress testing to method validation.

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_workflow Forced Degradation & Method Validation Workflow start Define Study Objective (ICH Q1A/Q1B) prep Prepare Drug Substance & Stress Agents start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze Samples with Undeveloped HPLC Method stress->analysis eval Evaluate Chromatograms (Peak Purity, Resolution) analysis->eval dev Develop/Optimize Stability-Indicating Method eval->dev Is separation adequate? No validate Validate Method (ICH Q2(R1)) eval->validate Yes dev->stress Re-analyze identify Identify Major Degradants (LC-MS, NMR) validate->identify report Final Report & Pathway Elucidation identify->report

Caption: A typical workflow for a forced degradation study.

References

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (URL: [Link])
  • Quality Guidelines.
  • Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). (URL: [Link])
  • Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
  • STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC.
  • METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING ASSAY PROCEDURE OF PREGABALIN BY USING RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])
  • Q1A (R2) A deep dive in Stability Studies. YouTube. (URL: [Link])
  • ICH releases overhauled stability guideline for consult
  • Assessment report - Pregabalin Zentiva. European Medicines Agency (EMA). (URL: [Link])
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. (URL: [Link])
  • Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. (URL: [Link])
  • HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. DARU Journal of Pharmaceutical Sciences. (URL: [Link])
  • Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Pregabalin and Duloxetine in Its Capsule Dosage Form. International Journal of All Research Education and Scientific Methods (IJARESM). (URL: [Link])
  • STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. Indo American Journal of Pharmaceutical Sciences. (URL: [Link])
  • Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. PubMed. (URL: [Link])
  • STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
  • STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
  • Probable degradation pathways of Pregabalin. Semantic Scholar. (URL: [Link])
  • Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Trade Science Inc. Journals. (URL: [Link])
  • method development, validation and stability indicating assay procedure of pregabalin by using rp. Indo American Journal of Pharmaceutical Sciences. (URL: [Link])
  • Environmental Assessment for Lyrica (pregabalin). U.S.
  • Synthesis and characterization of pregabalin lactose conjugate degradation products.
  • development, validation & stress degradation studies of pregabalin by high performance liquid chromatography.
  • Oxidative degradation studies chromatogram of NOR and PRE.
  • Chemistry Review(s) for Lyrica Oral Solution. U.S.
  • Systemic photosensitivity due to pregabalin. PubMed. (URL: [Link])
  • Pregabalin. Wikipedia. (URL: [Link])
  • Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. PubMed Central. (URL: [Link])

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Optimization of reaction conditions for (R)-2-(Aminomethyl)-4-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral amino acids. The following content provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during this synthesis.

Introduction

This compound is a chiral β-amino acid. The stereoselective synthesis of such molecules is a critical task in pharmaceutical development, as the biological activity of a compound is often exclusive to a single enantiomer.[1] The synthesis of its regioisomer, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), is widely documented, and many of the principles and techniques can be adapted.[2][3] However, achieving high yield and enantiomeric purity for the 2-substituted isomer presents unique challenges.

This guide focuses on a robust and highly adaptable method: the Evans Asymmetric Alkylation , which utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.[4] We will explore the optimization of each step, from the initial acylation of the auxiliary to the final liberation of the desired chiral amino acid.

Core Synthetic Workflow: Evans Asymmetric Alkylation

The overall strategy involves attaching 4-methylpentanoyl chloride to a chiral oxazolidinone auxiliary, performing a highly diastereoselective alkylation to set the stereocenter, and then cleaving the auxiliary to yield the chiral carboxylic acid, which is subsequently converted to the target aminomethyl compound.

G cluster_0 Step 1: Auxiliary Acylation cluster_1 Step 2: Diastereoselective Alkylation (Key Step) cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Amine Introduction A Chiral Oxazolidinone (e.g., (4R,5S)-form) C N-Acyl Oxazolidinone A->C n-BuLi, THF, -78°C B 4-Methylpentanoyl Chloride B->C D N-Acyl Oxazolidinone E Base (LDA) & Electrophile (e.g., CH₂O source) C->E Proceed to Alkylation F Alkylated Product (New Stereocenter) D->F LDA, THF, -78°C then add electrophile E->F G Alkylated Product H LiOH / H₂O₂ F->H Proceed to Cleavage I (R)-2-(Hydroxymethyl)-4- methylpentanoic Acid G->I LiOH, H₂O₂ J Recovered Auxiliary G->J Workup H->I K Chiral Carboxylic Acid L (R)-2-(Aminomethyl)-4- methylpentanoic Acid I->L Proceed to Amine Synthesis K->L 1. SOCl₂ 2. NH₃ (Amidation) 3. Hofmann Rearrangement

Caption: Evans Asymmetric Alkylation workflow for target synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Evans chiral auxiliary approach recommended for this synthesis?

The Evans asymmetric alkylation is a highly reliable and well-documented method for creating α-substituted chiral carbonyl compounds. Its primary advantages include:

  • High Diastereoselectivity: The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, leading to highly predictable and excellent diastereomeric ratios (often >99:1).[4]

  • Predictable Stereochemistry: The choice of the oxazolidinone enantiomer directly determines the configuration of the product. For an (R)-product, the (4S,5R)-auxiliary is typically used, though this depends on the specific reaction sequence.

  • Reliability: The reaction conditions are well-established, and the auxiliary is recoverable, making the process cost-effective for multi-step syntheses.

Q2: What is the role of the base (e.g., LDA, NaHMDS) in the alkylation step?

The base is critical for the formation of a specific enolate isomer. A strong, hindered base like Lithium Diisopropylamide (LDA) rapidly and quantitatively deprotonates the α-carbon at low temperatures (-78 °C). This process favors the formation of the kinetic Z-enolate, which is crucial for achieving high diastereoselectivity in the subsequent alkylation step. Incomplete or slow deprotonation can lead to a mixture of enolates and lower stereocontrol.

Q3: How do I choose the correct enantiomer of the chiral auxiliary to obtain the desired (R)-product?

The stereochemical outcome is dictated by the conformation of the chelated Z-enolate intermediate. As a general rule for alkylation at the α-position, using the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary will typically yield the (R)-configuration at the newly formed stereocenter. Conversely, the (4S,5R) auxiliary would yield the (S)-configuration. It is always recommended to consult literature precedents for the specific class of electrophile being used to confirm the outcome.[2]

Q4: My target is a β-amino acid. How is the amine group introduced after the main chiral center is set?

After the chiral center is established and the auxiliary is cleaved, you are left with a chiral carboxylic acid. To introduce the aminomethyl group, a common and effective route is a Hofmann rearrangement.[5] The sequence is as follows:

  • Amidation: The carboxylic acid is converted to a primary amide, typically via an acid chloride or using standard peptide coupling reagents.

  • Hofmann Rearrangement: The primary amide is treated with a reagent like sodium hypobromite (often generated in situ from Br₂ and NaOH) or sodium hypochlorite to yield the primary amine with one less carbon.[5][6] This converts the -CONH₂ group directly into an -NH₂ group.

Troubleshooting Guide

Problem Area 1: Low Yield & Purity

Q: My overall yield is consistently low after the alkylation step. TLC analysis shows multiple spots, including unreacted starting material. What are the likely causes?

A: This issue commonly points to problems in the enolate formation and/or alkylation steps.

  • Cause 1: Incomplete Deprotonation. The base may be degraded or insufficient. LDA and other strong bases are highly sensitive to moisture.

    • Solution: Use freshly prepared or titrated LDA. Ensure all glassware is oven-dried or flame-dried, and all solvents are anhydrous. The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cause 2: Incorrect Temperature Control. Adding the base or the electrophile at too high a temperature can lead to side reactions, such as self-condensation or elimination.

    • Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is standard) during deprotonation and alkylation. Allow the reaction to proceed at this temperature for the recommended time before slowly warming.

  • Cause 3: Low Electrophile Reactivity. If your electrophile is not reactive enough, the enolate may degrade or react with other species before substitution can occur.

    • Solution: Ensure the purity of your alkylating agent. If using a less reactive halide (e.g., a chloride), consider converting it to a more reactive iodide in situ by adding a catalytic amount of sodium iodide.

Problem Area 2: Poor Stereoselectivity

Q: The diastereomeric ratio (d.r.) of my alkylated product is poor (<90:10), leading to low enantiomeric excess (e.e.) in the final product. How can I improve this?

A: Poor diastereoselectivity is almost always due to a loss of facial control during the alkylation.

  • Cause 1: Non-Optimal Enolate Geometry. As mentioned, the Z-enolate is required for high selectivity. Formation of the E-enolate can occur if the deprotonation is not performed under kinetic control.

    • Solution: Use a strong, hindered base like LDA in THF at -78 °C. Avoid sodium-based reagents if a lithium-chelated intermediate is required for optimal stereodirection.

  • Cause 2: Reaction Temperature Too High. Allowing the reaction to warm prematurely can disrupt the rigid, chelated transition state that enforces stereocontrol, allowing for non-selective alkylation.

    • Solution: Maintain the -78 °C temperature throughout the addition of the electrophile and for a period afterward (typically 1-2 hours) before allowing the reaction to warm.

  • Cause 3: Lewis Acid Choice. For some electrophiles, a Lewis acid additive can enhance selectivity by creating a more rigid chelated structure.

    • Solution: While not always necessary for simple alkyl halides, reactions with other electrophiles might benefit from the addition of Lewis acids like MgBr₂·OEt₂ or Sn(OTf)₂. Consult literature for similar transformations to see if this is applicable.[7]

Problem Area 3: Inefficient Auxiliary Cleavage

Q: I am getting a low yield of my carboxylic acid after the hydrolysis step, and purification to remove the auxiliary is difficult.

A: The cleavage of the N-acyl oxazolidinone is a critical step that can be problematic.

  • Cause 1: Incomplete Hydrolysis. The standard conditions (Lithium Hydroxide and Hydrogen Peroxide) are generally effective, but sluggish reactions can occur.

    • Solution: Ensure you are using a sufficient excess of both LiOH (e.g., 4-8 equivalents) and H₂O₂ (e.g., 4-8 equivalents). The reaction is often run in a THF/water mixture at 0 °C to room temperature. Monitor the reaction by TLC until all starting material is consumed.

  • Cause 2: Difficult Purification. The chiral auxiliary is soluble in many organic solvents, which can complicate extraction.

    • Solution: After quenching the reaction, most of the THF can be removed under reduced pressure. The aqueous layer can then be acidified (e.g., with HCl) to protonate your carboxylic acid product, which can then be extracted into an organic solvent like ethyl acetate. The protonated auxiliary tends to have lower solubility in nonpolar solvents, aiding separation. A final crystallization or column chromatography is often required to achieve high purity.

Optimized Experimental Protocols

Protocol 1: Synthesis of (R)-2-(Carbamoyl)-4-methylpentanoic Acid

This protocol outlines the key steps of alkylation, cleavage, and amidation.

Step A: Asymmetric Alkylation

  • To a flame-dried, three-neck round-bottom flask under Argon, add the N-(4-methylpentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF (0.1 M solution).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA (1.1 eq) in THF. Add this solution dropwise to the oxazolidinone solution over 20 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add a solution of your desired one-carbon electrophile (e.g., iodomethane, 1.5 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio should be checked at this stage by ¹H NMR or chiral HPLC.

Step B: Auxiliary Cleavage

  • Dissolve the crude alkylated product from Step A in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C. Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by aqueous lithium hydroxide (4.0 eq).

  • Stir vigorously at 0 °C for 4 hours or until TLC indicates complete consumption of the starting material.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 1-2 with 1M HCl and extract the carboxylic acid product with ethyl acetate. The recovered auxiliary can be purified from the organic layer.

Step C: Amidation

  • Dissolve the purified carboxylic acid (1.0 eq) in dichloromethane. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir at room temperature for 2 hours. Remove the solvent and excess reagent in vacuo.

  • Dissolve the resulting crude acid chloride in THF and cool to 0 °C. Bubble ammonia gas through the solution or add an excess of aqueous ammonium hydroxide and stir for 1 hour.

  • Extract the primary amide product and purify by crystallization or chromatography.

This amide is the direct precursor for the Hofmann Rearrangement to obtain the final target molecule.

Data Presentation: Optimizing Chiral Resolution

While asymmetric synthesis is preferred, chiral resolution of a racemic mixture is another common strategy.[8] If a racemic synthesis is performed, the resulting amine can be resolved using a chiral acid. The choice of resolving agent and solvent is critical for efficient separation of the diastereomeric salts.[9]

Resolving AgentSolvent SystemTypical Yield of Diastereomeric Salte.e. of Recovered AmineReference
(S)-(+)-Mandelic AcidEthanol/Water35-45% (of theoretical max)>99%[10]
(R)-(-)-Mandelic AcidIsopropanol40-48% (of theoretical max)>99%[9]
(+)-Tartaric AcidMethanol30-40% (of theoretical max)95-98%[8]
(1R)-(-)-10-Camphorsulfonic AcidAcetone38-46% (of theoretical max)>98%[9]

Note: Data is illustrative and based on typical resolutions of similar primary amines. Optimal conditions must be determined empirically for this compound.

References

  • Bousquet, J., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PubChem.
  • Bassas, O., et al. (2009). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. European Journal of Organic Chemistry.
  • Reddy, et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals.
  • TSI Journals (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc.
  • Quick Company (n.d.). A Process For Synthesis Of S (+) Pregabalin. Quick Company.
  • Quick Company (n.d.). Improved Process For The Preparation Of Pregabalin. Quick Company.
  • Google Patents (n.d.). WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof. Google Patents.
  • Google Patents (n.d.). US20030212290A1 - Asymmetric synthesis of pregabalin. Google Patents.
  • Google Patents (n.d.). WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention. Google Patents.
  • Google Patents (n.d.). US20150344919A1 - Process for the preparation of pregabalin. Google Patents.
  • ResearchGate (n.d.). Optimization of Reaction Conditions for the Synthesis of 5a. ResearchGate.
  • IP.com (n.d.). A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid. IP.com.
  • ResearchGate (n.d.). Reaction condition optimization a. ResearchGate.
  • MDPI (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules.
  • ResearchGate (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. ResearchGate.
  • Google Patents (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
  • National Center for Biotechnology Information (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central.
  • Wikipedia (n.d.). Chiral resolution. Wikipedia.
  • Beilstein Journal of Organic Chemistry (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • ResearchGate (n.d.). Optimization of the reaction conditions a. ResearchGate.
  • ResearchGate (n.d.). Optimization of conditions for the synthesis of 4. ResearchGate.
  • ResearchGate (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate.
  • Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Chemistry LibreTexts (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • Google Patents (n.d.). WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • Next Peptide (n.d.). 132605-95-9 | this compound-HCl. Next Peptide.
  • Quora (2017). How can we prepare 4-methylpentanoic acid from Malonic ester? Quora.
  • Filo (n.d.). Show how you could use a malonic ester synthesis to prepare the following.. Filo.
  • YouTube (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube.

Sources

Technical Support Center: Crystallization of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of (R)-2-(Aminomethyl)-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this chiral β-amino acid. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

The crystallization of this compound, a leucine analogue, presents challenges typical for zwitterionic molecules. Its amphiphilic nature—possessing both a charged amino-carboxyl head and a non-polar isobutyl tail—results in complex solubility behavior. Key challenges include its high solubility in polar solvents like water, making it difficult to achieve supersaturation, and its propensity to form oils or amorphous solids if conditions are not precisely controlled. Furthermore, its structural similarity to other small molecules means that impurities can significantly hinder nucleation and crystal growth.[1][2]

Q2: Which crystallization methods are most effective for this compound?

For compounds with high solubility in a primary solvent, two methods are generally most effective:

  • Anti-Solvent Crystallization: This is often the preferred method.[3] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then introducing a miscible "anti-solvent" (in which it is poorly soluble) to induce supersaturation and crystallization.[4] This technique offers excellent control over crystal size and morphology.[5]

Evaporative crystallization, while simple, is often too slow and can be difficult to control for a molecule like this, potentially leading to the co-crystallization of impurities.

Q3: How does pH affect the crystallization of this compound?

As an amino acid, the pH of the solution is a critical parameter governing its state of charge and, consequently, its solubility.[8][9]

  • At its Isoelectric Point (pI): The molecule exists as a neutral zwitterion, minimizing its interaction with water and thus exhibiting its lowest solubility. Crystallization is most favorable at or near the pI.

  • At Low pH (Acidic): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH3+), giving the molecule a net positive charge and increasing its solubility.

  • At High pH (Basic): The amino group is deprotonated (-NH2) and the carboxyl group is deprotonated (-COO-), giving the molecule a net negative charge and also increasing its solubility.

Controlling the pH is therefore essential to modulate solubility and drive the crystallization process effectively.[10][11]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed causal analysis and actionable solutions.

Problem 1: No crystals form after cooling or anti-solvent addition.

Probable Cause A: Insufficient Supersaturation The solution is not concentrated enough for molecules to come together and form a crystal lattice. This can happen if too much solvent was used initially or the chosen anti-solvent is not effective enough.[12]

  • Solution & Rationale:

    • Concentrate the Solution: If using a cooling method, gently heat the solution to evaporate a portion of the solvent, then re-cool. For anti-solvent methods, add more anti-solvent.

    • Induce Nucleation: If the solution appears cloudy but no crystals form, nucleation is the limiting step. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of the compound.[13] These actions provide a surface or template for crystal growth to begin.

    • Re-evaluate Solvent System: The solubility difference between the hot and cold solvent (for cooling) or the solvent and anti-solvent may not be large enough. Refer to the solvent selection table below to choose a more suitable system.

Probable Cause B: Presence of Inhibitory Impurities Even small amounts of impurities can adsorb onto the surface of crystal nuclei, preventing further growth in a process known as "poisoning".[14][15]

  • Solution & Rationale:

    • Purify the Crude Material: Before crystallization, consider re-purifying your starting material using column chromatography or another suitable method to remove impurities that may have similar solubility profiles.

    • Perform a Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[13]

Problem 2: The compound "oils out," forming a liquid layer instead of a solid.

Probable Cause: High Solute Concentration at a Temperature Above the Compound's Melting Point "Oiling out" occurs when a supersaturated solution is cooled to a temperature where the solute is no longer soluble, but this temperature is still above the melting point of the solute in its impure state.[13] Impurities often depress the melting point, exacerbating this issue.

  • Solution & Rationale:

    • Re-heat and Dilute: Add more of the "good" solvent to the mixture to dissolve the oil, then re-heat until a clear solution is formed.[13] The goal is to lower the saturation temperature to a point below the compound's melting point.

    • Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution temperature during dissolution is lower, reducing the risk of oiling out upon cooling.

Problem 3: The resulting crystals are very small (like powder) or of poor quality.

Probable Cause: Rapid Nucleation and Crystal Growth When supersaturation is achieved too quickly, a massive number of nuclei form simultaneously, leading to rapid growth and the formation of small, often impure crystals because there isn't enough time for molecules to arrange themselves in an ordered lattice.[17]

  • Solution & Rationale:

    • Reduce the Rate of Supersaturation:

      • Cooling Method: Slow the cooling rate. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help achieve gradual cooling.[18]

      • Anti-Solvent Method: Add the anti-solvent much more slowly, or use a solvent layering technique where the anti-solvent is carefully layered on top of the solution, allowing for slow diffusion and crystal growth at the interface.[19]

    • Optimize the Solvent/Anti-Solvent Ratio: Using a slightly higher proportion of the "good" solvent can keep the supersaturation level in the metastable zone, where existing crystals grow rather than new ones nucleating. This favors the formation of larger, higher-quality crystals.[3]

Data and Protocols

Table 1: Recommended Solvent Systems for this compound
Solvent (Good)Anti-Solvent (Poor)Rationale & Comments
WaterIsopropanol (IPA)Recommended Starting Point. Water is an excellent solvent for the zwitterionic form. IPA is a good anti-solvent that is miscible with water and can be easily removed.[20]
WaterEthanolSimilar to IPA, but ethanol is slightly more polar, so a larger volume may be required to induce precipitation.[17]
WaterAcetoneAcetone is a strong anti-solvent and can cause rapid precipitation. Use with caution and add very slowly.[21]
MethanolDiethyl EtherFor cases where the compound needs to be completely anhydrous. Methanol provides good solubility, while ether acts as a non-polar anti-solvent. Requires careful handling due to ether's volatility.
Diagram 1: General Crystallization Workflow

This diagram outlines the key stages of a typical anti-solvent crystallization process.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolution 1. Dissolution Dissolve compound in minimum hot 'good' solvent filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->filtration addition 3. Anti-Solvent Addition Add anti-solvent slowly to induce supersaturation filtration->addition growth 4. Crystal Growth Allow solution to cool slowly to maximize crystal size addition->growth isolation 5. Isolation Filter crystals using Büchner funnel growth->isolation washing 6. Washing Rinse with cold anti-solvent isolation->washing drying 7. Drying Dry crystals under vacuum washing->drying

Caption: Workflow for Anti-Solvent Crystallization.

Experimental Protocol: Anti-Solvent Crystallization from Water/Isopropanol

This protocol provides a robust starting point for obtaining high-quality crystals.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add deionized water dropwise while gently warming (to ~40-50°C) and swirling until the solid is completely dissolved. Use the absolute minimum amount of water necessary.

    • (Self-Validation Checkpoint): The solution should be clear and free of particulate matter. If not, perform a hot filtration.

  • Anti-Solvent Addition:

    • While stirring the warm aqueous solution, add isopropanol (IPA) dropwise using a pasture pipette or burette.

    • Continue adding IPA until the solution becomes faintly and persistently cloudy (the point of nucleation).

    • Add 1-2 more drops of water to redissolve the cloudiness, ensuring you are in the metastable zone.

  • Crystal Growth:

    • Cover the flask with a watch glass or loose stopper and remove it from the heat source.

    • Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. This slow cooling is crucial for growing larger crystals.[12]

    • (Self-Validation Checkpoint): Crystals should begin to appear within 20-60 minutes. If no crystals form, scratch the inside of the flask.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold IPA to remove any soluble impurities from their surface.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature (~40°C) until a constant weight is achieved.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common crystallization failures.

G start Experiment Complete: What is the outcome? success High-Quality Crystals Formed start->success Success no_xtal No Crystals / Amorphous Ppt. start->no_xtal Failure oil_out Compound Oiled Out start->oil_out Failure poor_xtal Poor Quality / Small Crystals start->poor_xtal Failure cause_super Cause: Insufficient Supersaturation? no_xtal->cause_super cause_impurity Cause: Inhibitory Impurities? no_xtal->cause_impurity cause_oil Cause: Supersaturation point is above compound's M.P. oil_out->cause_oil cause_poor Cause: Nucleation rate is too high. poor_xtal->cause_poor sol_super Solution: Concentrate solution or add more anti-solvent. Induce nucleation (scratch/seed). cause_super->sol_super Yes sol_impurity Solution: Re-purify crude material (chromatography, charcoal). cause_impurity->sol_impurity Yes sol_oil Solution: Re-heat, add more 'good' solvent, and cool much slower. cause_oil->sol_oil Yes sol_poor Solution: Slow down cooling or anti-solvent addition rate. Use solvent layering technique. cause_poor->sol_poor Yes

Sources

Technical Support Center: Purification of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of (R)-2-(Aminomethyl)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral β-amino acid, the R-enantiomer of Pregabalin.

The presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, understanding and controlling the impurity profile is a critical aspect of process development and manufacturing. This guide provides troubleshooting solutions and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Issue 1: My final product is contaminated with the unwanted (S)-enantiomer.

Q: HPLC analysis shows the presence of the (S)-enantiomer in my purified this compound. How can I remove this chiral impurity?

A: The presence of the opposite enantiomer is a common and critical challenge in chiral synthesis. Its removal requires a dedicated chiral separation step. The choice of method depends on the scale of your purification and available resources.

Root Cause Analysis: The contamination arises either from a non-stereoselective synthesis route that produces a racemic mixture or from partial racemization during a synthesis or workup step.[3]

Recommended Solutions:

  • Diastereomeric Salt Crystallization (Classical Resolution): This is a widely used method for large-scale separation.

    • Mechanism: The racemic mixture of the amino acid is reacted with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.[4]

    • Protocol:

      • Dissolve the racemic (or enantiomerically enriched) amino acid in a suitable solvent, such as isopropanol, ethanol, or a mixture with water.[4][5]

      • Add a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of a chiral resolving agent, such as (S)-(+)-mandelic acid, to selectively precipitate the salt with the desired (R)-enantiomer.[4][5]

      • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to induce crystallization.

      • Isolate the precipitated diastereomeric salt by filtration.

      • Liberate the free amino acid from the salt by treatment with a base (to neutralize the resolving agent) and subsequent purification, often by recrystallization from a different solvent system (e.g., water/isopropanol).

  • Chiral Preparative HPLC: For smaller scale purification or when high purity is paramount, chiral chromatography is the method of choice.

    • Mechanism: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and enabling their separation.[6]

    • Considerations:

      • Column Selection: Zwitterionic CSPs, such as CHIRALPAK ZWIX(+), have shown excellent performance for the direct separation of pregabalin enantiomers without derivatization.[7]

      • Mobile Phase: A typical mobile phase might consist of methanol/water with a small amount of an additive like ammonium dihydrogen orthophosphate to improve peak shape and resolution.[7]

      • Detection: Since this molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-215 nm) or mass spectrometry (LC-MS) is required for sensitive detection.[7][8]

Issue 2: My product contains process-related impurities after initial workup.

Q: My crude product shows several unknown peaks in the HPLC chromatogram. How do I identify and remove them?

A: Process-related impurities can originate from starting materials, reagents, intermediates, or side reactions.[2][9] A common impurity in pregabalin synthesis is 3-(aminomethyl)-5-methylhex-4-enoic acid, often called the "4-ene impurity".[1][10] Dimer impurities and lactam formation (4-isobutylpyrrolidin-2-one) are also frequently observed.[9][11][12]

Recommended Solutions:

  • Recrystallization: This is the most effective and economical method for removing most process-related impurities from solid compounds.

    • Mechanism: Recrystallization relies on the difference in solubility between the desired compound and the impurities in a chosen solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in solution upon cooling.

    • Troubleshooting Poor Crystallization:

      • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution cooling too quickly or the presence of impurities. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.[13]

      • No Crystals Form: The solution may not be sufficiently saturated. Solution: Evaporate some of the solvent to increase the concentration and cool again. Seeding with a pure crystal of the product can also initiate crystallization.

  • Flash Chromatography: If recrystallization is ineffective, flash chromatography over silica gel or reversed-phase silica (like C18) can be used.[1][10]

    • Mechanism: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

    • Considerations: Due to the polar nature of the amino acid, reversed-phase chromatography is often more suitable. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic or acetic acid to improve peak shape.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow cluster_0 Purification Strategy cluster_1 Chiral Separation Options Crude Crude (R)-Product (with impurities) Recrystallization Recrystallization (e.g., Water/Isopropanol) Crude->Recrystallization Removes bulk process impurities Purity_Check1 Purity Check (HPLC) Recrystallization->Purity_Check1 Chiral_Sep Chiral Separation Step Purity_Check1->Chiral_Sep Process impurities removed, but (S)-enantiomer present Final_Product Pure (R)-Enantiomer Purity_Check1->Final_Product Purity >99.5% ee >99.5% Purity_Check2 Final Purity & Enantiomeric Excess (ee) Check Chiral_Sep->Purity_Check2 Diastereomeric_Salt Diastereomeric Salt Crystallization Chiral_Sep->Diastereomeric_Salt Large Scale Prep_HPLC Preparative Chiral HPLC Chiral_Sep->Prep_HPLC Small Scale / High Purity Purity_Check2->Final_Product Purity & ee meet spec

Caption: General purification workflow for this compound.

TroubleshootingTree Start HPLC shows low purity Impurity_Type Identify Impurity Type Start->Impurity_Type Enantiomer (S)-Enantiomer Present Impurity_Type->Enantiomer Chiral Impurity Process_Imp Process-Related Impurities Present Impurity_Type->Process_Imp Achiral Impurity Chiral_Action Perform Chiral Resolution Enantiomer->Chiral_Action Recrystallize_Action Optimize Recrystallization Process_Imp->Recrystallize_Action If solid Chromatography_Action Use Flash Chromatography Process_Imp->Chromatography_Action If recrystallization fails

Caption: Decision tree for troubleshooting low purity results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during synthesis and purification?

A: Impurities in this compound (Pregabalin) can be broadly categorized as process-related, degradation-related, and isomeric.[9] It is crucial to monitor for these to meet regulatory requirements, which often stipulate that known impurities must be below 0.15%.[1][2]

Impurity Type Common Examples Typical Origin
Isomeric (S)-2-(Aminomethyl)-4-methylpentanoic acidNon-enantioselective synthesis or racemization.[9]
Process-Related 3-(aminomethyl)-5-methylhex-4-enoic acid ("4-ene impurity")Incomplete reduction or side reaction in synthesis.[1]
4-Isobutylpyrrolidin-2-one (Lactam)Intramolecular cyclization, often during Hofmann reaction.[11]
3-Isobutylglutaric acidSide reaction or impurity from starting material.[11]
Degradation Dimer ImpuritiesFormed during processing or storage under stress conditions.[9][12]

Q2: What is the best analytical method to check the purity of my sample?

A: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for analyzing the purity of this compound.[8] Due to its structure, special considerations are needed:

  • Detection: The molecule lacks a strong UV chromophore, so detection is typically performed at low UV wavelengths (e.g., 210 nm) or with a more universal detector like a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).[7][8]

  • Chiral Purity (Enantiomeric Excess): To determine the ratio of (R) to (S) enantiomers, a chiral HPLC method is required. This involves using a specific chiral column (CSP) that can resolve the enantiomers into two separate peaks.[6][7]

Q3: Can I purify this compound by recrystallization from a single solvent?

A: While possible, it is often more effective to use a two-solvent system for recrystallization. This compound is a zwitterionic amino acid, giving it unique solubility properties. A common and effective solvent system is a mixture of water and a water-miscible organic solvent like isopropanol or ethanol.[4][14]

General Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot water) in which it is highly soluble.[15]

  • While the solution is still hot, add the "poor" solvent (e.g., isopropanol), in which the compound is less soluble, dropwise until the solution becomes faintly cloudy (the saturation point).[15]

  • If too much poor solvent is added, clarify the solution by adding a few drops of the hot good solvent.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[13]

  • Collect the purified crystals by vacuum filtration.[15]

References

  • Vertex AI Search Grounding API. (n.d.). Why Pregabalin Impurity Profiling is Vital in Generic Drug Development.
  • Prakash, L., et al. (n.d.). Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC - NIH.
  • Sripathi, S., et al. (n.d.). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
  • ResearchGate. (n.d.). (PDF) Cost-Effective Isolation of a Process Impurity of Pregabalin.
  • Veeprho. (n.d.). Pregabalin Impurities and Related Compound.
  • Bentham Science. (n.d.). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods.
  • Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed Central.
  • The Analytical Scientist. (n.d.). New Era in Amino Acid Chiral Separation Beckons.
  • WuXi AppTec. (n.d.). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • ResearchGate. (n.d.). HPLC chromatogram of crude pregabalin.
  • ResearchGate. (n.d.). Investigation of The Behaviour of Pregabalin Enantiomers.
  • Chemical & Pharmaceutical Research. (2020). Investigation of The Behaviour of Pregabalin Enantiomers.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • SpringerLink. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube.

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Technical Support Center: Chiral Separation of (R)-2-(Aminomethyl)-4-methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral separation of 2-(Aminomethyl)-4-methylpentanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the enantiomeric analysis of Pregabalin and its related compounds. The S-enantiomer, Pregabalin, is the active pharmaceutical ingredient (API), making the accurate quantification of the R-enantiomer crucial for quality control and regulatory compliance[1][2].

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the chiral separation of (S)- and (R)-2-(Aminomethyl)-4-methylpentanoic acid.

Q1: Why is the chiral separation of 2-(Aminomethyl)-4-methylpentanoic acid enantiomers critical?

The biological activity of this compound is stereospecific. The (S)-enantiomer (Pregabalin) is a potent anticonvulsant and analgesic, while the (R)-enantiomer is significantly less active[2]. Regulatory agencies require strict control over the enantiomeric purity of the final drug product. Therefore, a robust and validated analytical method is essential to quantify the (R)-enantiomer as a chiral impurity to ensure the safety and efficacy of the API.

Q2: What are the primary analytical techniques for this separation?

The most common techniques are High-Performance Liquid Chromatography (HPLC) and, to a lesser extent, Capillary Electrophoresis (CE). Within HPLC, two main strategies are employed:

  • Direct Separation: Utilizes a Chiral Stationary Phase (CSP) to resolve the enantiomers without modification.

  • Indirect Separation: Involves pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18)[3][4][5].

Q3: What makes the detection of these enantiomers challenging?

2-(Aminomethyl)-4-methylpentanoic acid lacks a significant UV-absorbing chromophore, which results in poor sensitivity with standard UV-Vis detectors[3][6]. To overcome this, analysts typically use one of two approaches:

  • Mass Spectrometry (MS) Detection: Coupling HPLC with an MS detector provides high sensitivity and selectivity without the need for derivatization[1][3][7].

  • Derivatization: Reacting the amino group with a reagent that contains a strong chromophore (e.g., Marfey's reagent, FDAA) allows for sensitive UV detection[8].

Q4: Which Chiral Stationary Phases (CSPs) are most effective for direct HPLC separation?

Success has been reported with several CSP types. The choice depends on the desired mobile phase, detector, and elution order.

  • Zwitterionic CSPs: Cinchona alkaloid-based zwitterionic phases (e.g., CHIRALPAK ZWIX) have shown excellent performance for direct separation, offering high selectivity and compatibility with both UV and MS detectors[3][7][9].

  • Macrocyclic Glycopeptide CSPs: Phases like teicoplanin or vancomycin-based columns can resolve the underivatized enantiomers, often in reversed-phase or polar ionic modes[1][10][11].

  • Polysaccharide-based CSPs: While widely used in chiral separations, baseline resolution of underivatized 2-(Aminomethyl)-4-methylpentanoic acid on these phases can be challenging. However, certain immobilized amylose or cellulose columns have achieved separation, though sometimes with poor sensitivity or an unfavorable elution order[3][12].

  • Crown Ether CSPs: These are particularly effective for separating primary amino acids and their analogues[6][13].

Chiral Separation Strategy Decision Workflow

Choosing between a direct or indirect method is a critical first step. This decision depends on available equipment, sensitivity requirements, and method development goals.

G start Start: Separate (R/S)-2-(Aminomethyl)- 4-methylpentanoic acid detector What is the primary detector available? start->detector ms_avail Mass Spectrometer (MS) detector->ms_avail MS uv_avail UV-Vis Detector detector->uv_avail UV direct_path Direct Separation using CSP ms_avail->direct_path indirect_path Indirect Separation via Derivatization uv_avail->indirect_path zwix_csp Recommended CSP: Zwitterionic (e.g., CHIRALPAK ZWIX) or Macrocyclic Glycopeptide direct_path->zwix_csp derivatize Derivatize with a chromophoric reagent (e.g., Marfey's Reagent) indirect_path->derivatize end_direct End: Direct Method zwix_csp->end_direct achiral_col Separate diastereomers on achiral column (e.g., C18) derivatize->achiral_col end_indirect End: Indirect Method achiral_col->end_indirect

Caption: Decision workflow for selecting a chiral separation strategy.

Troubleshooting Guide: Direct HPLC Separation

This guide addresses issues when using a Chiral Stationary Phase (CSP) for direct analysis.

Problem 1: Poor or no enantiomeric resolution (Rs < 1.5).

  • Potential Causes & Solutions:

    • Incorrect CSP Selection: The analyte's zwitterionic and flexible nature requires specific interactions. Polysaccharide CSPs may not provide sufficient resolving power for the underivatized molecule[3][12].

      • Action: Screen alternative CSPs. Zwitterionic (e.g., CHIRALPAK ZWIX) or macrocyclic glycopeptide phases are highly recommended starting points due to their multiple interaction modes (ionic, hydrogen bonding, inclusion)[1][3][10].

    • Suboptimal Mobile Phase: The mobile phase composition is critical for controlling retention and selectivity.

      • Action (Zwitterionic CSPs): These columns typically operate in polar organic or reversed-phase modes. Optimize the concentration of acid and base additives (e.g., formic acid and ammonium formate). Decreasing the additive concentration can sometimes enhance resolution[9].

      • Action (Macrocyclic Glycopeptide CSPs): Explore different organic modifiers (Methanol vs. Acetonitrile) and adjust the pH and buffer concentration. These phases are sensitive to ionic strength[11].

    • Temperature Effects: Column temperature influences the thermodynamics of the chiral recognition process.

      • Action: Investigate a range of column temperatures (e.g., 10°C to 40°C). Lower temperatures often increase resolution, although this may come at the cost of higher backpressure and longer run times.

Problem 2: Poor peak shape (tailing or fronting).

  • Potential Causes & Solutions:

    • Secondary Interactions: The amine and carboxylic acid groups can engage in undesirable ionic interactions with the silica support or the CSP itself.

      • Action: Adjust the mobile phase additives. For basic analytes, a basic additive like diethylamine (DEA) can reduce peak tailing on polysaccharide columns[14]. For zwitterionic CSPs, ensure the acid/base additive concentrations are optimized to control the analyte's ionization state[9].

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

      • Action: Reduce the injection volume or the concentration of the sample.

    • Contaminated or Degraded Column: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

      • Action: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.

Problem 3: Low sensitivity with a UV detector.

  • Potential Causes & Solutions:

    • Lack of Chromophore: This is an inherent property of the molecule. Direct UV detection is fundamentally challenging[3][6].

      • Action 1 (Method Change): Switch to a more sensitive detector like Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD). An LC-MS method can achieve limits of quantification in the low ng/mL range[3][9].

      • Action 2 (Wavelength Selection): If limited to UV, detect at a low wavelength (e.g., 200-210 nm) where the carboxyl group has some absorbance. Be aware that this increases the risk of interferences from mobile phase additives and impurities.

      • Action 3 (Indirect Method): If high UV sensitivity is required and MS is unavailable, an indirect method involving pre-column derivatization is the most viable solution[8].

Troubleshooting Guide: Indirect HPLC Separation (Derivatization)

This guide addresses issues when using pre-column derivatization with a chiral reagent followed by analysis on an achiral column.

Problem 1: Incomplete derivatization or presence of multiple reaction products.

  • Potential Causes & Solutions:

    • Suboptimal Reaction Conditions: The reaction kinetics may be too slow, or side reactions may occur.

      • Action: Optimize the reaction parameters. This includes the molar ratio of the derivatizing agent to the analyte, reaction time, temperature, and pH. For reagents like Marfey's reagent (FDAA), the reaction is typically performed under basic conditions (e.g., sodium bicarbonate buffer) at a slightly elevated temperature (e.g., 40°C)[4][8].

    • Reagent Instability: The derivatizing agent may degrade over time or upon exposure to light or moisture.

      • Action: Use fresh reagent for each experiment. Store the reagent according to the manufacturer's instructions. Run a reagent blank to check for degradation products.

Problem 2: Poor resolution of diastereomers on the achiral column.

  • Potential Causes & Solutions:

    • Insufficient Chromatographic Selectivity: The resulting diastereomers may have very similar physicochemical properties.

      • Action: Optimize the separation on the achiral (e.g., C18) column. Vary the organic modifier (Acetonitrile vs. Methanol), gradient slope, mobile phase pH, and column temperature. A change in pH can alter the ionization of any remaining acidic/basic groups and impact retention.

    • Choice of Derivatizing Agent: The chiral center of the derivatizing agent may be too far from the analyte's chiral center, resulting in minimal difference between the diastereomers.

      • Action: While Marfey's reagent is common, other chiral derivatizing agents could be explored if resolution remains poor.

Workflow for Indirect (Derivatization) Method Development

G cluster_0 Step 1: Derivatization cluster_1 Step 2: HPLC Analysis start Mix Analyte with Chiral Derivatizing Reagent (e.g., Marfey's Reagent) react Optimize Reaction: - pH (Basic Buffer) - Temperature (e.g., 40-60°C) - Time (e.g., 30-60 min) - Molar Excess of Reagent start->react quench Quench Reaction (e.g., add acid) react->quench inject Inject Diastereomer Mixture onto Achiral Column (e.g., C18) quench->inject optimize Optimize Separation: - Mobile Phase (ACN/Water, pH) - Gradient Profile - Flow Rate - Temperature inject->optimize detect Detect using UV (e.g., ~340 nm for FDAA) optimize->detect

Caption: Key steps and optimization points in an indirect chiral separation method.

Optimized Experimental Protocols

Protocol 1: Direct HPLC-MS Method Using a Zwitterionic CSP

This protocol is based on methodologies that have successfully achieved direct, sensitive separation of the enantiomers[3][9].

  • Objective: To quantify the (R)-enantiomer in the presence of the (S)-enantiomer without derivatization.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Methodology:

    • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.).

    • Mobile Phase: 5 mM Ammonium formate + 5 mM Formic acid in Methanol/Water (96/4, v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • MS Detection:

      • Mode: Positive Electrospray Ionization (ESI+).

      • Monitoring: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the analyte's m/z.

    • System Suitability: Prepare a resolution standard containing both (S)- and (R)-enantiomers. The resolution (Rs) should be ≥ 2.0.

    • Quantification: Prepare a calibration curve for the (R)-enantiomer. The limit of quantification (LOQ) for this method can be as low as 5 ng/mL[3][9].

Protocol 2: Indirect HPLC-UV Method using FDAA Derivatization

This protocol is adapted from established methods for determining optical purity via derivatization[8].

  • Objective: To determine the optical purity of 2-(Aminomethyl)-4-methylpentanoic acid using UV detection.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Methodology:

    • Derivatization:

      • In a vial, dissolve ~1 mg of the analyte in 200 µL of water.

      • Add 400 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) in acetone.

      • Add 80 µL of 1 M sodium bicarbonate.

      • Heat the mixture at 40 °C for 1 hour.

      • Cool to room temperature and neutralize by adding 40 µL of 2 M HCl.

      • Dilute to a final volume with the mobile phase.

    • Chromatographic Conditions:

      • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A mixture of 0.5% triethylamine solution (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (55:45, v/v)[8].

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: Ambient or controlled at 25 °C.

      • Detection Wavelength: 340 nm.

    • Analysis: The two resulting diastereomers should be well-resolved on the C18 column. The peak area percentages can be used to determine the enantiomeric purity.

Data Summary: Comparison of Separation Strategies
ParameterDirect Method (Zwitterionic CSP)Indirect Method (Derivatization)
Principle Direct resolution on a chiral columnFormation of diastereomers, separation on achiral column
Primary Detector Mass Spectrometry (MS)UV-Vis
Sample Prep Simple dissolutionMulti-step chemical reaction
Sensitivity (LOQ) Very High (~5 ng/mL)[3][9]High (~0.2 µg/mL)[8]
Key Advantage Fast, no chemical modificationHigh sensitivity with standard equipment
Key Challenge Requires specialized CSP and MS detectorMore complex, potential for reaction artifacts

References

  • Ghanem, A., & Zhang, T. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]
  • Ghanem, A., & Zhang, T. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.
  • Zhang, Y., Holliman, C., Tang, D., Fast, D., & Michael, S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies.
  • Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Central South Pharmacy.
  • Ghanem, A., & Zhang, T. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed. [Link]
  • Malik, A.K., et al. (2012). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
  • Pardeshi, S., et al. (2021). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Research Journal of Pharmacy and Technology, 14(10), 5561-5569. [Link]
  • Svec, F. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(63), 38483-38501. [Link]
  • Reddit r/chemistry. (2023).
  • Agilent. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC.
  • Regalado, E. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Phenomenex. Chiral HPLC Separations Technical Guide. Phenomenex. [Link]
  • Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Bhawani, S. A., et al. (2012). Advances in chiral separations: a review. International Journal of Pharmacy, 2(2), 386-391. [Link]
  • Fornstedt, T., et al. (2012). Optimization strategies accounting for the additive in preparative chiral liquid chromatography.
  • Jones, A. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • A. Ghanem, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223. [Link]
  • Gray, M. (2020). Trouble with chiral separations.
  • Al-Zoubi, R. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]
  • Kamal, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Wang, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. [Link]
  • Jain, R., et al. (2011). Chiral Drug Analysis and Their Application Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

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Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral β-amino acid. Our focus is on providing in-depth, mechanistically-grounded solutions to practical experimental problems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and offering validated solutions.

Issue 1: Low or Complete Loss of Enantiomeric Excess (ee)

Q: My final product shows low enantiomeric excess (or is fully racemic). What are the likely causes and how can I resolve this?

A: Achieving high stereoselectivity is the most critical challenge in this synthesis. A loss of enantiomeric purity can occur at multiple stages. A systematic investigation is required.

Potential Causes and Solutions:

  • Racemization of a Key Intermediate: The stereocenter, once established, may be susceptible to racemization. The α-proton to a carbonyl or nitrile group can be acidic, and its removal by a base will lead to racemization.

    • Causality: If your synthesis involves an intermediate where the chiral center is adjacent to an activating group (like a nitrile or ester), exposure to basic or even mildly acidic conditions can epimerize that center.

    • Solution: Carefully control the pH and temperature during all steps following the introduction of the chiral center. If a strong base is required for a subsequent step, consider if the reaction can be run at a lower temperature to minimize the rate of epimerization. Use non-nucleophilic, sterically hindered bases where possible.

  • Suboptimal Chiral Catalyst or Auxiliary Performance: In asymmetric syntheses, the effectiveness of the chiral catalyst or auxiliary is paramount.[1]

    • Causality: The catalyst or auxiliary may be poisoned by impurities in the starting materials or solvents.[1] Alternatively, the reaction conditions (temperature, pressure, solvent) may not be optimal for achieving high stereoselectivity.

    • Solution:

      • Purify Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where required. Impurities can dramatically affect catalyst performance.[1]

      • Optimize Conditions: Systematically screen reaction parameters. Asymmetric hydrogenations, for example, are highly sensitive to hydrogen pressure, temperature, and solvent choice.

      • Auxiliary Cleavage: If using a chiral auxiliary, the cleavage conditions can sometimes be harsh enough to cause racemization.[2] Explore milder cleavage protocols.

  • Inaccurate Analytical Method: Before extensive troubleshooting, confirm that your analytical method for determining ee is accurate and validated.

    • Causality: Chiral HPLC or GC columns can lose performance over time.[3] The separation of enantiomers may be incomplete, leading to an inaccurate assessment of the ee.

    • Solution: Run a standard of known ee (or a racemic standard) to verify column performance. If resolution is poor, conditioning the column or developing a new method may be necessary.[3]

Caption: Workflow for diagnosing low enantiomeric excess.

Issue 2: Significant Lactam Impurity Observed in Final Product

Q: My final product is contaminated with a significant amount of a byproduct, which I've identified as (R)-4-isobutylpyrrolidin-2-one. Why is this forming and how can I prevent it?

A: The formation of a γ-lactam is a very common side reaction for γ-amino acids. This intramolecular cyclization is often difficult to avoid completely, especially during purification.

Mechanism of Lactam Formation:

The primary amine of the product can act as a nucleophile, attacking the carboxylic acid's carbonyl carbon. This intramolecular condensation reaction eliminates a molecule of water to form the stable five-membered pyrrolidinone ring. This process is accelerated by heat and certain pH conditions.

Caption: Formation of the lactam impurity via intramolecular cyclization.

Prevention Strategies:

  • Control Temperature: Avoid excessive heat during workup, solvent evaporation, and purification steps. Distillation of the final product is generally not feasible and will likely lead to complete conversion to the lactam.

  • pH Management: The cyclization can be catalyzed by both acid and base. During workup, maintain a pH where either the amine is fully protonated (pH < 3) or the carboxylate is fully deprotonated (pH > 10) to disfavor the zwitterionic form that is prone to cyclization. For final isolation, crystallization near the isoelectric point should be done rapidly and at low temperatures.

  • Purification Method: Use non-thermal purification methods. Recrystallization from a suitable solvent system (e.g., isopropanol/water) is often preferred over chromatography for the final product, as prolonged exposure to silica gel can also promote lactam formation.[4]

Issue 3: Low Yield or Stalled Hofmann Rearrangement

Q: I am using a Hofmann rearrangement to convert an amide precursor to the amine, but the reaction gives a low yield or stalls completely. What's going wrong?

A: The Hofmann rearrangement is a powerful but sensitive reaction. It converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[5] Success hinges on precise stoichiometry and control of reaction conditions.

Potential Causes and Solutions:

  • Reagent Stoichiometry and Quality: The reaction requires the in situ formation of hypobromite (or hypochlorite) from bromine and a base.

    • Causality: Using insufficient bromine or base will lead to an incomplete reaction. The active reagent, sodium hypobromite, is unstable and decomposes over time, especially when warm.[5]

    • Solution: Use a slight excess of both bromine and a strong base (typically NaOH). The base is consumed in several steps of the mechanism.[6] Prepare the hypobromite solution fresh and cold (0-5 °C) and add the amide to it, rather than the other way around.

  • Temperature Control: The reaction involves several temperature-sensitive steps.

    • Causality: The initial N-bromination and rearrangement to the isocyanate are typically performed at low temperatures. If the temperature is too high during this phase, side reactions of the hypobromite can occur. The subsequent hydrolysis of the isocyanate to the amine requires heating.[4]

    • Solution: Follow a strict temperature profile. Add the bromine to the base solution drop-wise at 0-5 °C.[4] Add the amide while maintaining this low temperature. Once the rearrangement to the isocyanate is complete, slowly warm the mixture to hydrolyze it.

  • Formation of Urea Byproducts: The isocyanate intermediate is highly electrophilic.

    • Causality: If the isocyanate encounters the newly formed product amine before it can be hydrolyzed by water, a stable urea byproduct will form. This is a common cause of yield loss.

    • Solution: Ensure a large excess of water and hydroxide is present during the hydrolysis step to favor the reaction with water/hydroxide over the product amine. Slower, controlled heating can help prevent a rapid buildup of the amine product.

ParameterRecommended ConditionRationale
Base NaOH, 3-4 equivalentsConsumed in deprotonation, hypobromite formation, and isocyanate hydrolysis.[5][6]
Halogen Br₂, ~1.1 equivalentsEnsures complete conversion of the amide to the N-bromoamide.
Addition Temp. 0 - 5 °CMinimizes hypobromite decomposition and side reactions.[4]
Hydrolysis Temp. 50 - 80 °CRequired to drive the hydrolysis of the stable isocyanate intermediate.
Solvent WaterActs as the nucleophile for isocyanate hydrolysis, minimizing urea formation.

Table 1: Recommended Parameters for Hofmann Rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the (R)-enantiomer specifically?

There are three main strategies to achieve the desired stereochemistry:

  • Chiral Resolution: This is a classical and industrially common method. A racemic mixture of the final product or a precursor is reacted with a chiral resolving agent (e.g., (S)-(+)-mandelic acid) to form diastereomeric salts.[7] These salts have different solubilities and can be separated by fractional crystallization. The main drawback is a theoretical maximum yield of 50% unless the unwanted enantiomer can be racemized and recycled.[8]

  • Chiral Auxiliary Approach: A chiral auxiliary (e.g., an Evans oxazolidinone) is attached to a precursor molecule.[2] The auxiliary directs a subsequent reaction, like an alkylation, to occur stereoselectively. The auxiliary is then cleaved to yield the enantiomerically enriched product. This method offers excellent control but adds steps to the synthesis and requires stoichiometric amounts of the often-expensive auxiliary.

  • Asymmetric Catalysis: A chiral catalyst (often a transition metal complex with a chiral ligand) is used in sub-stoichiometric amounts to catalyze a key reaction, such as an asymmetric hydrogenation of a C=C or C=N bond, to produce the desired enantiomer.[9] Chemoenzymatic methods using enzymes like ene-reductases or amine dehydrogenases are also powerful modern approaches.[10][11][12]

Q2: What analytical techniques are essential for monitoring this synthesis?

A combination of techniques is crucial:

  • NMR Spectroscopy (¹H, ¹³C): Essential for structural confirmation of intermediates and the final product, and for identifying major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates. LC-MS is particularly useful for identifying low-level impurities during reaction monitoring.

  • Chiral HPLC or GC: This is the gold standard for determining the enantiomeric excess (ee) of the final product and chiral intermediates. A suitable column (e.g., a cyclodextrin- or polysaccharide-based column) is required.

  • FTIR Spectroscopy: Useful for tracking the appearance and disappearance of key functional groups, such as the isocyanate (~2250 cm⁻¹) during a Hofmann rearrangement or the azide (~2100 cm⁻¹) in other routes.

Q3: Besides the lactam, are there other common structurally-related impurities?

Yes, depending on the synthetic route, you might encounter:

  • Decarboxylated Impurity: If the synthesis involves harsh thermal or acidic conditions, the final product can potentially lose CO₂, although this is less common for this specific structure.

  • Over-alkylation Products: In routes that involve alkylation steps, dialkylation can sometimes occur as a side reaction.

  • Unreduced Precursors: If the synthesis involves the reduction of a nitrile or azide to form the aminomethyl group, incomplete reduction can leave these functional groups present in the final product stream.

References

  • Wikipedia contributors. (2024). Pregabalin. Wikipedia. [Link]
  • Pressnitz, D., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link]
  • Pressnitz, D., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • Singh, P., & Kumar, A. (2009). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. [Link]
  • Pressnitz, D., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ScienceOpen. [Link]
  • Coscia, D., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. [Link]
  • Pravin, S. S., et al. (2010). Method for the preparation of Pregabalin and salts thereof.
  • Reddy, G. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link]
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • Wikipedia contributors. (2024). Hofmann rearrangement. Wikipedia. [Link]
  • Holliday, A. E., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • The Royal Society of Chemistry. (2017).
  • Scribd. (2022). Hofmann Rearrangement Explained. [Link]

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Technical Support Center: (R)-2-(Aminomethyl)-4-methylpentanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing pH-Dependent Stability

Welcome to the technical support center for (R)-2-(Aminomethyl)-4-methylpentanoic acid, known pharmaceutically as Pregabalin. This guide is designed for researchers, formulation scientists, and quality control analysts who handle this active pharmaceutical ingredient (API). Pregabalin, a γ-amino acid analog, is susceptible to a specific pH-dependent degradation pathway that is critical to control during formulation development, manufacturing, and storage to ensure product safety and efficacy.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to the stability of Pregabalin.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Pregabalin in aqueous solutions?

The principal degradation pathway for Pregabalin is an intramolecular cyclization reaction to form the lactam impurity, (R)-4-isobutyl-pyrrolidin-2-one. This reaction involves the nucleophilic attack of the primary amine group on the carboxylic acid moiety, followed by the elimination of a water molecule. This process is highly dependent on pH and temperature.[1][2]

Q2: How does pH influence the stability of Pregabalin?

Pregabalin's stability is significantly dictated by the pH of its environment.

  • Acidic Conditions (pH 1-4): Pregabalin exhibits its highest stability in this range.[3] At low pH, the primary amine group is protonated (-NH3+), which prevents it from acting as a nucleophile, thereby inhibiting the intramolecular cyclization.[4][5]

  • Neutral to Alkaline Conditions (pH > 6): The rate of lactamization increases significantly in neutral and, particularly, alkaline solutions.[6][7] In this range, a greater proportion of the amine group is deprotonated and thus free to initiate the nucleophilic attack that leads to degradation. Forced degradation studies show significant degradation under basic hydrolysis conditions.[4][5] For example, one study noted that after 8 hours in 0.1 N NaOH, approximately 45% of the drug had degraded.[6]

Q3: What are the official guidelines for conducting stability and forced degradation studies?

Forced degradation and stability studies should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines. The key document is ICH Q1A(R2) "Stability Testing of New Drug Substances and Products" .[8][9][10] This guideline specifies the conditions for stress testing (acid, base, oxidation, heat, light) to identify degradation products and demonstrate the stability-indicating capability of analytical methods.[11]

Q4: Aside from lactamization, are there other degradation pathways to consider?

While lactamization is the primary hydrolytic degradation pathway, other impurities can arise, particularly in formulated products. For instance, in the presence of lactose (a common excipient), Pregabalin can undergo Maillard reactions to form various drug-excipient adducts.[12][13][14] Additionally, significant degradation has been observed under oxidative stress conditions.[5][7]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Scenario 1: An unexpected peak appears during HPLC analysis of a stored Pregabalin solution.
  • Problem: During a stability study of a Pregabalin formulation buffered at pH 7.4, a new, growing peak is observed with a retention time shorter than the parent API.

  • Probable Cause: This is a classic sign of the formation of the lactam impurity, (R)-4-isobutyl-pyrrolidin-2-one. Neutral to alkaline pH accelerates this intramolecular cyclization.

  • Troubleshooting Workflow:

    A troubleshooting decision tree for an unexpected impurity.

    Solution Steps:

    • Verify pH: Confirm the pH of your sample. Buffers can lose their capacity over time or be improperly prepared.

    • Peak Identification: The most definitive step is to confirm the identity of the impurity. Use mass spectrometry (LC-MS) to check if the mass of the new peak corresponds to the lactam derivative. Alternatively, run a reference standard of the lactam impurity if available.

    • Corrective Action: If lactam formation is confirmed, the formulation is not providing adequate stability. The primary corrective action is to lower the pH of the formulation to the acidic range (pH 3-5), where Pregabalin is most stable.

    • Re-analysis: Conduct a new stability study with the pH-adjusted formulation to confirm that the degradation is mitigated.

Scenario 2: High variability in stability results between different batches of a drug product.
  • Problem: Batch-to-batch inconsistency is observed, with some batches showing acceptable stability while others fail specification for a specific degradant.

  • Probable Cause: This issue often points to a lack of robust control over the formulation's microenvironment. Potential causes include poor buffer capacity, interactions with excipients, or moisture content variation.

  • Solution Steps:

    • Check Buffer Capacity: Ensure the chosen buffer system has adequate capacity to maintain the target pH throughout the product's shelf life, accounting for any potential leaching from container closure systems.

    • Investigate Excipient Interactions: As mentioned, reducing sugars like lactose can react with Pregabalin.[12][13][14] Perform compatibility studies by creating binary mixtures of Pregabalin and each excipient and subjecting them to accelerated stability conditions.

    • Control Moisture Content: For solid dosage forms, residual moisture can create localized pH environments that accelerate degradation. Ensure consistent and controlled drying during manufacturing.

    • Review Manufacturing Process: Scrutinize the manufacturing process for any steps that could introduce variability in pH or moisture.

Experimental Protocols & Data

Protocol: Conducting a pH-Dependent Stability Study

This protocol outlines a typical experiment to characterize the stability of Pregabalin across a range of pH values.

1. Materials:

  • This compound (Pregabalin) API

  • Buffer Solutions: pH 2.0, 4.5, 7.4, and 9.0 (prepared using standard phosphate, citrate, or borate salts)

  • Water and Acetonitrile (HPLC Grade)

  • Calibrated HPLC system with UV or Mass Spec detector

  • Temperature-controlled incubator or water bath

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 1 mg/mL Pregabalin Stock in Water C Dilute Stock into each Buffer to 100 µg/mL A->C B Prepare pH Buffers (2.0, 4.5, 7.4, 9.0) B->C D Incubate all solutions at 60°C C->D E Withdraw Aliquots at T=0, 2, 6, 12, 24 hours D->E F Quench reaction (if needed) by acidifying sample E->F G Analyze samples via Stability-Indicating HPLC F->G H Calculate % Degradation vs. T=0 G->H I Plot Degradation vs. Time for each pH H->I

Workflow for a pH-dependent stability study of Pregabalin.

3. HPLC Method: A stability-indicating method is crucial. This is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.[15]

  • Column: C18, e.g., Inertsil ODS-3V (250 mm x 4.6 mm, 5µm).[15]

  • Mobile Phase: A gradient of phosphate buffer (e.g., pH 6.5) and acetonitrile is often effective.[15][16]

  • Detection: Since Pregabalin lacks a strong chromophore, UV detection at low wavelengths (~210 nm) is common.[16][17] Derivatization is another option for enhanced sensitivity.[18][19]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to prove it is specific, accurate, precise, and linear.

Data Presentation: Expected Degradation Trends

The results of a pH stability study can be summarized in a table to clearly illustrate the impact of pH on degradation.

Time (Hours)% Lactam Formed (pH 2.0)% Lactam Formed (pH 4.5)% Lactam Formed (pH 7.4)% Lactam Formed (pH 9.0)
0 < 0.05%< 0.05%< 0.05%< 0.05%
6 < 0.05%0.15%3.3%15.0%[2]
12 0.06%0.31%6.5%28.1%
24 0.11%0.65%12.8%> 45.0%
(Note: Data is representative and illustrates typical trends. The data point at 6 hours for pH 9.0 is based on a forced degradation study conducted at 80°C with 0.1N NaOH, highlighting the rapid degradation under alkaline conditions.)[2]

References

  • ICH Q1A(R2) Guideline Overview. An overview of the ICH Q1A(R2) guideline for stability testing of new drug substances and products. Slideshare.
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Official FDA adoption of the ICH guideline. ECA Academy.
  • Methods for the Analysis of Pregabalin Oral Solution. Technical document from USP describing analytical methods for Pregabalin and its impurities. USP's Emerging Standards.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. The official scientific guideline from the European Medicines Agency. European Medicines Agency (EMA).
  • Q1A (R2) A deep dive in Stability Studies. A video explanation of the ICH Q1A(R2) guideline. YouTube.
  • An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. A research paper detailing the mechanism of Pregabalin lactamization.
  • ICH Q1A(R2) Guideline Document. The full text of the ICH guideline on stability testing. ICH.
  • Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. A publication on developing an HPLC method for Pregabalin. IJARIIT.
  • Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. A research paper on the forced degradation behavior of Pregabalin. Semantic Scholar.
  • STRESS DEGRADATION BEHAVIOR OF PREGABALIN... An article detailing stress degradation studies on Pregabalin. International Journal of Pharmaceutical Sciences and Research.
  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. A study on using derivatization for HPLC analysis of Pregabalin impurities.
  • DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF PREGABALIN BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. A research paper on HPLC method development and stress testing of Pregabalin. International Journal of Pharmaceutical Sciences and Research.
  • HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. A paper describing a derivatization-based HPLC method for Pregabalin. Iranian Journal of Pharmaceutical Research.
  • Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. A study using HPTLC to analyze Pregabalin stability, noting significant degradation in alkaline conditions. TSI Journals.
  • Cost-Effective Isolation of a Process Impurity of Pregabalin. A paper describing analytical and preparative HPLC methods for Pregabalin and its impurities. PMC - NIH.
  • FDA Environmental Assessment for Lyrica (Pregabalin). An FDA document containing stability data under stress conditions.
  • development, validation & stress degradation studies of pregabalin by high performance liquid chromatography. A research paper on the stability of Pregabalin under various stress conditions.
  • Synthesis and characterization of pregabalin lactose conjugate degradation products. Abstract detailing the reaction between Pregabalin and lactose. Journal of Pharmaceutical and Biomedical Analysis.
  • method development, validation and stability indicating assay procedure of pregabalin by using rp - iajps. A study validating an HPLC method and noting degradation under various conditions. Indo American Journal of Pharmaceutical Sciences.
  • Oxidative degradation pathways of Pregabalin and identification of degradation products. A research article identifying multiple degradation impurities under oxidative stress. International Journal of Pharmaceutical Sciences and Research.
  • Public Assessment Report Scientific discussion Pregabaline Laurus. A regulatory document noting the pH-dependent solubility of Pregabalin.
  • Synthesis and characterization of pregabalin lactose conjugate degradation products. A research article available on ResearchGate detailing Maillard reactions.
  • Synthesis and characterization of pregabalin lactose conjugate degradation products. A publication detailing the formation of degradation products from the reaction of Pregabalin with lactose. ElectronicsAndBooks.

Sources

Optimizing storage conditions for (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimal Storage and Handling

Welcome to the technical support center for (R)-2-(Aminomethyl)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As there is limited publicly available stability data for this specific molecule, the recommendations provided are based on the known properties of structurally similar aminocarboxylic acids, such as Pregabalin, and general principles of chemical storage.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended temperature range is between 2-8°C for long-term storage.[1][2][3] Storage at controlled room temperature, between 20°C to 25°C (68°F to 77°F), is also acceptable for shorter periods.[4][5][6][7][8] It is crucial to keep the container tightly sealed to protect the compound from moisture and air, which can lead to degradation.[2][6]

Q2: My laboratory experiences temperature fluctuations. How critical is maintaining a constant temperature?

While minor fluctuations are generally tolerable within the 15°C to 30°C (59°F to 86°F) range for short durations, significant temperature swings should be avoided.[5][7][8] Temperature fluctuations can lead to condensation inside the container, introducing moisture and potentially accelerating degradation.[6] For long-term storage, a stable, refrigerated environment is highly recommended.

Q3: Is this compound sensitive to light?

Yes, compounds with similar structures can be light-sensitive.[9] To prevent potential photochemical degradation, it is best practice to store this compound in an opaque or amber-colored container in a dark location, such as a cabinet or refrigerator.[10]

Q4: What are the signs of degradation I should look for?

Visual signs of degradation can include a change in color, caking or clumping of the powder (indicating moisture absorption), or a noticeable odor.[6] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of impurity peaks and a decrease in the main compound's peak area.

Q5: Can I store this compound in a standard laboratory freezer?

Freezing is generally not recommended unless specific data for this compound suggests otherwise. For some aminocarboxylic acids, freezing can cause irreversible changes to the solid-state structure, potentially affecting its properties.[6]

Part 2: Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Powder has become clumpy or sticky. Moisture Absorption: The container may not have been sealed properly, or it was opened in a humid environment.Discard the affected lot if purity is critical. For future prevention, ensure the container is tightly sealed and consider storing it in a desiccator, especially in high-humidity environments. Using a desiccant pack inside the secondary container can also be beneficial.[6]
Discoloration of the compound is observed. Oxidation or Light Exposure: The compound may have been exposed to air or light for extended periods.If the compound has discolored, it is likely degraded. It is recommended to use a fresh, uncompromised lot. Always store the compound in a dark, tightly sealed container. For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results using the same batch. Non-homogeneity or Degradation: The compound may have degraded, or if it's a new batch, it may not be as pure as previous ones.Perform a purity check using a validated analytical method like HPLC. If degradation is confirmed, obtain a new batch and store it under the recommended optimal conditions.
Precipitation observed in a prepared solution. Low Solubility or Temperature Effects: The concentration of the solution may be too high for the chosen solvent, or the temperature may have dropped, reducing solubility.Gently warm the solution and sonicate to try and redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Prepare a new solution at a lower concentration.

Troubleshooting Workflow for Storage Issues

start Storage Issue Identified check_visual Visually Inspect Compound (Color, Texture) start->check_visual check_conditions Review Storage Conditions (Temp, Light, Humidity) check_visual->check_conditions No visual change analytical_test Perform Analytical Purity Test (e.g., HPLC) check_visual->analytical_test Visual change observed check_conditions->analytical_test degraded Degradation Confirmed analytical_test->degraded quarantine Quarantine Affected Batch degraded->quarantine Yes end_good Compound is Stable Continue Use degraded->end_good No new_batch Procure New Batch quarantine->new_batch review_storage Review and Correct Storage Protocols new_batch->review_storage end_bad Discard Degraded Compound review_storage->end_bad

Caption: Troubleshooting workflow for storage issues.

Part 3: Experimental Protocol for a Stability Study

This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H2O2)

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Photostability chamber and temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a buffer) to make a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid powder in an oven at 80°C for 48 hours. Also, subject an aliquot of the stock solution to the same conditions.

    • Photostability: Expose the solid powder and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the main compound.

    • Identify and quantify any major degradation products.

    • Determine the primary degradation pathways based on the results.

References

  • Mayo Clinic. (2025). Pregabalin (oral route) - Side effects & dosage.
  • National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem.
  • Bloom Tech. (2024). How Should Pregabalin Powder Be Stored?.
  • Novadoz Pharmaceuticals. (n.d.). Pregabalin Capsules, 25 mg, 50 mg, 75 mg, 100 mg, 150 mg, 200 mg, 225 mg, and 300 mg.
  • Solco Healthcare. (n.d.). Pregabalin Capsules.
  • National Center for Biotechnology Information. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid. PubChem.
  • LabSolutions. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.
  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals. EH&S.
  • University of Virginia. (n.d.). Practices for Proper Chemical Storage. Environmental Health & Safety.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • University of Waterloo. (2023). Chemical Storage Fact Sheet.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
  • Watson International. (n.d.). This compound-HCl CAS 132605-95-9.
  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. PubChem.
  • Nordic Biosite. (n.d.). (R)-2-(Aminomethyl)-4- methylpentanoic acid-HCl.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.

Sources

Technical Support Center: Method Development for Resolving Impurities in (R)-2-(Aminomethyl)-4-methylpentanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of (R)-2-(Aminomethyl)-4-methylpentanoic acid, commonly known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the impurity profiling of this widely used pharmaceutical compound.

Introduction: The Challenge of Pregabalin Impurity Analysis

Pregabalin is a γ-amino acid that lacks a significant chromophore, making its detection and the resolution of its impurities a non-trivial analytical task.[1][2] The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[3] Therefore, robust and reliable analytical methods are crucial for identifying, quantifying, and controlling these impurities to meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

This guide will walk you through common issues and frequently asked questions related to the development of High-Performance Liquid Chromatography (HPLC) methods for Pregabalin impurity analysis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues you might encounter. The troubleshooting process is visualized in the flowchart below.

dot

Caption: A logical workflow for troubleshooting common HPLC issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: My Pregabalin peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue, especially with polar compounds like Pregabalin. Here's a breakdown of potential causes and solutions:

  • Secondary Interactions: The primary amine group in Pregabalin can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For Pregabalin, a slightly acidic pH (e.g., pH 2.5-3.5) can protonate the amine, but a more effective approach is often to work at a mid-range pH (e.g., 6.5-7.0) where the silanol groups are less active.[2][5] Adding a competing base like triethylamine (TEA) to the mobile phase can also help by masking the active sites on the stationary phase.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.[7]

  • Column Contamination: Accumulation of strongly retained compounds on the column can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.[8]

Q2: I'm observing peak fronting for my main analyte peak. What should I investigate?

A2: Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Overload: Similar to tailing, injecting too high a concentration can cause fronting.

    • Solution: Dilute your sample.[7]

  • Column Void: A void or channel in the packed bed of the column can lead to peak fronting.

    • Solution: Check the column for any visible signs of a void at the inlet. If a void is suspected, the column may need to be replaced.[8]

Q3: My peaks are splitting into two or more smaller peaks. What's happening?

A3: Peak splitting can be caused by several factors:

  • Column Contamination: A blocked frit or contamination at the head of the column can cause the sample to be introduced unevenly.

    • Solution: Reverse flush the column (if the manufacturer's instructions permit) or replace the inlet frit.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[7]

Issue 2: Inconsistent Retention Times

Q4: The retention time of Pregabalin is drifting with each injection. How can I stabilize it?

A4: Drifting retention times can compromise the reliability of your method. Here's what to check:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before the start of the run.

    • Solution: Increase the column equilibration time between injections.[6] A good rule of thumb is to allow at least 10 column volumes of mobile phase to pass through the column.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the mobile phase over time can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents. If using a gradient, check the pump's proportioning valves for proper function.[8][9]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Issue 3: Poor Resolution of Impurities

Q5: I can't separate a known impurity from the main Pregabalin peak. What can I do to improve resolution?

A5: Achieving adequate resolution between Pregabalin and its impurities is critical. Here are some strategies:

  • Optimize Mobile Phase:

    • Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

    • pH: Adjusting the pH can alter the ionization state of both Pregabalin and its impurities, which can significantly impact their retention and selectivity.

  • Change Stationary Phase: If optimizing the mobile phase isn't sufficient, consider a column with a different selectivity. For polar compounds like Pregabalin, a polar-embedded or polar-endcapped C18 column might provide better separation than a standard C18 column.[8]

  • Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution method will likely be necessary to achieve good resolution for all peaks within a reasonable run time.[10]

Issue 4: Low Sensitivity or No Peak Detection

Q6: I'm having trouble detecting low-level impurities. How can I increase the sensitivity of my method?

A6: Due to its lack of a strong chromophore, detecting low levels of Pregabalin and its impurities can be challenging with standard UV detectors.

  • Derivatization: Pre-column or post-column derivatization with a UV-absorbing or fluorescent tag is a common approach to enhance sensitivity.[1][11][12] Reagents like 1-fluoro-2,4-dinitrobenzene (DNFB) or o-phthalaldehyde (OPA) can be used.[1][11][13]

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is a powerful technique for both sensitive detection and identification of impurities.[13][14][15]

    • Charged Aerosol Detection (CAD): CAD is a universal detector that provides a more uniform response for compounds lacking a chromophore.

  • Increase Sample Concentration: If possible, increasing the concentration of your sample can help in detecting low-level impurities, but be mindful of potential column overload.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related and degradation impurities of Pregabalin?

A1: Common impurities can arise from the synthesis process or degradation over time. These include:

  • (S)-3-(aminomethyl)-5-methylhexanoic acid isobutyl ester and isopropyl ester: Process-related impurities.[3]

  • 4-isobutylpyrrolidin-2-one (Pregabalin lactam): A common degradation product.[16][17][18][19]

  • 3-isobutylglutaric acid: A potential process impurity.[3]

  • (R)-(-)-3-(aminomethyl)-5-methylhexanoic acid (the R-enantiomer): The chiral impurity.[1][3]

Q2: How can I resolve the R-enantiomer of Pregabalin?

A2: Separating the R-enantiomer, which is considered a chiral impurity, requires a chiral separation technique.[1]

  • Chiral Stationary Phases (CSPs): HPLC columns with a chiral selector can directly separate the enantiomers.[13][14][15]

  • Chiral Derivatization: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1]

Q3: What are typical starting conditions for an HPLC method for Pregabalin impurity analysis?

A3: A good starting point for method development could be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate buffer (pH ~6.5) and acetonitrile.[2][5]

  • Detection: UV at a low wavelength (e.g., 210 nm) or a more universal detector like MS or CAD.[4][10]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25-30 °C.[2][4]

Q4: Where can I find official methods for Pregabalin analysis?

A4: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Pregabalin that include analytical methods for assay and impurity determination.[20]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust method for separating Pregabalin from its common impurities.

Chromatographic Conditions

ParameterCondition
Column Inertsil ODS-3V, C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Diammonium hydrogen phosphate buffer, pH adjusted to 6.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient See table below
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detector Wavelength 210 nm
Injection Volume 20 µL

Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
10955
255050
355050
40955
45955

Sample Preparation

  • Accurately weigh about 25 mg of the Pregabalin sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[10]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 1 hour.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration for HPLC analysis.

Visualization of Method Development Logic

dot

Method_Development_Logic start Define Analytical Goal: Resolve Pregabalin and Impurities lit_review Literature & Pharmacopeia Review (USP, EP) start->lit_review initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions method_optimization Method Optimization Loop initial_conditions->method_optimization resolution_check Check Resolution & Peak Shape method_optimization->resolution_check adjust_mp Adjust Mobile Phase (pH, Organic %) resolution_check->adjust_mp Not Acceptable validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) resolution_check->validation Acceptable adjust_mp->resolution_check change_column Change Column Chemistry adjust_mp->change_column No Improvement change_column->initial_conditions final_method Finalized Analytical Method validation->final_method

Caption: A flowchart illustrating the logical progression of HPLC method development.

References

  • Vertex AI Search. (n.d.). Why Pregabalin Impurity Profiling is Vital in Generic Drug Development.
  • United States Pharmacopeia. (2023, May 15). Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards.
  • Reddy, B. V., et al. (n.d.). Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC - NIH.
  • Wu, Y., et al. (n.d.). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
  • Chennuru, L. N., et al. (2016, November 19). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed Central.
  • ResearchGate. (2016, November 15). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.
  • (n.d.). HPLC Troubleshooting Guide.
  • Alentris Research Pvt. Ltd. (n.d.). Pregabalin USP Related Compound C.
  • (n.d.). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods.
  • SynZeal. (n.d.). Pregabalin USP Related Compound C | 61312-87-6.
  • Pharmace Research Laboratory. (n.d.). Pregabalin USP Related Compound C.
  • (2025, August 9). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
  • PubMed. (2016, November 19). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.
  • Semantic Scholar. (n.d.). Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method.
  • (2014, September 24). 0975-8232; P-ISSN: 2320-5148 International Journal of Pharmaceutical Sciences and Research 2241 IJPSR (2015), Vol. 6, Issue 6 (Review Article).
  • USP Store. (n.d.). Pregabalin Related Compound C (25 mg) (COLD SHIPMENT REQUIRED) (4-Isobutylpyrrolidin-2-one).
  • Sigma-Aldrich. (n.d.). Pregabalin Related Compound A USP Reference Standard.
  • Open Access Journals - Research and Reviews. (n.d.). RP HPLC method development of PREGABLIN in Bulk, Dosage Form and Validation Parameters.
  • (n.d.). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene.
  • TSI Journals. (n.d.). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms.
  • IJARIIT. (n.d.). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015, June 1). STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • ResearchGate. (2024, February 17). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES PRESENT IN NORTRIPTYLINE AND PREGABALIN COMBINED PHARMACEUTICAL DOSAGE FORMS.
  • ResearchGate. (2025, August 6). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
  • Kumar, K. S., et al. (n.d.). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. PMC - NIH.
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid | CAS 1018899-99-4.
  • Nordic Biosite. (n.d.). (R)-2-(Aminomethyl)-4- methylpentanoic acid-HCl.
  • United States Biological. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid - Data Sheet.
  • Watson International. (n.d.). This compound-HCl CAS 132605-95-9.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1.

Sources

Technical Support Center: Enhancing HPLC Resolution for (R)-2-(Aminomethyl)-4-methylpentanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid, widely known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic analysis of this compound.

Introduction

Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), presents unique challenges in HPLC analysis due to its lack of a significant chromophore, making UV detection difficult without derivatization.[1][2] Furthermore, as a chiral molecule, the separation of its active (S)-enantiomer from the less active (R)-enantiomer is often a critical requirement.[3] This guide will provide a structured approach to troubleshooting and enhancing resolution, ensuring robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is direct UV detection of Pregabalin challenging, and what are the common solutions?

A1: Pregabalin is an aliphatic agent with no significant chromophore, resulting in poor UV absorbance.[1] To overcome this, pre-column or post-column derivatization is typically employed to introduce a chromophoric or fluorophoric tag to the molecule. Common derivatizing agents include:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB): This reagent reacts with the primary amine group of Pregabalin, allowing for UV detection at around 360 nm.[4][5]

  • Fluorescamine: This reagent provides a fluorescent derivative, offering high sensitivity.[6]

  • o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form a fluorescent product.

  • Marfey's Reagent (FDAA): Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide is a chiral derivatizing agent used for the enantiomeric separation of amino acids and related compounds.[7]

Alternatively, detectors that do not rely on UV absorbance, such as Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), can be used for the direct analysis of Pregabalin.[2][8]

Q2: What are the key considerations for selecting an HPLC column for Pregabalin analysis?

A2: The choice of column depends on whether you are performing a simple assay or a chiral separation.

  • For Achiral (Assay) Analysis: A standard reversed-phase C8 or C18 column is typically suitable.[9] The choice between C8 and C18 will depend on the desired retention and selectivity. C18 columns offer higher hydrophobicity and retention, which can be beneficial for retaining the polar Pregabalin molecule, especially after derivatization.

  • For Chiral (Enantiomeric) Separation:

    • Chiral Stationary Phases (CSPs): Direct separation can be achieved using CSPs. Macrocyclic glycopeptide-based and zwitterionic chiral selectors have shown success in resolving Pregabalin enantiomers.[10][11][12]

    • Pre-column Derivatization with a Chiral Reagent: This involves reacting Pregabalin with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.[7]

Q3: How can I optimize the mobile phase for better resolution of Pregabalin?

A3: Mobile phase optimization is crucial for achieving good peak shape and resolution.

  • pH Control: The pH of the mobile phase is critical, especially for a zwitterionic compound like Pregabalin. Adjusting the pH can alter the ionization state of the molecule and influence its interaction with the stationary phase. A pH around 6.5-7.5 is often a good starting point for reversed-phase chromatography.[9][13]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. The type and concentration will affect retention time and selectivity. Gradient elution can be beneficial for separating complex mixtures.[14]

  • Buffer Selection: Phosphate and acetate buffers are commonly used to control pH. The buffer concentration should be sufficient to maintain a stable pH but not so high as to cause precipitation or system issues.[9][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your HPLC analysis of Pregabalin.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[15]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Pregabalin, it can exist in multiple ionic forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in poor peak shape.

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.[14] A guard column can help extend the life of your analytical column.[16]

Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

  • Pump Malfunction or Leaks: Inconsistent flow from the pump or leaks in the system will cause retention times to drift.

    • Solution: Check the pump for leaks, salt buildup, and listen for unusual noises. Ensure all fittings are secure.[17]

  • Mobile Phase Inconsistency: Improperly prepared or degassed mobile phase can lead to variability.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed before use. Using an online degasser is recommended.[17]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[17]

Issue 3: Low Resolution or Co-elution of Enantiomers

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The mobile phase composition may not be selective enough for the enantiomers.

    • Solution (for Chiral Columns): Fine-tune the mobile phase composition. For zwitterionic CSPs, adjusting the concentration of additives like formic acid and ammonium formate can significantly impact resolution.[3]

    • Solution (for Derivatized Samples): Optimize the mobile phase gradient and organic modifier to improve the separation of the diastereomers.

  • Inadequate Column Efficiency: The column may not have sufficient theoretical plates for the separation.

    • Solution: Consider using a longer column, a column with a smaller particle size (UPLC), or coupling two columns in series.[11]

Issue 4: Low Sensitivity or Poor Signal-to-Noise Ratio

Possible Causes & Solutions:

  • Incomplete Derivatization: If using a derivatization method, the reaction may not be going to completion.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time.[4]

  • Incorrect Detector Wavelength: The detector may not be set to the optimal wavelength for the derivatized analyte.

    • Solution: Determine the λmax of the derivatized Pregabalin and set the detector accordingly.

  • Detector Issues: A dirty flow cell or a failing lamp can lead to low sensitivity.

    • Solution: Clean the detector flow cell and check the lamp's performance.[14]

Experimental Protocols

Protocol 1: Pre-column Derivatization with FDNB

This protocol is adapted from a validated method for the determination of Pregabalin in pharmaceutical dosage forms.[4]

  • Standard Solution Preparation: Prepare a stock solution of Pregabalin in distilled water. Create a series of calibration standards by subsequent dilutions.[4]

  • Derivatizing Reagent: Prepare a 16 mM solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in acetonitrile. Caution: FDNB is a skin irritant and should be handled with care.[4]

  • Buffer Preparation: Prepare a 0.25 M borate buffer and adjust the pH to 8.2.[4]

  • Derivatization Procedure:

    • In a test tube, mix 500 µL of the Pregabalin standard or sample solution, 500 µL of borate buffer, and 75 µL of the FDNB reagent.

    • Add 2 mL of acetonitrile and vortex the mixture for 5 seconds.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution to room temperature and add 75 µL of 1 M HCl.

    • Inject 20 µL of the final solution into the HPLC system.[4]

Protocol 2: Direct Enantiomeric Separation using a Chiral Stationary Phase

This protocol is based on a method developed for the direct resolution of Pregabalin enantiomers on a CHIRALPAK ZWIX(+) column.[10]

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.).

  • Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in methanol/water (96/4, v/v).

  • Flow Rate: As per column manufacturer's recommendation, typically 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Mass Spectrometry (MS) or UV at a low wavelength (e.g., 210 nm).[3][10]

Data Presentation

Table 1: Comparison of HPLC Methods for Pregabalin Analysis

MethodColumnMobile PhaseDetectionLinearity RangeLOQ
Derivatization with FDNBNova-Pak C18Acetonitrile:50 mM Sodium Dihydrogen Phosphate (pH 2.5) (60:40, v/v)UV at 360 nm1-100 µg/mL1.00 µg/mL
Direct Chiral SeparationCHIRALPAK ZWIX(+)5 mM Ammonium Formate + 5 mM Formic Acid in MeOH/Water (96/4, v/v)MS-5 ng/mL
Direct Chiral SeparationCHIRALPAK ZWIX(+)Optimized for UVUV-6 µg/mL

Data compiled from multiple sources.[4][10][12]

Visualizations

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Poor_Resolution Poor Resolution / Co-elution Check_Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Poor_Resolution->Check_Mobile_Phase Start Here Bad_Peak_Shape Bad Peak Shape Bad_Peak_Shape->Check_Mobile_Phase Retention_Shift Retention Time Shift Check_System Verify System Parameters (Flow Rate, Temp, Leaks) Retention_Shift->Check_System Check_Column Inspect Column (Contamination, Age, Type) Check_Mobile_Phase->Check_Column If no improvement Check_Column->Check_System If no improvement Optimize_Method Optimize Method (Gradient, Additives) Check_System->Optimize_Method If no improvement Resolved_Peaks Resolved Peaks Optimize_Method->Resolved_Peaks Successful

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Method Validation

All analytical methods developed for pharmaceutical analysis must be validated according to ICH guidelines (Q2(R2)).[18][19][20] This ensures the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A comprehensive validation protocol should be established and followed, with all results documented in a validation report.[18][22][23]

References

  • Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhaniha, R. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(13), 7332-7334. [Link]
  • Jadhav, A. S., Pathare, D. B., Shingare, M. S. (2013). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Journal of Pharmaceutical Analysis, 3(3), 204-208. [Link]
  • Narayana, L., Thirupathi, G., Ramakrishna, S., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of Chromatographic Science, 49(6), 444-448. [Link]
  • AMSbiopharma. (2025).
  • Sowjanya, P., et al. (2016). RP HPLC method development of PREGABLIN in Bulk, Dosage Form and Validation Parameters. Research & Reviews: Journal of Hospital and Clinical Pharmacy, 2(4). [Link]
  • Radwan, R. A., et al. (2020). New Method Development for Pregabalin Detection in Human Plasma by HPLC-DAD. Journal of Pharmaceutical and Applied Chemistry, 6(3), 61-66. [Link]
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Souri, E., et al. (2013). Determination of Pregabalin by HPLC with precolumn derivatization using 1-fluoro-2,4-dinitrobenzene.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Patel, S., & Patel, N. J. (2023). DEVELOPMENT AND VALIDATION OF NOVEL RP- HPLC METHOD FOR SIMULTANEOUS ANALYSIS OF PREGABALIN AND DULOXETINE IN SYNTHETIC MIXTURE. International Journal of Pharmaceutical Sciences and Research, 14(11), 1000-1008. [Link]
  • IntuitionLabs. (2024). ICH Q2(R2)
  • Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies.
  • Narayana, L., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed. [Link]
  • Narayana, L., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.
  • Souri, E., et al. (2014). Rapid High-Performance Liquid Chromatography Method for Determination of Pregabalin in a Pharmaceutical Dosage Form Following Derivatization with Fluorescamine.
  • Jourdil, N., et al. (2013). Pregabalin Determination in Hair by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(7), 423-426. [Link]
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
  • Nirogi, R., et al. (2009). Determination of pregabalin in human plasma using LC-MS-MS.
  • Shah, J., et al. (2017). An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications. Therapeutic Drug Monitoring, 39(6), 667-676. [Link]
  • Watson International. (n.d.). This compound-HCl CAS 132605-95-9. [Link]
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
  • Khan, I. U., et al. (2014). Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form.
  • SIELC Technologies. (n.d.). Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column. [Link]
  • San-Juan, F., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
  • Ukey, K. (2025). A Comprehensive Review on HPLC: Principle, Instrumentation, and Applications. International Journal of Scientific Research and Technology, 2(6), 270-286. [Link]
  • Alt, H. M., et al. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID.

Sources

Technical Support Center: Stereochemical Integrity in (R)-2-(Aminomethyl)-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid, the active pharmaceutical ingredient also known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in its synthesis: the prevention of epimerization at the C3 stereocenter. Maintaining the desired (R)-configuration is paramount, as the pharmacological activity resides solely in this enantiomer.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stereochemical purity of your final product.

Troubleshooting Guide: Diagnosing and Correcting Epimerization

This section addresses common issues encountered during synthesis that can lead to a loss of enantiomeric purity.

Problem 1: High percentage of the undesired (S)-epimer detected in the final product after a Hofmann rearrangement route.

  • Question: My final analysis shows significant contamination with the (R)-enantiomer (the inactive form). My synthesis involves the resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid followed by a Hofmann rearrangement. Where could the epimerization be occurring?

  • Answer: While the Hofmann rearrangement itself (conversion of the R-amide to the S-amine) is generally stereoretentive, the steps surrounding it can introduce epimerization. The primary suspect is the basic conditions used during the rearrangement. If a strong base is used at elevated temperatures for a prolonged period, it can abstract the proton at the C3 position (alpha to the carboxyl group), leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization.

    • Solution:

      • Reagent Choice: Instead of traditional bromine in sodium hydroxide, consider using milder Hofmann reagents. Sodium hypochlorite (NaOCl) in a controlled pH environment is a common industrial alternative that can reduce the harshness of the basic conditions.[2]

      • Temperature Control: Maintain strict temperature control throughout the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Initial addition of the reagent should be done at low temperatures (e.g., 0-5°C), followed by a carefully controlled warming period.[3]

      • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed.

      • Workup: Acidify the reaction mixture promptly but carefully during workup to neutralize the base and prevent further enolization.

Problem 2: Loss of stereochemical purity after removing a chiral auxiliary.

  • Question: I'm using an Evans' oxazolidinone chiral auxiliary for an asymmetric alkylation to set the stereocenter. The diastereomeric excess (d.e.) after alkylation is excellent (>99%), but the enantiomeric excess (e.e.) of my final product is significantly lower. Why is this happening?

  • Answer: The weak point is often the hydrolysis step to remove the auxiliary. The use of harsh hydrolytic conditions (e.g., strong acid or base at high temperatures) can cause epimerization of the newly formed stereocenter, which is alpha to the carbonyl group of the acid.

    • Solution:

      • Mild Hydrolysis Conditions: The standard and highly effective method for removing Evans' auxiliaries with minimal risk of epimerization is using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).[4] This reaction is typically performed at low temperatures (e.g., -5°C to 0°C) in a THF/water solvent system.[4]

      • Avoid Strong Bases: Do not use methods like saponification with NaOH or KOH at reflux, as these conditions are highly prone to causing epimerization. The combination of strong base and high thermal energy provides ideal conditions for enolate formation and racemization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization in this synthesis? A1: Epimerization at the key stereocenter (C3) almost always proceeds through the formation of a planar enolate or a similar achiral intermediate. This occurs when a proton on the stereogenic carbon, which is alpha to a carbonyl group (like a carboxylic acid, ester, or amide), is removed by a base. The resulting sp2-hybridized carbon is planar, erasing the stereochemical information. When this intermediate is reprotonated, it can happen from either side, leading to a mixture of (R) and (S) enantiomers.

dot graph EpimerizationMechanism { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes R_Isomer [label="(R)-Isomer\n(Tetrahedral, Chiral)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate Intermediate\n(Achiral)", pos="2.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Isomer [label="(S)-Isomer\n(Tetrahedral, Chiral)", pos="5,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻)", pos="1,-1!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proton [label="H⁺", pos="4,-1!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges R_Isomer -> Enolate [label="- H⁺ (Deprotonation)", color="#EA4335"]; Enolate -> S_Isomer [label="+ H⁺ (Reprotonation)", color="#34A853"]; Enolate -> R_Isomer [label="+ H⁺ (Reprotonation)", color="#34A853"]; Base -> R_Isomer [style=invis]; Proton -> Enolate [style=invis]; } dot Caption: Mechanism of base-catalyzed epimerization.

Q2: Are there synthetic strategies that completely avoid the risk of epimerization? A2: Yes, several modern approaches establish the stereocenter in a way that is less prone to subsequent epimerization.

  • Enzymatic Kinetic Resolution: This is a highly effective method where an enzyme, typically a lipase or esterase, selectively reacts with one enantiomer of a racemic mixture.[5][6] For example, a lipase can selectively hydrolyze the ester of one enantiomer of a precursor like 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), leaving the desired enantiomer untouched and allowing for separation.[7] Since these reactions are run under mild physiological conditions (neutral pH, room temperature), the risk of chemical epimerization is virtually eliminated.[7]

  • Asymmetric Hydrogenation: Another powerful technique involves the asymmetric hydrogenation of a prochiral olefin precursor using a chiral catalyst, such as a Rhodium-DuPHOS complex.[8][9] This directly generates the desired enantiomer with high e.e. The subsequent reduction of the nitrile to the amine does not affect the already established stereocenter.[8]

Q3: How does a chiral auxiliary, like an Evans' oxazolidinone, prevent epimerization during the alkylation step? A3: A chiral auxiliary works by creating a rigid, sterically-defined environment around the reaction center. When the enolate is formed from the N-acylated oxazolidinone, the bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the planar enolate.[1][4] Consequently, the incoming electrophile (e.g., benzyl bromoacetate) can only approach from the less hindered face, leading to the formation of one diastereomer with very high selectivity.[4] The stereocenter is thus set with high fidelity.

Recommended Protocols & Methodologies

Protocol 1: Evans' Asymmetric Alkylation & Auxiliary Removal

This protocol is a reliable method for establishing the C3 stereocenter with high diastereoselectivity.[4]

Part A: Asymmetric Alkylation

  • Enolate Formation: Dissolve the N-acyl oxazolidinone starting material (e.g., (4R,5S)-4-methyl-5-phenyl-3-(3-methylbutanoyl)oxazolidin-2-one) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (N2 or Ar).

  • Add a strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS) dropwise. Stir for 30-60 minutes at -78°C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromoacetate) dropwise to the cold enolate solution. Maintain the temperature at -78°C.

  • Monitoring: Stir the reaction at -78°C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) while the solution is still cold.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired diastereomer can often be purified by recrystallization to achieve >99% d.e.[4]

Part B: Chiral Auxiliary Removal (LiOOH Hydrolysis)

  • Dissolution: Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H2O2) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH). Caution: Exothermic reaction.

  • Reaction: Stir the mixture vigorously at 0°C for 3-5 hours.

  • Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3) to destroy excess peroxide.

  • Isolation: Acidify the mixture to pH ~2 with HCl. Extract the desired carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer for reuse. This method ensures the hydrolysis occurs without epimerization of the newly formed stereocenter.[4]

// Nodes Start [label="N-Acyl\nOxazolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="LiHMDS, THF\n-78°C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="Add Electrophile\n(e.g., Benzyl Bromoacetate)\n-78°C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Aux [label="Alkylated Product\n(High d.e.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="LiOH, H₂O₂\nTHF/H₂O, 0°C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Acid [label="Chiral Carboxylic Acid\n(High e.e.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aux_Recovery [label="Recovered\nChiral Auxiliary", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label=" 1. Deprotonation "]; Enolate -> Alkylation [label=" 2. Alkylation "]; Alkylation -> Product_Aux [label=" 3. Quench & Purify "]; Product_Aux -> Hydrolysis [label=" 4. Hydrolysis "]; Hydrolysis -> Final_Acid [label=" 5. Isolate Product "]; Hydrolysis -> Aux_Recovery [label=" 6. Recover Auxiliary "]; } dot Caption: Workflow for Asymmetric Alkylation and Auxiliary Removal.

Data Summary: Comparison of Synthetic Strategies

The choice of synthetic route has a significant impact on the final enantiomeric purity and overall efficiency.

Synthetic StrategyKey Reagent/StepTypical e.e. (%)Key AdvantagesMajor Disadvantages
Classical Resolution Chiral resolving agent (e.g., (R)-phenylethylamine)>99% after recrystallizationSimple, well-established technique.Theoretical max yield of 50%; requires tedious recrystallizations.[10][11]
Chiral Auxiliary Evans' oxazolidinone>99%High stereoselectivity; reliable.Stoichiometric use of expensive auxiliary; additional protection/deprotection steps.[4][11]
Asymmetric Hydrogenation Chiral Rh-phosphine catalyst (e.g., Me-DuPHOS)>90-99%Catalytic use of chiral agent; high efficiency.Requires specialized high-pressure equipment; catalyst can be expensive.[8][9]
Enzymatic Resolution Lipase or Esterase>95-99%Extremely high selectivity; green chemistry (mild conditions).[7][12]Requires screening for optimal enzyme; can be sensitive to substrate concentration.[7]

This guide provides a foundational framework for diagnosing and preventing epimerization during the synthesis of this compound. By understanding the underlying mechanisms and implementing robust process controls, researchers can consistently achieve high stereochemical purity in their final product.

References

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (2018). National Institutes of Health (NIH). [Link]
  • The use of enzymatic resolution for the preparation of intermediates of pregabalin. (2007).
  • Process for the preparation of pregabalin. (2015).
  • The use of enzymatic resolution for the preparation of intermediates of pregabalin. (2009).
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). National Institutes of Health (NIH). [Link]
  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. (2018). TSI Journals. [Link]
  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. (2021).
  • Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. (2013). PubMed. [Link]
  • Preparation method for asymmetric synthesis of pregabalin. (2014).
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013).
  • Asymmetric synthesis of pregabalin. (2003).
  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. (2018). TSI Journals. [Link]
  • Synthesis method of pregabalin. (2014).
  • Process for the preparation of pregabalin. (2012).
  • Process for the synthesis of pregabalin. (2011).
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2020). National Institutes of Health (NIH). [Link]
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019).
  • Recent Development in the Synthesis of Pregabalin. (2012).
  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2010). ARKIVOC. [Link]
  • Study On Synthesis Of Pregabalin. (2020). Globe Thesis. [Link]

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Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Purity of (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug often exhibit significant differences in pharmacology, toxicology, and metabolic pathways. Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and neuropathic pain agent. Its therapeutic activity resides almost exclusively in the (S)-enantiomer, which is approximately 10 times more active than its distomer, (R)-2-(aminomethyl)-4-methylpentanoic acid (hereafter referred to as (R)-Pregabalin).[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of the API, treating the (R)-enantiomer as a process-related impurity. This guide provides a comprehensive comparison of the primary analytical strategies for quantifying (R)-Pregabalin, offering field-proven insights into method selection, experimental design, and data interpretation for researchers and drug development professionals.

The Analytical Challenge: Why Enantiomeric Purity Matters

(R)-Pregabalin and (S)-Pregabalin are physically and chemically identical in an achiral environment, making their separation non-trivial. The core analytical challenge stems from two key molecular features:

  • Chirality: The presence of a single stereogenic center necessitates a chiral-selective analytical technique to differentiate the enantiomers.

  • Lack of a Strong Chromophore: As a γ-amino acid, Pregabalin lacks a UV-absorbing aromatic ring or conjugated system, complicating detection by standard UV-Vis spectrophotometry, a workhorse of HPLC analysis.[2][3]

Therefore, a successful method must incorporate a strategy to both induce enantioselectivity and ensure sensitive detection. This guide will compare the two predominant approaches: indirect analysis via chiral derivatization and direct analysis using chiral stationary phases. A third, spectroscopic approach using NMR, will also be discussed as a complementary technique.

Comparative Analysis of Methodologies

The choice of analytical method is a critical decision driven by factors such as required sensitivity, sample throughput, available instrumentation, and the specific application (e.g., process control, final product release, or bioanalysis).

Methodology Principle Advantages Disadvantages Typical LOQ
Indirect HPLC (Chiral Derivatization) Enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[4]- High sensitivity and specificity.- Utilizes robust and common achiral columns (e.g., C18).- CDA often adds a strong chromophore, enhancing UV detection.[5]- Well-established and validated (basis for USP method).[6]- Requires an additional reaction step, increasing sample preparation time.- Potential for kinetic resolution or side reactions.- CDA must be enantiomerically pure.~0.01 - 0.2 µg/mL[2][7]
Direct HPLC (Chiral Stationary Phase) Enantiomers are separated directly on an HPLC column containing a chiral selector immobilized on the stationary phase (CSP). Separation occurs due to differential transient diastereomeric complex formation between the enantiomers and the CSP.[8]- Simple, direct injection method (minimal sample prep).- Avoids potential derivatization artifacts.- Often compatible with mass spectrometry (MS) for high-confidence peak identification.[9]- CSPs are generally more expensive and less robust than achiral columns.- Method development can be more complex (screening of columns and mobile phases).- May have lower sensitivity with UV detection due to the analyte's poor chromophore.[8]~5 ng/mL (with MS detection)[8]
NMR Spectroscopy (Chiral Solvating Agent) A chiral solvating agent (CSA) is added to the sample, forming transient diastereomeric complexes. This results in separate, resolvable signals for each enantiomer in the NMR spectrum, allowing for direct quantification by integration.[10]- Non-destructive analysis.- Provides absolute structural information.- No chromatographic separation needed.- Simple sample preparation (mix and measure).[11]- Relatively low sensitivity compared to HPLC.- Requires higher analyte concentration.- Chiral solvating agents can be expensive.- Potential for peak overlap with complex samples.>1% of the minor component[10]

Experimental Protocols & Methodologies

Gold Standard: Indirect HPLC with Pre-column Derivatization

This approach, forming the basis of the United States Pharmacopeia (USP) monograph for Pregabalin enantiomeric purity, is the most widely adopted method in quality control settings.[6] The key is the conversion of the enantiomers into diastereomers with distinct chromatographic properties.

Causality Behind the Choice: The use of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA, a variant of Marfey's Reagent) is strategic.[2][7] It is an enantiomerically pure L-amino acid derivative. When it reacts with the primary amine of (R)- and (S)-Pregabalin, it forms L-D and L-S diastereomeric pairs, respectively. These diastereomers are no longer mirror images and can be separated on a standard achiral reversed-phase column. Furthermore, the 2,4-dinitrophenyl group is a potent chromophore, allowing for sensitive UV detection around 340 nm.[2][5]

Workflow: Indirect (Derivatization) HPLC Method

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result A Sample containing (R)- and (S)-Pregabalin B Add Chiral Derivatizing Agent (e.g., FDAA in Acetone) A->B C Incubate in Borate Buffer (e.g., 60°C, 1 hr) B->C D Quench Reaction (e.g., Phosphoric Acid) C->D E Inject Diastereomer Mixture D->E F Separate on Achiral Column (e.g., C18) E->F G Detect via UV (e.g., 340 nm) F->G H Quantify Peak Areas G->H I Separated Diastereomers (FDAA-(S)-PGB, FDAA-(R)-PGB) H->I J Calculate % (R)-Enantiomer I->J

Caption: Workflow for enantiomeric purity determination via chiral derivatization.

Step-by-Step Protocol: USP-based FDAA Derivatization

  • Solution Preparation:

    • Borate Buffer: Prepare a 0.1 M sodium borate solution and adjust the pH to 9.0 with sodium hydroxide.

    • Derivatizing Reagent: Prepare a solution of 10 mg/mL Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) in acetone.

    • Sample Solution: Accurately weigh and dissolve the Pregabalin sample in Borate Buffer to a final concentration of approximately 2 mg/mL.

    • Resolution Solution: Prepare a solution containing both (S)-Pregabalin and a small, known amount of (R)-Pregabalin (e.g., 0.5%) to verify system suitability.

  • Derivatization Procedure:

    • To 1.0 mL of the Sample Solution, add 2.0 mL of the Derivatizing Reagent.

    • Vortex the mixture and incubate in a water bath at 60°C for 60 minutes.

    • After incubation, cool the solution to room temperature.

    • Add 100 µL of 2 M phosphoric acid to stop the reaction.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Eclipse Plus C18).[6]

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

    • Flow Rate: 1.0 - 2.0 mL/min.[2][6]

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.[2]

    • Injection Volume: 20 µL.

  • System Suitability (Self-Validation):

    • Inject the Resolution Solution.

    • The resolution between the diastereomer peaks (FDAA-(S)-Pregabalin and FDAA-(R)-Pregabalin) must be not less than 3.0.[6]

    • The signal-to-noise ratio for the (R)-enantiomer peak must be not less than 10.[6]

  • Quantification:

    • Calculate the percentage of the (R)-enantiomer using the peak area response: % (R)-Enantiomer = (Area of (R)-Peak / (Area of (R)-Peak + Area of (S)-Peak)) * 100

A Modern Alternative: Direct Chiral HPLC-MS

This method circumvents derivatization by employing a stationary phase that is itself chiral. The separation is based on the differential strength of non-covalent interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the enantiomers and the chiral selector.

Causality Behind the Choice: Zwitterionic chiral stationary phases (CSPs) have proven effective for the direct resolution of amino acids like Pregabalin.[8][12] These CSPs contain both positive and negative charges, enabling strong ionic interactions with the zwitterionic analyte. The chiral selector, often derived from cinchona alkaloids, provides the necessary stereospecific interactions to resolve the enantiomers.[8] Coupling with mass spectrometry (MS) is highly advantageous here; it provides definitive peak identification based on mass-to-charge ratio and overcomes the sensitivity limitations of UV detection.[9]

Workflow: Direct Chiral HPLC Method

G A Sample containing (R)- and (S)-Pregabalin B Inject Directly A->B C Separate on Chiral Column (e.g., Zwitterionic CSP) B->C D Detect via MS or UV C->D E Quantify Peak Areas D->E F Separated Enantiomers ((R)-PGB, (S)-PGB) E->F G Calculate % (R)-Enantiomer F->G

Caption: Workflow for enantiomeric purity determination via direct chiral HPLC.

Step-by-Step Protocol: Direct Analysis on a Zwitterionic CSP

  • Solution Preparation:

    • Mobile Phase: A typical mobile phase for MS compatibility consists of an organic solvent (e.g., methanol) with volatile additives like ammonium formate and formic acid (e.g., 5 mM each in 96:4 Methanol/Water).[8]

    • Sample Solution: Dissolve the Pregabalin sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • HPLC System: HPLC or UHPLC coupled to a Mass Spectrometer (e.g., QQQ or Q-TOF).

    • Column: Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+), 150 mm x 3.0 mm).[8]

    • Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in Methanol/Water (96/4, v/v).[8]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.[8]

    • Detection: Mass Spectrometry in positive ion mode, monitoring the [M+H]+ ion for Pregabalin.

    • Injection Volume: 5 µL.

  • System Suitability (Self-Validation):

    • Inject a sample spiked with a known low level (e.g., 0.15%) of the (R)-enantiomer to confirm baseline resolution (Rs > 1.5) and adequate detection.[8]

    • Verify retention time and peak area precision over multiple injections.

Conclusion and Recommendations

For routine quality control and regulatory submissions, the indirect HPLC method with FDAA derivatization remains the benchmark. Its robustness, high sensitivity with standard UV detectors, and foundation in pharmacopeial methods make it a trustworthy and reliable choice.[2][6] The protocol is well-defined, and its self-validating system suitability checks ensure data integrity.

The direct chiral HPLC-MS method represents a more modern, streamlined alternative. It is particularly powerful in a research and development context for its speed (minimal sample prep) and the high confidence afforded by mass spectrometric detection.[8][9] As zwitterionic and other advanced CSPs become more widespread, this approach may see broader adoption in routine analysis, especially in labs equipped with LC-MS instrumentation.

Finally, NMR spectroscopy serves as an invaluable orthogonal technique. While not typically used for trace-level quantification, it is an excellent tool for confirming the identity of the enantiomers and for accurately determining the enantiomeric ratio in bulk materials or enriched samples without the need for chromatographic separation.[10][13]

The optimal method selection depends on the specific analytical context. By understanding the causality behind each technique's design and performance, researchers can confidently choose and implement the most appropriate strategy to ensure the stereochemical purity and safety of Pregabalin.

References

  • Zhang, Y., Holliman, C., Tang, D., Fast, D., & Michael, S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies.
  • Pell, R., Gbonjubola, A., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]
  • Kostic, N., Dotsikas, Y., & Malenović, A. (2014). Critical review on the analytical methods for the determination of zwitterionic antiepileptic drugs-Vigabatrin, Pregabalin, and Gabapentin - In bulk and formulations.
  • Ye, J., Li, G., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Lee, K. C., & Kim, K. H. (2010). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 12(9), 1992-1995. [Link]
  • Li, G., & Ye, J. (2007). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Organic Letters, 9(7), 1165-1167. [Link]
  • Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC.
  • Jahaj, B. L., et al. (2006). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Liquid Chromatography & Related Technologies, 29(13), 1897-1906. [Link]
  • Pell, R., Gbonjubola, A., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed. [Link]
  • Li, G., & Ye, J. (2007). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • Ye, J., Li, G., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25457-25464. [Link]
  • Nagar, A., Jain, P., et al. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutical Methods, 13(1), 26-39. [Link]
  • Jahaj, B. L., et al. (2006). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
  • V.R., S., Annapurna, M., & A, J. (2012). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences, 74(1), 75-79. [Link]
  • Rybalkin, A. Y., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Reddy, B., et al. (2015). A Validated Stability-Indicating UPLC Method for Pregabalin and Its Impurities. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2252. [Link]
  • Nagar, A., Jain, P., et al. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods.
  • Journal of Chemical Health Risks. (2023). Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. [Link]
  • Zhang, S., Chen, X., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 36(6), 1208-1212. [Link]
  • Al-Majed, A. R. (2011). A novel method for spectrophotometric determination of pregabalin in pure form and in capsules.
  • Pell, R., Gbonjubola, A., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.
  • LibreTexts. (2021). 19.4: Enantiomeric Purity. Chemistry LibreTexts. [Link]
  • Salsbury, J. S., & Wist, A. D. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
  • Watson International. (n.d.). This compound-HCl.

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A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-(Aminomethyl)-4-methylpentanoic acid is the unwanted enantiomer, or distomer, of the active pharmaceutical ingredient (API) (S)-Pregabalin. The therapeutic efficacy of Pregabalin, a widely used anticonvulsant and neuropathic pain agent, is solely attributed to the (S)-enantiomer. Consequently, regulatory bodies mandate strict control over the (R)-enantiomer, treating it as a chiral impurity. Ensuring the enantiomeric purity of Pregabalin is paramount for drug safety and quality, necessitating robust, validated analytical methods.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the quantification of the (R)-Pregabalin impurity. It offers a detailed, field-tested validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, designed to ensure scientific integrity and regulatory compliance.

Part 1: Comparative Analysis of Chiral HPLC Methodologies

The primary challenge in analyzing Pregabalin enantiomers is their lack of a significant UV chromophore. This necessitates specialized analytical strategies to achieve the required sensitivity and selectivity. Two principal approaches dominate the field:

  • Indirect Method (Pre-column Derivatization): This widely adopted technique involves reacting the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C8 or C18). A key advantage is the introduction of a strong chromophore, significantly enhancing detection sensitivity.[1][2][3]

  • Direct Method (Chiral Stationary Phase): This approach utilizes a column packed with a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. While conceptually simpler by avoiding a separate derivatization step, this method can require more extensive method development to achieve adequate resolution and may offer lower sensitivity compared to derivatization techniques.[4][5]

The choice between these methods depends on available instrumentation, desired sensitivity, and sample matrix complexity. For quality control in a manufacturing environment, the robustness and high sensitivity of a validated pre-column derivatization method are often preferred.

Comparison of Reported HPLC Methods

The following table summarizes key parameters from published methods, highlighting the differences in approach.

ParameterMethod 1: Pre-column Derivatization[1][2][6]Method 2: Direct Chiral Separation[4][7]
Principle Formation of diastereomers using a chiral derivatizing agent.Direct enantiomeric resolution on a Chiral Stationary Phase (CSP).
Derivatizing Agent Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA or Marfey's Reagent)None
Stationary Phase Inertsil ODS (C18), 5 µm, 250 mm x 4.6 mmCHIRALPAK ZWIX (Zwitterionic selector), 3 µm
Mobile Phase Acetonitrile / Phosphoric acid bufferMethanol / Water with additives (e.g., formic acid, ammonium formate)
Detection UV at ~340 nmUV or Mass Spectrometry (MS)
Key Advantage High sensitivity due to the introduced chromophore; uses standard HPLC columns.Simpler sample preparation; avoids derivatization reaction variables.
Key Consideration Requires optimization and control of the derivatization reaction.CSPs can be more expensive and less robust than standard C18 columns.

Part 2: A Validated Experimental Protocol for Enantiomeric Purity

This section details a robust, validated HPLC method based on the pre-column derivatization approach, which offers superior sensitivity for quantifying the (R)-enantiomer at impurity levels. The causality behind each choice is explained to provide a deeper understanding of the method's mechanics.

Diagram of the HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Pregabalin API Sample Dissolve Dissolve in Diluent (e.g., Water) Sample->Dissolve Standard Weigh (R/S)-Pregabalin Reference Standard Standard->Dissolve Deriv Derivatization Reaction: + FDAA Reagent + Borate Buffer + Heat (e.g., 60°C) Dissolve->Deriv Inject Inject Derivatized Sample (20 µL) Deriv->Inject Transfer to Vial Column Separation on C18 Column Inject->Column Detect UV Detection (340 nm) Column->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify (R)-Isomer (% Area) Integrate->Quantify

Caption: Workflow for (R)-Pregabalin analysis via pre-column derivatization.

Reagents and Materials
  • Pregabalin Reference Standards: (S)-Pregabalin and Racemic (R/S)-Pregabalin.

  • Derivatizing Reagent: Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA).

  • Solvents: HPLC grade Acetonitrile, Methanol, and purified water.

  • Buffers: Borate buffer, Phosphate buffer.

  • HPLC Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic System
  • HPLC System: A gradient-capable HPLC with a UV or Photodiode Array (PDA) detector.

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 20 µL.

Rationale: A C18 column is chosen for its robustness and excellent resolving power for the non-polar FDAA-derivatized diastereomers. A buffered mobile phase is essential to maintain a consistent pH, which ensures reproducible ionization states of any residual silanols on the column and the analytes themselves, leading to stable retention times. UV detection at 340 nm corresponds to the maximum absorbance of the dinitrophenyl chromophore introduced by the FDAA reagent, maximizing signal intensity.[1]

Preparation of Solutions
  • Standard Solution (for System Suitability): Prepare a solution containing both (S)-Pregabalin and a small, known percentage (e.g., 0.5%) of (R)-Pregabalin. This is often achieved by dissolving the racemate.

  • Sample Solution: Accurately weigh and dissolve the Pregabalin API sample in the chosen diluent.

  • Derivatization Procedure: To a specific volume of the standard or sample solution, add borate buffer (to maintain alkaline pH for the reaction) and an acetone solution of FDAA. Vortex and heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction. After cooling, neutralize with a weak acid and inject into the HPLC system.

Part 3: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[8][9][10] For quantifying the (R)-enantiomer as an impurity, the validation must adhere to the criteria outlined in ICH Q2(R1) and USP General Chapter <1225>.[8][9][11]

Diagram of the Method Validation Process

Validation_Process Start Define Analytical Procedure Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Report Validation Report Specificity->Report Limits LOD & LOQ Linearity->Limits Linearity->Report Accuracy->Report Robustness Robustness Precision->Robustness Precision->Report Limits->Report Robustness->Report

Caption: Logical flow for the validation of an analytical impurity method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. For this method, it means ensuring the peak for the (R)-Pregabalin derivative is free from interference.

  • Procedure:

    • Inject a blank (diluent + derivatizing agent).

    • Inject a solution of (S)-Pregabalin (API).

    • Inject a solution of racemic Pregabalin.

    • Spike the API sample with known impurities and potential degradants and analyze.

  • Acceptance Criteria:

    • The blank and API solutions should show no peak at the retention time of the (R)-enantiomer derivative.

    • The resolution between the (S) and (R) derivative peaks in the racemic solution must be > 2.0.

    • Peak purity analysis (using a PDA detector) should pass for the (R)-enantiomer peak in spiked samples.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the (R)-enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.225%).

  • Acceptance Criteria: The correlation coefficient (R²) of the regression line (Peak Area vs. Concentration) should be ≥ 0.999.[12]

Concentration Level (% of Spec)Example Conc. (µg/mL)Peak Area
LOQ0.515,250
50%7.5224,800
100%15.0451,200
120%18.0540,500
150%22.5676,000
Result 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed using spike-recovery studies.

  • Procedure: Spike the API sample with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
50%7.57.498.7%
100%15.015.2101.3%
150%22.522.399.1%
Precision

Precision expresses the variability of results from multiple analyses of the same sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with the (R)-enantiomer at the 100% specification level on the same day, with the same analyst and equipment.

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be ≤ 5.0%.

Precision TypeReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability 0.152%0.149%0.155%0.151%0.148%0.153%0.151%1.7%
Intermediate 0.155%0.158%0.151%0.156%0.152%0.159%0.155%2.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

  • Acceptance Criteria:

    • LOD: S/N ratio should be approximately 3:1.[12]

    • LOQ: S/N ratio should be approximately 10:1.[12] The LOQ must be verified for precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 0.1 mL/min).

    • Mobile phase organic composition (± 2%).

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must still be met in all varied conditions. The results should not deviate significantly from the nominal method.[13]

Conclusion

The validation of an HPLC method for the determination of the (R)-enantiomer of Pregabalin is a critical activity in pharmaceutical development and quality control. While direct chiral separation is a viable option, the pre-column derivatization method using an agent like FDAA offers superior sensitivity and leverages standard, robust reversed-phase columns.[1][2]

By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness according to established ICH guidelines, laboratories can generate a comprehensive validation package. This not only ensures regulatory compliance but also provides high confidence in the quality, safety, and efficacy of the final drug product. The data presented herein serves as a template for establishing a scientifically sound and defensible analytical procedure.

References

  • Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules.
  • Li, H., et al. (2010). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science.
  • Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Die Pharmazie - An International Journal of Pharmaceutical Sciences.
  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures.
  • Li, H., et al. (2010). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. PubMed.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • Zhang, J., et al. (2007). Determination for enantiomeric of pregabalin by pre-column derivatization HPLC. Journal of Pharmaceutical Analysis.
  • Varvaresou, A., et al. (2011). Determination of Pregabalin by HPLC with precolumn derivatization using 1-fluoro-2,4-dinitrobenzene. ResearchGate.
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  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Investigations of a Dog blog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. PubMed.
  • Li, H., et al. (2010). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science.
  • Gousuddin, M., et al. (2019). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Bentham Science.
  • G. S. S. Vara Prasad, et al. (2011). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. PMC - NIH.
  • Agilent Technologies. (2018). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC.
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  • Meyyanathan, S.N., et al. (2013). Development and Validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. Research Journal of Pharmacy and Technology.
  • Patsnap. (n.d.). Process for separating and determining pregabalin/Lyrica chiral isomer.
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  • Li, H., et al. (2010). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate.
  • Onal, A. (2011). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Tropical Journal of Pharmaceutical Research.
  • SciSpace. (2016). RP HPLC method development of PREGABLIN in Bulk, Dosage Form and Validation Parameters.
  • Sharma, D., et al. (2020). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. ECronicon.
  • Kumar, A., et al. (2018). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal for Advance Research, Ideas and Innovations in Technology.
  • Seema, A., et al. (2016). Development and Validation of HPLC Method for Estimation of Pregabalin in Bulk & Capsule Dosage Form. Walsh Medical Media.
  • Kumar, A. P., et al. (2015). A validated stability-indicating UPLC method for pregabalin and its related impurities in bulk drug. International Journal of Pharmaceutical Sciences and Research.
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A Comparative Guide to Pregabalin and Its Positional Isomer, (R)-2-(Aminomethyl)-4-methylpentanoic acid: A Roadmap for Novel Gabapentinoid Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropathic pain and epilepsy treatment, pregabalin stands as a well-established therapeutic agent with a clearly defined mechanism of action and a wealth of clinical data. Its efficacy is rooted in its specific interaction with the α2δ-1 subunit of voltage-gated calcium channels. However, the vast chemical space of structurally related compounds remains largely unexplored. This guide provides a comparative analysis of pregabalin and one of its intriguing, yet uncharacterized, positional isomers: (R)-2-(Aminomethyl)-4-methylpentanoic acid.

For researchers, scientists, and drug development professionals, this document serves a dual purpose. Firstly, it offers a concise yet comprehensive overview of the key pharmacological attributes of pregabalin, grounded in extensive experimental evidence. Secondly, and more critically, it frames a theoretical and predictive comparison with this compound, a compound for which public domain pharmacological data is conspicuously absent. By highlighting the structural distinctions and leveraging established structure-activity relationships of α2δ-1 ligands, we will postulate potential divergences in activity.

This guide culminates in a proposed experimental roadmap—a series of detailed protocols designed to systematically characterize this compound and rigorously compare its biological profile to that of pregabalin. This serves as a foundational blueprint for researchers seeking to investigate novel gabapentinoid structures and expand the therapeutic potential of this important class of molecules.

Part 1: The Established Agent - Pregabalin

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a γ-amino acid analog.[1][2] Despite its structural similarity to the inhibitory neurotransmitter GABA, its mechanism of action does not involve direct interaction with GABA receptors.[2]

Mechanism of Action

The therapeutic effects of pregabalin are primarily mediated by its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[3][4] This interaction is stereospecific, with the (S)-enantiomer being the active form. Binding to the α2δ-1 subunit modulates calcium influx at presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2] This attenuation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties.[5]

Pregabalin_Mechanism Pregabalin Pregabalin a2d1 α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Pregabalin->a2d1 Binds to Ca_Channel Ca2+ Channel a2d1->Ca_Channel Modulates Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Leads to Vesicle Synaptic Vesicle Ca_Influx->Vesicle Inhibits fusion of Neurotransmitters Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Vesicle->Neurotransmitters Results in Therapeutic_Effects Analgesic, Anticonvulsant, Anxiolytic Effects Neurotransmitters->Therapeutic_Effects Leads to

Caption: Mechanism of action of Pregabalin.

Pharmacokinetic Profile

Pregabalin exhibits a favorable and predictable pharmacokinetic profile, a key attribute for its clinical utility.

ParameterValueReference
Bioavailability≥90%[6]
Tmax (Time to Peak Plasma Concentration)~1.5 hours[6]
Protein Binding0%[6]
MetabolismNegligible[6]
Elimination Half-life6.3 hours[6]
Excretion~98% unchanged in urine[6]

Part 2: The Uncharacterized Isomer - this compound

This compound is a positional isomer of pregabalin. While sharing the same molecular formula (C8H17NO2), its structural arrangement is significantly different.

Structural Comparison
FeaturePregabalinThis compound
Chemical Name(S)-3-(aminomethyl)-5-methylhexanoic acidThis compound
Amino Acid Typeγ-amino acidβ-amino acid
Stereochemistry(S)-enantiomer is active(R)-enantiomer
PubChem CID548697119261621

The most critical distinction is that pregabalin is a γ-amino acid, while this compound is a β-amino acid. This refers to the position of the amino group relative to the carboxyl group. This seemingly subtle change can have profound implications for the molecule's three-dimensional shape and its ability to interact with biological targets.

Structural_Comparison cluster_pregabalin Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) cluster_isomer This compound pregabalin_img isomer_img

Caption: 2D structures of Pregabalin and its isomer.

Predicted Pharmacological Profile: A Theoretical Postulation

Given the absence of experimental data for this compound, we must turn to structure-activity relationship (SAR) studies of α2δ-1 ligands to predict its potential activity.[5][7][8]

  • Binding to α2δ-1: The precise spatial arrangement of the amino and carboxyl groups is critical for high-affinity binding to the α2δ-1 subunit. The shift from a γ- to a β-amino acid structure in this compound likely alters the intramolecular distance and orientation of these key functional groups. This structural change may significantly reduce or even abolish its binding affinity for the α2δ-1 subunit.

  • Stereoselectivity: The activity of many α2δ-1 ligands is highly dependent on their stereochemistry.[9] For pregabalin, the (S)-enantiomer is the active form. The specified (R)-configuration of the isomer further complicates predictions without experimental validation. It is plausible that even if a β-amino acid could bind to the α2δ-1 subunit, the (R)-enantiomer may not be the optimal configuration.

  • Alternative Targets: β-amino acids are known to interact with various biological targets, including other receptors and transporters in the central nervous system.[10][11] It is conceivable that this compound may exhibit a completely different pharmacological profile from pregabalin, potentially interacting with GABA receptors, amino acid transporters, or other unforeseen targets.

Part 3: A Proposed Experimental Roadmap for Comparative Analysis

To move from theoretical postulation to empirical evidence, a systematic and rigorous experimental plan is required. The following protocols are designed to comprehensively characterize this compound and directly compare its performance with pregabalin.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Compound Synthesis and Purification In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay α2δ-1 Radioligand Binding Assay In_Vitro->Binding_Assay Functional_Assay Calcium Influx Assay In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation Pain_Model Neuropathic Pain Model (e.g., SNL, CCI) In_Vivo->Pain_Model Epilepsy_Model Seizure Model (e.g., PTZ, MES) In_Vivo->Epilepsy_Model PK_Studies Pharmacokinetic Profiling Conclusion Comparative Analysis and Lead Optimization PK_Studies->Conclusion Binding_Assay->In_Vivo If active Functional_Assay->In_Vivo If active Pain_Model->PK_Studies Epilepsy_Model->PK_Studies

Caption: Proposed experimental workflow.

Experimental Protocol 1: In Vitro α2δ-1 Subunit Binding Assay

Objective: To determine and compare the binding affinities of this compound and pregabalin for the human α2δ-1 subunit.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α2δ-1 subunit.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Radioligand Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]-gabapentin or [3H]-pregabalin), and increasing concentrations of the unlabeled test compounds (pregabalin and this compound).

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol 2: In Vivo Model of Neuropathic Pain

Objective: To evaluate the analgesic efficacy of this compound in a rodent model of neuropathic pain and compare it to pregabalin.

Methodology:

  • Animal Model:

    • Use a validated model of neuropathic pain, such as the Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) model in rats or mice.[12][13]

    • Allow the animals to recover for a specified period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

  • Behavioral Testing:

    • Establish a baseline pain threshold for each animal before drug administration.

    • Assess mechanical allodynia using von Frey filaments. This measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

    • Assess thermal hyperalgesia using a plantar test apparatus. This measures the paw withdrawal latency to a radiant heat source.

  • Drug Administration and Efficacy Evaluation:

    • Administer this compound, pregabalin, or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Test a range of doses for each compound to establish a dose-response relationship.

    • Conduct behavioral testing at multiple time points after drug administration to determine the time course of the analgesic effect.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of the different treatments over time.

    • Calculate the ED50 (the dose that produces 50% of the maximal effect) for each compound.

Experimental Protocol 3: Pharmacokinetic Profiling

Objective: To determine and compare the pharmacokinetic profiles of this compound and pregabalin in rodents.

Methodology:

  • Animal Dosing:

    • Administer a single dose of each compound to separate groups of animals (e.g., rats) via intravenous and oral routes.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of each compound in plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Elimination half-life (t1/2)

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

    • Calculate oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.[14][15]

Conclusion

Pregabalin is a cornerstone therapy for neuropathic pain and certain types of seizures, with its efficacy and mechanism of action being well-understood. In contrast, its positional isomer, this compound, represents a scientific enigma. The structural shift from a γ- to a β-amino acid likely has profound consequences for its pharmacological activity, with a high probability of reduced or abolished affinity for the α2δ-1 subunit.

This guide has not only provided a comprehensive overview of pregabalin but has also laid out a clear and logical experimental path forward for the characterization of this compound. The proposed in vitro and in vivo studies will provide the necessary data to move beyond theoretical predictions and establish the true pharmacological profile of this novel compound. For drug discovery and development teams, the exploration of such close structural analogs of successful drugs is a crucial exercise. It can lead to the discovery of new chemical entities with improved properties, novel mechanisms of action, or simply a deeper understanding of the structure-activity relationships that govern therapeutic efficacy. The journey to characterizing this compound is a prime example of the curiosity-driven, data-led research that fuels pharmaceutical innovation.

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Biological activity comparison of (R)- and (S)-enantiomers of 2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoselective Biological Activity of 2-(Aminomethyl)-4-methylpentanoic Acid Enantiomers

Introduction

In the field of pharmacology, the three-dimensional arrangement of atoms within a molecule can be the deciding factor between therapeutic efficacy and biological inertness. This principle of stereoselectivity is strikingly illustrated by the enantiomers of 2-(aminomethyl)-5-methylhexanoic acid. While chemically identical in composition, the (S)- and (R)-enantiomers exhibit a dramatic divergence in their biological activity. The (S)-enantiomer, widely known as pregabalin (marketed under the brand name Lyrica), is a potent medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Conversely, its mirror image, the (R)-enantiomer, is significantly less active.[3][4][5]

Molecular Structure and Stereochemistry

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. The single stereocenter in 2-(aminomethyl)-5-methylhexanoic acid gives rise to the (S)- and (R)-configurations. This seemingly subtle difference in spatial arrangement dictates how each molecule can interact with the chiral environment of biological systems, such as protein binding pockets.

G cluster_S (S)-2-(Aminomethyl)-5-methylpentanoic acid (Pregabalin) cluster_R (R)-2-(Aminomethyl)-5-methylpentanoic acid s_struct s_struct r_struct r_struct

Caption: Chemical structures of the (S)- and (R)-enantiomers.

Mechanism of Action: A Tale of Selective Binding

The therapeutic effects of pregabalin are not, as its structure might suggest, mediated by the gamma-aminobutyric acid (GABA) system. Despite being a structural analogue of GABA, the (S)-enantiomer does not bind to GABA receptors or influence GABA metabolism.[1][6][7]

The primary mechanism of action is the high-affinity binding of the (S)-enantiomer to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[8][9][10][11] There are two known drug-binding α2δ subunits, α2δ-1 and α2δ-2, and pregabalin binds to both with similar high affinity.[1][7] This binding is crucial; it modulates calcium influx at nerve terminals, which in turn reduces the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][6][9] This dampening of excessive neuronal excitability is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic properties.[8]

The stereoselectivity of this interaction is absolute. The (R)-enantiomer exhibits a significantly lower affinity for the α2δ subunit, which is the molecular basis for its lack of pronounced biological activity.

G cluster_membrane Presynaptic Neuron cluster_vesicle Synaptic Vesicle VGCC Voltage-Gated Calcium Channel (VGCC) NT Glutamate, Substance P VGCC->NT Triggers Release (Inhibited) Ca Ca²⁺ a2d α2δ Subunit a2d->VGCC Modulates Release Reduced Neurotransmitter Release NT->Release Pregabalin (S)-Enantiomer (Pregabalin) Pregabalin->a2d High-Affinity Binding Ca->VGCC Influx Blocked

Caption: Mechanism of action for the (S)-enantiomer (Pregabalin).

Comparative Biological Activity: A Clear Distinction

Experimental evidence consistently demonstrates the superior pharmacological profile of the (S)-enantiomer over the (R)-enantiomer across all relevant activities.

Binding Affinity for the α2δ Subunit

The most direct comparison comes from radioligand binding assays. These studies quantify the affinity of each enantiomer for the α2δ target protein. The (S)-enantiomer binds with high affinity, whereas the (R)-enantiomer is substantially weaker. Studies have shown that the (S)-enantiomer is approximately 10 times more active in its binding affinity than the (R)-enantiomer.[3][4] This differential binding is the cornerstone of their differing biological effects.

In Vivo Pharmacological Efficacy

Preclinical animal models for pain, seizures, and anxiety confirm the in vitro binding data, showing that therapeutic effects are driven by the (S)-enantiomer.

  • Anxiolytic Activity: In rat models of anxiety, such as the conflict test and the elevated X-maze, (S)-pregabalin produces dose-dependent anxiolytic-like effects with minimum effective doses (MED) of 3 and 10 mg/kg, respectively. In stark contrast, the (R)-enantiomer showed activity only at the highest tested dose of 100 mg/kg in the conflict test, demonstrating significantly lower potency.[3]

  • Analgesic Activity: Studies in mouse models where the α2δ-1 subunit is mutated show that a significant reduction in the binding affinity of pregabalin leads to a loss of its analgesic efficacy.[10][11] While direct comparative studies are less common in the literature, the established link between α2δ-1 binding and analgesia strongly implies that the (R)-enantiomer, with its poor binding, would be ineffective.[11]

  • Anticonvulsant Activity: (S)-pregabalin is recognized as a potent anticonvulsant agent.[12][13] Preclinical studies have consistently shown that this activity is tied to the S-enantiomer, with the racemic mixture showing no particular advantage, indicating the R-enantiomer does not contribute significantly to the effect.[13]

Data Summary
Parameter(S)-Enantiomer (Pregabalin)(R)-EnantiomerKey Finding
Target Binding High affinity for α2δ subunit~10-fold lower affinity for α2δ subunit[3][4]The (S)-enantiomer is the primary binder to the therapeutic target.
Anxiolytic Effect MED = 3-10 mg/kg (rat models)[3]Minimal activity, only at high doses (100 mg/kg)[3]The (S)-enantiomer is a potent anxiolytic.
Analgesic Effect Potent analgesic activity[11]Inferred to be inactive due to poor target binding[11]Analgesic action is mediated by the (S)-enantiomer.
Anticonvulsant Effect Potent anticonvulsant activity[13]Limited to no activity[3]Anticonvulsant properties reside in the (S)-enantiomer.

Experimental Protocols

To ensure scientific rigor, the claims made in this guide are based on established and verifiable experimental methodologies. Below are detailed protocols for key assays used to differentiate the enantiomers.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the (S)- and (R)-enantiomers to the α2δ subunit by measuring their ability to displace a radiolabeled ligand (e.g., [³H]-gabapentin).

Materials:

  • Porcine or rat brain cortical membranes (source of α2δ subunits)

  • [³H]-gabapentin (radioligand)

  • (S)- and (R)-enantiomers of 2-(aminomethyl)-5-methylhexanoic acid

  • HEPES buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize brain cortex tissue in a cold buffer and centrifuge to isolate the membrane fraction containing the α2δ protein. Resuspend the pellet to a known protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-gabapentin, and varying concentrations of the unlabeled test compound ((S)- or (R)-enantiomer).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-gabapentin displaced against the concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Ki).

G start Prepare Brain Membranes (α2δ source) step2 Incubate: Membranes + [³H]-Gabapentin + Test Enantiomer start->step2 step3 Rapid Filtration (Separates bound/unbound) step2->step3 step4 Wash Filters step3->step4 step5 Scintillation Counting (Measures radioactivity) step4->step5 end Calculate IC₅₀ and Ki (Determine Affinity) step5->end

Sources

A Comparative Guide to the Synthetic Routes of (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-(Aminomethyl)-4-methylpentanoic acid is the (R)-enantiomer of the γ-aminobutyric acid (GABA) analogue better known as Pregabalin. While its S-enantiomer is the pharmacologically active agent in the widely-used anticonvulsant and neuropathic pain medication, Lyrica®, the synthesis of the (R)-enantiomer is of significant academic and industrial interest.[1][2] It serves as a crucial stereochemical reference standard and is essential for developing enantioselective analytical methods. Furthermore, understanding its synthesis provides a complete picture of the stereochemical challenges involved in producing this important pharmaceutical.

The critical feature of this molecule is the stereocenter at the C3 position (in the GABA naming convention, or C2 in the pentanoic acid convention used here). The spatial arrangement of the aminomethyl group at this center dictates its biological activity, making stereoselective synthesis paramount. This guide provides an in-depth comparison of the principal synthetic strategies developed to access this chiral building block, with a focus on adapting these routes for the (R)-enantiomer. We will explore the underlying chemical principles, provide representative experimental protocols, and evaluate each method based on efficiency, scalability, and stereochemical control.

Classical Resolution of a Racemic Mixture

The most traditional approach involves the non-stereoselective synthesis of racemic 2-(aminomethyl)-4-methylpentanoic acid, followed by separation of the enantiomers. This strategy leverages the fundamental principle that while enantiomers have identical physical properties, their diastereomeric salts, formed with a chiral resolving agent, do not.[3][4]

Strategy & Rationale

The core of this method is the formation of diastereomeric salts by reacting the racemic amino acid with an enantiomerically pure chiral acid or base. Due to different spatial arrangements, these diastereomeric salts exhibit distinct solubilities in a given solvent system, allowing one to be selectively crystallized.[4][5] For the synthesis of this compound, a chiral acid such as (R)-(-)-mandelic acid would be employed to preferentially crystallize the desired (R,R) diastereomeric salt.

The primary advantage of this route is its operational simplicity and the use of often cheaper, achiral reagents for the main carbon skeleton synthesis. Its major drawback is the theoretical maximum yield of 50% for the desired enantiomer, making efficient recycling of the unwanted (S)-enantiomer a critical factor for industrial-scale economic viability.[4][6]

G cluster_0 Racemic Synthesis cluster_1 Resolution A Isovaleraldehyde + Diethyl Malonate B Racemic Precursor (e.g., 3-isobutylglutaric acid) A->B Michael Add. C Racemic Amide B->C Ammonolysis D Racemic Amino Acid C->D Hofmann Rearr. E Diastereomeric Salts ((R,R) and (S,R)) D->E Add (R)-Mandelic Acid F Crystallized (R,R) Salt E->F Fractional Crystallization G (S,R) Salt in Solution E->G H (R)-Amino Acid (Product) F->H Acid/Base Treatment I (S)-Amino Acid (Recycle/Discard) G->I Acid/Base Treatment G cluster_0 Key Stereochemical Control Step A Chiral Auxiliary (e.g., (S)-4-isopropyloxazolidinone) C N-Propionyl Auxiliary A->C Acylation B Propionyl Chloride B->C E Alkylated Auxiliary (High de) C->E 1. LDA (Enolate formation) 2. Alkylation D Isobutyl Triflate D->E G Chiral Carboxylic Acid E->G Auxiliary Cleavage F LiOH / H₂O₂ F->G H Final Product ((R)-Amino Acid) G->H Further Transformation

Figure 2: Asymmetric synthesis using a chiral auxiliary.
Representative Experimental Protocol: Evans Asymmetric Alkylation
  • Acylation: (S)-4-isopropyloxazolidinone is acylated with propionyl chloride to form the N-propionyl derivative.

  • Enolate Formation: The N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding lithium enolate.

  • Diastereoselective Alkylation: An alkylating agent, such as isobutyl triflate or iodide, is added to the enolate solution. The isobutyl group adds to the enolate from the face opposite the bulky isopropyl group of the auxiliary, yielding the alkylated product with high diastereoselectivity. [7]4. Auxiliary Cleavage: The chiral auxiliary is hydrolytically cleaved, for instance using lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid precursor. The auxiliary can be recovered and reused.

  • Conversion to Final Product: The resulting chiral carboxylic acid is then converted to this compound through standard functional group transformations (e.g., reduction of the carboxyl group or conversion to an amine via Curtius or Hofmann rearrangement).

Catalytic Asymmetric Synthesis

Catalytic methods represent a more elegant and atom-economical approach to chirality. Instead of a stoichiometric auxiliary, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation is a prominent example of this strategy.

Strategy & Rationale

This approach involves the hydrogenation of a prochiral olefin using a transition metal complex (e.g., Rhodium or Ruthenium) coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. Hydrogen is then delivered to one face of the double bond, producing one enantiomer in excess. [1]The power of this method lies in its high efficiency and turnover numbers, meaning a small amount of catalyst can produce a large amount of product. The main challenges are the cost and sensitivity of the metal catalysts and ligands, and the need for high-pressure hydrogenation equipment.

G A Prochiral Substrate (e.g., 3-cyano-5-methyl- hex-3-enoic acid) C (R)-3-cyano-5-methyl- hexanoic acid (High ee) A->C H₂ (High Pressure) B Chiral Rh-DuPHOS Catalyst B->C Catalyst E (R)-Amino Acid (Product) C->E Nitrile Reduction D Catalytic Reduction (e.g., Ni or Pd/C) D->E Reagent

Figure 3: Catalytic Asymmetric Hydrogenation.
Representative Experimental Protocol: Asymmetric Hydrogenation of a Cyano-Olefin
  • Substrate Synthesis: A prochiral substrate, such as a salt of 3-cyano-5-methylhex-3-enoic acid, is synthesized. [8]2. Asymmetric Hydrogenation: The substrate is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation under pressure in the presence of a catalytic amount of a chiral rhodium complex, such as [Rh(cod)(R,R)-Me-DuPHOS]⁺BF₄⁻. To obtain the (R)-product, the opposite enantiomer of the ligand, (S,S)-Me-DuPHOS, would be used.

  • Nitrile Reduction: The resulting enantiomerically enriched cyano acid is then reduced to the corresponding amine. This is typically achieved via a second hydrogenation step using a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C). [8][9]4. Purification: The final product, this compound, is isolated and purified, often by crystallization.

Chemoenzymatic Synthesis

Chemoenzymatic routes leverage the exquisite selectivity of enzymes to perform key stereoselective transformations. [10][11]These methods are hallmarks of green chemistry, as they often proceed under mild, aqueous conditions with unparalleled enantioselectivity.

Strategy & Rationale

Two primary enzymatic strategies are employed for synthesizing chiral molecules like (R)-pregabalin:

  • Enzymatic Kinetic Resolution: A racemic mixture of a suitable precursor (e.g., a diester) is treated with an enzyme, typically a lipase or esterase. The enzyme selectively catalyzes the reaction of one enantiomer (e.g., hydrolysis) while leaving the other unreacted. [8]This allows for the separation of the fast-reacting product from the unreacted, enantiomerically pure starting material. Like classical resolution, the maximum yield is 50%.

  • Asymmetric Bioreduction: A prochiral substrate (e.g., a β-cyanoacrylate ester) is reduced using an ene-reductase enzyme. These enzymes, using a cofactor like NADH or NADPH, deliver a hydride stereospecifically to the carbon-carbon double bond, generating the chiral product in high enantiomeric excess. [12]This approach can theoretically achieve a 100% yield.

G cluster_0 Asymmetric Bioreduction Pathway A Prochiral Substrate (β-Cyanoacrylate Ester) C Enantiopure Cyano Ester (>99% ee) A->C B Ene-Reductase + Cofactor (NADPH) B->C D Final Product ((R)-Amino Acid) C->D Hydrolysis & Nitrile Reduction

Sources

A Comparative Guide to the Quantitative Analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid (Pregabalin) in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Pregabalin

(R)-2-(Aminomethyl)-4-methylpentanoic acid, widely known as Pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is a crucial therapeutic agent for managing neuropathic pain, epilepsy, and generalized anxiety disorder.[1][3] Pregabalin functions by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system, which modulates the release of excitatory neurotransmitters.[2][4]

From a quantitative analysis perspective, Pregabalin presents a unique set of challenges. Its amphoteric nature, high polarity, and lack of a significant chromophore complicate its separation and detection using conventional analytical techniques.[5][6] Furthermore, when quantifying Pregabalin in complex biological matrices such as plasma and urine, or in pharmaceutical formulations, achieving adequate sensitivity, specificity, and accuracy is paramount for both clinical monitoring and quality control.[7][8]

This guide provides a comprehensive comparison of the principal analytical methodologies for the quantification of Pregabalin. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering detailed experimental protocols, comparative performance data, and expert insights to aid in method selection and implementation.

Navigating the Methodologies: A Comparative Overview

The choice of an analytical method for Pregabalin quantification is dictated by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.[5]

High-Performance Liquid Chromatography (HPLC): A Workhorse with Modifications

HPLC remains a widely accessible and robust technique for pharmaceutical analysis.[9] However, the inherent properties of Pregabalin necessitate specific strategies to achieve successful quantification.

The Derivatization Imperative: Due to its lack of a UV-absorbing chromophore, direct UV detection of Pregabalin is challenging.[5] To overcome this, pre-column derivatization is a common and effective strategy. Reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) react with the primary amine group of Pregabalin, introducing a chromophore that allows for sensitive UV detection.[1][10]

Method Versatility: HPLC methods can be tailored for various applications, from quality control of bulk drug and dosage forms to the analysis of biological samples.[10][11] Reversed-phase columns, such as C8 and C18, are commonly employed for separation.[5][11]

Performance Insights: Validated HPLC methods demonstrate good linearity, accuracy, and precision, making them suitable for routine analysis.[1][11] However, the derivatization step adds complexity and a potential source of variability to the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Addressing Volatility

GC-MS offers high separation efficiency and sensitive detection, but its application to a polar, non-volatile compound like Pregabalin requires derivatization to increase its volatility and thermal stability.[6][12]

Derivatization for Volatility: Alkyl chloroformates, such as hexyl chloroformate, are effective derivatizing agents that react with both the amino and carboxylic acid groups of Pregabalin, making it amenable to GC analysis.[12] Another approach involves methylation of the carboxylic acid group followed by chiral derivatization of the amine.[6]

Challenges and Considerations: A significant challenge in the GC analysis of Pregabalin is its potential to undergo thermal degradation in the injection port, forming a lactam.[6] Careful optimization of injection temperature and derivatization strategy is crucial to mitigate this issue.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis

For the quantification of Pregabalin in complex biological matrices like plasma and urine, LC-MS/MS is widely regarded as the gold standard due to its exceptional sensitivity, specificity, and high-throughput capabilities.[2][3]

Direct Analysis and High Sensitivity: A key advantage of LC-MS/MS is the ability to directly analyze Pregabalin without the need for derivatization.[7] The use of mass spectrometric detection, particularly in multiple reaction monitoring (MRM) mode, provides exquisite selectivity, minimizing interference from endogenous matrix components.[13][14]

Simplified Sample Preparation: Sample preparation for LC-MS/MS analysis of Pregabalin in plasma can be as straightforward as protein precipitation, followed by dilution of the supernatant.[2][13] For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) can be employed.[15]

Robustness and Throughput: LC-MS/MS methods are robust and can be automated for high-throughput analysis, making them ideal for pharmacokinetic studies and therapeutic drug monitoring.[2][7]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of various analytical methods for Pregabalin quantification, providing a basis for objective comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MatrixDerivatizing AgentLinearity RangeLLOQAccuracy (% Recovery)Precision (%RSD)Reference
CapsulesNone0.5 - 1.5 mg/mL0.61 µg/mL99.53 - 100.4%< 2%[11]
Bulk/Dosage FormsFDNB1 - 100 µg/mLNot Specified98.1 - 101.2%0.84 - 1.98%[1]
UrineFDNB10 - 1000 µg/mLNot SpecifiedHighHigh[10]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MatrixDerivatizing AgentLinearity RangeLLOQAccuracyPrecision (%RSD)Reference
Human SerumHexyl Chloroformate0.5 - 50.0 mg/LNot Specified97.9 - 109.3%< 12.1%[12]
Tissues/FluidsNot SpecifiedNot Specified400 ngNot SpecifiedNot Specified[16][17]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MatrixSample PreparationLinearity RangeLLOQAccuracy (%RE)Precision (%RSD)Reference
Human PlasmaProtein Precipitation50 - 50000 ng/mL50 ng/mLWithin ±15%< 15%[2]
Human PlasmaSPE1 - 250 ng/mL1 ng/mLExcellentExcellent[15]
Human PlasmaProtein Precipitation30 - 5000 ng/mL30 ng/mL-10.5% to 3.0%2.0% - 6.2%[13]
Human PlasmaProtein Precipitation0.1 - 15.0 µg/mLNot Specified-4.17 to +3.08%≤ 6.89%[14]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and facilitate method implementation, detailed experimental protocols for the key analytical techniques are provided below.

Protocol 1: HPLC-UV Analysis of Pregabalin in Pharmaceutical Capsules

This protocol is based on a validated method for the determination of Pregabalin in capsule dosage forms.[11]

1. Materials and Reagents:

  • Pregabalin working standard

  • Pregabalin capsules

  • Potassium dihydrogen orthophosphate

  • Potassium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Hypersil BDS, C8, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Phosphate buffer (pH 6.9) and Acetonitrile (95:05 v/v)

  • Flow Rate: 1 mL/min

  • Detection: Photodiode Array (PDA) detector

3. Standard Solution Preparation:

  • Prepare a stock solution of Pregabalin working standard.

  • Prepare working standard solutions in the concentration range of 0.5 mg/mL to 1.5 mg/mL.

4. Sample Preparation:

  • Accurately weigh the contents of 20 capsules and calculate the average weight.

  • Weigh a quantity of powder equivalent to a single dose of Pregabalin and transfer to a volumetric flask.

  • Add a suitable diluent, sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of Pregabalin in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Pregabalin Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Capsule Sample Solution Sample->Injection Separation Chromatographic Separation (C8) Injection->Separation Detection PDA Detection Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Serum Human Serum Sample Derivatization Derivatization with Hexyl Chloroformate Serum->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of Pregabalin.

Protocol 3: LC-MS/MS Analysis of Pregabalin in Human Plasma

This protocol describes a rapid and robust LC-MS/MS method for the quantification of Pregabalin in human plasma. [2] 1. Materials and Reagents:

  • Human plasma

  • Pregabalin standard

  • Pregabalin-d4 (internal standard)

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add the internal standard (Pregabalin-d4).

  • Add 500 µL of methanol to precipitate proteins.

  • Vortex and centrifuge for 5 minutes at 3500 rpm.

  • Take 200 µL of the supernatant and mix with 400 µL of purified water.

3. LC-MS/MS Conditions:

  • Column: Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile (gradient elution)

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

4. Analysis:

  • Inject 20 µL of the prepared sample into the LC-MS/MS system.

  • Monitor the specific precursor-to-product ion transitions for Pregabalin and the internal standard for quantification.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Injection Inject into LC-MS/MS System Precipitation->Injection Separation Liquid Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of Pregabalin.

Conclusion and Future Perspectives

The quantitative analysis of Pregabalin in complex mixtures demands careful consideration of the analytical technique employed. While HPLC with derivatization offers a reliable and accessible option for quality control, its application in bioanalysis can be limited by the complexity of the derivatization step. GC-MS, although powerful, requires derivatization to overcome the non-volatile nature of Pregabalin and is susceptible to thermal degradation issues.

For sensitive and specific quantification in biological fluids, LC-MS/MS has emerged as the unequivocal method of choice. Its ability to directly analyze Pregabalin with high selectivity and throughput makes it indispensable for pharmacokinetic studies and therapeutic drug monitoring.

Future trends in Pregabalin analysis will likely focus on the development of even more rapid and sensitive LC-MS/MS methods, potentially incorporating novel sample preparation techniques such as dried blood spot (DBS) or dried plasma spot (DPS) analysis to simplify sample collection and storage. [7]Furthermore, the development of chiral separation methods will continue to be important for distinguishing the active (S)-enantiomer from its inactive (R)-enantiomer. [6]As the therapeutic applications of Pregabalin continue to expand, the need for robust and reliable analytical methods will remain a critical aspect of both drug development and clinical practice.

References

  • V. A. Chatpalliwar, G. P. Porwal, and P. N. Upmanyu. "Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules." Indian Journal of Pharmaceutical Sciences, 2010. [Link]
  • E. Souri, M. Eskandari, M. Barazandeh Tehrani, N. Adib, and R. Ahmadkhaniha. "HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene." Asian Journal of Chemistry, 2013. [Link]
  • M. G. V. D. Papp, et al. "Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization." Journal of Pharmaceutical and Biomedical Analysis, 2018. [Link]
  • S. Shah, et al. "An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications." Therapeutic Drug Monitoring, 2018. [Link]
  • Y. L. Li, et al. "Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study." Chinese Journal of New Drugs, 2012. [Link]
  • J. Jabeen, M. Akram, and A. Sayeed. "Method Development, Validation and Stability Indicating Assay Procedure of Pregabalin by Using RP-HPLC." Research & Reviews: Journal of Hospital and Clinical Pharmacy, 2016. [Link]
  • S. Kumar, et al. "Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC." International Journal of Advanced Research in Engineering and Technology, 2018. [Link]
  • P. S. Kumar and M. S. Kumar. "RP HPLC method development of PREGABLIN in Bulk, Dosage Form and Validation Parameters." Research & Reviews: Journal of Hospital and Clinical Pharmacy, 2016. [Link]
  • S. K. Mandal, et al. "Determination of pregabalin in human plasma using LC-MS-MS.
  • A. S. Panchel, et al. "A novel comparative review on hplc methods for - pregabalin." Wisdomlib, 2024. [Link]
  • A. M. Elessawy, R. H. Abdel. Elaziz, and A. M. A. Shihata. "Determination of Pregabalin in Tissues and Fluids by Using GC." Archives of Clinical Toxicology, 2019. [Link]
  • D. B. Joshi, S. Sarkar, and D. Tarai. "Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Pregabalin and Duloxetine in Its Capsule Dosage Form.
  • S. P. Kumar, et al. "Development and Validation of HPLC Method for Estimation of Pregabalin in Bulk & Capsule Dosage Form." Walsh Medical Media, 2016. [Link]
  • A. M. Elessawy, R. H. Abdel Elaziz, and A. M. A. Shihata. "Determination of Pregabalin in Tissues and Fluids by Using GC." ProBiologists, 2019. [Link]
  • M. S. K. L. S. T. M. S. K. "Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form." Semantic Scholar, 2015. [Link]
  • A. A. El-Zaher, O. M. El-Houssini, and M. M. El-Najjar. "Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization." Journal of Taibah University Medical Sciences, 2022. [Link]
  • P. V. Kumar and B. R. Challa. "STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF EPALRESTAT AND PREGABALIN IN BULK AND TABLET DOSAGE FORM." International Journal of Pharmaceutical Sciences and Research, 2018. [Link]
  • M. I. Attia, et al. "Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method.
  • P. Sneha and P. Srinivas. "STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC." Indo American Journal of Pharmaceutical Sciences, 2015. [Link]
  • S. S. M. Said, et al. "Extraction of Pregabalin in Urine Samples Using a Sulfonated Poly(ether ether ketone) Membrane." Polymers, 2021. [Link]
  • M. Á. R. García, et al. "Direct determination of pregabalin in human urine by nonaqueous CE‐TOF‐MS." Electrophoresis, 2013. [Link]
  • J. DeRuiter, C. R. Clark, and F. T. Noggle. "Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization." Journal of Forensic Sciences, 2019. [Link]
  • S. M. El-Ashry, et al. "A new method for quantitative analysis of pregabalin in bulk and in capsules by planar chromatography.
  • Drexel Medicine Diagnostics. "Pregabalin, Urine, Quantitative Testing Services." Drexel Medicine, 2023. [Link]
  • S. K. G. and S. G. "Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry." International Journal of Pharmaceutical Sciences and Drug Research, 2011. [Link]
  • N. A. Gomes, et al. "Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods." Current Pharmaceutical Analysis, 2021. [Link]
  • K. Nagaraju, B. S. Rao, B. V. Kiran, and A. Nagarjuna. "DEVELOPMENT , VALIDATION & STRESS DEGRADATION STUDIES OF PREGABALIN BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY." Semantic Scholar, 2013. [Link]
  • M. S. A. A. A. S. A. A. S. A. "Development and evaluation of sustained release matrix tablets of pregabalin: A case study based on quality by design to analyze the impact of variables." Pakistan Journal of Pharmaceutical Sciences, 2023. [Link]

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A Comparative Guide to Peptide Building Blocks: Benchmarking (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing pharmacological profiles. These unique building blocks offer pathways to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[1][2][3][4] This guide provides an in-depth comparative analysis of (R)-2-(aminomethyl)-4-methylpentanoic acid, a β-substituted γ-amino acid, against other pivotal peptide building blocks. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting the optimal chemical moieties for their next generation of peptide therapeutics.

Introduction: The Role of Non-Natural Amino Acids in Peptide Design

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases. The introduction of non-natural amino acids, such as β- and γ-amino acids, is a powerful approach to instill peptides with resistance to enzymatic degradation, modulate their conformation, and fine-tune their biological activity.[1][5][6][7] this compound, a chiral γ-amino acid, is a compelling building block due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its derivatives, suggesting potential applications in neuroscience.[8] This guide will benchmark its performance against other classes of amino acids to elucidate its unique contributions to peptide design.

The Contenders: A Comparative Overview

To provide a comprehensive benchmark, we have selected a panel of comparator amino acids, each representing a distinct structural class with specific implications for peptide chemistry.

Building BlockClassKey Structural FeatureRationale for Comparison
This compound γ-Amino AcidElongated backbone with chirality at the α-carbon.The subject of our analysis, offering a unique combination of backbone extension and side-chain chirality.
L-Leucine α-Amino AcidNatural proteinogenic amino acid with an isobutyl side chain.Provides a baseline comparison to a natural amino acid with a similar side chain.
(S)-Pregabalin β-Amino AcidA well-established therapeutic with a similar side chain, but with the amino group on the β-carbon.Allows for the evaluation of the impact of amino group position on peptide properties.
Gabapentin γ-Amino AcidAn achiral γ-amino acid with a cyclohexyl ring, which imparts significant conformational constraint.[9]Highlights the influence of side-chain rigidity on peptide structure.

Physicochemical Properties of the Building Blocks

PropertyThis compoundL-Leucine(S)-PregabalinGabapentin
Molecular Formula C7H15NO2[10][11]C6H13NO2C8H17NO2C9H17NO2
Molecular Weight ( g/mol ) 145.20[10][11]131.17159.23171.24
Chirality Chiral (R-enantiomer)Chiral (L-enantiomer)Chiral (S-enantiomer)Achiral

Experimental Benchmarking: A Head-to-Head Comparison

To objectively assess the performance of these building blocks, we propose a series of standardized experiments designed to mimic the typical workflow of peptide synthesis and characterization.

The following diagram outlines the key stages of our comparative analysis, from peptide synthesis to functional assessment.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Stability Analysis cluster_functional Functional Assessment spos Solid-Phase Peptide Synthesis (SPPS) hplc RP-HPLC Purification spos->hplc ms Mass Spectrometry (Confirmation) hplc->ms cd Circular Dichroism (Secondary Structure) ms->cd protease Protease Stability Assay ms->protease nmr NMR Spectroscopy (3D Structure) cd->nmr binding Receptor Binding Assay nmr->binding protease->binding

Figure 1: A comprehensive workflow for the comparative analysis of peptide building blocks.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model hexapeptide using the Fmoc/tBu strategy.[12][13][14]

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[13]

    • Add the activated amino acid solution to the deprotected peptide-resin.[13]

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[13] For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[13]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Confirm the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.[13]

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Protocol 2: Protease Stability Assay

  • Peptide Incubation: Incubate the purified peptides with a protease solution (e.g., trypsin or chymotrypsin) at 37°C.

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

Data Presentation and Interpretation

The following tables summarize the expected outcomes from our comparative analysis, based on established principles of peptide chemistry.

Table 1: Synthesis and Purification Outcomes

Building BlockCoupling Efficiency (%)Purity after Cleavage (%)
This compound >95>90
L-Leucine >99>95
(S)-Pregabalin >95>90
Gabapentin 85-90>85
  • Interpretation: L-leucine, being a natural α-amino acid, is expected to exhibit the highest coupling efficiency. The γ-amino acids, particularly the sterically hindered Gabapentin, may require optimized coupling conditions to achieve high yields.

Table 2: Structural and Stability Data

Building BlockPredominant Secondary StructureHalf-life in Protease Solution (hours)
This compound Turn/Helical> 24
L-Leucine α-Helix< 2
(S)-Pregabalin β-Turn/Helical> 24
Gabapentin Constrained Turn> 24
  • Interpretation: The incorporation of β- and γ-amino acids is expected to significantly enhance proteolytic stability compared to the natural α-amino acid L-leucine.[5][6][7] The specific secondary structure induced will depend on the backbone conformation and side-chain interactions. γ-Amino acids are known to induce turn-like structures in peptides.[15]

In-Depth Analysis and Mechanistic Insights

The choice of a peptide building block has profound implications for the final properties of the peptide. Here, we delve into the causality behind the expected experimental outcomes.

The insertion of additional methylene groups in the backbones of β- and γ-amino acids increases their conformational flexibility. However, the specific placement of side chains and the potential for intramolecular hydrogen bonding can lead to the formation of well-defined secondary structures, such as helices and turns.[9][16] this compound, with its chiral center at the α-carbon, can be expected to induce specific turn conformations, which can be crucial for receptor recognition.

The efficiency of peptide bond formation during SPPS is highly sensitive to steric hindrance around the reacting functional groups.[12][13] While the isobutyl side chain of this compound is relatively bulky, its distance from the reacting amine and carboxyl groups is greater than in its α-amino acid counterpart, L-leucine. This can lead to favorable coupling kinetics. In contrast, the rigid cyclohexyl group of Gabapentin presents a significant steric challenge, often necessitating the use of more potent coupling reagents or longer reaction times.

steric_hindrance cluster_leucine L-Leucine (α-Amino Acid) cluster_gamma This compound (γ-Amino Acid) Leu_backbone Backbone Leu_sidechain Isobutyl Side Chain Leu_backbone->Leu_sidechain Proximal Gamma_backbone Extended Backbone Gamma_sidechain Isobutyl Side Chain Gamma_backbone->Gamma_sidechain Distal Coupling Reagent Coupling Reagent Coupling Reagent->Leu_backbone High Steric Hindrance Coupling Reagent->Gamma_backbone Lower Steric Hindrance

Figure 2: A diagram illustrating the difference in steric hindrance between α- and γ-amino acids.

Conclusion and Future Directions

This compound emerges as a highly promising building block for the design of novel peptide therapeutics. Its γ-amino acid backbone provides a scaffold for creating proteolytically stable peptides, while its chiral side chain offers the potential to fine-tune peptide conformation and biological activity. The comparative analysis presented in this guide provides a framework for the rational selection of non-natural amino acids in drug discovery. Further research should focus on exploring the full potential of this and other γ-amino acids in the development of peptides with enhanced therapeutic properties.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]
  • ResearchGate. Beta-amino acids: versatile peptidomimetics | Request PDF. [Link]
  • Ingenta Connect.
  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
  • PubMed. Beta-peptidic peptidomimetics. [Link]
  • PubMed. Gabapentin: a stereochemically constrained gamma amino acid residue in hybrid peptide design. [Link]
  • PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
  • ACS Publications. Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (−)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. [Link]
  • PubChem. 2-(Aminomethyl)-4-methylpentanoic acid. [Link]
  • Springer Link. Methods and protocols of modern solid phase peptide synthesis. [Link]
  • ACS Publications. Unusual Turn Structures Nucleated by an N-Terminal Single γ-Aminobutyric Acid Residue in Short Model Peptides. [Link]
  • PubMed. A New Strategy to Induce Gamma-Turns: Peptides Composed of Alternating Alpha-Aminoxy Acids and Alpha-Amino Acids. [Link]
  • ResearchGate.
  • NIH. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. [Link]
  • ResearchGate. (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
  • ACS Publications. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. [Link]
  • DSpace Cris Angular.
  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
  • PubMed Central. Benchmarking AlphaFold2 on Peptide Structure Prediction. [Link]
  • Chemsrc. 2-Amino-4-methylpentanoic acid | CAS#:328-39-2. [Link]
  • RSC Publishing. Benchmarking protein structure predictors to assist machine learning-guided peptide discovery. [Link]
  • PubMed. PepPCBench is a Comprehensive Benchmarking Framework for Protein-Peptide Complex Structure Prediction. [Link]
  • bioRxiv. PepPCBench is a Comprehensive Benchmark for Protein-Peptide Complex Structure Prediction with AlphaFold3. [Link]
  • UB. This compound. [Link]
  • PubChem. (2S)-2-(Aminomethyl)-4-methylpentanoic acid. [Link]
  • YouTube. Tertiary motifs as building blocks for the design of protein binding peptides. [Link]
  • Next Peptide. 132605-95-9 | this compound-HCl. [Link]

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Assessing the purity of (R)-2-(Aminomethyl)-4-methylpentanoic acid by chiral chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Chromatography Methods for Assessing the Enantiomeric Purity of (R)-2-(Aminomethyl)-4-methylpentanoic acid (Pregabalin)

Authored by a Senior Application Scientist

Introduction: The Critical Role of Chirality in Pregabalin's Efficacy

This compound is the inactive enantiomer of the widely used pharmaceutical agent, Pregabalin. The active pharmaceutical ingredient (API) is the (S)-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] Marketed under trade names like Lyrica®, the (S)-enantiomer is effective in treating epilepsy, neuropathic pain, and fibromyalgia.[1][3] In contrast, the (R)-enantiomer exhibits significantly lower biological activity, reported to be about 10 times less active.[2]

Enantiomers of a chiral drug often display marked differences in pharmacology, pharmacokinetics, and toxicity.[4] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. For Pregabalin, the (R)-enantiomer is classified as a chiral impurity that must be accurately quantified to ensure the safety and efficacy of the final drug product.[2][4]

However, the analysis of Pregabalin presents several inherent challenges. As a zwitterionic amino acid, it is highly polar and lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry difficult and inefficient.[1][4][5] This guide provides a comprehensive comparison of the two primary chiral chromatography strategies used to overcome these challenges: the indirect method involving pre-column derivatization and the direct method using chiral stationary phases (CSPs).

Core Analytical Strategies: A Fundamental Choice

The assessment of Pregabalin's enantiomeric purity hinges on a crucial decision between two distinct analytical workflows. The choice depends on available instrumentation, required sensitivity, and desired sample throughput.

start Start: Assess Enantiomeric Purity of Pregabalin decision Choose Analytical Strategy start->decision indirect Indirect Method (Pre-column Derivatization) decision->indirect Standard HPLC Available direct Direct Method (Chiral Stationary Phase) decision->direct Chiral Columns Available indirect_desc React enantiomers with a chiral derivatizing agent to form diastereomers. indirect->indirect_desc direct_desc Directly separate enantiomers based on differential interaction with a chiral column. direct->direct_desc achiral_col Separate diastereomers on a standard achiral column (e.g., C18) indirect_desc->achiral_col chiral_col Separate enantiomers on a specialized chiral column (e.g., Zwitterionic CSP) direct_desc->chiral_col

Caption: High-level decision workflow for Pregabalin chiral analysis.

Method 1: The Indirect Approach via Pre-column Derivatization

This widely adopted strategy circumvents Pregabalin's lack of a chromophore and allows for separation on conventional, achiral HPLC columns. The core principle involves reacting the racemic mixture of Pregabalin with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct physicochemical properties and can be readily separated using standard reversed-phase chromatography.

Causality Behind the Choice: The primary driver for this method is utility. It leverages the most common and robust equipment in any analytical lab—a standard HPLC system with a UV detector and a C18 column. The derivatization step serves a dual purpose: it introduces a chromophore for sensitive UV detection and creates separable diastereomeric complexes.

A popular and highly effective chiral derivatizing agent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), also known as Marfey's reagent, or its variants like FDNPAA.[4][6] The reaction proceeds via nucleophilic aromatic substitution, where the primary amine of Pregabalin attacks the electron-deficient fluorobenzene ring of the reagent.

Experimental Protocol: Derivatization with FDNPAA

This protocol is adapted from established methods for determining the optical impurity of Pregabalin.[4]

  • Sample Preparation: Accurately weigh and dissolve Pregabalin sample in a suitable solvent (e.g., DMSO or a water/acetone mixture) to a known concentration.[4][7]

  • Derivatizing Reagent Preparation: Prepare a solution of Na-5-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNPAA) in acetone.[4]

  • Reaction: In a reaction vial, combine the sample solution, the FDNPAA reagent solution, and a basic buffer (e.g., 1M sodium bicarbonate).[7] The basic conditions facilitate the deprotonation of the amine group, enhancing its nucleophilicity.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 55-60°C) for a defined period (typically 60-90 minutes) to ensure the reaction goes to completion.[4][7]

  • Quenching & Dilution: After cooling to room temperature, neutralize or slightly acidify the reaction mixture (e.g., with HCl or phosphoric acid solution) and dilute with the mobile phase or a suitable diluent to the final concentration for HPLC analysis.[4]

Chromatographic Conditions (HPLC-UV)
  • Column: Standard ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).[6][8]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical composition is 0.5% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV at 340 nm, corresponding to the maximum absorbance of the resulting diastereomers.[4][6]

  • Column Temperature: Room temperature or controlled at 25°C.

Performance and Comparison

The indirect method offers excellent sensitivity, making it suitable for quantifying trace levels of the (R)-enantiomer as required by pharmacopeial standards.[7][8]

Performance MetricReported ValueSource
Linearity Range (R-enantiomer)5.01 µg/mL – 102 µg/mL[4]
Correlation Coefficient (r)> 0.9999[4]
Limit of Detection (LOD)0.011 µg/mL (11 ng/mL)[4]
Limit of Quantitation (LOQ)0.033 µg/mL (33 ng/mL)[4]
Advantages vs. Disadvantages
  • Advantages:

    • Utilizes standard, widely available HPLC equipment (C18 column).

    • High sensitivity due to the introduction of a strong chromophore.

    • Robust and reproducible when the derivatization protocol is strictly followed.

  • Disadvantages:

    • The derivatization step is time-consuming and adds complexity to sample preparation.

    • Potential for side reactions or incomplete derivatization can lead to inaccurate results.

    • The derivatizing agent itself and any by-products can interfere with the chromatogram if not properly resolved.

Method 2: The Direct Approach with Chiral Stationary Phases (CSPs)

Direct enantiomeric separation is an elegant and efficient alternative that avoids the complexities of derivatization. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Pregabalin, leading to different retention times.

Causality Behind the Choice: This approach is chosen for its speed and simplicity in sample preparation. The analytical power is built directly into the column chemistry. For a zwitterionic molecule like Pregabalin, a zwitterionic CSP is a logical and effective choice. The CHIRALPAK ZWIX(+) column, which contains a selector derived from cinchona alkaloid and sulfonic acid, has proven highly effective for this separation.[2][9][10] The multiple interaction sites (ion-exchange and hydrogen bonding) on the selector provide the necessary stereospecific recognition to resolve the enantiomers.

Experimental Protocol: Direct Separation on a Zwitterionic CSP

This protocol is based on a published method for the direct resolution of Pregabalin enantiomers.[2][10]

  • Sample Preparation: Dissolve the Pregabalin sample in the mobile phase or a compatible solvent mixture (e.g., Methanol/Water 50:50 v/v) to a known concentration (e.g., 10 mg/mL).[2]

  • Filtration: Filter the sample through a 0.45 µm membrane filter prior to injection.

  • Injection: Inject the prepared sample directly into the HPLC system.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis dissolve Dissolve Pregabalin in MeOH/Water filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject column Chiral Column (CHIRALPAK ZWIX) inject->column detect Detect Enantiomers (UV or MS) column->detect

Caption: Streamlined workflow for the direct chiral separation method.

Chromatographic Conditions (LC-UV and LC-MS)

The conditions can be optimized for either UV or Mass Spectrometry (MS) detection.[2][10]

ParameterLC-UV Optimized MethodLC-MS Optimized Method
Column CHIRALPAK ZWIX(+) (250 x 4.0 mm)CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm)
Mobile Phase 5 mM ammonium hydrogen orthophosphate in MeOH/water (90/10, v/v)5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v)
Flow Rate 0.5 mL/min0.5 mL/min
Column Temp. 10 °C25 °C
Detection UV at 212 nmMS (Positive Ion Mode, SIM m/z 160)
Performance and Comparison

The direct method, especially when coupled with MS, provides exceptional sensitivity.[2][9][10]

Performance MetricLC-UV MethodLC-MS MethodSource
Limit of Detection (LOD)2 µg/mL1 ng/mL[2][10]
Limit of Quantitation (LOQ)6 µg/mL5 ng/mL[2][10]
Advantages vs. Disadvantages
  • Advantages:

    • Dramatically simplified and faster sample preparation.

    • Eliminates errors associated with the derivatization reaction.

    • Highly selective and efficient separation.

    • Extremely sensitive, especially when coupled with an MS detector.

  • Disadvantages:

    • Requires a specialized and more expensive chiral column.

    • The UV-based direct method is less sensitive than the indirect derivatization method due to Pregabalin's poor chromophore.

    • Mobile phase conditions may be more complex to optimize.

Head-to-Head Comparison and Method Selection

Choosing the appropriate method requires balancing analytical needs with available resources.

FeatureIndirect Method (Derivatization)Direct Method (CSP)
Principle Diastereomer formationDirect enantiomer recognition
Column Type Standard Achiral (C18)Specialized Chiral (Zwitterionic)
Sample Prep Complex, multi-step (reaction, heating, quenching)Simple (dissolve and inject)
Analysis Time Longer overall due to sample prepFaster overall workflow
Sensitivity (UV) High (strong chromophore added)Low (native molecule)
Sensitivity (MS) Not typically usedExtremely High
Robustness Dependent on reaction consistencyDependent on column stability
Cost Lower column cost, higher labor/reagent costHigher column cost, lower labor cost
Decision Framework: Which Method is Right for You?

This flowchart provides a logical path for selecting the optimal method based on laboratory constraints and analytical goals.

start Start: Need to Quantify (R)-Pregabalin Impurity q1 Is an LC-MS system available? start->q1 q2 Is highest sensitivity required (<0.1% level)? q1->q2 No (UV only) direct_ms RECOMMEND: Direct Method (CSP) with MS Detection q1->direct_ms Yes q3 Is high sample throughput a priority? q2->q3 No indirect_uv RECOMMEND: Indirect Method (Derivatization) with UV q2->indirect_uv Yes q3->indirect_uv No direct_uv CONSIDER: Direct Method (CSP) with UV (if impurity level is >LOQ) q3->direct_uv Yes

Caption: Decision-making guide for selecting a chiral separation method.

Conclusion

Both indirect and direct chiral chromatography methods offer viable and robust solutions for assessing the enantiomeric purity of Pregabalin. The indirect method, leveraging pre-column derivatization, is a powerful technique for laboratories equipped with standard HPLC-UV systems, offering excellent sensitivity for quality control applications. The direct method using a chiral stationary phase represents a more modern, streamlined approach. While it requires investment in a specialized column, it significantly simplifies the analytical workflow and, when paired with mass spectrometry, provides unparalleled sensitivity for detecting trace-level chiral impurities. The ultimate choice of method should be guided by a thorough evaluation of the required detection limits, available instrumentation, and desired sample throughput, followed by rigorous in-house validation to ensure compliance with all regulatory standards.

References

  • Wu, Y. et al. (2010). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Central South Pharmacy.
  • Ma, Y. et al. (2006). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Liquid Chromatography & Related Technologies.
  • Hitchcock, M. L., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences.
  • Hitchcock, M. L., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Ovid Technologies.
  • Chennuru, L. N. et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules.
  • Schipperges, S. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies.
  • Chennuru, L. N. et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate.
  • Chennuru, L. N. et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed.
  • Nagar, A. et al. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutical Methods.
  • Zhang, Y. et al. (2010). Method for separating and determining Pregabalin and chiral isomers thereof. Google Patents.
  • Chongqing Institute of Pharmaceutical Industry Co Ltd. (2006). Process for separating and determining pregabalin/Lyrica chiral isomer. Patsnap.
  • United States Pharmacopeia. (2025). Pregabalin Monograph. Scribd.

Sources

A Comparative Guide to the Binding Affinity of (R)-2-(Aminomethyl)-4-methylpentanoic Acid Analogs for the α2δ-1 Subunit of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Gamma-aminobutyric acid (GABA) analogs are a cornerstone in the management of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2][3] Their therapeutic efficacy is often mediated by their interaction with specific neuronal targets. While structurally similar to the inhibitory neurotransmitter GABA, many of these analogs, such as gabapentin and pregabalin, do not act on GABA receptors.[4] Instead, their primary mechanism of action involves high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5][6] This guide provides a comparative analysis of the binding affinities of a series of analogs based on the scaffold of (R)-2-(Aminomethyl)-4-methylpentanoic acid, a close structural relative of pregabalin. We will delve into the structure-activity relationships (SAR) that govern their interaction with the α2δ-1 subunit and provide a detailed, field-proven protocol for determining binding affinity using a competitive radioligand binding assay.

Introduction: The Significance of GABA Analogs and the α2δ-1 Target

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[3][7] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[3][7] This limitation spurred the development of GABA analogs, lipophilic molecules designed to overcome this challenge and modulate neuronal excitability.[3][7]

Initially, it was presumed that these analogs would mimic the action of GABA at its receptors. However, extensive research revealed a different primary target for some of the most successful analogs, including gabapentin and pregabalin. These drugs bind with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[4][6] The α2δ subunit is a largely extracellular protein that plays a critical role in the trafficking and function of the main pore-forming α1 subunit of the calcium channel.[8][9][10] By binding to α2δ-1, these drugs are thought to reduce the release of excitatory neurotransmitters, thereby producing their anticonvulsant, analgesic, and anxiolytic effects.[2][11]

The compound at the center of this guide, this compound, is a structural isomer of pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The subtle shifts in the positioning of the aminomethyl and methyl groups can lead to significant differences in binding affinity and pharmacological profile. Understanding the SAR of these analogs is paramount for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Ki or IC50 value signifies a higher binding affinity.

Structure-Activity Relationships (SAR)

Studies on pregabalin and its analogs have revealed distinct structural requirements for high-affinity binding to the α2δ-1 subunit.[5][6] The interaction is highly sensitive to stereochemistry and the placement of functional groups.[6] For the this compound scaffold, the following SAR principles are expected to apply, based on extensive research on related gabapentinoids:

  • Stereochemistry: The stereochemistry at the chiral center is crucial. For pregabalin, the (S)-enantiomer is the active form. Similarly, for the analogs in this guide, the (R)-configuration is specified and is expected to be essential for potent binding.

  • Carboxylic Acid and Amino Groups: The zwitterionic nature conferred by the carboxylic acid and primary amino groups is fundamental for interaction with the binding site on the α2δ-1 subunit.

  • Alkyl Substituent: The size and conformation of the alkyl group (the isobutyl group in this case) significantly influence binding affinity. It is believed to fit into a specific hydrophobic pocket within the receptor.

Binding Affinity Data

To illustrate the impact of structural modifications, the following table presents hypothetical, yet plausible, binding affinity data for this compound and a series of its analogs. These values are representative of what would be determined using the radioligand binding assay described in the subsequent section.

Compound Structure Modification Ki (nM) for α2δ-1
Analog A (Parent) Chemical structure of this compoundThis compound85
Analog B Chemical structure of Analog B(S)-enantiomer>10,000
Analog C Chemical structure of Analog CCyclopentyl group instead of isobutyl150
Analog D Chemical structure of Analog DFluorination on the isobutyl group60
Pregabalin Chemical structure of Pregabalin(S)-3-(aminomethyl)-5-methylhexanoic acid35

Note: Structures for Analogs B, C, and D are conceptual for illustrative purposes. The Ki values are hypothetical and serve to demonstrate SAR principles.

Interpretation of Data:

  • Analog A serves as our baseline.

  • Analog B , the opposite enantiomer, shows a dramatic loss of affinity, highlighting the critical importance of stereospecificity.

  • Analog C , with a more constrained cyclopentyl ring, exhibits reduced affinity, suggesting that the flexibility and specific shape of the isobutyl group are optimal for fitting into the binding pocket.

  • Analog D , with a fluorine substitution, shows a slight increase in affinity. This could be due to favorable electronic interactions or by influencing the conformation of the isobutyl group.

  • Pregabalin is included as a well-characterized reference compound with high affinity for the α2δ-1 subunit.

Methodology Deep Dive: Competitive Radioligand Binding Assay

The gold standard for quantifying the binding affinity of unlabeled compounds is the competitive radioligand binding assay.[12] This technique measures the ability of a test compound to compete with a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the target receptor.

Principle of the Assay

The assay involves incubating a source of the target receptor (e.g., cell membranes expressing α2δ-1) with a fixed concentration of a suitable radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound (a "cold" ligand).[13] The test compound will compete with the radioligand for binding to the α2δ-1 subunit. The amount of radioligand bound to the receptor is then measured. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower measured radioactivity. The data is used to generate a competition curve from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare membrane homogenate (Source of α2δ-1 subunit) A1 Incubate membrane, radioligand, and varying concentrations of test compound P1->A1 P2 Prepare assay buffer, radioligand ([³H]-gabapentin), and test compounds P2->A1 A2 Allow to reach equilibrium A1->A2 S1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand A2->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Add scintillation cocktail to filters S2->S3 S4 Quantify bound radioactivity using a scintillation counter S3->S4 D1 Plot % inhibition vs. log[test compound] S4->D1 D2 Determine IC50 from competition curve D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

Causality Statement: This protocol is designed to ensure robust and reproducible results. Each step, from tissue preparation to data analysis, is optimized to maximize specific binding and minimize experimental variability.

1. Preparation of Membrane Homogenate (Source of α2δ-1)

  • Rationale: Porcine or rat brain cortex is often used as a rich source of α2δ-1 subunits.[5][6] Homogenization and centrifugation are necessary to isolate the membrane fraction containing the receptor.

  • Procedure:

    • Homogenize fresh or frozen brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.

2. Performing the Binding Assay

  • Rationale: The assay is performed in a multi-well plate format for high-throughput analysis. All incubations are carried out at a controlled temperature to ensure equilibrium is reached consistently.

  • Procedure:

    • To each well of a 96-well plate, add:
    • 50 µL of assay buffer (for total binding) or a high concentration of non-radiolabeled gabapentin (e.g., 10 µM, for non-specific binding).

    • 50 µL of the test compound at various concentrations (typically a 10-point serial dilution).

    • 50 µL of [³H]-gabapentin (at a final concentration close to its Kd, e.g., 5-10 nM). 2. Initiate the binding reaction by adding 50 µL of the membrane homogenate (e.g., 50-100 µg of protein). 3. Incubate the plate for 60 minutes at room temperature with gentle agitation.

3. Separation and Quantification

  • Rationale: Rapid filtration is crucial to separate the receptor-bound radioligand from the unbound radioligand before the binding equilibrium shifts.

  • Procedure:

    • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
    • Dry the filter mat.
    • Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis

  • Rationale: Non-linear regression analysis provides the most accurate determination of the IC50 value. The Cheng-Prusoff equation is then used to calculate the Ki, which is a true measure of affinity, independent of assay conditions.

  • Procedure:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
    • For each concentration of the test compound, express the specific binding as a percentage of the control (total specific binding without any competitor).
    • Plot the percentage of specific binding against the logarithm of the test compound concentration.
    • Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model to determine the IC50.
    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Future Perspectives

This guide demonstrates that the binding affinity of this compound analogs to the α2δ-1 subunit is highly dependent on specific structural features. The stereochemistry at the C2 position and the nature of the alkyl side chain are critical determinants of potency. The presented data, though illustrative, aligns with established SAR for the gabapentinoid class of compounds.[5][6]

The detailed protocol for the competitive radioligand binding assay provides a robust framework for researchers to quantitatively assess the affinity of novel analogs. This assay is a fundamental tool in the early stages of drug discovery, enabling the prioritization of compounds for further preclinical development.

Future research should focus on exploring a wider range of substitutions on the pentanoic acid scaffold. For instance, incorporating conformational constraints or bioisosteric replacements for the carboxylic acid group could lead to novel compounds with differentiated pharmacological profiles. Furthermore, promising high-affinity binders identified through these in vitro assays should be advanced into cellular and in vivo models of neuropathic pain or epilepsy to evaluate their functional activity and therapeutic potential.

References

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs.
  • RxList. (2021). How Do GABA Analogs Work?.
  • Bryans, J. S., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed.
  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023). GABA Receptor - StatPearls.
  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed.
  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin).
  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry.
  • Al-Obeidi, F. A., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PubMed Central.
  • Al-Obeidi, F. A., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv.
  • Ennaceur, A., & Dolphin, A. C. (2019). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PubMed Central.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Al-Obeidi, F. A., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PubMed.
  • Davies, A., et al. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences.
  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research.
  • Gurnett, C. A., et al. (1997). Dissection of Functional Domains of the Voltage-Dependent Ca2+ Channel α2δ Subunit. The Journal of Neuroscience.
  • ResearchGate. (2023). A bi-directional binding site linking the α 2 δ-1 subunit to the intrinsic speed control process in VSD I of voltage-gated calcium channels.
  • Dolphin, A. C. (2013). The α2δ subunits of voltage-gated calcium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes.

Sources

A Comparative Guide to Verifying the Stereochemistry of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity in Drug Development

In pharmaceutical science, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The subject of this guide, (R)-2-(Aminomethyl)-4-methylpentanoic acid, is the (R)-enantiomer of the widely-known drug Pregabalin. While the (S)-enantiomer is the active pharmaceutical ingredient (API), prized for its therapeutic effects, the (R)-enantiomer is considered a chiral impurity and is reported to be about 10 times less active.[1]

Therefore, for drug development professionals, verifying the stereochemistry and quantifying the enantiomeric purity of such compounds is not merely a quality control step—it is a regulatory and safety necessity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines that mandate the specific control of stereoisomers.[2][3][4][5][6] This guide provides an in-depth comparison of the principal analytical techniques available to researchers for the robust stereochemical verification of this compound, grounded in scientific principles and practical application.

The Molecule in Focus: this compound

  • Chemical Name: this compound

  • Structure:

    
    
    
  • Context: The enantiomer of the active pharmaceutical ingredient (S)-Pregabalin. In the context of producing the (S)-enantiomer, this (R)-form is a critical impurity to monitor.

  • Significance: Controlling the level of this enantiomer is mandated by specifications that ensure the safety, quality, and efficacy of the final drug product.[7][8][9]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method depends on the specific goal: Is it a qualitative confirmation of the absolute configuration? Or is it a precise quantification of the enantiomeric excess (e.e.)? Here, we compare the most relevant techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for quantifying enantiomeric purity. It achieves separation by exploiting the differential interactions between enantiomers and a chiral stationary phase (CSP).

Principle of Operation: The sample is passed through a column packed with a CSP. Due to the formation of transient diastereomeric complexes with different binding energies, one enantiomer is retained longer than the other, resulting in their separation and allowing for individual quantification.

Experimental Protocol (Direct Method Example): A robust method for the direct separation of Pregabalin enantiomers uses a zwitterionic chiral selector.[1][10]

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.).[10]

  • Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in Methanol/Water (96/4, v/v).[10]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.[10]

  • Detection: UV (210 nm) or Mass Spectrometry (MS) for higher sensitivity.[10]

  • Quantification: The enantiomeric purity is calculated from the relative peak areas of the (R) and (S) enantiomers.

Data Interpretation: The output is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to its concentration. For a sample of this compound, a large peak corresponding to the (R)-enantiomer and a very small peak for the (S)-enantiomer would be expected.

Causality Behind Choices:

  • The zwitterionic CSP is chosen for its effectiveness in separating amino acids, leveraging both ionic and hydrophobic interactions.[1][10]

  • The use of MS-compatible mobile phase additives like formic acid and ammonium formate is crucial for methods requiring high sensitivity, enabling detection limits as low as 1 ng/mL.[10]

  • An alternative approach involves pre-column derivatization with a chiral reagent like Marfey's reagent (FDNPAA), which creates diastereomers that can be separated on a standard achiral C18 column.[11][12] This is useful when direct chiral methods are not available but adds complexity and potential for analytical error to the workflow.

Pros & Cons:

  • Pros: High precision and accuracy, ideal for quantification (determining e.e.%), validated methods are widely accepted by regulatory agencies.[13]

  • Cons: Method development can be time-consuming and column-specific, requires specialized and often expensive chiral columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for chiral discrimination. In an achiral environment, enantiomers are indistinguishable by NMR. However, the addition of a chiral solvating agent (CSA) creates transient diastereomeric complexes, which have distinct NMR spectra.

Principle of Operation: A chiral solvating agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, is added to the sample.[14][15] The CSA interacts non-covalently with the (R) and (S) enantiomers to form diastereomeric complexes. This diastereomeric environment causes the corresponding protons or carbons in the two enantiomers to experience slightly different magnetic fields, leading to a separation of their resonance signals in the NMR spectrum.[16]

Experimental Protocol:

  • Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable deuterated solvent (e.g., methanol-d4).

  • Addition of CSA: Add an equimolar amount of a suitable CSA, for instance, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.

  • Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra. ¹⁹F NMR can also be highly effective if a fluorine-containing chiral derivatizing agent is used.[17][18]

  • Analysis: Identify a pair of well-resolved signals corresponding to a specific nucleus in the (R) and (S) enantiomers. Integrate the signals to determine their relative ratio.

Data Interpretation: A successful experiment will show a "splitting" of one or more signals into two. The ratio of the integrals of these two signals corresponds directly to the enantiomeric ratio of the sample.

Causality Behind Choices:

  • Crown ethers are particularly effective CSAs for primary amines because the protonated amine can fit into the crown's cavity, forming multiple hydrogen bonds and ion-pair interactions that amplify the structural differences between the diastereomeric complexes.[14][15]

  • The choice of solvent is critical; it must dissolve both the analyte and the CSA without interfering with their interaction.

Pros & Cons:

  • Pros: Provides structural confirmation, can be quantitative, does not require chromatographic separation.

  • Cons: Lower sensitivity compared to HPLC, may require relatively large amounts of sample and expensive CSAs, signal overlap can complicate analysis.

Vibrational Circular Dichroism (VCD)

VCD is a chiroptical spectroscopy technique that provides information about the absolute configuration of a molecule in solution. It is the extension of circular dichroism into the infrared region.[19]

Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[20] Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum-chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., R), the absolute configuration of the sample can be unambiguously determined.[19][21][22]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., CDCl₃) at a known concentration (e.g., 0.1 M).[20]

  • Measurement: Acquire the VCD and IR spectra using a specialized VCD spectrometer.

  • Computational Modeling: Perform ab initio DFT calculations to predict the theoretical VCD spectrum for the (R)-enantiomer.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A positive correlation confirms the (R)-configuration, while a mirror-image correlation indicates the (S)-configuration.

Data Interpretation: The result is a plot of differential absorbance versus wavenumber. The pattern of positive and negative peaks is the "fingerprint" of the molecule's absolute stereochemistry.

Causality Behind Choices:

  • DFT calculations are essential because they provide a reliable theoretical prediction of the VCD spectrum for a molecule of a known, absolute configuration, which serves as the reference for the experimental data.[20][23]

  • The choice of a solvent that is transparent in the IR region of interest is critical for obtaining high-quality spectra.

Pros & Cons:

  • Pros: Determines the absolute configuration without needing a reference standard, highly reliable, applicable to samples in solution.[20]

  • Cons: Requires specialized and expensive instrumentation, interpretation relies heavily on complex computational chemistry.[23]

Data Summary & Head-to-Head Comparison

FeatureChiral HPLCNMR with CSAVibrational Circular Dichroism (VCD)X-ray Crystallography
Primary Use Quantitative (Enantiomeric Purity)Quantitative (Enantiomeric Ratio)Qualitative (Absolute Configuration)Qualitative (Absolute Configuration)
Sensitivity Very High (ng/mL with MS)[10]Moderate to LowModerateN/A (requires pure crystal)
Sample Req. MicrogramsMilligramsMilligramsHigh-quality single crystal
Throughput HighModerateLowVery Low
Expertise Req. Moderate (Method Dev.)High (Interpretation)Very High (Computation)Very High (Crystallography)
Regulatory Acc. High (Gold standard for purity)Moderate (Supportive data)Increasing (Strong supportive data)High (Gold standard for structure)[24][25]
Key Advantage Precision and accuracy for quantificationNo separation needed; structural infoUnambiguous absolute configuration in solutionUnambiguous solid-state structure[25][26]
Key Limitation Requires specific chiral columnLower sensitivity, potential peak overlapRequires complex computational modelingRequires a suitable single crystal[24]

Experimental Workflows & Decision Logic

The selection of an appropriate analytical workflow depends on the research question at hand. The following diagram illustrates a logical decision-making process.

G cluster_start Objective cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start Define Analytical Goal quant Need to Quantify Enantiomeric Purity (e.e.%)? start->quant qual Need to Determine Absolute Configuration? hplc Chiral HPLC (Primary Method) quant->hplc Yes quant->qual No nmr NMR with CSA (Orthogonal Method) hplc->nmr Need orthogonal confirmation? crystal Is a high-quality single crystal available? qual->crystal vcd VCD (Solution-State) xray X-ray Crystallography (Solid-State) crystal->vcd No crystal->xray Yes

Sources

Inter-laboratory comparison of (R)-2-(Aminomethyl)-4-methylpentanoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of Analytical Methods for (R)-2-(Aminomethyl)-4-methylpentanoic acid: A Senior Application Scientist's Guide

Introduction

This compound is the (R)-enantiomer of the widely used pharmaceutical agent Pregabalin, which is the (S)-enantiomer.[1][2] In stereospecific synthesis of pharmaceuticals, the undesired enantiomer is considered a chiral impurity and its level must be strictly controlled.[3][4] The United States Pharmacopeia (USP) monograph for Pregabalin capsules, for instance, sets a limit for the (R)-enantiomer. Therefore, robust and reliable analytical methods for the accurate quantification of this compound are crucial for ensuring the quality, safety, and efficacy of the final drug product.

This guide presents a comparative analysis of common analytical techniques for the determination of this compound, framed within the context of a hypothetical inter-laboratory study. The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methods, their respective strengths and weaknesses, and the critical parameters to consider when selecting a method for their specific application. The analytical approaches discussed are grounded in established principles of chiral separation and method validation as outlined by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Inter-Laboratory Study Design

To objectively assess the performance of different analytical methods, a hypothetical inter-laboratory study was designed. This study involves three laboratories with varying levels of instrumentation and expertise, tasked with quantifying this compound in a set of standardized samples.

Participating Laboratories:

  • Lab A: A pharmaceutical quality control laboratory with extensive experience in routine analysis and access to standard HPLC-UV equipment.

  • Lab B: A research and development laboratory equipped with advanced instrumentation, including HPLC-MS and GC-MS systems.

  • Lab C: A contract research organization (CRO) specializing in chiral separations, with a wide range of chiral stationary phases and derivatization reagents.

Analytical Samples:

A set of three samples was prepared and distributed to each participating laboratory:

  • Sample 1 (Placebo Spike): A placebo matrix spiked with a known concentration of this compound (0.15% relative to the nominal active pharmaceutical ingredient concentration).

  • Sample 2 (API Spike): A sample of the active pharmaceutical ingredient, (S)-2-(Aminomethyl)-4-methylpentanoic acid, spiked with a known concentration of the (R)-enantiomer (0.10%).

  • Sample 3 (Unknown): A sample with an unknown concentration of the (R)-enantiomer to assess the accuracy of each laboratory's method.

Analytical Methods Compared:

The study compares three distinct analytical approaches for the chiral separation and quantification of this compound:

  • Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization. This method involves a two-step derivatization process: methylation of the carboxylic acid group followed by chiral derivatization of the amine group.[1][2]

  • Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Chiral Derivatization and UV Detection. In this approach, the analyte is reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column.[4]

  • Method 3: Direct Chiral High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric (MS) Detection. This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers without the need for derivatization.[3]

The overall workflow of this inter-laboratory comparison is depicted in the following diagram:

Inter_Laboratory_Comparison_Workflow cluster_Preparation Sample Preparation cluster_Distribution Sample Distribution cluster_Analysis Analysis at Each Laboratory cluster_Data_Collection Data Collection and Analysis cluster_Reporting Reporting Sample_Prep Preparation of Standardized Samples (Placebo Spike, API Spike, Unknown) Distribution Distribution to Participating Labs Sample_Prep->Distribution Lab_A Lab A (HPLC-UV with Pre-column Derivatization) Distribution->Lab_A Lab_B Lab B (GC-MS with Derivatization) Distribution->Lab_B Lab_C Lab C (Direct Chiral HPLC-MS) Distribution->Lab_C Data_Collection Collection of Raw Data Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (Accuracy, Precision, Linearity, z-scores) Data_Collection->Statistical_Analysis Method_Comparison Comparison of Method Performance Statistical_Analysis->Method_Comparison Final_Report Final Comparison Guide Method_Comparison->Final_Report

Caption: Workflow of the Inter-laboratory Comparison Study.

Comparison of Analytical Methodologies

Method 1: GC-MS with Derivatization
  • Principle: This method overcomes the challenges of analyzing the polar and zwitterionic this compound by GC-MS through chemical derivatization.[1][2] The carboxylic acid group is first methylated to form a more volatile ester. Subsequently, the primary amine is reacted with a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC), to form diastereomers that can be separated on a standard achiral GC column. Mass spectrometry provides high selectivity and sensitivity for detection.

  • Advantages:

    • High sensitivity and selectivity due to MS detection.

    • Good chromatographic resolution of the diastereomers.

  • Disadvantages:

    • Requires a multi-step sample preparation process, which can be time-consuming and a source of error.

    • Potential for incomplete derivatization or side reactions.

    • Thermal degradation of the analyte or its derivatives in the GC inlet can be a concern.[1]

GC_MS_Workflow cluster_GCMS GC-MS with Derivatization Workflow Start Sample Methylation Methylation of Carboxylic Acid Start->Methylation Chiral_Deriv Chiral Derivatization of Amine Methylation->Chiral_Deriv GC_Separation GC Separation of Diastereomers Chiral_Deriv->GC_Separation MS_Detection MS Detection and Quantification GC_Separation->MS_Detection End Result MS_Detection->End HPLC_Deriv_Workflow cluster_HPLC_Deriv HPLC with Pre-column Derivatization Workflow Start Sample Chiral_Deriv Pre-column Chiral Derivatization Start->Chiral_Deriv HPLC_Separation HPLC Separation of Diastereomers on Achiral Column Chiral_Deriv->HPLC_Separation UV_Detection UV Detection and Quantification HPLC_Separation->UV_Detection End Result UV_Detection->End Chiral_HPLC_Workflow cluster_Chiral_HPLC Direct Chiral HPLC-MS Workflow Start Sample HPLC_Separation Direct Separation of Enantiomers on Chiral Column Start->HPLC_Separation MS_Detection MS Detection and Quantification HPLC_Separation->MS_Detection End Result MS_Detection->End

Caption: Workflow for Direct Chiral HPLC-MS.

Results and Discussion

The following tables summarize the hypothetical results from the inter-laboratory study.

Table 1: Method Performance Characteristics

ParameterMethod 1 (GC-MS w/ Deriv.)Method 2 (HPLC-UV w/ Deriv.)Method 3 (Direct Chiral HPLC-MS)
Linearity (R²) > 0.998> 0.997> 0.999
Limit of Quantitation (LOQ) 0.01 µg/mL0.05 µg/mL0.005 µg/mL
Repeatability (%RSD, n=6) < 3.0%< 4.0%< 2.5%
Intermediate Precision (%RSD) < 4.5%< 5.5%< 3.5%
Sample Preparation Time ~ 2 hours~ 1.5 hours~ 0.5 hours

Table 2: Quantification of this compound in Test Samples

LaboratoryMethodSample 1 (0.15% Spike) - Found (%)Sample 2 (0.10% Spike) - Found (%)Sample 3 (Unknown) - Found (%)
Lab A HPLC-UV w/ Deriv.0.140.090.12
Lab B GC-MS w/ Deriv.0.160.110.13
Lab C Direct Chiral HPLC-MS0.150.100.125
True Value 0.15 0.10 0.125

Discussion of Results:

The results of this hypothetical study highlight the trade-offs between the different analytical approaches.

  • Accuracy and Precision: All three methods demonstrated acceptable accuracy and precision for the intended purpose of quantifying the chiral impurity. The direct chiral HPLC-MS method (Method 3) showed slightly better precision, likely due to the simplified sample preparation procedure which minimizes potential sources of variability.

  • Sensitivity: The MS-based methods (Methods 1 and 3) exhibited superior sensitivity, with the direct chiral HPLC-MS method having the lowest limit of quantitation. This is a significant advantage when analyzing trace-level impurities.

  • Throughput and Ease of Use: The direct chiral HPLC-MS method offers the highest throughput due to its minimal sample preparation requirements. The derivatization-based methods are more labor-intensive and time-consuming.

  • Instrumentation and Cost: The HPLC-UV method with pre-column derivatization is the most accessible, as it relies on standard equipment. The GC-MS and direct chiral HPLC-MS methods require more specialized instrumentation and expertise. Chiral columns for HPLC can also represent a significant cost.

Detailed Experimental Protocols

(Note: These are representative protocols and should be optimized for specific laboratory conditions.)

Protocol for Method 1: GC-MS with Derivatization
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent.

    • Add methanolic HCl and heat to methylate the carboxylic acid group.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in an appropriate solvent and add S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC) and a non-nucleophilic base (e.g., triethylamine).

    • Heat to complete the derivatization reaction.

    • Quench the reaction and extract the derivatives into an organic solvent.

    • Analyze the organic layer by GC-MS.

  • GC-MS Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless mode.

    • Oven Program: A temperature gradient suitable for separating the diastereomers.

    • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol for Method 2: HPLC with Pre-column Chiral Derivatization
  • Sample Preparation:

    • Dissolve the sample in a buffer solution.

    • Add a solution of Marfey's reagent (FDNPAA) and heat to facilitate the reaction.

    • Cool and neutralize the reaction mixture.

    • Inject an aliquot of the resulting solution into the HPLC system.

  • HPLC-UV Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

[4]#### Protocol for Method 3: Direct Chiral HPLC-MS

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm filter.

    • Inject directly into the HPLC system.

  • HPLC-MS Conditions:

    • Column: Chiral stationary phase (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T or a zwitterionic CSP like CHIRALPAK ZWIX(+)). [3] * Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode, monitoring the protonated molecular ion.

Conclusion and Recommendations

This guide has provided a comparative overview of three common analytical methods for the quantification of this compound. The choice of the most appropriate method will depend on the specific needs and resources of the laboratory.

  • For routine quality control in a laboratory with standard HPLC-UV equipment, the pre-column derivatization method offers a viable and cost-effective solution, provided that the method is carefully validated to ensure consistency of the derivatization reaction.

  • For laboratories with GC-MS capabilities and requiring high sensitivity, the GC-MS with derivatization method is a powerful technique, although it is more labor-intensive.

  • For high-throughput screening, research and development, or when the highest levels of precision and sensitivity are required, the direct chiral HPLC-MS method is the superior choice. The simplified sample preparation minimizes sources of error and the direct separation of enantiomers is inherently more robust.

Ultimately, any method chosen must be rigorously validated according to ICH guidelines to demonstrate its suitability for its intended purpose, ensuring the generation of reliable and accurate data for the quality control of pharmaceutical products.

[6][7][8]### References

  • Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. PubMed. Available from: [Link]

  • Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Ovid. Available from: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. E-C UNDP. Available from: [Link]

  • Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. IntechOpen. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. MDPI. Available from: [Link]

  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science. Available from: [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Available from: [Link]

  • (3S)-3-(aminomethyl)-5-methylhexanoic acid. PharmaCompass.com. Available from: [Link]

  • (S)-3-(((S)-3-(Aminomethyl)-5-methylhexanamido)methyl)-5-methylhexanoic acid. Pharmaffiliates. Available from: [Link]

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKAT USA, Inc. Available from: [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-(Aminomethyl)-4-methylpentanoic acid, a compound often utilized in pharmaceutical research. While this specific amino acid derivative may not be explicitly listed as a hazardous waste, the absence of comprehensive toxicological data necessitates a cautious and compliant approach to its disposal. This document outlines the necessary procedures to ensure safety and adherence to regulatory standards.

Hazard Assessment and Waste Identification

The initial and most critical step in the disposal of any chemical is to determine its potential hazards. For this compound, a thorough review of the Safety Data Sheet (SDS) is the primary source of this information. However, as is common with many research chemicals, a comprehensive SDS may not always be available or may lack detailed disposal instructions.[1] In such cases, a conservative approach must be adopted, treating the substance with a level of caution appropriate for a novel compound.

Key Principles for Hazard Assessment:

  • Assume Potential Irritancy: As a derivative of an amino acid, it is prudent to assume that this compound may cause skin and eye irritation.[2]

  • Consider Analogs: Review the SDS for structurally similar compounds. For instance, the SDS for (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid suggests that while it may not be classified as a hazardous substance, its toxicological properties have not been thoroughly investigated.[3]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] It is the generator's responsibility to determine if a waste is hazardous.[5]

Waste Classification Summary

ParameterAssessment for this compoundRegulatory Guidance
Ignitability Unlikely to be ignitable based on its chemical structure.Governed by 40 CFR § 261.21
Corrosivity As an amino acid, it may have a pH that requires neutralization if disposed of in aqueous solution.Governed by 40 CFR § 261.22
Reactivity Not expected to be reactive, but should be kept away from strong oxidizing agents.Governed by 40 CFR § 261.23
Toxicity Toxicological properties are not well-established. Treat as potentially harmful.Governed by 40 CFR § 261.24
Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to don the appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[3]

Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_path Disposal Path A Don Appropriate PPE B Consult Safety Data Sheet (if available) A->B C Segregate Waste Stream B->C Proceed with Caution D Select Compatible Waste Container C->D E Label Container Clearly D->E F Store in Designated Satellite Accumulation Area G Arrange for Professional Disposal F->G H Incineration by Licensed Facility G->H

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

To prevent unintended chemical reactions, it is crucial to segregate the waste stream of this compound.

  • Solid Waste: Collect any solid residue, contaminated weigh boats, or filter paper in a designated container.

  • Liquid Waste: If the compound is in solution, collect it in a separate liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous waste.[6]

Step 2: Containerization

Proper containerization is essential for the safe storage and transport of chemical waste.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[7] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, a glass or HDPE container is appropriate.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[7][8]

Step 3: Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.

  • Container Closure: Waste containers must be kept closed except when adding waste.[7]

Step 4: Professional Disposal

The final and most critical step is to ensure the waste is disposed of by a licensed and reputable hazardous waste disposal company.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Recommended Disposal Method: For compounds with unknown toxicological profiles, chemical incineration at a permitted facility is the preferred method of disposal.[3] This ensures the complete destruction of the compound.

  • Documentation: Maintain records of all waste disposal activities as required by your institution and local regulations.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Do not pour this chemical down the sink. This is a violation of environmental regulations and can harm aquatic life.[10]

  • Regular Trash: Do not dispose of this chemical in the regular trash. This can pose a risk to sanitation workers and the environment.[6]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[10]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste. (n.d.). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • 2-AMINOMETHYL-4-METHYL-PENTANOIC ACID Safety Data Sheets(SDS). (n.d.). lookchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety.

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A Senior Application Scientist's Guide to Handling (R)-2-(Aminomethyl)-4-methylpentanoic acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling (R)-2-(Aminomethyl)-4-methylpentanoic acid (CAS: 100869-07-6). While this compound is valuable in research, particularly in peptide synthesis, its toxicological properties have not been exhaustively investigated.[1][2][3] Therefore, the following procedures are grounded in a conservative approach, treating the compound with the caution it warrants and drawing upon safety data for structurally similar molecules.

Hazard Assessment: Understanding the Risks

Data from analogous compounds suggest that this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6][7] The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[8]

Key Potential Hazards:

  • Skin Irritation (H315): Direct contact may cause redness and discomfort.[4][5][6]

  • Eye Irritation (H319): The compound can cause serious irritation if it comes into contact with the eyes.[4][5][6]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to irritation of the respiratory tract.[4][5][6]

Given the incomplete toxicological profile, we must operate under the precautionary principle, ensuring that engineering controls and Personal Protective Equipment (PPE) provide a robust barrier against these potential hazards.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, appropriate engineering controls must be in place. These controls are designed to minimize exposure at the source.

  • Ventilation: All handling of this compound in its solid, powdered form must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized particles and prevents them from entering the laboratory environment.[9] For handling solutions where aerosolization is not a risk, a well-ventilated area is sufficient.[4]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[6][10] Familiarize yourself with their location and operation before you begin work.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the quantities of material being handled. The following protocols are designed to provide a self-validating system of protection.

Eye and Face Protection

The eyes are particularly vulnerable to chemical insults.

  • Standard Operations: For all tasks, including handling small quantities of solids or dilute solutions, NIOSH-approved safety glasses with side shields are the minimum requirement.[11]

  • Splash Hazard Operations: When working with solutions or any scenario with an increased risk of splashing, chemical splash goggles are mandatory. For larger volumes (>100 mL), supplement goggle use with a full-face shield.[11][12]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[10][11] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[11] For prolonged handling or when working with solutions, consider double-gloving.[8]

  • Lab Coat/Gown: A clean lab coat or gown must be worn at all times to protect street clothes and prevent skin exposure.[13] Ensure the gown is fully buttoned. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection may be required.

  • Nuisance Dust: If handling large quantities of the solid outside of a fume hood (a scenario to be avoided) or during a spill clean-up, a NIOSH-approved respirator is necessary. For nuisance dust exposure, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1]

  • Higher-Level Protection: For situations with significant aerosolization potential or where ventilation is confirmed to be inadequate, a higher level of protection, such as a half-mask respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges, should be used.[1] A complete respiratory protection program, including fit-testing, is required by OSHA for all staff who must wear respirators.[14]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_controls Primary Controls cluster_ppe PPE Selection cluster_final Final Check Start Assess Task: Scale, Physical Form, and Procedure EngControls Implement Engineering Controls (Fume Hood / Ventilation) Start->EngControls Always First Step Eye Eye Protection: Goggles (Splash Risk) or Safety Glasses EngControls->Eye Minimum PPE Skin Skin Protection: Nitrile Gloves & Lab Coat Eye->Skin Resp Respiratory Protection: Required for Spills or Poor Ventilation Skin->Resp Assess Inhalation Risk AdvSkin Advanced Skin Protection: Chem-Resistant Apron or Coveralls for Large Scale Skin->AdvSkin Assess Splash/Scale Risk Proceed Proceed with Work Skin->Proceed For small scale, no aerosol/splash risk Resp->Proceed AdvSkin->Proceed

Caption: PPE selection workflow for handling this compound.

Summary of PPE Recommendations
ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood) Safety glasses with side shieldsNitrile gloves, lab coatNot required with proper ventilation
Preparing Solutions (<100mL) Chemical splash gogglesNitrile gloves, lab coatNot required with proper ventilation
Large Scale / Splash Potential Goggles and face shieldDouble nitrile gloves, lab coat, chemical-resistant apronAssess ventilation; use P95 respirator if dust is possible
Spill Cleanup Chemical splash gogglesChemical-resistant gloves, disposable coverallsP95/P1 particle respirator (minimum)

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling Procedures
  • Preparation: Designate a specific area for handling the compound. Ensure the fume hood sash is at the appropriate height.

  • Weighing: When weighing the solid, use a spatula to gently transfer material. Avoid any actions that could create dust clouds, such as dropping or vigorous scraping.

  • Transfers: When transferring solutions, do so slowly to prevent splashing.

  • Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water.[11] Do not eat, drink, or apply cosmetics in the work area.[8][9]

Emergency First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician if irritation develops.[1][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][11]

Decontamination and Disposal

Improper disposal can endanger support staff and the environment.

  • Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[15]

  • Solution Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[1][11]

  • Container Disposal: Empty containers must be managed as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[15] Subsequent rinses of containers holding non-highly toxic chemicals can typically be discarded normally, but always follow your institution's specific guidelines.

  • Final Disposal: All collected waste must be disposed of through a licensed professional waste disposal service, potentially via chemical incineration.[1]

By integrating these safety protocols into your daily workflow, you can confidently handle this compound, ensuring the integrity of your research and, most importantly, the safety of yourself and your colleagues.

References

  • MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid.Capot Chemical Co.,Ltd.
  • Ethyl 2-(aminomethyl)
  • Personal Protective Equipment (PPE).CHEMM (Chemical Hazards Emergency Medical Management).
  • 2-Hydroxy-4-methylpentanoic acid - Safety D
  • (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)
  • Personal protective equipment in your pharmacy.Alberta College of Pharmacy.
  • 4-Pentenoic acid - Safety D
  • N-methyl-2-pyrrolidone - Safety D
  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.
  • 3-Formamido-4-methylpentanoic acid - Safety D
  • (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid - Safety Data Sheet.
  • 2-[(methoxycarbonyl)
  • Personal Protective Equipment | PPE Equipment
  • Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.
  • ASHP Guidelines on Handling Hazardous Drugs.American Society of Health-System Pharmacists.
  • Personal protective equipment for applicators of plant protection products: ANSES's findings and recommendations.
  • 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2.
  • Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.Santa Cruz Biotechnology.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid | 1018899-99-4.J&K Scientific.
  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory).
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.